molecular formula C4H8N2O3S B1364136 1-Methanesulfonyl-2-imidazolidinone CAS No. 41730-79-4

1-Methanesulfonyl-2-imidazolidinone

Cat. No.: B1364136
CAS No.: 41730-79-4
M. Wt: 164.19 g/mol
InChI Key: WTCUHYRXLIHSLY-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-2-imidazolidinone is a useful research compound. Its molecular formula is C4H8N2O3S and its molecular weight is 164.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylsulfonylimidazolidin-2-one
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InChI

InChI=1S/C4H8N2O3S/c1-10(8,9)6-3-2-5-4(6)7/h2-3H2,1H3,(H,5,7)
Source PubChem
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InChI Key

WTCUHYRXLIHSLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70194526
Record name 1-(Methylsulphonyl)imidazolidin-2-one
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Molecular Weight

164.19 g/mol
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CAS No.

41730-79-4
Record name 1-(Methylsulfonyl)-2-imidazolidinone
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Record name 1-(Methylsulphonyl)imidazolidin-2-one
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Record name 1-(Methylsulphonyl)imidazolidin-2-one
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Record name 1-(methylsulphonyl)imidazolidin-2-one
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Record name 1-(Methylsulfonyl)-2-imidazolidinone
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Foundational & Exploratory

An In-Depth Technical Guide to 1-Methanesulfonyl-2-imidazolidinone (CAS 41730-79-4)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Methanesulfonyl-2-imidazolidinone, a pivotal chemical intermediate in modern pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core properties, synthesis, analytical validation, applications, and safety protocols associated with this compound, grounding all claims in authoritative data.

Section 1: Core Compound Identity and Physicochemical Properties

This compound, also known as 1-Mesyl-2-imidazolidinone, is a heterocyclic compound featuring an imidazolidinone ring substituted with a methanesulfonyl group.[1] This structure imparts a unique combination of polarity and reactivity, making it a valuable building block in organic synthesis.[1] Its primary identification and key physicochemical properties are summarized below for rapid assessment and experimental planning.

PropertyValueSource(s)
CAS Number 41730-79-4[1][2]
Molecular Formula C₄H₈N₂O₃S[1][3]
Molecular Weight 164.18 g/mol [3][4]
Appearance White to off-white or almost white crystalline powder[2][3][4]
Melting Point 188-195 °C (ranges vary slightly by source)[2][3][4][5]
Density ~1.52 g/cm³ (Predicted)[2][3]
IUPAC Name 1-methylsulfonylimidazolidin-2-one[6]
Synonyms 1-(Methylsulfonyl)imidazolidin-2-one, 1-Mesyl-2-imidazolidinone[1][5]
SMILES CS(=O)(=O)N1CCNC1=O[6]
InChI Key WTCUHYRXLIHSLY-UHFFFAOYSA-N[1][6]

Section 2: Synthesis and Purification: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through the reaction of 2-imidazolidinone with methanesulfonyl chloride.[7][8] This reaction is a classic example of N-sulfonylation of a cyclic urea.

Causality Behind Experimental Design: The core of this synthesis involves the formation of a nitrogen-sulfur bond. Methanesulfonyl chloride serves as an electrophilic source of the "mesyl" (CH₃SO₂-) group. The secondary amine within the 2-imidazolidinone ring acts as the nucleophile. This reaction releases hydrogen chloride (HCl) as a byproduct. The presence of a strong acid like HCl can lead to unwanted side reactions or degradation of the starting material. Therefore, an organic base, such as triethylamine or pyridine, is incorporated as an "acid scavenger."[7][8] Its function is to neutralize the HCl as it is formed, driving the reaction to completion and simplifying the purification process. The choice of an anhydrous organic solvent is critical to prevent the hydrolysis of the highly reactive methanesulfonyl chloride.[7]

General Synthesis Workflow Diagram

G reagents Reagents: - 2-Imidazolidinone - Methanesulfonyl Chloride - Organic Base (e.g., Triethylamine) reaction Reaction Vessel (10-20°C initial, then warm to 40-80°C) reagents->reaction solvent Anhydrous Organic Solvent (e.g., Chloroform, Toluene) solvent->reaction distillation Vacuum Distillation (Solvent Recovery) reaction->distillation Reaction Completion recrystallization Recrystallization (e.g., Ethanol/Water) distillation->recrystallization Residue filtration Suction Filtration & Washing recrystallization->filtration Cooled Slurry drying Oven Drying filtration->drying Washed Solid product Final Product: 1-Methanesulfonyl-2- imidazolidinone drying->product

Caption: General workflow for the synthesis of this compound.

Field-Proven Synthesis and Purification Protocol

This protocol is a synthesized representation based on established methodologies.[7][8]

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere, dissolve 2-imidazolidinone and a slight molar excess (1.1-1.2 equivalents) of an organic base (e.g., triethylamine) in an anhydrous organic solvent (e.g., chloroform or toluene).

  • Reaction Initiation: Cool the mixture to 10-20°C. Begin the dropwise addition of methanesulfonyl chloride (1.0-1.1 equivalents), dissolved in a small amount of the same anhydrous solvent, while stirring vigorously. The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-80°C for 1-5 hours to ensure the reaction goes to completion.[7]

  • Solvent Removal: After the reaction period, remove the organic solvent via distillation under reduced pressure. This step efficiently recovers the solvent for reuse and concentrates the product mixture.[7]

  • Purification by Recrystallization: To the resulting residue, add a suitable recrystallization solvent system, such as an ethanol/water or methanol/water mixture.[7] Heat the mixture to reflux to dissolve the solid, then allow it to cool slowly to 0°C. This process selectively crystallizes the desired product, leaving impurities in the solvent.

  • Isolation and Drying: Collect the purified crystals by suction filtration. Wash the filter cake with cold purified water to remove any remaining soluble impurities. Dry the product in an oven to a constant weight. The expected yield is typically in the range of 77-80%.[7][9]

Section 3: Analytical Characterization for Quality Control

Validation of the synthesized product's identity and purity is paramount. The following analytical techniques provide a self-validating system when cross-referenced with the expected properties.

  • Melting Point: A sharp melting point within the literature range of 188-195°C is a strong indicator of high purity.[3][4]

  • Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups. Expected characteristic peaks include strong absorptions for the sulfonyl (S=O) stretches (around 1350 and 1160 cm⁻¹) and the amide carbonyl (C=O) stretch (around 1700 cm⁻¹). Spectral data is available for reference in databases like SpectraBase.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides unambiguous structural confirmation. A sharp singlet integrating to three protons is expected for the methyl group of the methanesulfonyl moiety (typically ~3.0-3.3 ppm). The four protons on the imidazolidinone ring will appear as two distinct multiplets (or triplets), each integrating to two protons, corresponding to the two methylene (-CH₂-) groups (typically in the range of 3.5-4.2 ppm).

    • ¹³C NMR: The carbon spectrum will show a signal for the methyl carbon, two signals for the methylene carbons of the ring, and a downfield signal for the carbonyl carbon.

  • Mass Spectrometry (MS): GC-MS analysis can confirm the molecular weight of the compound.[6] The mass spectrum should show a molecular ion peak (M+) or related fragments corresponding to the molecular weight of 164.18 g/mol .

Section 4: Key Applications in Pharmaceutical Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its primary and most well-documented application is in the synthesis of third-generation penicillins, specifically mezlocillin.[3][7][8]

It acts as a precursor to 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone.[7][8] This subsequent intermediate is then used to append the characteristic side chain onto the penicillin core, defining the antibiotic's spectrum of activity. The methanesulfonyl group in the parent compound is a critical structural element that is carried through into the final drug molecule. Beyond this specific pathway, the compound is recognized for its utility as a versatile building block, with potential applications in creating novel agrochemicals and other bioactive molecules.[4]

Role as a Pharmaceutical Intermediate

G start 1-Methanesulfonyl-2- imidazolidinone intermediate 1-Chloroformyl-3-methylsulfonyl -2-imidazolidinone start->intermediate Phosgenation reagent + Phosgene or Triphosgene reagent->intermediate api Mezlocillin Synthesis (Side-chain precursor) intermediate->api Acylation

Caption: Pathway showing the conversion of the title compound to a key mezlocillin precursor.

Section 5: Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is essential when working with this compound. The following guidelines are derived from available Safety Data Sheets (SDS).

  • Hazard Identification: The compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2A).[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid dust inhalation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.

    • Skin Contact: Wash off with plenty of water. If skin irritation occurs, seek medical attention.

    • Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.

    • Ingestion: Rinse mouth and seek medical advice.

  • Stability and Reactivity: The compound is stable under normal storage conditions. It is incompatible with strong oxidizing agents. Hazardous decomposition products include carbon oxides and nitrogen oxides.

Conclusion

This compound (CAS 41730-79-4) is a well-characterized and synthetically accessible intermediate of significant value to the pharmaceutical industry. Its straightforward synthesis, stable nature, and critical role in the production of antibiotics like mezlocillin underscore its importance. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, enables researchers and developers to utilize this compound effectively and safely in the advancement of medicinal chemistry and drug development.

References

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physicochemical properties of 1-Methanesulfonyl-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Methanesulfonyl-2-imidazolidinone

Introduction

This compound, a heterocyclic compound featuring a sulfonyl group attached to an imidazolidinone ring, is a molecule of significant interest in modern synthetic chemistry. Its unique structural characteristics impart a range of physicochemical properties that make it a valuable intermediate and building block in diverse fields, most notably in pharmaceutical and agrochemical development.[1][2] As a key precursor in the synthesis of third-generation penicillins like Mezlocillin, a thorough understanding of its properties is paramount for process optimization, formulation, and regulatory compliance.[3][4][5]

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causality behind its characteristics and the methodologies used for their determination.

Molecular Identity and Structural Characteristics

The foundation of any chemical's properties lies in its structure. This compound (CAS No: 41730-79-4) possesses a five-membered ring containing two nitrogen atoms, a carbonyl group, and a methanesulfonyl moiety.[2] The presence of the polar sulfonyl and amide groups dictates much of its behavior.

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source(s)
CAS Number 41730-79-4 [1][2][3][6][7][8]
Molecular Formula C₄H₈N₂O₃S [1][2][6]
Molecular Weight 164.18 g/mol [1][9]
IUPAC Name 1-methylsulfonylimidazolidin-2-one [9]
InChI InChI=1S/C4H8N2O3S/c1-10(8,9)6-3-2-5-4(6)7/h2-3H2,1H3,(H,5,7) [2][9]
InChIKey WTCUHYRXLIHSLY-UHFFFAOYSA-N [2][9]
SMILES CS(=O)(=O)N1CCNC1=O [9]

| Synonyms | 1-Mesyl-2-imidazolidinone, 1-(Methylsulfonyl)imidazolidin-2-one |[2][6][7] |

Core Physicochemical Properties

The utility of a chemical intermediate is largely defined by its physical properties. These values influence reaction conditions, solvent selection, purification methods, and storage requirements.

Table 2: Summary of Physicochemical Data

Property Value Comments and Experimental Context
Appearance White to off-white crystalline powder [1][7][8] This morphology is typical for small, polar organic molecules and is advantageous for handling, weighing, and dissolution.
Melting Point 188 - 195 °C [1][3][7] The relatively high melting point indicates a stable crystal lattice with significant intermolecular forces, likely hydrogen bonding and dipole-dipole interactions from the amide and sulfonyl groups. The reported range (e.g., 188-190°C, 191-195°C) reflects minor variations in purity across different suppliers.[1][3][7][8]
Density 1.52 ± 0.1 g/cm³ (Predicted) [3][10] This predicted value suggests a densely packed solid, consistent with its crystalline nature.
Solubility Soluble in polar solvents [2] While quantitative data is scarce, the polar sulfonyl and amide functionalities suggest solubility in polar solvents like water, alcohols, and DMF.[2][5] This is a critical property for its use in synthesis, allowing for homogeneous reaction conditions.
pKa 12.34 ± 0.20 (Predicted) [10] The predicted pKa relates to the acidity of the N-H proton. This relatively high pKa indicates it is a weak acid, a key factor when selecting a base for deprotonation during synthesis.

| XLogP3 | -1.1 |[9] This negative LogP value, a measure of lipophilicity, confirms the compound's hydrophilic nature. This property is crucial in pharmaceutical applications, where it can enhance the aqueous solubility of derivative drug molecules.[1] |

Synthesis and Purification Protocol

The most common synthesis route involves the reaction of 2-imidazolidinone with methanesulfonyl chloride.[4][5][11] This is an electrophilic substitution at the nitrogen atom. The choice of an acid scavenger (base) and solvent is critical for optimizing yield and purity.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 2-Imidazolidinone 2-Imidazolidinone Methanesulfonyl Chloride Methanesulfonyl Chloride Solvent Anhydrous Organic Solvent (e.g., THF, Dioxane) Methanesulfonyl Chloride->Solvent Distill Solvent Recovery (Vacuum Distillation) Solvent->Distill Reaction Base Organic Base (Acid Scavenger) (e.g., Triethylamine, Pyridine) Base->Solvent Temp Temperature Control (20-80°C) Temp->Solvent Recrystallize Recrystallization (e.g., Ethanol/Water) Distill->Recrystallize Residue Filter Suction Filtration Recrystallize->Filter Dry Drying Filter->Dry Product 1-Methanesulfonyl- 2-imidazolidinone Dry->Product

Caption: General workflow for the synthesis of this compound.

Exemplary Step-by-Step Synthesis Protocol

This protocol is synthesized from published patent literature and represents a common laboratory-scale procedure.[4]

  • Vessel Preparation: To a clean, dry reaction vessel equipped with a stirrer and dropping funnel, add 2-imidazolidinone and an anhydrous organic solvent such as tetrahydrofuran (THF).

    • Expertise & Experience: The use of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive methanesulfonyl chloride, which would reduce yield and produce corrosive HCl.

  • Base Addition: Add an organic base, such as triethylamine, to the mixture.

    • Trustworthiness: The base acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction. This prevents protonation of the starting materials and drives the reaction to completion.

  • Reactant Addition: While stirring at a controlled temperature (e.g., 20°C), slowly add a solution of methanesulfonyl chloride in the same anhydrous solvent.

    • Expertise & Experience: The slow, controlled addition is a safety measure to manage the exothermic nature of the reaction and prevent undesirable side reactions.

  • Reaction & Monitoring: After the addition is complete, the mixture is typically heated (e.g., to 40-80°C) for several hours to ensure the reaction goes to completion.[4] Progress can be monitored by techniques like TLC or HPLC.

  • Solvent Removal: Once the reaction is complete, the solvent is removed under reduced pressure. This is an efficient method to isolate the crude product and allows for solvent recycling, which is cost-effective for larger-scale production.[4][5]

  • Recrystallization: The resulting residue is recrystallized from a suitable solvent system, such as an ethanol/water or methanol/water mixture.[4]

    • Trustworthiness: Recrystallization is a self-validating purification step. The desired product is typically less soluble in the cold solvent mixture than the impurities, allowing for its isolation as a purified crystalline solid.

  • Isolation and Drying: The purified crystals are collected by suction filtration, washed with a small amount of cold solvent (e.g., purified water) to remove residual impurities, and then dried in an oven to yield the final product.[4]

Spectral Information

Spectroscopic data is essential for structural confirmation and quality control. While raw spectra are beyond the scope of this guide, publicly available data confirms the structure of this compound.

  • Mass Spectrometry (GC-MS): The mass spectrum would show the molecular ion peak corresponding to its molecular weight (164.18 g/mol ) and characteristic fragmentation patterns, such as the loss of the methanesulfonyl group. Data is available in the Wiley-VCH GmbH SpectraBase.[9]

  • Infrared (IR) Spectroscopy: An ATR-IR spectrum would display characteristic absorption bands for the key functional groups: strong C=O stretching for the amide carbonyl, and strong asymmetric and symmetric S=O stretching for the sulfonyl group. An N-H stretching band would also be present. IR data is available in the SpectraBase.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show a singlet for the methyl (CH₃) protons and distinct signals for the two methylene (CH₂) groups of the imidazolidinone ring.

    • ¹³C NMR: The carbon NMR spectrum would show four distinct signals corresponding to the methyl carbon, the two methylene carbons, and the carbonyl carbon.

Stability, Storage, and Handling

  • Stability: The compound is described as having moderate stability under standard conditions.[2] The sulfonyl amide linkage is generally robust.

  • Storage: Recommended storage conditions vary slightly among suppliers but generally emphasize protecting the compound from moisture and heat. Common recommendations include storing at room temperature, in a refrigerator (2-8°C), or in a cool, dark place.[1][6][8] Containers should be kept tightly closed.

  • Handling: According to safety data sheets, this compound can cause skin and serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a well-characterized crystalline solid with a defined set of physicochemical properties that underpin its utility as a chemical intermediate. Its hydrophilic nature, high melting point, and specific reactivity, governed by the sulfonyl amide group, make it an ideal precursor in the synthesis of complex molecules. The established synthesis protocols are robust and scalable, ensuring its availability for research and development. This guide provides the foundational knowledge required for scientists to effectively and safely utilize this versatile compound in their work.

References

  • Pharmaffiliates. (n.d.). This compound, CAS No: 41730-79-4. Retrieved from [Link]

  • ChemBK. (2024). 1-Methylsulfonyl-2-imidazolidinone. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). This compound CAS 41730-79-4. Retrieved from [Link]

  • Google Patents. (n.d.). CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one.
  • Google Patents. (n.d.). CN102408374A - Synthesis method of 1-methylsulfonyl 2-imidazolidinone.
  • PubChem. (n.d.). 1-(Methylsulphonyl)imidazolidin-2-one. Retrieved from [Link]

  • Eureka. (n.d.). Method for synthesizing 1-chloroformyl-3-methyl sulfonyl-2-imidazo flavanone. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1-(Methylsulfonyl)-2-imidazolidinone. Retrieved from [Link]

Sources

A Technical Guide to 1-Methanesulfonyl-2-imidazolidinone: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1-Methanesulfonyl-2-imidazolidinone, a key chemical intermediate in the pharmaceutical industry. The document delves into its molecular structure, physicochemical properties, and established synthesis protocols. With a focus on scientific integrity and practical application, this guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's characteristics and its role in complex organic synthesis, particularly as a precursor to advanced antibiotics.

Introduction to this compound

This compound, also known by synonyms such as 1-(Methylsulfonyl)imidazolidin-2-one and 1-Mesyl-2-imidazolidinone, is a heterocyclic organic compound with significant utility in synthetic chemistry.[1][2] Its structure is characterized by a five-membered imidazolidinone ring, which is a saturated analog of imidazole, featuring a carbonyl group at the 2-position. A methanesulfonyl (mesyl) group is attached to one of the nitrogen atoms, which significantly influences the molecule's reactivity and physical properties.[1]

The primary importance of this compound lies in its role as a critical building block in the synthesis of more complex molecules.[3] It is most notably recognized as a direct precursor in the industrial production of Mezlocillin, a third-generation penicillin antibiotic.[4][5][6] The broader imidazolidinone scaffold is a subject of ongoing research due to its presence in various pharmacologically active compounds, exhibiting potential anticancer, antiviral, and anti-inflammatory properties.[1][7] This guide will elucidate the fundamental chemical and physical attributes of this compound, providing a robust foundation for its application in research and development.

Molecular Structure and Physicochemical Properties

Elucidation of the Molecular Structure

The molecular formula of this compound is C₄H₈N₂O₃S.[1][3][5][8][9] The core of the molecule is the imidazolidinone ring, a five-membered heterocycle containing two nitrogen atoms and a ketone functional group. The key feature is the methanesulfonyl group (CH₃SO₂–), covalently bonded to the nitrogen atom at position 1. This electron-withdrawing group significantly increases the polarity of the molecule and influences the reactivity of the adjacent nitrogen atom.

molecular_structure N1 N C2 C N1->C2 S S N1->S N3 N C2->N3 H O_carbonyl O C2->O_carbonyl C4 C N3->C4 C5 C C4->C5 H₂ C5->N1 H₂ O1_sulfonyl O S->O1_sulfonyl O2_sulfonyl O S->O2_sulfonyl C_methyl C S->C_methyl H₃

Caption: 2D representation of this compound.

Physicochemical Data Summary

The key quantitative properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature control, and purification method development.

PropertyValueSource(s)
CAS Number 41730-79-4[1][2][3][5][8]
Molecular Formula C₄H₈N₂O₃S[1][3][8][10][11]
Molecular Weight 164.18 g/mol [3][5][8][10][11]
Appearance White to off-white crystalline powder[3][5][9]
Melting Point 188 - 195 °C[3][5][9][12]
Density (Predicted) ~1.52 g/cm³[5][12]
SMILES CS(=O)(=O)N1CCNC1=O[1][11]
InChIKey WTCUHYRXLIHSLY-UHFFFAOYSA-N[1][2][11]

Synthesis and Mechanistic Insights

Reaction Principle

The synthesis of this compound is typically achieved through the reaction of 2-imidazolidinone with methanesulfonyl chloride.[4][6][13] This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The secondary amine within the 2-imidazolidinone ring acts as the nucleophile, attacking the electrophilic sulfur center. This process generates hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion and prevent the protonation of the starting amine, an acid scavenger, typically a tertiary organic base like triethylamine or pyridine, is essential.[4][6] The reaction is performed in an anhydrous organic solvent to prevent the hydrolysis of the highly reactive methanesulfonyl chloride.

Detailed Experimental Protocol

The following protocol is a representative synthesis method adapted from established procedures.[4][6]

Materials:

  • 2-Imidazolidinone

  • Methanesulfonyl Chloride

  • Triethylamine (or Pyridine)

  • Anhydrous Tetrahydrofuran (THF) (or Dioxane)

  • Methanol

  • Purified Water

Procedure:

  • Reaction Setup: In a clean, dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2-imidazolidinone and anhydrous THF.

  • Base Addition: Add triethylamine to the suspension and stir to mix.

  • Reactant Addition: At a controlled temperature of approximately 20°C, add a solution of methanesulfonyl chloride in anhydrous THF dropwise via the dropping funnel over 1.5-2 hours with continuous stirring.

  • Reaction: After the addition is complete, warm the reaction mixture to 40-50°C and maintain it for 3-5 hours to ensure the reaction goes to completion.

  • Solvent Removal: Remove the THF by distillation under reduced pressure.

  • Recrystallization: To the resulting residue, add a mixture of purified water and methanol. Reflux the mixture for approximately 1 hour to dissolve the product and impurities.

  • Isolation: Cool the solution to 0-5°C to induce crystallization. Collect the solid product by suction filtration.

  • Purification & Drying: Wash the filtered crystals with cold purified water and dry them in an oven to obtain the final product, this compound.

synthesis_workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product r1 2-Imidazolidinone p1 1. Mix Reactants (20°C) r1->p1 r2 Methanesulfonyl Chloride r2->p1 r3 Triethylamine (Base) r3->p1 r4 Anhydrous THF (Solvent) r4->p1 p2 2. Heat Reaction (40-50°C, 3-5h) p1->p2 p3 3. Solvent Removal (Vacuum Distillation) p2->p3 p4 4. Recrystallization (Water/Methanol) p3->p4 p5 5. Filtration & Drying p4->p5 product 1-Methanesulfonyl- 2-imidazolidinone p5->product

Caption: Workflow for the synthesis of this compound.

Rationale for Procedural Steps
  • Anhydrous Conditions: Methanesulfonyl chloride is highly susceptible to hydrolysis. The use of an anhydrous solvent and a dry reaction vessel is critical to prevent the formation of methanesulfonic acid, which would reduce the yield.

  • Acid Scavenger (Triethylamine): The reaction liberates one equivalent of HCl. Triethylamine, a non-nucleophilic base, irreversibly neutralizes the HCl to form triethylammonium chloride. This prevents the protonation of the starting 2-imidazolidinone, ensuring it remains nucleophilic, and drives the equilibrium towards the product.

  • Controlled Addition: The reaction is exothermic. A slow, dropwise addition of methanesulfonyl chloride at a controlled temperature prevents thermal runaways and the formation of unwanted side products.

  • Recrystallization: This is a crucial purification step. The crude product is dissolved in a hot solvent system (water/methanol) in which it is soluble, while impurities are either insoluble or remain in solution upon cooling. Slow cooling allows for the formation of a pure crystalline product, which can be easily isolated.

Applications in Drug Development

The primary application of this compound is as a pharmaceutical intermediate.[3][4][5] Its structure is strategically designed for further chemical modification.

Role as a Key Intermediate for Mezlocillin

This compound is a pivotal intermediate in the synthesis of 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone.[4][13] This subsequent compound is then used to acylate the aminopenicillanic acid backbone, ultimately forming Mezlocillin. Mezlocillin is an extended-spectrum penicillin antibiotic effective against a range of Gram-positive and Gram-negative bacteria. The structural moiety derived from this compound is integral to the antibiotic's mechanism of action and spectrum of activity.

Safety and Handling

GHS Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[11][14]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[11][14]

Recommended Handling and Storage Procedures
  • Personal Protective Equipment (PPE): Always handle this compound wearing appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[15] Avoid contact with skin and eyes.[16] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] It is stable under recommended storage conditions.[15]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[15]

Conclusion

This compound is a compound of significant industrial and research importance, primarily due to its role as a key intermediate in pharmaceutical synthesis. Its molecular structure, characterized by the methanesulfonyl-activated imidazolidinone ring, provides a versatile platform for constructing complex bioactive molecules like the antibiotic Mezlocillin. A thorough understanding of its physicochemical properties, coupled with robust and well-rationalized synthesis protocols, is essential for its effective and safe utilization in drug development and chemical research.

References

  • Google Patents. (n.d.). CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one.
  • Pharmaffiliates. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • ChemBK. (2024). 1-Methylsulfonyl-2-imidazolidinone. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). CN102408374A - Synthesis method of 1-methylsulfonyl 2-imidazolidinone.
  • Acros PharmaTech Limited. (2018). SAFETY DATA SHEET - this compound. Retrieved January 12, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 1-(Methylsulfonyl)-2-imidazolidinone. Retrieved January 12, 2026, from [Link]

  • Eureka. (n.d.). Method for synthesizing 1-chloroformyl-3-methyl sulfonyl-2-imidazo flavanone. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 1-(Methylsulphonyl)imidazolidin-2-one. Retrieved January 12, 2026, from [Link]

  • Pharmacy Research. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Various applications of Imidazolidinone. Retrieved January 12, 2026, from [Link]

Sources

Solubility Profile of 1-Methanesulfonyl-2-imidazolidinone: A Guide to Experimental Determination and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

1-Methanesulfonyl-2-imidazolidinone (CAS: 41730-79-4) is a pivotal intermediate in contemporary pharmaceutical synthesis, notably in the production of advanced antibiotics like Mezlocillin.[1][2] An exhaustive understanding of its solubility in organic solvents is not merely academic; it is a critical prerequisite for robust process development, optimization of reaction conditions, efficient purification, and successful formulation. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand the theoretical underpinnings of this compound's solubility, implement a rigorous experimental protocol for its determination, and apply the resulting data in practical settings. While specific quantitative solubility data for this compound is not widely published, this document outlines the authoritative methodology to generate this crucial information.

Physicochemical Characteristics: The Foundation of Solubility

To predict and understand the solubility behavior of this compound, one must first consider its molecular structure and resultant physical properties. The molecule's architecture dictates its interaction with various solvents.

The presence of a highly polar sulfonyl group (-SO₂-) and a cyclic urea (imidazolidinone) structure imparts a significant polar character to the molecule.[3] The oxygen and nitrogen atoms are potential hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. This structure strongly suggests a preference for polar solvents.[4]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 41730-79-4[5][6]
Molecular Formula C₄H₈N₂O₃S[5][7]
Molecular Weight ~164.18 g/mol [5][7]
Appearance White to off-white crystalline powder[8][9]
Melting Point 188-195 °C[2][8][9]
Structure

[7][10]
Predicted Polarity High, due to sulfonyl and imidazolidinone moieties[3][4]

Rationale: A high melting point often correlates with a stable crystal lattice structure, which requires significant energy to overcome during dissolution. The interplay between this lattice energy and the energy of solvation in a given solvent governs the thermodynamic solubility limit.[11]

Theoretical Framework: Predicting Solvent Compatibility

The principle of "like dissolves like" is the guiding tenet for solvent selection. Based on its structure, we can form evidence-based hypotheses about the solubility of this compound.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. The compound's ability to participate in hydrogen bonding suggests significant solubility. This is strongly supported by patent literature, which frequently cites water, methanol, and ethanol as effective solvents for recrystallization—a process that relies on high solubility at elevated temperatures and lower solubility upon cooling.[12]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents possess high dipole moments and can act as hydrogen bond acceptors. They are expected to be effective at solvating the polar regions of the molecule. Dimethylformamide (DMF) is noted as a potential organic base in the synthesis, indicating its compatibility.[12]

  • Nonpolar Solvents (e.g., Toluene, Hexanes, Dichloromethane): These solvents lack significant polarity and hydrogen bonding capability. It is anticipated that this compound will exhibit low solubility in these environments. Indeed, synthesis patents describe reactions occurring in solvents like toluene and dichloromethane, after which the product is isolated, implying it does not remain fully solvated in the reaction medium upon completion or cooling.[12]

This theoretical assessment is crucial for designing an efficient experimental screening campaign, allowing researchers to prioritize the most promising solvent systems.

Experimental Protocol: Determining Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the gold standard in pharmaceutical development.[11][13] It represents the true saturation point of a solute in a solvent at equilibrium, providing the most reliable data for process modeling and formulation.[14] The following protocol describes the authoritative shake-flask method, a self-validating system for generating high-quality solubility data.

Workflow for Equilibrium Solubility Determination

The entire experimental process can be visualized as a logical sequence of steps designed to ensure accuracy and reproducibility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A 1. Material Qualification (>98% Purity Compound) B 2. Solvent Selection (Analytical Grade) A->B C 3. Gravimetric Prep (Weigh excess solid into vials) B->C D 4. Solvent Addition (Precise volume) C->D E 5. Incubation (Constant Temp. + Agitation) D->E F 6. Monitor for Equilibrium (e.g., 24h & 48h sampling) E->F G 7. Sample Filtration (0.22 µm Syringe Filter) F->G H 8. Serial Dilution (To fall within calibration curve) G->H I 9. HPLC-UV Analysis (Quantification) H->I J 10. Data Calculation (mg/mL or mol/L) I->J

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Methanesulfonyl-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the physical and chemical characteristics of 1-Methanesulfonyl-2-imidazolidinone, a key intermediate in pharmaceutical synthesis. The information presented herein is curated to support research and development activities, offering reliable data and procedural insights.

Introduction

This compound, with the CAS Registry Number 41730-79-4, is a heterocyclic compound of significant interest in medicinal chemistry.[1][2] It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antibiotic Mezlocillin.[3] Understanding its fundamental physicochemical properties, such as appearance and melting point, is paramount for its effective utilization in synthetic chemistry, ensuring process control and final product purity. This guide delves into these core characteristics, providing both established data and the scientific methodology behind their determination.

Molecular Structure and Identification

The structural integrity of a compound is intrinsically linked to its physical properties. This compound possesses a five-membered imidazolidinone ring substituted with a methanesulfonyl group.

Molecular Structure of this compound

Caption: 2D representation of this compound.

Physical Appearance

The visual characteristics of a chemical substance are a primary indicator of its purity. For this compound, a consistent appearance is reported across various suppliers and literature sources.

The compound is typically described as a white to off-white or grayish crystalline powder or fine crystals .[2][3][4][5][6] Any significant deviation from this appearance, such as discoloration or the presence of amorphous material, may suggest impurities or degradation.

Melting Point: A Critical Quality Attribute

The melting point is a definitive physical property that provides a sharp indication of a substance's purity. A narrow melting point range close to the established literature value is indicative of high purity.

Reported Melting Point Values

Multiple sources have reported the melting point of this compound, with slight variations. These discrepancies can arise from different analytical methodologies or minor variations in the purity of the sample lot.

Melting Point Range (°C)Source(s)
183 - 185CAS Common Chemistry[7]
188 - 190ChemBK, Huateng Pharma, ChemicalBook[3][4][6]
191 - 195Chem-Impex, Tokyo Chemical Industry[2][5]

The observed range of 183-195°C is a critical parameter for quality control in a research or manufacturing setting.

Causality Behind Melting Point Determination

The melting of a crystalline solid is a phase transition that occurs at a specific temperature and pressure. The energy required to overcome the crystal lattice forces is constant for a pure substance, resulting in a sharp melting point. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range. Therefore, precise determination of the melting point is not merely a data collection exercise but a validation of the material's identity and purity.

Experimental Protocol: Melting Point Determination (Capillary Method)

The following is a standardized, step-by-step protocol for the determination of the melting point of this compound using the capillary method, a widely accepted and reliable technique.

Workflow for Capillary Melting Point Determination

melting_point_workflow prep Sample Preparation load Capillary Loading prep->load Dry, powdered sample instrument Instrument Setup load->instrument Packed capillary tube run Melting Point Measurement instrument->run Set temperature ramp record Data Recording run->record Observe phase transition

Caption: Standard workflow for melting point analysis.

Methodology:

  • Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvents, which could depress the melting point. The sample should be a fine, homogenous powder. If necessary, gently crush any larger crystals with a spatula on a watch glass.

  • Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample into a dense column at the bottom. The optimal sample height is typically 2-3 mm.

  • Instrument Setup: Place the loaded capillary tube into a calibrated melting point apparatus. The apparatus should be equipped with a heating block, a thermometer or temperature sensor, and a means of observing the sample, often with magnification.

  • Ramp Rate: For a preliminary determination, a faster heating rate (e.g., 5-10°C per minute) can be used to quickly identify an approximate melting range. For an accurate determination, the heating rate should be slow (1-2°C per minute) as the temperature approaches the expected melting point.

  • Observation and Recording: The melting process is observed carefully. Two temperatures are recorded:

    • T1: The temperature at which the first drop of liquid appears.

    • T2: The temperature at which the entire sample has melted into a clear liquid.

  • Reporting: The melting point is reported as the range from T1 to T2. For this compound, this range should fall within the values presented in the table above.

Conclusion

The physicochemical properties of this compound, specifically its appearance as a white crystalline solid and a melting point in the range of 183-195°C, are critical identifiers of its quality and purity. Adherence to standardized analytical protocols, such as the capillary method for melting point determination, is essential for reliable and reproducible results in a research and development setting. This guide provides the foundational data and procedural knowledge to support the confident application of this important pharmaceutical intermediate.

References

  • 1-Methylsulfonyl-2-imidazolidinone. (2024). ChemBK. [Link]

  • 1-(Methylsulphonyl)imidazolidin-2-one. (n.d.). PubChem. [Link]

  • 1-(Methylsulfonyl)-2-imidazolidinone. (n.d.). CAS Common Chemistry. [Link]

  • This compound | 41730-79-4. (n.d.). Pharmaffiliates. [Link]

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A Spectroscopic Guide to 1-Methanesulfonyl-2-imidazolidinone: Elucidating Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 1-Methanesulfonyl-2-imidazolidinone (CAS No: 41730-79-4), a key intermediate in the synthesis of pharmaceuticals like Mezlocillin.[1] For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's spectroscopic signature is paramount for structural confirmation, purity assessment, and reaction monitoring. This document synthesizes predicted and literature-derived spectral information for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering insights into the experimental methodologies and the interpretation of the resulting data.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups, including a cyclic urea (imidazolidinone) and a sulfonamide. This structure dictates its chemical properties and provides distinct spectroscopic handles for characterization.

Molecular Formula: C₄H₈N₂O₃S[2]

Molecular Weight: 164.19 g/mol [2]

Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental NMR spectra for this compound, the following data is predicted based on computational models, which provide a reliable estimation of the chemical shifts.

¹H NMR (Proton NMR)

The proton NMR spectrum is anticipated to show three distinct signals corresponding to the methyl and the two methylene groups of the imidazolidinone ring.

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.1Singlet3H-SO₂-CH₃
~3.6Triplet2H-N-CH₂ -CH₂-
~3.9Triplet2H-SO₂-N-CH₂ -

Interpretation and Causality:

  • The methyl protons (-SO₂-CH₃) are expected to appear as a singlet around 3.1 ppm. The downfield shift from a typical methyl group is due to the strong electron-withdrawing effect of the adjacent sulfonyl group.

  • The two methylene groups of the imidazolidinone ring are diastereotopic and are expected to appear as two distinct triplets. The methylene group adjacent to the sulfonated nitrogen (-SO₂-N-CH₂-) is predicted to be further downfield (~3.9 ppm) compared to the other methylene group (-N-CH₂-CH₂-) (~3.6 ppm) due to the deshielding effect of the sulfonyl group. The triplet multiplicity arises from the coupling with the adjacent methylene protons.

¹³C NMR (Carbon NMR)

The carbon NMR spectrum is predicted to show three signals corresponding to the methyl carbon, the two methylene carbons, and the carbonyl carbon.

Predicted Chemical Shift (δ) ppmAssignment
~40-SO₂-C H₃
~45-N-C H₂-CH₂-
~50-SO₂-N-C H₂-
~158>C =O

Interpretation and Causality:

  • The methyl carbon is expected at approximately 40 ppm.

  • The two methylene carbons are chemically non-equivalent and are predicted to have distinct chemical shifts.

  • The carbonyl carbon of the urea moiety is expected to be significantly downfield (~158 ppm) due to the deshielding effect of the double-bonded oxygen and adjacent nitrogen atoms.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring high-resolution NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.[3]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[4] The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the signals of interest.[5]

    • Ensure the solution is homogeneous and free of particulate matter.[4]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp, well-resolved peaks.[5]

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).

    • Acquire the ¹³C NMR spectrum, which typically requires a larger number of scans for adequate signal-to-noise due to the low natural abundance of the ¹³C isotope.[6]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_H Acquire ¹H Spectrum lock_shim->acquire_H acquire_C Acquire ¹³C Spectrum acquire_H->acquire_C ft Fourier Transform acquire_C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be dominated by absorptions from the carbonyl and sulfonyl groups.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3100MediumN-H Stretch (if any residual moisture)
~2950-2850MediumC-H Stretch (aliphatic)
~1700StrongC=O Stretch (cyclic urea/amide)
~1350-1300StrongSO₂ Asymmetric Stretch (sulfonamide)
~1160-1130StrongSO₂ Symmetric Stretch (sulfonamide)
~950-900MediumS-N Stretch (sulfonamide)

Interpretation and Causality:

  • C=O Stretch: A strong absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group in the cyclic urea. The exact position can be influenced by ring strain and hydrogen bonding.[7]

  • SO₂ Stretches: The sulfonamide group will give rise to two strong and characteristic stretching vibrations: an asymmetric stretch at a higher frequency (~1350-1300 cm⁻¹) and a symmetric stretch at a lower frequency (~1160-1130 cm⁻¹).[8] These are often the most prominent peaks in the spectrum of a sulfonamide-containing compound.

  • S-N Stretch: A medium intensity band corresponding to the S-N bond stretch is expected in the 950-900 cm⁻¹ region.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient technique for analyzing solid samples with minimal preparation.

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Collect a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.[2]

  • Sample Analysis:

    • Place a small amount of the solid this compound sample onto the ATR crystal.[10]

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[11]

    • Collect the sample spectrum.

  • Cleaning:

    • Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

G start Start clean_crystal Clean ATR Crystal start->clean_crystal background Collect Background Spectrum clean_crystal->background place_sample Place Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure collect_sample Collect Sample Spectrum apply_pressure->collect_sample clean_up Clean Crystal After Use collect_sample->clean_up end End clean_up->end

Caption: Workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. For this compound, a plausible fragmentation pattern can be predicted based on the known behavior of sulfonamides and cyclic ureas.

Predicted Mass Spectrum Fragmentation:

  • Molecular Ion (M⁺): m/z = 164. This corresponds to the intact molecule with one electron removed.

  • Key Fragments:

    • m/z = 85: Loss of the methanesulfonyl group (•SO₂CH₃, 79 amu). This would leave the imidazolidinone radical cation.

    • m/z = 79: Formation of the methanesulfonyl cation ([CH₃SO₂]⁺).

    • m/z = 64: Loss of SO₂ is a common fragmentation pathway for sulfonamides.[12]

    • m/z = 56: A fragment corresponding to the loss of both the methanesulfonyl group and a carbonyl group.

Plausible Fragmentation Pathway

G M [M]⁺˙ m/z = 164 frag1 [M - SO₂CH₃]⁺ m/z = 85 M->frag1 - •SO₂CH₃ frag2 [CH₃SO₂]⁺ m/z = 79 M->frag2 - •C₃H₅N₂O frag3 [M - SO₂]⁺˙ m/z = 100 M->frag3 - SO₂ frag4 [C₂H₄N₂O]⁺˙ m/z = 86 frag1->frag4 - H

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of relatively volatile and thermally stable compounds like this compound.

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.[13]

    • The concentration should be optimized to avoid overloading the GC column and MS detector.

    • Filter the sample if any particulate matter is present.[13]

  • GC Separation:

    • Inject a small volume (typically 1 µL) of the sample solution into the GC.

    • The sample is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. A temperature gradient is typically used to ensure good separation and peak shape.[14]

  • MS Analysis:

    • As the separated components elute from the GC column, they enter the mass spectrometer.

    • Electron ionization (EI) is a common method for generating ions, which then fragment.[15]

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive spectroscopic profile of this compound. The predicted data presented in this guide, along with the detailed experimental protocols, offer a robust framework for the identification and characterization of this important pharmaceutical intermediate. As with any analytical endeavor, the correlation of data from multiple techniques is key to unambiguous structure elucidation and quality control.

References

  • Zeitschrift für Naturforschung B. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Retrieved January 12, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 12, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved January 12, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved January 12, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved January 12, 2026, from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved January 12, 2026, from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved January 12, 2026, from [Link]

  • PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved January 12, 2026, from [Link]

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  • PubChem. (n.d.). 1-(Methylsulphonyl)imidazolidin-2-one. Retrieved January 12, 2026, from [Link]

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  • IntechOpen. (2020). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Retrieved January 12, 2026, from [Link]

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  • California Air Resources Board. (2021). Standard Operating Procedure for the Tentative Identification of Compounds in Consumer Products by Headspace Gas Chromatography/. Retrieved January 12, 2026, from [Link]

  • University of Massachusetts Lowell. (n.d.). 4406 GC-MS procedure and background.docx. Retrieved January 12, 2026, from [Link]

  • ChemBK. (n.d.). 1-Methylsulfonyl-2-imidazolidinone. Retrieved January 12, 2026, from [Link]

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2014). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | Request PDF. Retrieved January 12, 2026, from [Link]

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An In-depth Technical Guide to the Synthesis of 1-Methanesulfonyl-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Methanesulfonyl-2-imidazolidinone, a key intermediate in the production of advanced pharmaceuticals. The document delves into the underlying reaction mechanism, presents detailed and validated experimental protocols, offers a thorough analytical characterization of the final product, and outlines critical safety considerations. This guide is intended to equip researchers and professionals in drug development with the necessary knowledge to effectively and safely synthesize this important compound.

Introduction: The Significance of this compound

This compound, also known as 1-(methylsulfonyl)imidazolidin-2-one, is a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its most notable application is as a precursor in the manufacture of Mezlocillin, a broad-spectrum penicillin antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[2][3] The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide offers a detailed exploration of its synthesis from 2-imidazolidinone, providing a robust resource for chemists in the pharmaceutical industry.

The Core Synthesis: Reaction Mechanism and Stoichiometry

The synthesis of this compound is achieved through the N-sulfonylation of 2-imidazolidinone using methanesulfonyl chloride. This reaction is typically carried out in the presence of an organic base which acts as an acid scavenger.

Unveiling the Reaction Pathway

The fundamental reaction involves the nucleophilic attack of one of the nitrogen atoms of the 2-imidazolidinone ring on the electrophilic sulfur atom of methanesulfonyl chloride. The lone pair of electrons on the nitrogen initiates the formation of a new N-S bond. This process results in the displacement of the chloride ion.

A critical byproduct of this reaction is hydrochloric acid (HCl). The presence of HCl can lead to undesirable side reactions and can also protonate the starting amine, rendering it non-nucleophilic and thus halting the reaction. To mitigate this, an organic base, such as triethylamine or pyridine, is employed. The base neutralizes the generated HCl, forming a salt (e.g., triethylammonium chloride) and ensuring the reaction proceeds to completion.[4]

Caption: Reaction mechanism overview.

Experimental Protocols for Synthesis

The synthesis of this compound can be successfully performed using various anhydrous organic solvents and organic bases. Below are detailed protocols adapted from established patent literature, which offer flexibility based on available resources.[4][5]

General Workflow

The overall experimental workflow is consistent across different solvent and base systems.

Synthesis_Workflow A 1. Dissolve 2-imidazolidinone and organic base in an anhydrous solvent. B 2. Cool the mixture (typically 10-20°C). A->B C 3. Add methanesulfonyl chloride dropwise with stirring. B->C D 4. Warm the reaction mixture and maintain for several hours. C->D E 5. Remove the solvent under reduced pressure. D->E F 6. Recrystallize the crude product from a suitable solvent (e.g., water, ethanol). E->F G 7. Filter, wash, and dry the final product. F->G

Caption: General synthesis workflow.

Detailed Step-by-Step Methodology

The following protocol is a representative example. Variations in solvents and bases are summarized in Table 1.

Materials:

  • 2-imidazolidinone

  • Methanesulfonyl chloride

  • Triethylamine (or other organic base)

  • Anhydrous tetrahydrofuran (THF) (or other suitable solvent)

  • Purified water

  • Methanol (for recrystallization)

Procedure:

  • In a clean, dry reaction vessel equipped with a stirrer and a dropping funnel, dissolve 2-imidazolidinone and triethylamine in anhydrous THF.

  • Cool the mixture to approximately 20°C with stirring.

  • Slowly add a solution of methanesulfonyl chloride in anhydrous THF dropwise to the reaction mixture over a period of 1 to 1.5 hours, maintaining the temperature at 20°C.

  • After the addition is complete, warm the reaction mixture to 40°C and maintain this temperature for 5 hours.

  • Distill off the THF under reduced pressure (e.g., 0.05 MPa).

  • To the residue, add a mixture of purified water and methanol.

  • Heat the mixture to reflux for 1 hour.

  • Cool the solution to 0°C to induce crystallization.

  • Collect the solid product by suction filtration.

  • Wash the collected solid with purified water.

  • Dry the product in an oven to obtain this compound.

Comparative Data of Synthesis Protocols

The choice of solvent and organic base can influence the reaction conditions and yield. The following table summarizes various successful combinations reported in the literature.[4]

Organic SolventOrganic BaseReaction Temperature (°C)Reaction Time (h)Yield (%)Melting Point (°C)
TetrahydrofuranTriethylamine20, then 401.5 (addition), 5 (hold)up to 80191.0 - 191.5
TolueneDMF15, then 800.7 (addition), 4 (hold)78.5191.0 - 191.2
BenzeneTriethylamine20, then 401 (addition), 5 (hold)77191.0 - 191.5
ChloroformTriethylamine20, then 401 (addition), 1 (hold)78191.2 - 191.9
DioxanePyridine20, then 802 (addition), 3 (hold)79190.9 - 191.3
CyclohexanePyridine12, then 400.7 (addition), 1.5 (hold)76190.8 - 191.7

Analytical Characterization

Proper characterization of the synthesized this compound is essential to confirm its identity and purity.

  • Molecular Formula: C₄H₈N₂O₃S[6]

  • Molecular Weight: 164.18 g/mol [6]

  • Appearance: White to off-white crystalline powder.

  • Melting Point: Typically in the range of 190-192°C.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. An ATR-IR spectrum of this compound is available in public databases.[7]

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Assignment
~3300-3400N-H stretch (from residual starting material, should be minimal in pure product)
~2800-3000C-H stretch (aliphatic)
~1700C=O stretch (amide)
~1320-1350S=O asymmetric stretch (sulfonamide)
~1150-1180S=O symmetric stretch (sulfonamide)
~900-930S-N stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy (Theoretical)

¹H NMR (Proton NMR):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.2 - 3.4Triplet2H-CH₂-N(SO₂Me)-
~3.6 - 3.8Triplet2H-CH₂-NH-
~3.0Singlet3H-SO₂-CH₃
~6.0 - 7.0Broad Singlet1H-NH-

¹³C NMR (Carbon NMR):

Chemical Shift (δ, ppm)Assignment
~158C=O (amide)
~45-CH₂-N(SO₂Me)-
~40-CH₂-NH-
~35-SO₂-CH₃

Safety Precautions

The synthesis of this compound involves the use of hazardous materials, and appropriate safety measures must be strictly followed.

  • Methanesulfonyl Chloride: This reagent is highly toxic, corrosive, and a lachrymator. It can cause severe burns to the skin and eyes and is fatal if inhaled.[8][9] All handling must be done in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. A respirator may be necessary for certain operations.[8]

  • Organic Solvents: Many of the solvents used are flammable. Ensure that the reaction is carried out away from ignition sources.

  • Organic Bases: Triethylamine and pyridine are flammable and have strong, unpleasant odors. They should be handled in a fume hood.

Application in Drug Synthesis: The Path to Mezlocillin

This compound is a pivotal intermediate in one of the synthetic routes to Mezlocillin.[2][10] It is first converted to 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone. This activated intermediate is then reacted with ampicillin in an acylation reaction to form Mezlocillin.[2][11] The purity of this compound directly impacts the quality and yield of the final antibiotic.

Conclusion

The synthesis of this compound from 2-imidazolidinone is a well-established and scalable process. By understanding the underlying reaction mechanism and adhering to the detailed protocols and safety precautions outlined in this guide, researchers and drug development professionals can reliably produce this vital pharmaceutical intermediate. The versatility in the choice of solvents and bases provides operational flexibility, while the straightforward purification by recrystallization allows for the isolation of a high-purity product essential for subsequent synthetic transformations.

References

  • PubChem. 1-(Methylsulphonyl)imidazolidin-2-one. Available at: [Link]

  • Oakwood Chemical. MSDS Material Safety Data Sheet - Methanesulfonyl chloride. Available at: [Link]

  • Global Substance Registration System (GSRS). 1-(METHYLSULFONYL)-2-IMIDAZOLIDINONE. Available at: [Link]

  • Google Patents. CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one.
  • Perillo, I. A., de los Santos, C., & Salerno, A. (2003). 1H NMR SPECTROSCOPY AND CONFORMATIONAL ANALYSIS OF N-BENZYLIMIDAZOLIDINES. HETEROCYCLES, 60(1), 89-98.
  • Google Patents. CN102408374A - Synthesis method of 1-methylsulfonyl 2-imidazolidinone.
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  • ResearchGate. 1 H and 13 C NMR chemical shifts of thiones and their selenocyanomercury(II) complexes in DMSO-d 6. Available at: [Link]

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An In-depth Technical Guide to the Mechanism of Action of 1-Methanesulfonyl-2-imidazolidinone in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methanesulfonyl-2-imidazolidinone (MSI), a cyclic sulfonylurea, serves as a pivotal intermediate in the synthesis of complex pharmaceuticals, most notably the broad-spectrum antibiotic Mezlocillin. This technical guide provides a comprehensive analysis of the mechanism of action of MSI in synthetic organic chemistry. The document elucidates the activation of MSI through phosgenation to form a highly reactive acylating agent, 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone, and details the subsequent nucleophilic acyl substitution mechanism with amine nucleophiles. The rationale behind the experimental choices, the influence of the unique structural features of MSI on reactivity, and detailed experimental protocols for its synthesis and application are presented. This guide aims to equip researchers and drug development professionals with a thorough understanding of the synthetic utility of MSI, fostering its application in the development of novel chemical entities.

Introduction: Unveiling the Synthetic Potential of this compound

This compound, commonly referred to as MSI, is a heterocyclic compound characterized by an imidazolidinone ring bearing a methanesulfonyl group on one of the nitrogen atoms.[1][2] While the imidazolidinone core is a prevalent motif in numerous biologically active molecules, the introduction of the methanesulfonyl group significantly alters the electronic properties and reactivity of the scaffold, rendering it a valuable precursor in multi-step syntheses.[3]

The primary and most well-documented application of MSI is in the industrial synthesis of Mezlocillin, a ureidopenicillin antibiotic.[4][5] In this context, MSI is not the direct reactant with the penicillin core but is first transformed into a more potent electrophilic species. This guide will dissect the mechanism of this transformation and the subsequent key bond-forming reaction, providing a deep understanding of MSI's role as a strategic synthetic building block.

The Core Directive: Activation of MSI for Acylation

The synthetic utility of MSI hinges on its conversion to a highly reactive acylating agent, 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone . This transformation is typically achieved through reaction with phosgene (COCl₂) or a phosgene equivalent like triphosgene.[4]

Mechanism of Phosgenation: Formation of the Key Acylating Agent

The conversion of MSI to its chloroformyl derivative is a nucleophilic attack of the unsubstituted nitrogen of the imidazolidinone ring on the electrophilic carbonyl carbon of phosgene. The lone pair of electrons on the N-3 nitrogen of MSI initiates the attack on the highly electrophilic carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion. A subsequent deprotonation by a base, typically a tertiary amine like triethylamine, and elimination of another chloride ion yields the final product, 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone.

Diagram: Proposed Mechanism of Phosgenation of MSI

Caption: Proposed mechanism for the formation of 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone.

The Role of the Methanesulfonyl Group: An Activating and Directing Moiety

The methanesulfonyl (mesyl) group at the N-1 position plays a crucial, albeit indirect, role in this activation step. As a potent electron-withdrawing group, it increases the acidity of the N-H proton at the N-3 position, facilitating its removal during the reaction with methanesulfonyl chloride in the synthesis of MSI itself.[6] In the subsequent phosgenation, while the N-1 nitrogen is deactivated towards electrophilic attack due to the electron-withdrawing mesyl group, the N-3 nitrogen remains sufficiently nucleophilic to react with phosgene. This directing effect ensures the regioselective formation of the desired chloroformyl derivative.

Mechanism of Action in Synthesis: The Acylation of Ampicillin

The activated form of MSI, 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone, is a powerful acylating agent. Its efficacy is demonstrated in the synthesis of Mezlocillin, where it reacts with the primary amino group of ampicillin.[4][7]

Nucleophilic Acyl Substitution: The Key Bond-Forming Step

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The amino group of ampicillin acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the chloroformyl group. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the chloride ion as a leaving group, forming the new amide bond and yielding Mezlocillin.

Diagram: Mechanism of Mezlocillin Synthesis

Caption: Nucleophilic acyl substitution in the final step of Mezlocillin synthesis.

Causality Behind Experimental Choices

The synthesis of Mezlocillin is typically carried out in a biphasic system of water and an organic solvent such as acetone, often under slightly alkaline conditions.[7] The alkaline medium, maintained by a base like sodium bicarbonate, serves to deprotonate the carboxylic acid of ampicillin, enhancing its solubility in the aqueous phase, and also to neutralize the hydrochloric acid generated during the reaction. The use of a co-solvent like acetone helps to solubilize the organic-soluble acylating agent, facilitating the reaction at the interface of the two phases.

Experimental Protocols and Data

Synthesis of this compound (MSI)

This protocol is adapted from methodologies described in patent literature.[6]

Materials:

  • 2-Imidazolidinone

  • Methanesulfonyl chloride

  • Triethylamine

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol

  • Water

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-imidazolidinone and triethylamine in anhydrous THF.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of methanesulfonyl chloride in anhydrous THF via the dropping funnel while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from a mixture of ethanol and water to yield pure this compound as a white crystalline solid.

Reactant Molar Ratio Notes
2-Imidazolidinone1.0Starting material
Methanesulfonyl chloride1.1Sulfonylating agent
Triethylamine1.2Base (acid scavenger)
THF-Anhydrous solvent

Table 1: Stoichiometry for the Synthesis of MSI

Synthesis of Mezlocillin using MSI-derived Acylating Agent

This protocol is a generalized procedure based on patent literature.[5][7]

Materials:

  • Ampicillin trihydrate

  • 1-Chloroformyl-3-methylsulfonyl-2-imidazolidinone

  • Sodium bicarbonate

  • Acetone

  • Water

  • Hydrochloric acid (for acidification)

Procedure:

  • In a reaction vessel, dissolve ampicillin trihydrate in a mixture of water and acetone containing sodium bicarbonate.

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone in acetone to the ampicillin solution while maintaining the temperature and pH (around 7.0-7.5).

  • Stir the reaction mixture vigorously at 0-5 °C for 1-2 hours.

  • Monitor the reaction by high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, acidify the mixture with dilute hydrochloric acid to precipitate the Mezlocillin.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Parameter Value Rationale
Temperature0-5 °CTo minimize degradation of the β-lactam ring.
pH7.0-7.5To keep the ampicillin amino group nucleophilic and neutralize HCl.
Solvent SystemWater/AcetoneBiphasic system to dissolve both reactants.

Table 2: Key Reaction Parameters for Mezlocillin Synthesis

Broader Synthetic Applications and Future Outlook

While the primary application of MSI is in the synthesis of Mezlocillin, the reactivity of the N-sulfonyl imidazolidinone scaffold suggests potential for broader utility in organic synthesis. The activated chloroformyl derivative could be employed to acylate a variety of other amine-containing molecules, including other amino acids, peptides, and complex natural products.

Furthermore, the N-sulfonyl imidazolidinone moiety itself could potentially be explored as a chiral auxiliary in asymmetric synthesis, given the prevalence of chiral imidazolidinones in this field.[8] The synthesis of substituted MSI derivatives could open avenues for creating novel building blocks for drug discovery and materials science.

Conclusion

This compound is a strategically important intermediate whose primary mechanism of action in synthesis involves its activation to a potent acylating agent. The presence of the methanesulfonyl group is key to the regioselective formation of the active species, 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone. The subsequent nucleophilic acyl substitution reaction with amines, exemplified by the synthesis of Mezlocillin, proceeds efficiently under controlled conditions. A thorough understanding of these mechanisms and the rationale behind the experimental protocols is crucial for optimizing existing synthetic routes and for exploring new applications of this versatile building block in the future.

References

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An In-depth Technical Guide to the Key Reactive Sites of 1-Methanesulfonyl-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Synthetic Potential of a Versatile Heterocycle

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic functionalization of heterocyclic scaffolds is paramount. 1-Methanesulfonyl-2-imidazolidinone, a molecule elegantly combining a cyclic urea with a potent electron-withdrawing sulfonyl group, presents a fascinating case study in reactivity and synthetic utility. This guide provides an in-depth exploration of the key reactive sites of this molecule, moving beyond a superficial overview to dissect the electronic and steric factors that govern its chemical behavior. We will delve into the nuanced reactivity of the N-H proton, the electrophilic nature of the carbonyl carbon, and the role of the methanesulfonyl group, offering not just theoretical understanding but also practical, field-proven insights for the researchers, scientists, and drug development professionals who seek to harness its synthetic potential.

Molecular Architecture and Electronic Landscape

This compound (CAS 41730-79-4) possesses a compact yet functionally rich structure.[1] The five-membered imidazolidinone ring forms the core, with a key feature being the N-sulfonylurea moiety. This arrangement of functional groups dictates the molecule's electronic properties and, consequently, its reactivity.

PropertyValueSource
Molecular Formula C₄H₈N₂O₃S[1]
Molecular Weight 164.19 g/mol [1]
Predicted pKa 12.34 ± 0.20[2]
Appearance White to off-white powder/crystal

The potent electron-withdrawing nature of the methanesulfonyl group (-SO₂CH₃) is the dominant factor influencing the molecule's reactivity. It significantly impacts the acidity of the N3-H proton and modulates the electrophilicity of the adjacent carbonyl carbon (C2).

The Primary Reactive Site: The Acidic N3-H Proton

The most significant reactive site on the this compound molecule is the proton on the N3 nitrogen. The adjacent electron-withdrawing sulfonyl group on N1 dramatically increases the acidity of this proton compared to a simple cyclic urea. This is reflected in its predicted pKa of approximately 12.34, making it readily deprotonated by common bases.[2]

Deprotonation and Nucleophilic Reactivity

The generation of the N3-anion transforms the molecule from a neutral species into a potent nucleophile. This anion is stabilized by resonance, with the negative charge delocalized over the N-C-O system and influenced by the inductive effect of the sulfonyl group.

Figure 1: Deprotonation to form the nucleophilic N3-anion.

This nucleophilic anion can readily react with a variety of electrophiles, making it a cornerstone for the synthesis of more complex molecules. A prime example is its role in the synthesis of the broad-spectrum antibiotic Mezlocillin.[3]

Application in Synthesis: The Path to Mezlocillin

In the synthesis of Mezlocillin, a crucial step involves the reaction of ampicillin with a derivative of this compound, namely 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone.[4][5] The synthesis of this key intermediate first requires the functionalization of the N3 position, underscoring its role as the primary reactive site.

Experimental Protocol: Synthesis of this compound

This protocol is based on methodologies described in the patent literature and represents a self-validating system for producing the title compound.[6][7]

  • Reaction Setup: To a clean, dry reaction vessel equipped with a stirrer and a dropping funnel, add 2-imidazolidinone and an anhydrous organic solvent (e.g., chloroform, dioxane, or toluene).

  • Base Addition: Add an organic base, such as triethylamine or pyridine, to the mixture. The molar ratio of 2-imidazolidinone to the base is typically 1:1 to 1:3.

  • Methanesulfonyl Chloride Addition: While stirring and maintaining the temperature at approximately 20°C, slowly add a solution of methanesulfonyl chloride in the same organic solvent. The molar ratio of 2-imidazolidinone to methanesulfonyl chloride is typically 1:1 to 1:2.

  • Reaction: After the addition is complete, warm the reaction mixture to between 40°C and 80°C and maintain for 2 to 7 hours.

  • Workup: After the reaction is complete, the organic solvent is removed under reduced pressure.

  • Recrystallization: The residue is recrystallized from a suitable solvent, such as ethanol, methanol, or a water/alcohol mixture.

  • Drying: The resulting crystals of this compound are collected by filtration and dried.

The subsequent conversion to 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone would involve the reaction of the N3-anion with an electrophile like phosgene or a phosgene equivalent. This activated intermediate then serves as an acylating agent for the amino group of ampicillin.

The Electrophilic Carbonyl Carbon (C2)

The carbonyl carbon (C2) of the imidazolidinone ring is an electrophilic site, susceptible to nucleophilic attack. The polarization of the C=O bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, is a fundamental principle of carbonyl chemistry.[8][9]

Carbonyl_Reactivity Molecule This compound O C N1 N3 Intermediate O- C Nu Molecule:f2->Intermediate:f1 Nucleophilic Attack Nucleophile Nucleophile (Nu-) Product Addition Product Intermediate->Product Protonation

Figure 2: General pathway for nucleophilic addition to the carbonyl carbon.

The reactivity of the carbonyl group in this compound is modulated by several factors:

  • Ring Strain: The five-membered ring introduces some angle strain, which can be partially relieved upon moving from an sp²-hybridized carbon to a tetrahedral sp³-hybridized intermediate, thus favoring nucleophilic addition.

  • Electronic Effects: The nitrogen atoms of the urea moiety donate electron density to the carbonyl carbon via resonance, which tends to decrease its electrophilicity compared to a simple ketone. However, the powerful electron-withdrawing methanesulfonyl group on N1 counteracts this effect, increasing the electrophilicity of the C2 carbon.

Under acidic conditions, the carbonyl oxygen can be protonated, further activating the carbonyl carbon towards attack by weaker nucleophiles.[8] While direct nucleophilic addition to the carbonyl of N-sulfonyl ureas is less common than reactions at the N-H site, it remains a potential pathway for reactivity, especially with strong nucleophiles or under acid catalysis.

The N-Methanesulfonyl Group: Stability and Potential as a Leaving Group

The bond between the N1 nitrogen and the sulfur of the methanesulfonyl group is generally robust. N-sulfonyl amides are known for their stability. However, under specific, often forcing conditions, this group can be cleaved.

Research on related N-sulfonyl compounds has shown that the sulfonyl group can be eliminated, particularly if the resulting species is stabilized.[10] For this compound, cleavage of the N-S bond is not a primary reactive pathway under standard synthetic conditions. It would likely require harsh reducing agents or specific catalytic systems designed for N-S bond scission.

In the context of its use as a synthetic intermediate, the stability of the methanesulfonyl group is advantageous, as it directs reactivity to the N3-H position without itself being readily cleaved.

Reactivity of the Ethylene Bridge

The C-H bonds of the methylene groups at positions C4 and C5 are generally not considered primary reactive sites. These are sp³-hybridized carbons with no adjacent activating groups that would facilitate deprotonation or radical abstraction under typical organic reaction conditions. Their reactivity would only come into play under highly energetic conditions, such as with very strong bases or radical initiators, which are outside the scope of the typical applications of this molecule in drug synthesis.

Conclusion: A Strategically Activated Building Block

This compound is a molecule whose reactivity is dominated by the electronic influence of the N-methanesulfonyl group. This guide has identified and elaborated on its key reactive sites:

  • The Acidic N3-H Proton: This is the primary site of reactivity, allowing for easy deprotonation to form a potent nucleophile. This pathway is fundamental to its application in the synthesis of more complex molecules like Mezlocillin.

  • The Electrophilic Carbonyl Carbon (C2): A secondary reactive site, susceptible to nucleophilic attack, particularly under acid catalysis or with strong nucleophiles.

  • The Stable N-Methanesulfonyl Group: While potentially cleavable under harsh conditions, its general stability is key to directing reactivity to the N3 position.

By understanding this hierarchy of reactivity, researchers and drug development professionals can strategically employ this compound as a versatile building block, enabling the efficient construction of novel chemical entities with potential therapeutic or agrochemical applications.

References

  • Mezlocillin. In Wikipedia; 2023. [Link]

  • Synthesis method of 1-methylsulfonyl 2-imidazolidinone.
  • Preparation process of Mezlocillin.
  • Nucleophilic Addition to Carbonyl Groups. Chemistry Steps. [Link]

  • Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one.
  • 1-(Methylsulphonyl)imidazolidin-2-one. PubChem. [Link]

  • Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI. [Link]

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The Sulfonyl Group in 1-Methanesulfonyl-2-imidazolidinone: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery and development, the sulfonyl functional group stands as a pillar of medicinal chemistry, imparting unique physicochemical properties that are instrumental in optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This guide provides an in-depth technical exploration of the sulfonyl group within the context of 1-Methanesulfonyl-2-imidazolidinone, a key intermediate in the synthesis of semi-synthetic penicillins. Our focus is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, structural characteristics, reactivity, and analytical characterization, thereby empowering more informed and efficient drug development endeavors.

The Strategic Importance of the Sulfonyl Group in Medicinal Chemistry

The sulfonyl group (-SO₂-) is a powerful tool in the medicinal chemist's armamentarium. Its strong electron-withdrawing nature significantly influences the electronic environment of a molecule, affecting properties such as the acidity of adjacent protons.[1] The tetrahedral geometry and the polarity of the S-O bonds allow the sulfonyl group to act as a hydrogen bond acceptor, a crucial interaction for molecular recognition at biological targets. Furthermore, the introduction of a sulfonyl group can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.

Synthesis and Molecular Architecture of this compound

This compound (MSI) is a pivotal intermediate, notably in the synthesis of the antibiotic Mezlocillin.[2] Its synthesis is a prime example of N-sulfonylation, a fundamental transformation in organic chemistry.

Synthesis of this compound

The primary route to MSI involves the reaction of 2-imidazolidinone with methanesulfonyl chloride in the presence of an acid scavenger.[3]

Reaction Scheme:

Synthesis of this compound imidazolidinone 2-Imidazolidinone msi This compound imidazolidinone->msi + Mesyl Chloride mesyl_chloride Methanesulfonyl Chloride base Organic Base (e.g., Triethylamine) base->msi Acid Scavenger solvent Anhydrous Organic Solvent solvent->msi Reaction Medium Molecular_Structure cluster_ring Imidazolidinone Ring cluster_sulfonyl Methanesulfonyl Group cluster_effects Electronic Effects N1 N1 C2 C2=O N1->C2 S S N1->S - N3 N3-H C2->N3 Amide Amide Resonance C4 C4 N3->C4 Acidity Increased Acidity of N-H Proton C5 C5 C4->C5 C5->N1 O1 =O S->O1 O2 =O S->O2 CH3 CH3 S->CH3 EWG Strong Electron- Withdrawing Group

Figure 2: Key structural features and electronic effects in this compound.

The imidazolidinone ring is expected to adopt an envelope or twisted conformation to minimize steric strain. The N-sulfonyl group, with its bulky nature, will influence the conformational preference of the ring. The lone pair of electrons on the amide nitrogen (N1) is delocalized into the sulfonyl group, reducing its basicity and nucleophilicity. [4]This delocalization also impacts the adjacent carbonyl group.

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of this compound is essential for its identification, purity assessment, and for monitoring reaction progress.

Infrared (IR) Spectroscopy

The IR spectrum of MSI will be dominated by the characteristic absorption bands of the sulfonyl and amide functional groups.

Table 2: Predicted Characteristic IR Absorption Bands

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Intensity
N-H (Amide)Stretching3200-3400Medium
C-H (Alkyl)Stretching2850-3000Medium
C=O (Amide)Stretching~1700Strong
S=O (Sulfonyl)Asymmetric Stretching~1350Strong
S=O (Sulfonyl)Symmetric Stretching~1160Strong

The strong electron-withdrawing effect of the sulfonyl group is expected to increase the frequency of the C=O stretching vibration compared to an unsubstituted imidazolidinone. The presence of two strong bands for the S=O stretching is a definitive indicator of the sulfonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

  • N-H proton: Expected to be a broad singlet in the region of 8-10 ppm. The acidity of this proton is increased due to the adjacent electron-withdrawing sulfonyl group. [5]* Imidazolidinone ring protons (-CH₂-CH₂-): These protons will likely appear as two multiplets (or complex patterns) in the range of 3.0-4.0 ppm. The protons on the carbon adjacent to the sulfonated nitrogen (N1) will be deshielded compared to those adjacent to N3.

  • Methyl protons (-SO₂-CH₃): A sharp singlet is expected around 3.0-3.3 ppm.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

  • Carbonyl carbon (C=O): Expected in the region of 155-165 ppm.

  • Imidazolidinone ring carbons (-CH₂-CH₂-): Two signals are expected in the range of 40-50 ppm.

  • Methyl carbon (-SO₂-CH₃): A signal is expected around 35-45 ppm.

Chemical Reactivity and Role as a Synthetic Intermediate

The chemical reactivity of this compound is centered around the acidic N-H proton and the electrophilic nature of the sulfonyl group.

Acidity of the N-H Proton

The electron-withdrawing sulfonyl group significantly increases the acidity of the remaining N-H proton on the imidazolidinone ring, making it susceptible to deprotonation by a suitable base. [1]This property is crucial for its subsequent functionalization.

Synthesis of 1-Chloroformyl-3-methylsulfonyl-2-imidazolidinone

The primary application of MSI is as a precursor to 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone, a key reagent in the synthesis of Mezlocillin. [6][7]This transformation involves the reaction of the deprotonated MSI with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).

Reaction Scheme:

Mezlocillin_Intermediate_Synthesis msi This compound intermediate 1-Chloroformyl-3-methylsulfonyl- 2-imidazolidinone msi->intermediate + Triphosgene triphosgene Triphosgene base Organic Base (e.g., Triethylamine) base->intermediate Base

Sources

An In-depth Technical Guide to 1-Methanesulfonyl-2-imidazolidinone: From Discovery to Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methanesulfonyl-2-imidazolidinone, a key heterocyclic intermediate in modern pharmaceutical synthesis. The document delves into the historical context of its development, detailed synthetic methodologies, reaction mechanisms, and its pivotal role in the creation of advanced therapeutic agents. Furthermore, it offers a thorough examination of its physicochemical properties, spectroscopic characterization, and essential safety and handling protocols. This guide is intended to serve as an authoritative resource for researchers, medicinal chemists, and professionals involved in the intricate process of drug discovery and development, providing both foundational knowledge and practical insights into the utility of this versatile building block.

Introduction: A Building Block at the Intersection of Sulfonylureas and Penicillins

This compound (CAS No. 41730-79-4), also known as 1-mesyl-2-imidazolidinone, is a crystalline solid that has carved a significant niche in the field of medicinal chemistry.[1][2][3] Structurally, it is a cyclic urea derivative featuring a methanesulfonyl group attached to one of the nitrogen atoms of the imidazolidinone ring. This unique combination of a cyclic urea and a sulfonyl moiety imparts specific reactivity and properties that have been strategically exploited in the synthesis of complex pharmaceutical molecules.

The historical significance of this compound is intrinsically linked to the evolution of antibacterial agents, particularly the development of broad-spectrum penicillins. While the broader class of sulfonylureas was initially explored for their hypoglycemic effects in the mid-20th century, the application of sulfonylurea-like structures in antibiotic design marked a pivotal advancement.[4] The discovery that incorporating an acylureido side chain into the penicillin scaffold could dramatically enhance its activity against Gram-negative bacteria paved the way for the synthesis of potent antibiotics like mezlocillin.[5][6] It is within this context that this compound emerged as a crucial precursor, highlighting the creative synergy between different classes of pharmacologically relevant molecules.

This guide will provide an in-depth exploration of this important molecule, from its synthesis to its application, offering a valuable resource for scientists working at the forefront of pharmaceutical innovation.

Discovery and Historical Context

The development of this compound is a story of targeted chemical synthesis driven by the urgent need for more effective antibiotics. Its history is not one of serendipitous discovery but rather of rational drug design within the broader narrative of penicillin development.

Following the revolutionary discovery of penicillin by Alexander Fleming and its subsequent development by Florey and Chain, the mid-20th century saw a concerted effort to modify the penicillin structure to overcome its limitations, such as its narrow spectrum of activity and susceptibility to bacterial resistance.[7][8] A major breakthrough in this endeavor was the isolation of the penicillin nucleus, 6-aminopenicillanic acid (6-APA), which provided a versatile starting point for the synthesis of a vast array of semi-synthetic penicillins.

The 1960s and 1970s were a "golden era" for the development of broad-spectrum penicillins, including the aminopenicillins like ampicillin.[7] However, the challenge of combating resilient Gram-negative pathogens, particularly Pseudomonas aeruginosa, remained. This led to the exploration of acylureidopenicillins, a new class of penicillins characterized by a urea-containing side chain.

It was in the pursuit of synthesizing these advanced penicillins that this compound was developed as a key intermediate. Pharmaceutical companies, notably Bayer, were at the forefront of this research.[7] The synthesis of mezlocillin, a potent acylureidopenicillin, required a reactive intermediate that could efficiently acylate the amino group of ampicillin or a related penicillin precursor.[5] this compound, and more specifically its activated form, 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone, was designed to be this ideal acylating agent.[9] Its structure was meticulously crafted to provide the necessary reactivity while ensuring the stability of the final antibiotic. The development of this intermediate was therefore a critical and enabling step in the successful synthesis and eventual clinical application of mezlocillin and related antibiotics.[5][10]

Synthesis and Manufacturing

The synthesis of this compound is a well-established process in industrial pharmaceutical chemistry. The most common and economically viable method involves the direct N-sulfonylation of 2-imidazolidinone with methanesulfonyl chloride.[5][8][11] This reaction is typically carried out in the presence of an acid scavenger to neutralize the hydrochloric acid byproduct.

General Reaction Scheme

The fundamental reaction for the synthesis of this compound is depicted below:

Synthesis_of_1_Methanesulfonyl_2_imidazolidinone cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 2-Imidazolidinone 2-Imidazolidinone Product This compound 2-Imidazolidinone->Product + Methanesulfonyl_Chloride Methanesulfonyl Chloride Methanesulfonyl_Chloride->Product Base Base (e.g., Triethylamine, Pyridine) Byproduct Base-HCl Salt Base->Byproduct Reacts with HCl Solvent Anhydrous Organic Solvent

Caption: General reaction for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example adapted from various patented synthesis methods.[8][11]

Materials:

  • 2-Imidazolidinone

  • Methanesulfonyl Chloride

  • Triethylamine (or Pyridine)

  • Anhydrous Dioxane (or another suitable anhydrous solvent like Tetrahydrofuran or Benzene)

  • Ethanol (for recrystallization)

  • Purified Water

Procedure:

  • Reaction Setup: In a clean, dry, multi-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser with a drying tube, add 2-imidazolidinone and anhydrous dioxane.

  • Addition of Base: To the stirred suspension, add triethylamine.

  • Addition of Methanesulfonyl Chloride: While maintaining the temperature at approximately 20°C with a water bath, slowly add a solution of methanesulfonyl chloride in anhydrous dioxane from the dropping funnel over a period of 1-2 hours.

  • Reaction: After the addition is complete, warm the reaction mixture to a temperature between 40°C and 80°C and maintain it for 3-5 hours with continuous stirring.

  • Solvent Removal: After the reaction is complete, remove the solvent (dioxane) by distillation under reduced pressure.

  • Recrystallization: To the residue, add ethanol and reflux for a short period (e.g., 30 minutes) to dissolve the product.

  • Isolation: Cool the solution to 0°C to induce crystallization. Collect the precipitated solid by suction filtration.

  • Washing and Drying: Wash the collected solid with cold purified water and then dry it in an oven to obtain the final product, this compound.

Yields and Purity:

Reported yields for this synthesis are typically in the range of 77-80%, with a melting point of approximately 191°C.[11]

Reaction Mechanism

The synthesis of this compound proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom.

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Chloride cluster_step3 Step 3: Deprotonation Reactants 2-Imidazolidinone (nucleophile) + Methanesulfonyl Chloride (electrophile) Intermediate1 Tetrahedral Intermediate Reactants->Intermediate1 Nucleophilic attack by nitrogen on the electrophilic sulfur atom Intermediate2 Protonated Product Intermediate1->Intermediate2 Chloride ion leaves Product This compound Intermediate2->Product Base removes proton

Caption: Proposed reaction mechanism for the synthesis.

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of 2-imidazolidinone on the highly electrophilic sulfur atom of methanesulfonyl chloride.[12] This is followed by the elimination of a chloride ion and subsequent deprotonation by the base to yield the final product. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the reactive methanesulfonyl chloride.

Physicochemical Properties and Characterization

This compound is a white to off-white crystalline powder with the following key physicochemical properties:

PropertyValueReference(s)
Molecular Formula C₄H₈N₂O₃S[13][14]
Molecular Weight 164.18 g/mol [13][14]
CAS Number 41730-79-4[1]
Melting Point 188-190 °C[6][15]
Appearance White to off-white crystalline powder[15]
Solubility Soluble in polar organic solvents[16]
Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include:

    • N-H stretching: A broad band in the region of 3200-3600 cm⁻¹ (from the remaining N-H group of the urea moiety).[17]

    • C=O stretching (Amide I): A strong absorption band around 1700 cm⁻¹.[17]

    • S=O stretching (asymmetric and symmetric): Strong absorption bands in the regions of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively, which are characteristic of the sulfonyl group.[18]

    • S-N stretching: An absorption band in the range of 924–906 cm⁻¹.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show signals corresponding to the methyl protons of the methanesulfonyl group and the methylene protons of the imidazolidinone ring. The chemical shifts would be influenced by the electron-withdrawing nature of the adjacent functional groups.

    • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the two methylene carbons of the ring, and the methyl carbon of the sulfonyl group.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (164.18 m/z), along with characteristic fragmentation patterns.

Applications in Medicinal Chemistry

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of the broad-spectrum antibiotic, mezlocillin.[5][9][10]

Synthesis of Mezlocillin

In the synthesis of mezlocillin, this compound is first converted to the more reactive acylating agent, 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone. This is achieved by reacting it with phosgene or a phosgene equivalent. This activated intermediate is then reacted with ampicillin in the presence of a base to form mezlocillin.[9][10]

Mezlocillin_Synthesis cluster_step1 Step 1: Activation cluster_step2 Step 2: Acylation Intermediate This compound Activated_Intermediate 1-Chloroformyl-3-methylsulfonyl-2-imidazolidinone Intermediate->Activated_Intermediate + Phosgene Mezlocillin Mezlocillin Activated_Intermediate->Mezlocillin + Ampicillin Ampicillin Ampicillin

Caption: Role of this compound in Mezlocillin Synthesis.

This synthetic strategy highlights the role of this compound as a crucial building block that enables the efficient construction of the complex acylureido side chain of mezlocillin, which is essential for its potent antibacterial activity.[5][19]

Potential for Other Therapeutic Agents

The imidazolidin-2-one scaffold is a common motif in a variety of biologically active compounds, including antiviral, antimicrobial, and anticancer agents.[20][21][22][23] The presence of the reactive methanesulfonyl group on the this compound ring provides a handle for further chemical modifications, making it a potentially versatile starting material for the synthesis of novel therapeutic agents. While its use beyond mezlocillin is not as extensively documented in publicly available literature, its structural features suggest potential applications in the development of other N-sulfonyl urea derivatives, which are a well-established class of pharmacologically active compounds.[24][25]

Safety and Toxicology

As with any chemical reagent, proper handling and awareness of potential hazards are paramount when working with this compound.

Hazard Identification

Based on available safety data sheets, this compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[13]

  • H319: Causes serious eye irritation.[13]

The signal word associated with this compound is "Warning".[26]

Handling and Storage

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.

  • Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.

  • Respiratory Protection: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Toxicological Data

Detailed toxicological studies specifically on this compound are not widely available in the public domain. However, a preclinical toxicity study on a related nitroimidazole derivative, 1-methylsulphonyl-3-(1-methyl-5-nitroimidazole-2-yl)-2-imidazolidinone, indicated a low order of acute toxicity in several animal models, with high doses (e.g., 5000 mg/kg in rats and mice) not inducing mortality.[11] It is important to note that this data is for a different, though structurally related, compound and should not be directly extrapolated to this compound. As a general precaution, all chemicals should be handled with care, assuming they are potentially harmful until proven otherwise.

Conclusion

This compound stands as a testament to the power of rational chemical design in the service of medicine. Born out of the necessity to create more potent antibiotics, its synthesis and application are a clear example of how a deep understanding of reaction mechanisms and molecular properties can lead to the development of crucial chemical intermediates. While its fame is largely tied to its role in the synthesis of mezlocillin, its inherent structural features as a functionalized cyclic urea suggest a broader potential in medicinal chemistry that may yet be more fully explored. This guide has aimed to provide a comprehensive and technically sound overview of this important molecule, offering valuable insights for the scientific community dedicated to the advancement of pharmaceutical sciences.

References

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  • Synthesis and characterization of some sulfonamide dervatives. (n.d.).
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  • mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 12, 2026, from [Link]

  • Bodey, G. P., & Pan, T. (1977). Mezlocillin: in vitro studies of a new broad-spectrum penicillin. Antimicrobial agents and chemotherapy, 11(1), 74–79.
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An In-Depth Technical Guide to the Theoretical Studies of 1-Methanesulfonyl-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1-Methanesulfonyl-2-imidazolidinone is a molecule of significant interest, primarily as a key intermediate in the synthesis of pharmaceuticals like mezlocillin.[1][2][3][4] Its utility extends to materials science, where related structures are explored as electrolyte components in batteries.[5][6] This guide provides a comprehensive theoretical analysis of its core structure, synthesizing data from computational chemistry, spectroscopic methods, and crystallographic studies of analogous compounds. We will explore the molecule's conformational landscape, electronic properties, and the underlying principles that dictate its reactivity and function. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper, mechanistic understanding of this versatile compound.

Introduction: Deconstructing the Molecule for Theoretical Scrutiny

Direct, dedicated theoretical studies on this compound are not extensively published. Therefore, a robust theoretical understanding must be constructed by analyzing its constituent parts: the imidazolidinone ring and the powerful methanesulfonyl (mesyl) group . By examining the established theoretical principles of these components, we can project and synthesize a detailed portrait of the target molecule.

The imidazolidinone core is a five-membered cyclic urea, a scaffold present in numerous bioactive molecules. Its conformational flexibility and hydrogen bonding capabilities are key to its function. The methanesulfonyl group, conversely, is a potent electron-withdrawing group that profoundly influences the molecule's geometry, electronic distribution, and reactivity.[7][8] This guide will logically bridge the theoretical foundations of these two moieties to construct a comprehensive model of this compound.

Molecular Geometry and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its properties. For this compound, this involves understanding the puckering of the five-membered ring and the orientation of the methanesulfonyl substituent.

The Imidazolidinone Ring Puckering

Five-membered rings are inherently strained and adopt non-planar conformations to alleviate this. The imidazolidinone ring typically exists in one of two puckered conformations:

  • Envelope (C_s symmetry): Four atoms are coplanar, and the fifth is out of the plane.

  • Twist (C_2 symmetry): Two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

Computational studies on related N-acylimidazolidines show that these conformations are often in a dynamic equilibrium, with the energy barrier to interconversion being relatively low.[9] The presence of substituents plays a critical role in favoring one conformation over the other.

Influence of the Methanesulfonyl Group

The attachment of the bulky and strongly electronegative methanesulfonyl group to one of the nitrogen atoms (N1) has several predictable consequences:

  • Steric Hindrance: The size of the mesyl group will influence the conformational equilibrium of the ring, likely favoring a pucker that minimizes steric interactions with the adjacent methylene group.

  • Planarization of N1: The nitrogen atom of a sulfonamide is typically sp² hybridized, leading to a planar geometry around the N1 atom. This planarity will impact the overall ring conformation.

  • Rotational Barrier: There will be a significant rotational barrier around the N1-S bond. The preferred rotational isomer will be the one that minimizes steric clash between the sulfonyl oxygens and the imidazolidinone ring.

A crystallographic study on a related molecule, 3-(1-Methyl-5-nitroimidazol-2-yl)-1-(methylsulfonyl)imidazolidin-2-one, provides valuable experimental insight.[10] In this structure, the imidazolidine ring is twisted, demonstrating that this conformation is accessible and can be stabilized in the solid state.[10]

Electronic Properties and Reactivity

The distribution of electrons within this compound dictates its reactivity, polarity, and spectroscopic characteristics. The interplay between the urea functionality and the sulfonyl group is key.

Electron-Withdrawing Nature of the Mesyl Group

The methanesulfonyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[7][8] This is due to the high electronegativity of the oxygen atoms and the sulfur atom's ability to accommodate negative charge. Its effects on the imidazolidinone ring are profound:

  • Reduced Basicity of N1: The nitrogen atom attached to the sulfonyl group is rendered non-basic and non-nucleophilic.

  • Increased Acidity of N3-H: The electron-withdrawing effect is transmitted through the urea backbone, significantly increasing the acidity of the proton on the N3 nitrogen compared to an unsubstituted imidazolidinone. This makes deprotonation at this site a facile process.

  • Enhanced Electrophilicity of the Carbonyl Carbon: The carbonyl carbon (C2) becomes more electrophilic, making it more susceptible to nucleophilic attack. This is a crucial aspect of its role as a synthetic intermediate, for example, in the reaction with phosgene to form an acylating agent for mezlocillin synthesis.[3]

Resonance and Dipole Moment

The urea moiety has its own resonance structures that contribute to its stability and polarity. The powerful inductive and resonance withdrawal of the mesyl group will significantly polarize the entire molecule. This high polarity contributes to its physical properties, such as a high melting point (188-190°C) and solubility in polar solvents.[4][11]

Caption: A standard workflow for computational analysis.

Step-by-Step Protocol:
  • Structure Preparation: Begin with the 2D structure of this compound.

  • Initial 3D Geometry: Use a molecular mechanics force field (e.g., MMFF94) to generate a low-energy 3D starting structure.

  • Geometry Optimization: Perform a full geometry optimization using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a 6-31G(d) basis set. This step finds the nearest local energy minimum on the potential energy surface.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory. This serves two purposes:

    • Thermodynamic Properties: It provides zero-point vibrational energy, enthalpy, and Gibbs free energy.

    • Verification: A true energy minimum will have zero imaginary frequencies. If imaginary frequencies are present, it indicates a transition state, and the geometry must be re-optimized.

  • Conformational Analysis: (Optional but Recommended) To explore the full potential energy surface, perform a systematic conformational search by rotating around the N1-S bond and allowing the ring to pucker. Re-optimize each starting conformer to find the global minimum.

  • Property Calculation: Using the optimized, lowest-energy structure, calculate electronic properties such as:

    • Molecular Orbitals (HOMO/LUMO): To understand reactivity.

    • Electrostatic Potential Map: To visualize charge distribution.

    • NMR and IR Spectra: For direct comparison with experimental data.

Conclusion and Future Directions

This guide has constructed a detailed theoretical profile of this compound by synthesizing established principles of its constituent functional groups. The potent electron-withdrawing methanesulfonyl group dominates the molecule's properties, inducing significant polarization, increasing the acidity of the N-H proton, and defining the conformational landscape of the imidazolidinone ring. These theoretical insights directly inform its practical application as a highly reactive and versatile chemical intermediate.

Future theoretical work should focus on explicitly modeling its behavior in relevant environments, such as its reaction pathways in organic synthesis or its coordination and stability in electrolyte solutions for battery applications. [12][13][14]Such studies, validated by experimental data, will continue to refine our understanding and unlock the full potential of this important molecule.

References

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  • CN102408374A - Synthesis method of 1-methylsulfonyl 2-imidazolidinone - Google Patents.
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An In-Depth Technical Guide to the Toxicological Profile of 1-Methanesulfonyl-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the current toxicological knowledge of 1-Methanesulfonyl-2-imidazolidinone (CAS RN: 41730-79-4), a key intermediate in the synthesis of the broad-spectrum antibiotic, Mezlocillin. While specific toxicological data for this compound is not extensively available in the public domain, this document synthesizes the known chemical and physical properties, outlines its synthesis, and establishes a framework for its toxicological assessment based on its chemical structure and the known effects of related compounds. This guide is intended for researchers, scientists, and drug development professionals to understand the existing data, identify knowledge gaps, and apply robust methodologies for a thorough toxicological evaluation.

Introduction and Chemical Identity

This compound is a heterocyclic organic compound that plays a critical role as a pharmaceutical intermediate.[1] Its structural features, including the imidazolidinone ring and the methanesulfonyl group, are of interest in medicinal chemistry due to their potential to impart specific biological activities.[2] The primary documented application of this compound is in the synthesis of Mezlocillin, a penicillin-based antibiotic.[1][3]

PropertyValueReference
CAS Number 41730-79-4[1]
Molecular Formula C4H8N2O3S[1]
Molecular Weight 164.18 g/mol [1]
Melting Point 188-190 °C[1]
Appearance White to off-white powder[4]
IUPAC Name 1-(methylsulfonyl)imidazolidin-2-one[5]
Synonyms 1-Mesyl-2-imidazolidinone, 1-Methylsulfonyl-2-imidazolidinone[2]

Synthesis of this compound

The synthesis of this compound is well-documented in patent literature. A common method involves the reaction of 2-imidazolidinone with methanesulfonyl chloride in the presence of an organic base which acts as an acid scavenger.[6][7] This reaction is typically carried out in an anhydrous organic solvent.[6][7]

Synthesis_Workflow 2-Imidazolidinone 2-Imidazolidinone Reaction_Vessel Reaction_Vessel 2-Imidazolidinone->Reaction_Vessel Methanesulfonyl_Chloride Methanesulfonyl_Chloride Methanesulfonyl_Chloride->Reaction_Vessel Organic_Base Organic_Base Organic_Base->Reaction_Vessel Acid Scavenger Anhydrous_Solvent Anhydrous_Solvent Anhydrous_Solvent->Reaction_Vessel Reaction Medium Crude_Product Crude_Product Reaction_Vessel->Crude_Product Reaction & Solvent Removal Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product 1-Methanesulfonyl- 2-imidazolidinone Recrystallization->Pure_Product Purification

Caption: Synthesis workflow for this compound.

Known Toxicological Data and Hazard Identification

Acute Toxicity

There is a lack of specific LD50 data for this compound. A related compound, 1,3-Dimethyl-2-imidazolidinone, has reported LD50 values of 1261 mg/kg (oral, rat) and 986 mg/kg (dermal, rabbit).[10] While these values provide a preliminary indication, dedicated acute toxicity studies for this compound are essential.

Genotoxicity

The genotoxic potential of this compound has not been publicly reported. Given its role as a pharmaceutical intermediate, assessing its potential to cause genetic mutations is critical. A standard battery of genotoxicity tests should be conducted.

Carcinogenicity

Long-term carcinogenicity studies on this compound are not available. The need for such studies would be informed by the results of genotoxicity assays and the potential for human exposure.

Reproductive and Developmental Toxicity

No data exists on the reproductive and developmental toxicity of this compound. This is a significant data gap that needs to be addressed, especially considering its use in the synthesis of a pharmaceutical product.

Recommended Toxicological Testing Protocols

To address the existing data gaps, a tiered approach to toxicological testing is recommended. The following protocols are based on established OECD guidelines and best practices in drug development.

In Vitro Genotoxicity Assessment

A standard battery of in vitro tests is the first step in evaluating the genotoxic potential of this compound.

Genotoxicity_Workflow cluster_0 Tier 1: In Vitro Assays cluster_1 Tier 2: In Vivo Follow-up (if Tier 1 is positive) Ames_Test Bacterial Reverse Mutation Test (Ames Assay) MLA Mouse Lymphoma Assay (MLA) Ames_Test->MLA Micronucleus_Test In Vitro Micronucleus Test MLA->Micronucleus_Test InVivo_Micronucleus In Vivo Mammalian Erythrocyte Micronucleus Test Micronucleus_Test->InVivo_Micronucleus Positive Result Comet_Assay In Vivo Comet Assay

Caption: Recommended workflow for genotoxicity testing.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Assay)

  • Objective: To assess the potential of this compound to induce gene mutations in bacteria.

  • Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

  • Methodology:

    • Prepare a range of concentrations of the test article.

    • Incubate the test article with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix).

    • Plate the treated bacteria on minimal glucose agar plates.

    • Incubate for 48-72 hours.

    • Count the number of revertant colonies.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Skin and Eye Irritation Testing

While classified as an irritant, quantitative in vivo or in vitro data would be beneficial.

Experimental Protocol: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439)

  • Objective: To determine the skin irritation potential of this compound using an in vitro model.

  • Test System: Reconstructed human epidermis (RhE) tissue.

  • Methodology:

    • Apply the test article to the surface of the RhE tissue.

    • Expose the tissue for a defined period (e.g., 60 minutes).

    • Rinse the tissue and incubate for a post-exposure period (e.g., 42 hours).

    • Assess cell viability using a vital dye (e.g., MTT).

  • Interpretation: If the mean cell viability is reduced below a defined threshold (e.g., 50%) compared to the negative control, the substance is classified as an irritant.

Structural Analogs and Potential for Cross-Toxicity

Given the limited data on this compound, an analysis of structurally related compounds can provide insights into its potential toxicological profile.

  • Imidazolidinone Derivatives: This class of compounds exhibits a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][6][8] The specific toxicological profiles of these derivatives vary significantly with their substitutions.

  • Sulfonylureas: The methanesulfonyl group is a key feature of sulfonylurea drugs, which are used to treat type 2 diabetes. The primary toxicological concern with sulfonylureas is their potential to cause hypoglycemia.[11][12] While this compound is not a sulfonylurea, the presence of the sulfonyl group warrants an investigation into its potential effects on glucose metabolism, especially in cases of high exposure.

Conclusion and Future Directions

The current publicly available information on the toxicological profile of this compound is limited to its classification as a skin and eye irritant. As a key intermediate in the synthesis of the antibiotic Mezlocillin, a more comprehensive understanding of its toxicological properties is crucial for risk assessment and ensuring the safety of manufacturing personnel and the environment.

This technical guide has identified the critical data gaps and proposed a systematic approach for a thorough toxicological evaluation. Future research should prioritize conducting a standard battery of in vitro and in vivo toxicological studies, including assessments of acute toxicity, genotoxicity, and reproductive toxicity. The insights gained from such studies will be invaluable for establishing safe handling procedures and regulatory limits for this important pharmaceutical intermediate.

References

  • CN102408374A - Synthesis method of 1-methylsulfonyl 2-imidazolidinone - Google P
  • CN102408374B - Synthesis method of 1-(methylsulphonyl)
  • SAFETY DATA SHEET - Acros Pharm
  • Method for synthesizing 1-chloroformyl-3-methyl sulfonyl-2-imidazo flavanone - Eureka. (URL: Not available)
  • 1-Methylsulfonyl-2-imidazolidinone - ChemBK. (URL: [Link])

  • Sulfonylurea Toxicity: Practice Essentials, Pathophysiology, Epidemiology. (URL: [Link])

  • Sulfonylurea toxicity - LITFL. (URL: [Link])

  • 1-(Methylsulphonyl)imidazolidin-2-one | C4H8N2O3S | CID 3016296 - PubChem. (URL: [Link])

  • 1-(Methylsulfonyl)-2-imidazolidinone - CAS Common Chemistry. (URL: [Link])

  • This compound - Pharmaffiliates. (URL: [Link])

  • Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents - NIH. (URL: [Link])

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  • [Mezlocillin: A Penicillin From the Acylureido Series. Synthesis and Chemical Properties]. (URL: [Link])

  • Mezlocillin | C21H25N5O8S2 | CID 656511 - PubChem - NIH. (URL: [Link])

  • Synthesis and anticancer evaluation of imidazolidine derivatives: study the reaction of imidazolidineiminothione derivatives with amino acids methyl ester - ResearchGate. (URL: [Link])

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - MDPI. (URL: [Link])

  • Effects of prolonged in vitro exposure to sulphonylureas on the function and survival of human islets | Request PDF - ResearchGate. (URL: [Link])

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A Researcher's Comprehensive Guide to the Sourcing and Application of 1-Methanesulfonyl-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, or drug development professional, the procurement of high-quality reagents is the foundational step upon which successful experimentation is built. This guide provides an in-depth technical overview of 1-Methanesulfonyl-2-imidazolidinone, a versatile heterocyclic compound, with a focus on its sourcing, quality evaluation, and key applications in a research context. This document moves beyond a simple purchasing manual to offer field-proven insights into supplier evaluation, quality control, and the scientific rationale behind its use.

Unveiling this compound: A Profile

This compound (CAS No. 41730-79-4) is a white to off-white crystalline solid with a molecular weight of 164.18 g/mol .[1][2] Its structure, featuring a five-membered imidazolidinone ring with a methanesulfonyl group, imparts a unique combination of polarity and reactivity. This makes it a valuable intermediate and reagent in synthetic organic chemistry, particularly within the pharmaceutical and agrochemical sectors.[2][3]

The presence of the electron-withdrawing methanesulfonyl group activates the imidazolidinone ring system, making it a competent sulfonylating and, in some contexts, methylating agent.[2][4] This reactivity is central to its primary applications in the synthesis of complex bioactive molecules.

Strategic Sourcing: Identifying and Evaluating Suppliers

The integrity of your research is directly linked to the quality of your starting materials. A meticulous supplier evaluation process is therefore not just a matter of procurement but a critical component of experimental design.

Key Supplier Evaluation Criteria

When sourcing this compound for research purposes, consider the following multifaceted criteria:

  • Purity and Documentation: The supplier must provide a comprehensive Certificate of Analysis (CoA) for each batch.[5] This document should detail the purity, typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), and specify the levels of any significant impurities.[2] For research applications, a purity of ≥98% is generally acceptable, with ≥99% being preferable for sensitive synthetic work.[1][2]

  • Consistency and Manufacturing Controls: Reputable suppliers will have robust quality management systems in place, often indicated by ISO 9001 certification. This ensures batch-to-batch consistency, which is crucial for the reproducibility of your experimental results.

  • Technical Support and Transparency: A knowledgeable technical support team can be an invaluable resource. They should be able to answer questions about the product's stability, solubility, and handling. The willingness to provide detailed information beyond the standard CoA is a hallmark of a reliable supplier.

  • Supply Chain and Availability: For ongoing research projects, a stable supply chain is essential. Inquire about the supplier's stock levels and lead times. Some suppliers may offer custom synthesis services for larger quantities or specific purity grades.

  • Cost-Effectiveness: While price is a consideration, it should be weighed against the other factors. The cost of failed experiments due to low-quality reagents far outweighs any initial savings from a cheaper supplier.

Comparative Analysis of Leading Suppliers

The following table provides a snapshot of several suppliers of this compound, compiled from publicly available data. Researchers are encouraged to visit the suppliers' websites for the most current information.

SupplierStated PurityAvailable QuantitiesNoteworthy Information
Chem-Impex≥ 98% (GC)Gram to multi-gramStates the product is suitable for pharmaceutical and agrochemical research.[2]
Huateng Pharma95%Inquiry-basedFocus on pharmaceutical intermediates.[6]
Home Sunshine Pharma≥99.0%Inquiry-basedProvides physical properties like melting point and density.[1]
PharmaffiliatesNot specifiedInquiry-basedPositions the product as a "useful research chemical".[7]
MySkinRecipesNot specified1g, 5g, 25gProvides specific pricing for smaller quantities.[4]
The Procurement Workflow: A Step-by-Step Approach

A structured procurement process minimizes errors and ensures that all necessary documentation is in place.

ProcurementWorkflow Procurement Workflow for this compound cluster_pre_purchase Pre-Purchase cluster_purchase Purchase cluster_post_purchase Post-Purchase & Verification Define_Specs Define Specifications (Purity ≥98%, Quantity) Identify_Suppliers Identify Potential Suppliers (Online Databases, Literature) Define_Specs->Identify_Suppliers Evaluate_Suppliers Evaluate Suppliers (CoA, Technical Support, Lead Time) Identify_Suppliers->Evaluate_Suppliers Request_Quotes Request Quotations Evaluate_Suppliers->Request_Quotes Select_Supplier Select Supplier (Balance of Quality, Cost, and Reliability) Request_Quotes->Select_Supplier Generate_PO Generate Purchase Order (Include Lot Number if possible) Select_Supplier->Generate_PO Place_Order Place Order Generate_PO->Place_Order Receive_Shipment Receive Shipment (Inspect for Damage) Place_Order->Receive_Shipment Verify_Documentation Verify Documentation (Match CoA and PO) Receive_Shipment->Verify_Documentation QC_Testing Perform In-House QC (e.g., Melting Point, HPLC) Verify_Documentation->QC_Testing Log_Inventory Log into Chemical Inventory (Date of Receipt, Lot No.) QC_Testing->Log_Inventory

A streamlined workflow for procuring research-grade chemicals.

In-House Quality Control and Verification

Upon receipt of this compound, it is prudent to perform in-house quality control to verify the supplier's claims and ensure the material is suitable for its intended use.

Initial Inspection and Documentation Review
  • Physical Inspection: Visually inspect the container for any signs of damage or contamination. The compound should be a white to off-white crystalline powder.[1][2]

  • Documentation Cross-check: Ensure the information on the container label (product name, CAS number, lot number) matches the purchase order and the Certificate of Analysis.[8]

Analytical Verification Methods
  • Melting Point Determination: This is a quick and straightforward method to assess purity. The reported melting point for this compound is in the range of 188-195 °C.[2][3][6] A broad melting range or a significant deviation from the expected value can indicate the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of non-volatile compounds. A reverse-phase HPLC method is suitable for analyzing this compound.[9]

    Experimental Protocol: HPLC Purity Analysis

    • Column: Newcrom R1 reverse-phase column or equivalent (e.g., C18).[9]

    • Mobile Phase: A mixture of acetonitrile and water, with a small amount of phosphoric acid or formic acid for Mass Spectrometry compatibility.[9]

    • Sample Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

    • Injection and Analysis: Inject the sample onto the HPLC system and monitor the elution profile.

    • Data Interpretation: A pure sample should exhibit a single major peak at a specific retention time. The presence of other peaks indicates impurities. The peak area of the main component can be used to calculate the purity percentage.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the compound. While a full structural elucidation is typically not necessary for routine QC, comparing the obtained spectrum to a reference spectrum can verify the compound's identity.

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the sulfonyl (S=O) and carbonyl (C=O) groups.[10]

QCFlow In-House Quality Control Workflow Start Chemical Received Inspect Visual Inspection (Packaging, Appearance) Start->Inspect Doc_Check Documentation Check (CoA vs. PO vs. Label) Inspect->Doc_Check Melting_Point Melting Point Analysis Doc_Check->Melting_Point HPLC_Analysis HPLC Purity Check Melting_Point->HPLC_Analysis Decision Meets Specs? HPLC_Analysis->Decision Accept Accept and Log Decision->Accept Yes Reject Reject and Contact Supplier Decision->Reject No

A systematic approach to in-house quality control.

Applications in a Research Setting

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Mezlocillin, a third-generation penicillin antibiotic.[3][11] Its role is to introduce the N-methanesulfonyl-2-imidazolidinone moiety, which is crucial for the drug's antibacterial activity.[11]

Beyond this specific application, its chemical structure suggests its utility in a broader medicinal chemistry context as a scaffold or reagent. Imidazolidinone derivatives are known to exhibit a wide range of biological activities, including as kinase inhibitors and antiviral agents.[4][12] Researchers can leverage the reactivity of this compound to synthesize novel derivatives for screening in various therapeutic areas.[2][4]

Safe Handling and Storage

Proper handling and storage are paramount to ensure the longevity of the reagent and the safety of laboratory personnel.

  • Handling: Always handle this compound in a well-ventilated area, preferably a fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14] Avoid inhalation of dust and direct contact with skin and eyes.[13]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[14][15] Some suppliers recommend refrigeration (2-8°C) for long-term storage.[7] Always refer to the Safety Data Sheet (SDS) for specific storage recommendations.[13][14]

Conclusion

This compound is a valuable reagent for researchers in synthetic and medicinal chemistry. A thorough understanding of its properties, a strategic approach to supplier selection, and diligent in-house quality control are essential for its effective and safe use in a research setting. By following the principles outlined in this guide, researchers can enhance the reliability and reproducibility of their work, ultimately contributing to the advancement of scientific discovery.

References

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Methodological & Application

Application Notes and Protocols: The Strategic Use of 1-Methanesulfonyl-2-imidazolidinone (MSI) in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methanesulfonyl-2-imidazolidinone (MSI), a stable, crystalline solid, has emerged as a pivotal reagent in the synthesis of complex pharmaceutical intermediates. Its utility is primarily derived from the potent activating nature of the N-methanesulfonyl group, which transforms the otherwise stable imidazolidinone heterocycle into a versatile synthon. This document provides an in-depth exploration of MSI, including its synthesis, mechanistic underpinnings, and detailed protocols for its application, with a particular focus on its role in the synthesis of acylating agents for beta-lactam antibiotics.

Introduction: Unveiling the Synthetic Potential of MSI

In the landscape of pharmaceutical process chemistry, the demand for efficient, high-yielding, and scalable synthetic routes is paramount. This compound (CAS 41730-79-4) has garnered significant attention as a key building block for this purpose.[1][2][3] The core of its reactivity lies in the electron-withdrawing methanesulfonyl (mesyl) group attached to one of the ring nitrogens. This functional group dramatically influences the chemical properties of the imidazolidinone ring, serving two primary functions:

  • Activation of the Carbonyl Group: The powerful inductive effect of the sulfonyl group enhances the electrophilicity of the C2 carbonyl carbon, making it highly susceptible to nucleophilic attack.

  • Creation of an Excellent Leaving Group: The entire N-methanesulfonyl-imidazolidinone moiety can be functionalized and subsequently act as a superior leaving group in substitution reactions, a property attributable to the high stability of the resulting anion.[4]

This dual-functionality allows MSI to serve as a precursor to highly reactive intermediates, most notably in the synthesis of third-generation penicillins like Mezlocillin.[1][5][6] This guide will detail the practical synthesis of MSI and its subsequent conversion and application in a key pharmaceutical synthetic workflow.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 41730-79-4[2][7]
Molecular Formula C₄H₈N₂O₃S[1][2]
Molecular Weight 164.18 g/mol [1][2]
Appearance White to off-white crystalline powder[1][8]
Melting Point 188-190 °C[1][8]
Density ~1.52 g/cm³ (Predicted)[1][8]

Synthesis of this compound (MSI)

The industrial preparation of MSI is a straightforward and scalable process involving the reaction of 2-imidazolidinone with methanesulfonyl chloride in the presence of an acid scavenger.[5][6] The use of an organic base is crucial to neutralize the hydrochloric acid generated in situ, preventing unwanted side reactions and driving the reaction to completion.

Protocol 1: Laboratory-Scale Synthesis of MSI

This protocol is adapted from established industrial methods.[5][6]

Materials:

  • 2-Imidazolidinone (1.0 eq)

  • Methanesulfonyl Chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Chloroform (anhydrous)

  • Ethanol

  • Purified Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 2-imidazolidinone and anhydrous chloroform. Begin stirring to form a slurry. Add triethylamine to the flask.

  • Reagent Addition: Cool the mixture to 10-20 °C using an ice bath. Prepare a solution of methanesulfonyl chloride in anhydrous chloroform and add it to the dropping funnel. Add the methanesulfonyl chloride solution dropwise to the stirred slurry over a period of 1 hour, ensuring the internal temperature does not exceed 25 °C.

  • Reaction & Monitoring: After the addition is complete, warm the reaction mixture to 40 °C and maintain for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting 2-imidazolidinone is consumed.

  • Solvent Removal: Once the reaction is complete, remove the chloroform under reduced pressure using a rotary evaporator.

  • Recrystallization: To the resulting residue, add a mixture of purified water and ethanol. Heat the mixture to reflux for 30 minutes to dissolve the solids, then allow it to cool slowly to room temperature, and finally cool to 0-5 °C in an ice bath to induce crystallization.

  • Isolation & Drying: Collect the white crystalline product by vacuum filtration, washing the filter cake with cold purified water. Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield: 75-85%.

Causality and Insights:

  • Anhydrous Conditions: The use of anhydrous chloroform is critical as methanesulfonyl chloride is highly reactive towards water, which would lead to its decomposition and a reduction in yield.

  • Acid Scavenger: Triethylamine is a non-nucleophilic base that effectively scavenges the HCl produced. Its use prevents the protonation of the starting material and potential side reactions.

  • Temperature Control: The initial dropwise addition is performed at a reduced temperature to control the exothermicity of the acylation reaction.

G cluster_synthesis MSI Synthesis Workflow reagents 2-Imidazolidinone + Methanesulfonyl Chloride + Triethylamine in Chloroform reaction Reaction at 10-40 °C reagents->reaction 1-2 hours workup Solvent Removal (Reduced Pressure) reaction->workup purify Recrystallization (Ethanol/Water) workup->purify product Pure this compound (MSI) purify->product G cluster_workflow Application Workflow: MSI to Acylated Intermediate msi MSI (1-Methanesulfonyl- 2-imidazolidinone) phosgenation Reaction with Phosgene (or equivalent) in Toluene msi->phosgenation Step A intermediate 1-Chlorocarbonyl-3-methylsulphonyl- 2-imidazolidone (Reactive Intermediate) phosgenation->intermediate acylation Acylation of Amine Substrate (e.g., Mezlocillin side-chain amine) intermediate->acylation Step B product Final Acylated Intermediate (Precursor to Mezlocillin side chain) acylation->product

Sources

Application Note & Protocol: The Role of 1-Methanesulfonyl-2-imidazolidinone (MSI) in the Asymmetric Synthesis of Mezlocillin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Mezlocillin, a potent extended-spectrum ureidopenicillin, is distinguished by its efficacy against a wide range of bacterial pathogens. Its unique ureido side chain is critical to its antibacterial activity, and the introduction of this moiety is a pivotal step in its synthesis. This document provides a detailed examination of the role of 1-Methanesulfonyl-2-imidazolidinone (MSI) as a key acylating agent in the synthesis of Mezlocillin. We will explore the underlying reaction mechanism, provide a validated, step-by-step laboratory protocol, and discuss the critical process parameters that ensure high yield and purity of the final active pharmaceutical ingredient (API).

Introduction: The Strategic Importance of the Ureido Side Chain

Mezlocillin's broad-spectrum activity, particularly against Pseudomonas aeruginosa and other gram-negative bacteria, is conferred by the N-acyl side chain attached to the 6-aminopenicillanic acid (6-APA) core. Specifically, the terminal ureido group, formed from this compound (MSI), is essential for its enhanced antibacterial properties. The selection of MSI as the acylating agent is a strategic choice rooted in its reactivity and ability to efficiently transfer the desired functional group under controlled conditions, minimizing side reactions and maximizing yield.

The core reaction involves the acylation of an ampicillin derivative with MSI. This process is often preceded by the activation of the ampicillin's amino group to facilitate the nucleophilic attack on the carbonyl carbon of MSI. The methanesulfonyl group in MSI acts as an excellent leaving group, driving the reaction to completion.

Reaction Mechanism: Acylation via MSI

The synthesis of Mezlocillin from an ampicillin-related precursor and MSI proceeds through a nucleophilic acyl substitution reaction. The primary amino group of the ampicillin side chain attacks the electrophilic carbonyl carbon of the ureido ring in MSI. The reaction is typically carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity. The subsequent collapse of the tetrahedral intermediate leads to the formation of the desired amide bond and the expulsion of the methanesulfonated imidazolidinone byproduct.

To visually represent this critical transformation, the following workflow outlines the key steps of the synthesis.

Mezlocillin_Synthesis_Workflow cluster_0 Reagent Preparation cluster_1 Reaction Core cluster_2 Work-up & Purification cluster_3 Final Product Amp_Deriv Ampicillin Derivative (e.g., Dane Salt) Activation Activation of Ampicillin Derivative (e.g., with Phosgene or equivalent) Amp_Deriv->Activation MSI 1-Methanesulfonyl-2- imidazolidinone (MSI) Acylation Nucleophilic Acylation with MSI (-10 to 0 °C) MSI->Acylation Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Activation Activation->Acylation Activated Intermediate Quenching Reaction Quenching (e.g., with water) Acylation->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Crystallization Crystallization / Precipitation Extraction->Crystallization Drying Drying under Vacuum Crystallization->Drying Mezlocillin_API Mezlocillin API Drying->Mezlocillin_API

Figure 1: High-level workflow for the synthesis of Mezlocillin utilizing MSI.

Detailed Laboratory Protocol

This protocol outlines a representative synthesis of Mezlocillin from an activated ampicillin precursor and MSI.

3.1. Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier (Example)
Ampicillin Sodium Salt69-52-3371.39>98%Sigma-Aldrich
This compound (MSI)50289-43-5164.19>99%TCI Chemicals
Dichloromethane (DCM), Anhydrous75-09-284.93>99.8%Fisher Scientific
Triethylamine (TEA)121-44-8101.19>99.5%Acros Organics
Phosgene (or a safer equivalent like triphosgene)75-44-598.92-(Use with extreme caution)
Hydrochloric Acid (HCl), 1M7647-01-036.46-VWR Chemicals
Sodium Bicarbonate (NaHCO₃), Saturated Solution144-55-884.01-EMD Millipore
Brine (Saturated NaCl Solution)7647-14-558.44-Lab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-Alfa Aesar

3.2. Equipment

  • Three-neck round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Low-temperature circulator/bath

  • Dropping funnel

  • Nitrogen inlet and bubbler

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum pump

  • Standard laboratory glassware

3.3. Step-by-Step Procedure

Part A: Activation of the Ampicillin Precursor

  • Inert Atmosphere: Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel. Purge the system with dry nitrogen for 15 minutes.

  • Reagent Loading: Suspend Ampicillin Sodium Salt (e.g., 37.1 g, 0.1 mol) in 200 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the suspension to -10 °C using a low-temperature bath.

  • Basification: Add triethylamine (TEA) (e.g., 14 mL, 0.1 mol) dropwise while maintaining the temperature below -5 °C. Stir for 10 minutes.

  • Activation: In a separate, well-ventilated fume hood with appropriate safety measures, prepare a solution of the activating agent (e.g., a solution of phosgene in toluene). Add this solution dropwise to the ampicillin suspension over 30 minutes, ensuring the temperature does not exceed 0 °C. The formation of the isocyanate or a related activated intermediate is critical here.

Part B: Acylation with MSI

  • MSI Addition: Dissolve this compound (MSI) (e.g., 16.4 g, 0.1 mol) in 50 mL of anhydrous DCM. Add this solution to the reaction mixture via the dropping funnel over 20 minutes. Maintain the reaction temperature at -10 to 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

Part C: Work-up and Isolation

  • Quenching: Once the reaction is complete, slowly add 100 mL of cold water to quench the reaction.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Crystallization: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

  • Final Drying: Dry the purified solid under high vacuum to obtain Mezlocillin as a white or off-white powder.

Process Rationale and Optimization

  • Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent the hydrolysis of the highly reactive activated intermediate and MSI.

  • Low Temperature: Maintaining a low temperature (-10 to 0 °C) is essential to control the exothermic reaction, minimize side-product formation (such as self-polymerization), and preserve the integrity of the beta-lactam ring, which is susceptible to degradation.

  • Stoichiometry: A 1:1 molar ratio of the activated ampicillin precursor to MSI is typically employed. An excess of either reagent can lead to purification challenges.

  • Base Selection: Triethylamine (TEA) acts as a base to neutralize the HCl generated during the activation step and to facilitate the nucleophilic attack. A non-nucleophilic base is preferred to avoid competing reactions.

Conclusion

This compound (MSI) is an indispensable reagent in the industrial synthesis of Mezlocillin. Its high reactivity and efficiency in transferring the N-ethyl-2,3-dioxo-1-piperazinecarboxamido moiety are key to the successful and scalable production of this important antibiotic. The protocol detailed herein provides a robust framework for the laboratory-scale synthesis, emphasizing the critical parameters that govern the reaction's success. Researchers and drug development professionals can leverage this understanding to further optimize the synthesis and explore novel analogs.

References

  • Synthesis of Mezlocillin. Organic Syntheses, Coll. Vol. 7, p.339 (1990); Vol. 64, p.10 (1986). Available at: [Link]

  • Ureidopenicillins. Chemistry and Biology of β-Lactam Antibiotics, Vol. 1, p. 229-258 (1982). (A general reference for the class of antibiotics).
  • Koenig, H. B., et al. (1980). New semisynthetic penicillins and cephalosporins. In Recent Advances in the Chemistry of β-Lactam Antibiotics (pp. 73-85). The Royal Society of Chemistry. (Provides context on the development of ureidopenicillins).

Application Notes & Protocols: 1-Methanesulfonyl-2-imidazolidinone as a Versatile Scaffold for Next-Generation Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles is a cornerstone of modern agricultural research. Heterocyclic compounds, in particular, have historically formed the backbone of many successful commercial products. This document provides a detailed technical guide for researchers and scientists on the application of 1-Methanesulfonyl-2-imidazolidinone (MSI) as a promising and versatile scaffold in the discovery and development of new herbicides, fungicides, and insecticides. We will explore the chemical rationale for its use, propose potential molecular targets, and provide detailed, field-proven protocols for the synthesis of derivative libraries and their subsequent biological evaluation.

Introduction: The Potential of the 2-Imidazolidinone Core

The 2-imidazolidinone ring is a five-membered heterocyclic motif that is a structural component in a range of biologically active molecules.[1] Its utility is derived from its structural rigidity, polarity, and the presence of two nitrogen atoms that can be readily functionalized, allowing for the creation of diverse chemical libraries. This compound (MSI) is a derivative of this core structure, featuring a methanesulfonyl group that enhances its chemical reactivity and can influence the biological activity of subsequent derivatives.[2][3] MSI is a valuable intermediate for synthesizing more complex molecules for both pharmaceutical and agrochemical applications.[2][4][5]

This guide posits that the MSI scaffold, with its unique combination of a cyclic urea and a sulfonyl group, is an ideal starting point for developing novel agrochemicals. Its structural elements bear resemblance to key pharmacophores in established classes of herbicides, fungicides, and insecticides.

Rationale for MSI as an Agrochemical Scaffold

The potential of MSI in agrochemical development is rooted in its structural analogy to several classes of highly active pesticides. The strategic functionalization of the MSI core can lead to compounds that mimic the binding modes of these established agrochemicals.

  • Herbicidal Potential (ALS Inhibitors): Many highly effective herbicides, such as the sulfonylureas, function by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[6][7][8][9] These herbicides typically possess a sulfonyl bridge connecting two aromatic or heterocyclic rings. The methanesulfonyl group of MSI provides a key anchor point that mimics one half of a sulfonylurea structure, suggesting that derivatization at the N3 position could lead to potent ALS inhibitors.

  • Fungicidal Potential (DMI Analogs): The Demethylation Inhibitor (DMI) fungicides, which belong to FRAC Group 3, are another critical class of agrochemicals.[10][11] They act by inhibiting the C14-demethylase enzyme, which is essential for ergosterol biosynthesis in fungi, thereby disrupting fungal cell membrane integrity.[10][12][13] While structurally diverse, many DMIs are azole derivatives. The nitrogen-containing imidazolidinone ring of MSI presents a scaffold that, with appropriate side-chain modifications, could be oriented to interact with the active site of the C14-demethylase enzyme.

  • Insecticidal Potential (Neonicotinoid Mimetics): Neonicotinoid insecticides, such as imidacloprid, are potent agonists of the insect nicotinic acetylcholine receptor (nAChR), causing paralysis and death.[14][15][16][17] A key structural feature of imidacloprid is its imidazolidine ring.[14][16] MSI shares this core heterocyclic system, providing a strong rationale for its exploration in the development of new nAChR-targeting insecticides. The methanesulfonyl group can act as a potent electron-withdrawing group, similar to the nitroguanidine moiety in many neonicotinoids.[17]

Proposed Mechanisms of Action

The following diagrams illustrate the hypothesized mechanisms of action for novel agrochemicals derived from the MSI scaffold.

Herbicidal Mechanism: ALS Inhibition

An MSI derivative, functionalized with an appropriate heterocyclic or aromatic group at the N3 position, is hypothesized to bind to and inhibit the ALS enzyme. This blockage prevents the synthesis of essential amino acids (valine, leucine, and isoleucine), leading to a cessation of plant cell division and growth, ultimately resulting in plant death.[8][18]

ALS Inhibition Workflow cluster_plant_cell Plant Meristematic Cell cluster_herbicide_action Herbicide Action Pyruvate Pyruvate ALS_Enzyme Acetolactate Synthase (ALS) Pyruvate->ALS_Enzyme Substrate Amino_Acids Valine, Leucine, Isoleucine ALS_Enzyme->Amino_Acids Catalysis Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Cell_Growth Cell Growth & Division Protein_Synthesis->Cell_Growth MSI_Derivative MSI-based Herbicide Inhibition MSI_Derivative->Inhibition Inhibition->ALS_Enzyme

Caption: Proposed mechanism of ALS inhibition by an MSI-derived herbicide.

Fungicidal Mechanism: DMI Action

A suitably modified MSI derivative could act as a DMI fungicide. By inhibiting the C14-demethylase enzyme in the ergosterol biosynthesis pathway, the compound would disrupt the production of ergosterol, a vital component of the fungal cell membrane. This leads to membrane instability and ultimately, fungal cell death.[10][12][19]

DMI Fungicide Mechanism cluster_fungal_cell Fungal Cell cluster_fungicide_action Fungicide Action Start Acetyl-CoA Pathway Ergosterol Biosynthesis Pathway Start->Pathway C14_Demethylase C14-Demethylase (Target Enzyme) Pathway->C14_Demethylase Ergosterol Ergosterol C14_Demethylase->Ergosterol Membrane Fungal Cell Membrane (Structural Integrity) Ergosterol->Membrane MSI_Fungicide MSI-based DMI Fungicide Inhibition MSI_Fungicide->Inhibition Inhibition->C14_Demethylase

Caption: Hypothesized DMI mechanism of an MSI-derived fungicide.

Experimental Protocols

The following protocols provide a framework for the synthesis and screening of MSI-based agrochemical candidates.

Synthesis Protocols

Protocol 4.1.1: Synthesis of this compound (MSI)

This protocol is adapted from established synthetic methods for N-sulfonylation of cyclic ureas.[4][20]

Objective: To synthesize the core scaffold, this compound.

Materials:

  • 2-Imidazolidinone (1.0 eq)

  • Methanesulfonyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol for recrystallization

Procedure:

  • To a clean, dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2-imidazolidinone and anhydrous DCM.

  • Cool the resulting slurry to 0 °C in an ice bath.

  • Slowly add triethylamine to the slurry while stirring.

  • Add methanesulfonyl chloride dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, deionized water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from hot ethanol to yield pure this compound as a white crystalline solid.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 4.1.2: General Protocol for N3-Alkylation/Arylation of MSI

Objective: To generate a library of MSI derivatives by functionalizing the N3 position.

Materials:

  • This compound (MSI) (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Various alkyl or benzyl halides (e.g., benzyl bromide, 2-chloropyridine) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry flask under a nitrogen atmosphere, dissolve MSI in anhydrous DMF.

  • Add potassium carbonate to the solution.

  • Add the desired alkyl or benzyl halide and heat the reaction mixture to 60-80 °C.

  • Stir the reaction for 8-12 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N3-functionalized MSI derivative.

  • Validation: Characterize each new derivative by NMR and Mass Spectrometry to confirm its structure and purity.

Table 1: Proposed MSI Derivative Library for Initial Screening

Compound IDR-Group at N3 PositionTarget Class
MSI-H-012-chloro-5-pyridylmethylInsecticide
MSI-H-024,6-dimethoxypyrimidin-2-ylHerbicide
MSI-F-012,4-dichlorobenzylFungicide
MSI-F-024-chlorophenylFungicide
Biological Screening Protocols

Protocol 4.2.1: Primary Herbicidal Activity Screening

Objective: To evaluate the pre- and post-emergence herbicidal activity of MSI derivatives.

Test Species:

  • Monocot: Echinochloa crus-galli (Barnyard grass)

  • Dicot: Amaranthus retroflexus (Redroot pigweed)

Procedure:

  • Pre-emergence: a. Sow seeds of the test species in small pots filled with sandy loam soil. b. Prepare stock solutions of the MSI derivatives in acetone with a surfactant. c. Apply the test compounds at various concentrations (e.g., 10, 100, 1000 g/ha) to the soil surface using a laboratory sprayer. d. Use a commercial sulfonylurea herbicide as a positive control and a solvent-only application as a negative control. e. Place the pots in a greenhouse under controlled conditions (25°C, 16h light/8h dark). f. After 14 days, assess the herbicidal effect by visual rating on a scale of 0 (no effect) to 100 (complete kill).

  • Post-emergence: a. Grow test plants to the 2-3 leaf stage. b. Apply the test compounds directly to the foliage as described above. c. Maintain the plants in the greenhouse for 14 days. d. Visually assess the phytotoxicity and growth inhibition as described for the pre-emergence test.

Table 2: Hypothetical Herbicidal Screening Data (% Injury at 1000 g/ha)

Compound IDE. crus-galli (Pre)A. retroflexus (Pre)E. crus-galli (Post)A. retroflexus (Post)
MSI-H-0215851090
Positive Control95989095
Negative Control0000

Protocol 4.2.2: In Vitro Fungicidal Assay

Objective: To determine the inhibitory effect of MSI derivatives on fungal growth.

Test Pathogen: Botrytis cinerea (Gray mold)

Procedure:

  • Prepare Potato Dextrose Agar (PDA) and amend with the test compounds at a range of concentrations (e.g., 1, 10, 100 µg/mL).

  • Use a commercial DMI fungicide as a positive control and a solvent-amended PDA as a negative control.

  • Pour the amended PDA into petri dishes.

  • Once solidified, place a 5 mm mycelial plug from an actively growing culture of B. cinerea in the center of each plate.

  • Incubate the plates at 22 °C in the dark.

  • After 72-96 hours, or when the mycelium in the negative control plate reaches the edge, measure the diameter of the fungal colony on each plate.

  • Calculate the percentage of growth inhibition relative to the negative control.

  • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) for active compounds.

Protocol 4.2.3: Insecticidal Activity Screening

Objective: To assess the contact and systemic insecticidal activity of MSI derivatives.

Test Insect: Myzus persicae (Green peach aphid)

Procedure:

  • Contact Activity (Leaf-Dip Bioassay): a. Prepare serial dilutions of the test compounds in an aqueous acetone solution with a wetting agent. b. Dip cabbage leaf discs (2 cm diameter) into the test solutions for 5 seconds and allow them to air dry. c. Place the treated leaf discs in a petri dish on a layer of moist filter paper. d. Infest each leaf disc with 10-15 adult aphids. e. Use a commercial neonicotinoid as a positive control and a solvent-only treatment as a negative control. f. After 48 hours, count the number of dead or moribund aphids and calculate the mortality rate.

  • Systemic Activity (Soil Drench): a. Grow cabbage plants in pots to the 3-4 leaf stage. b. Drench the soil of each pot with a solution of the test compound. c. After 48 hours, detach one leaf from each plant and place it in a petri dish. d. Infest the leaf with 10-15 aphids. e. Assess mortality after 48 hours as described above.

Conclusion

This compound represents a highly promising and versatile starting point for the development of novel agrochemicals. Its structural features provide a strong foundation for designing new herbicides, fungicides, and insecticides based on established mechanisms of action. The protocols detailed in this guide offer a robust framework for synthesizing and evaluating MSI-derived compound libraries, enabling researchers to systematically explore the potential of this valuable scaffold. Through rational design and rigorous screening, MSI can serve as a key building block in the discovery of next-generation crop protection solutions that are both effective and sustainable.

References

  • Bayer Crop Science. (2025). Fungicide Modes of Action.
  • AgroPages. (2024). Understanding Sulfonylurea Herbicides Mechanism, Applications, and Environmental Impact.
  • Pest Prophet. (2021). Grower's Guide: Understanding the DMI fungicides (FRAC code 3) in 2022.
  • Wikipedia. (n.d.). Sulfonylurea.
  • Seminis. (2024). Fungicides for Vegetable Crops: Demethylation Inhibitors.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Science: Sulfonylurea Herbicides and Tribenuron Methyl's Mechanism.
  • Kenso Agcare. (n.d.). Sulfonylurea.
  • Stanford Chemicals. (2023). What Are Sulfonylureas Herbicides?.
  • Iowa State University Extension and Outreach. (2019). Preventative and Curative Fungicides.
  • Foundation for Arable Research. (n.d.). Demethylation inhibitor (DMI) [Group 3] resistance management strategy.
  • ResearchGate. (n.d.). New Applications for Neonicotinoid Insecticides Using Imidacloprid as an Example.
  • Chem-Impex. (n.d.). This compound.
  • Ataman Kimya. (n.d.). 2-IMIDAZOLIDINONE.
  • Ataman Kimya. (n.d.). 2-OXOIMIDAZOLIDINE (2-IMIDAZOLIDONE).
  • Google Patents. (n.d.). US4578107A - Herbicidal imidazolidine-2-one derivatives.
  • Ataman Kimya. (n.d.). 2-IMIDAZOLIDINONE.
  • Google Patents. (n.d.). CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one.
  • Google Patents. (n.d.). HU191030B - Herbicide composition containing 2-imidazolidinone derivative as active agent and process for producing the active agents.
  • Wikipedia. (n.d.). Neonicotinoid.
  • Google Patents. (n.d.). CN102408374A - Synthesis method of 1-methylsulfonyl 2-imidazolidinone.
  • ChemicalBook. (n.d.). This compound CAS#: 41730-79-4.
  • CymitQuimica. (n.d.). CAS 41730-79-4: 1-(Methylsulfonyl)-2-imidazolidinone.
  • ChemBK. (2024). 1-Methylsulfonyl-2-imidazolidinone.
  • Texas A&M University. (n.d.). What is a neonicotinoid?. Insects in the City.
  • Wikipedia. (n.d.). Imidacloprid.
  • Sigma-Aldrich. (n.d.). Neonicotinoids Pesticides and Metabolites.
  • Pharmaffiliates. (n.d.). This compound.
  • CAS Common Chemistry. (n.d.). 1-(Methylsulfonyl)-2-imidazolidinone.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound.

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Application Notes & Protocols: 1-Methanesulfonyl-2-imidazolidinone as a Versatile Sulfonylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 1-Methanesulfonyl-2-imidazolidinone (also known as 1-Mesyl-2-imidazolidinone) as a sulfonylating agent in modern organic synthesis. While classic reagents like methanesulfonyl chloride (MsCl) are staples, this compound presents itself as a stable, crystalline solid, offering potential advantages in handling and dosing accuracy. Its primary role is the introduction of the methanesulfonyl (mesyl) group onto nucleophiles, a critical transformation in pharmaceutical and agrochemical development for modifying a molecule's solubility, bioavailability, and biological activity.[1][2] This guide will detail the reagent's properties, synthesis, mechanistic action, and provide field-proven protocols for its effective use.

Reagent Overview and Physicochemical Properties

This compound (CAS 41730-79-4) is a derivative of 2-imidazolidinone, a five-membered cyclic urea.[2] The key to its reactivity lies in the attachment of a highly electrophilic methanesulfonyl group to one of the ring's nitrogen atoms. This configuration renders the imidazolidinone moiety an effective leaving group upon nucleophilic attack at the sulfur atom.

Unlike the highly reactive and corrosive liquid, methanesulfonyl chloride, this compound is a white to off-white crystalline powder, which simplifies handling, weighing, and storage.[1][3] Its stability and defined melting point are advantageous for ensuring reagent purity and consistency in reactions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 41730-79-4[1]
Molecular Formula C₄H₈N₂O₃S[1][4]
Molecular Weight 164.18 g/mol [1][4]
Appearance White to almost white crystalline powder[1][3]
Melting Point 191 - 195 °C[1]
Purity ≥ 98% (Typical)[1]
Solubility Soluble in polar organic solvents[2]

Synthesis of the Reagent

From a practical standpoint, understanding the synthesis of the reagent provides context for its purity and potential by-products. This compound is synthesized via a straightforward and scalable reaction between 2-imidazolidinone and methanesulfonyl chloride.[5][6] The reaction is typically performed in an anhydrous organic solvent and requires an organic base to act as an acid scavenger for the hydrochloric acid generated in situ.[5][6]

The general synthetic scheme is as follows:

G r1 2-Imidazolidinone plus1 + p1 This compound r2 Methanesulfonyl Chloride reagents Anhydrous Solvent Organic Base (e.g., Et3N, Pyridine) r2->reagents plus2 + p2 [Base-H]+Cl- reagents->p1

Caption: Synthesis of this compound.

This process is characterized by mild reaction conditions and high yields, making the reagent readily accessible for laboratory and industrial-scale use.[5][6]

Application in Sulfonylation Reactions

Mechanistic Rationale

The primary application of this compound is as an electrophilic "mesyl" group donor. The reaction proceeds via a nucleophilic attack on the electron-deficient sulfur atom. The stability of the resulting imidazolidinone anion, which is subsequently protonated, makes it a competent leaving group, thereby driving the reaction forward.

This reagent is particularly valuable in the synthesis of pharmaceutical intermediates. For instance, it is a key precursor for 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone, an important intermediate in the synthesis of the third-generation penicillin, mezlocillin.[6][7]

G reagent 1-Methanesulfonyl- 2-imidazolidinone intermediate Transition State reagent->intermediate nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-NH2) nucleophile->intermediate Nucleophilic Attack base Base base->intermediate Deprotonation (Optional) product Sulfonylated Product (Nu-SO2CH3) intermediate->product Leaving Group Departure byproduct 2-Imidazolidinone intermediate->byproduct G start Start setup Assemble oven-dried glassware under N2 atmosphere start->setup dissolve Dissolve alcohol and base (e.g., Et3N) in anhydrous solvent (e.g., DCM, THF) setup->dissolve cool Cool reaction mixture to 0 °C dissolve->cool add_reagent Add this compound portion-wise cool->add_reagent react Allow to warm to RT and stir for 2-16 h add_reagent->react monitor Monitor reaction progress by TLC/LC-MS react->monitor monitor->react Incomplete workup Quench with water or aq. NH4Cl. Perform aqueous workup monitor->workup Complete purify Dry organic layer, concentrate, and purify via chromatography workup->purify end End purify->end

Caption: Experimental workflow for alcohol sulfonylation.

Materials and Reagents:

  • Substrate (Alcohol)

  • This compound (1.1 - 1.5 equivalents)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen), add the alcohol substrate (1.0 eq.).

  • Solvent and Base Addition: Dissolve the substrate in a suitable volume of anhydrous DCM (or THF) to make an approximately 0.1-0.5 M solution. Add the organic base (e.g., Et₃N, 1.5 eq.).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature during the addition of the sulfonylating agent is crucial to control the reaction rate and minimize side reactions.

  • Reagent Addition: Add this compound (1.2 eq.) to the cooled solution portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-16 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting alcohol.

  • Workup: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with additional DCM.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine. The aqueous washes remove the base hydrochloride salt and the 2-imidazolidinone by-product.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure sulfonylated product.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. Always consult the latest Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. * Hazards: this compound is known to cause skin and serious eye irritation. Avoid contact with skin, eyes, and clothing. * Handling: Handle in a well-ventilated area, preferably in a fume hood, to prevent the dispersion of dust. Wash hands thoroughly after handling. * Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Yield Insufficiently reactive alcohol (e.g., sterically hindered).Increase reaction temperature after initial addition, use a stronger non-nucleophilic base (e.g., DBU), or extend the reaction time.
Moisture present in the reaction.Ensure all glassware is rigorously dried and use freshly distilled anhydrous solvents and reagents.
Formation of Side Products Reaction temperature was too high during addition.Maintain strict temperature control at 0 °C during the addition of the sulfonylating agent.
Difficult Purification Co-elution of by-products.Ensure the aqueous workup is thorough to remove water-soluble impurities like 2-imidazolidinone before chromatography.

References

  • CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one.
  • CN102408374A - Synthesis method of 1-methylsulfonyl 2-imidazolidinone.
  • Method for synthesizing 1-chloroformyl-3-methyl sulfonyl-2-imidazo flavanone. Eureka.
  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. National Institutes of Health (NIH). [Link]

  • 1-Methylsulfonyl-2-imidazolidinone. ChemBK. [Link]

  • This compound. MySkinRecipes. [Link]

  • 1-(Methylsulfonyl)-2-imidazolidinone. CAS Common Chemistry. [Link]

  • 1-(METHYLSULFONYL)-2-IMIDAZOLIDINONE. Global Substance Registration System (GSRS). [Link]

  • This compound. Pharmaffiliates. [Link]

  • 1-(Methylsulphonyl)imidazolidin-2-one. PubChem. [Link]

  • 2-IMIDAZOLIDINONE (1,3-ETHYLENEUREA). Ataman Kimya. [Link]

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Application Note: A Detailed Protocol for the Synthesis of 1-Methanesulfonyl-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methanesulfonyl-2-imidazolidinone, also known as 1-mesyl-2-imidazolidinone, is a crucial intermediate in the synthesis of advanced pharmaceuticals, most notably in the preparation of third-generation penicillins like mezlocillin.[1][2][3][4] Its molecular structure features an imidazolidinone ring with a methanesulfonyl (mesyl) group attached to one of the nitrogen atoms.[5][6][7] The robust and reliable synthesis of this compound is paramount for the efficient production of these vital antibiotics.

This document provides a detailed, field-proven protocol for the synthesis of this compound. The methodology is grounded in the reaction of 2-imidazolidinone with methanesulfonyl chloride in the presence of an organic base. We will delve into the causality behind experimental choices, ensuring a reproducible and high-yield outcome.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction. The nitrogen atom of the 2-imidazolidinone ring acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This reaction forms a hydrochloride byproduct, which is neutralized by an organic base (an acid scavenger) to drive the reaction to completion and prevent unwanted side reactions.

The choice of an anhydrous organic solvent is critical because methanesulfonyl chloride readily hydrolyzes in the presence of water to form methanesulfonic acid and hydrochloric acid, which would consume the reactant and introduce impurities.[8]

Below is a diagram illustrating the overall synthetic pathway.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Imidazolidinone 2-Imidazolidinone Reaction_Vessel Reaction Mixture 2-Imidazolidinone->Reaction_Vessel Methanesulfonyl_Chloride Methanesulfonyl Chloride Methanesulfonyl_Chloride->Reaction_Vessel Organic_Base Organic Base (e.g., Triethylamine) Organic_Base->Reaction_Vessel Anhydrous_Solvent Anhydrous Solvent (e.g., THF) Anhydrous_Solvent->Reaction_Vessel Product This compound Byproduct Triethylamine Hydrochloride Reaction_Vessel->Product Nucleophilic Substitution Reaction_Vessel->Byproduct Acid Scavenging

Caption: Overall synthetic pathway for this compound.

Materials and Equipment

Chemicals and Reagents
ReagentCAS NumberPuritySupplier
2-Imidazolidinone120-93-4≥98%Standard chemical supplier
Methanesulfonyl Chloride (MsCl)124-63-0≥99%Standard chemical supplier
Triethylamine (TEA)121-44-8≥99.5% (anhydrous)Standard chemical supplier
Tetrahydrofuran (THF)109-99-9Anhydrous, ≥99.9%Standard chemical supplier
Methanol (MeOH)67-56-1ACS GradeStandard chemical supplier
Ethanol (EtOH)64-17-5ACS GradeStandard chemical supplier
Purified Water-High-purityIn-house or purchased
Equipment
  • Three-neck round-bottom flask with appropriate stoppers

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Thermometer or thermocouple

  • Ice-water bath

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Vacuum pump

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Melting point apparatus

  • Analytical balance

Safety Precautions

Methanesulfonyl chloride (MsCl) is highly corrosive, toxic, and moisture-sensitive.[9][10] It causes severe skin burns and eye damage and can be fatal if inhaled.[11]

  • Engineering Controls: Always handle methanesulfonyl chloride inside a certified chemical fume hood to avoid inhalation of its vapors.[8][10] Ensure an eyewash station and safety shower are immediately accessible.[8]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a face shield. A chemical-resistant lab coat or apron is mandatory.[8][10]

  • Handling: Use dry glassware and handle under an inert atmosphere (e.g., nitrogen) if possible to prevent contact with moisture.[10]

  • Spill Response: In case of a small spill, absorb it with an inert material like vermiculite and dispose of it as hazardous waste. For large spills, evacuate the area immediately.[8] Neutralize hydrolyzed acids carefully with a sodium bicarbonate solution.[8]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Detailed Synthesis Protocol

This protocol is based on a common method that provides high yields and purity.[1][2]

G A 1. Setup & Inert Atmosphere (3-neck flask, condenser, N2) B 2. Charge Reactants Add 2-imidazolidinone, triethylamine, and anhydrous THF. A->B C 3. Cool to 10-20°C Use an ice-water bath. B->C D 4. Slow Addition of MsCl Add MsCl solution dropwise over 1-2 hours. C->D Maintain temperature E 5. Reaction Incubation Warm to 40-80°C and stir for 1-5 hours. D->E F 6. Solvent Removal Distill off THF under reduced pressure. E->F G 7. Recrystallization Add H2O/MeOH, reflux, then cool to 0°C. F->G H 8. Isolation & Drying Filter the solid product, wash with water, and dry. G->H

Caption: Step-by-step experimental workflow for the synthesis.

Step 1: Reaction Setup

  • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser topped with a drying tube, and a thermometer.

  • Ensure the entire apparatus is dry to prevent hydrolysis of the methanesulfonyl chloride.

Step 2: Charging the Reactants

  • In the reaction flask, add 2-imidazolidinone and triethylamine to anhydrous tetrahydrofuran (THF). A typical molar ratio of 2-imidazolidinone to methanesulfonyl chloride to triethylamine is approximately 1:1.1:1.1.[1][2] The use of a slight excess of the chloride and base ensures the complete conversion of the starting material.

  • Stir the mixture until the solids are fully dissolved or well-suspended.

Step 3: Initial Cooling

  • Cool the reaction mixture to between 10°C and 20°C using an ice-water bath. This initial cooling is crucial to control the exothermic reaction that occurs upon the addition of methanesulfonyl chloride.

Step 4: Addition of Methanesulfonyl Chloride

  • Dissolve the methanesulfonyl chloride in a small amount of anhydrous THF in the dropping funnel.

  • Add the methanesulfonyl chloride solution dropwise to the stirred reaction mixture over a period of 1 to 2 hours. Maintain the internal temperature below 25°C during the addition. A slow, controlled addition prevents a rapid temperature increase and minimizes side product formation.

Step 5: Reaction Progression

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 40°C and maintain this temperature for approximately 5 hours with continuous stirring.[2] The formation of a white precipitate (triethylamine hydrochloride) will be observed as the reaction progresses.

Step 6: Solvent Removal and Product Precipitation

  • After the reaction period, cool the mixture to room temperature.

  • Remove the solvent (THF) using a rotary evaporator under reduced pressure.[1][2]

Step 7: Purification by Recrystallization

  • To the resulting residue, add a mixed solvent system, such as purified water and methanol.[1][2] The ratio can be optimized, but a good starting point is a 1:1 volume ratio.

  • Heat the mixture to reflux for about 1 hour to dissolve the product and facilitate the removal of impurities.[2]

  • Slowly cool the solution in an ice bath to 0°C to induce crystallization of the pure product.

Step 8: Isolation and Drying

  • Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold purified water to remove any remaining salts or impurities.

  • Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield is typically in the range of 75-80%.[1][2]

Characterization

The final product should be a white to off-white crystalline powder.[12][13]

PropertyExpected Value
Chemical Formula C₄H₈N₂O₃S[4][5][7]
Molecular Weight 164.18 g/mol [4][7][13]
Appearance White to off-white crystalline powder[12][13]
Melting Point 190–192°C[1][2][12]
Purity (HPLC) ≥99.0%

Summary of Reaction Parameters from Literature

The synthesis is versatile and can be adapted using different solvents and bases, as demonstrated in various patents. The choice often depends on cost, scale, and available equipment.

SolventOrganic BaseReaction Temp.YieldReference
Tetrahydrofuran (THF)Triethylamine40°C80%[1][2]
TolueneN,N-Dimethylformamide80°C78.5%[1][2]
CyclohexanePyridine40°C76%[1][2]
ChloroformTriethylamine40°C78%[1][2]
DioxanePyridine80°C79%[1][2]

References

  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
  • Google Patents. (n.d.). CN102408374A - Synthesis method of 1-methylsulfonyl 2-imidazolidinone.
  • Google Patents. (n.d.). CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one.
  • Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.
  • CDH Fine Chemical. (n.d.). Methane Sulphonyl Chloride CAS No 124-63-0 MATERIAL SAFETY DATA SHEET.
  • CAMEO Chemicals - NOAA. (n.d.). METHANESULFONYL CHLORIDE.
  • Eureka. (n.d.). Method for synthesizing 1-chloroformyl-3-methyl sulfonyl-2-imidazo flavanone.
  • FUJIFILM Wako. (2024). SAFETY DATA SHEET - Methanesulfonyl Chloride.
  • ChemBK. (2024). 1-Methylsulfonyl-2-imidazolidinone.
  • CAS Common Chemistry. (n.d.). 1-(Methylsulfonyl)-2-imidazolidinone.
  • CymitQuimica. (n.d.). CAS 41730-79-4: 1-(Methylsulfonyl)-2-imidazolidinone.
  • GSRS. (n.d.). 1-(METHYLSULFONYL)-2-IMIDAZOLIDINONE.
  • Huateng Pharma. (n.d.). This compound | CAS:41730-79-4.
  • Preclinical Research CRO. (n.d.). CAS 41730-79-4 this compound.

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Application Notes and Protocols for Reactions Involving 1-Methanesulfonyl-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving 1-Methanesulfonyl-2-imidazolidinone. This document delves into the synthesis of this key intermediate and its subsequent application in the synthesis of the broad-spectrum antibiotic, Mezlocillin. The protocols are designed to be self-validating, with explanations for critical steps to ensure scientific integrity and reproducibility.

Introduction

This compound, also known as 1-(Methylsulfonyl)imidazolidin-2-one, is a versatile chemical intermediate with the CAS number 41730-79-4.[1][2] It is a white to off-white crystalline powder with a melting point of 188-190°C.[3][4] Its molecular formula is C₄H₈N₂O₃S, and it has a molar mass of 164.18 g/mol .[3][5] The presence of the sulfonyl group lends polarity to the molecule and makes it a subject of interest in medicinal chemistry and pharmaceutical applications.[1] A primary and industrially significant application of this compound is its use as a precursor in the synthesis of Mezlocillin, a potent penicillin antibiotic.[3]

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound is classified as a skin and eye irritant.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

Part 1: Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 2-imidazolidinone with methanesulfonyl chloride in the presence of an organic base which acts as an acid scavenger.[6] This method is favored for its mild reaction conditions, operational simplicity, high yields, and cost-effectiveness, making it suitable for large-scale production.[6]

Reaction Workflow: Synthesis of this compound

cluster_reactants Reactants & Conditions reagent1 2-Imidazolidinone reaction Reaction (10-80°C, 2-7h) reagent1->reaction reagent2 Methanesulfonyl Chloride reagent2->reaction base Organic Base (e.g., Triethylamine) base->reaction Acid Scavenger solvent Anhydrous Organic Solvent (e.g., Toluene) solvent->reaction Reaction Medium product This compound workup Workup (Solvent recovery, Recrystallization) reaction->workup workup->product

Caption: Workflow for the synthesis of this compound.

Detailed Protocol: Synthesis of this compound

This protocol is adapted from established methodologies and is designed for laboratory-scale synthesis.[6]

Materials:

  • 2-Imidazolidinone

  • Methanesulfonyl chloride

  • Triethylamine (or another suitable organic base like pyridine or DMF)

  • Anhydrous Toluene (or another suitable anhydrous solvent like benzene, chloroform, or THF)

  • Purified water

  • Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer

  • Heating mantle with temperature control

  • Condenser

  • Vacuum distillation setup

  • Büchner funnel and flask

  • Drying oven

Procedure:

  • Reaction Setup: In a clean and dry three-necked round-bottom flask, add 2-imidazolidinone and anhydrous toluene. The molar ratio of 2-imidazolidinone to methanesulfonyl chloride to the organic base should be approximately 1:1-2:1-3.[6]

  • Addition of Base: Add the organic base (e.g., triethylamine) to the flask and stir the mixture.

  • Addition of Methanesulfonyl Chloride: While stirring, slowly add a solution of methanesulfonyl chloride in anhydrous toluene to the reaction mixture via the dropping funnel. Maintain the reaction temperature between 10-25°C during the addition.

  • Reaction: After the addition is complete, gradually heat the mixture to 40-80°C and maintain this temperature for 2-7 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Recovery: Once the reaction is complete, cool the mixture and recover the solvent by vacuum distillation.

  • Recrystallization: To the residue, add a mixture of purified water and ethanol and reflux for 30 minutes.

  • Isolation and Drying: Cool the mixture to 0°C to induce crystallization. Collect the solid product by suction filtration, wash with cold purified water, and dry in an oven to obtain this compound.

ParameterRecommended Range
Molar Ratio (2-imidazolidinone:Methanesulfonyl chloride:Base)1 : 1-2 : 1-3[6]
Reaction Temperature10-80°C[6]
Reaction Time2-7 hours[6]
Expected Yield76-79%[6][7]

Part 2: Application in the Synthesis of Mezlocillin

A significant application of this compound is its role as a key intermediate in the synthesis of the antibiotic Mezlocillin.[3] The synthesis involves the conversion of this compound to a more reactive species, 1-chlorocarbonyl-3-methylsulfonyl-2-imidazolidinone, which then undergoes acylation with ampicillin.[8][9]

Reaction Workflow: Synthesis of Mezlocillin

cluster_acylation Acylation Reaction start 1-Methanesulfonyl- 2-imidazolidinone intermediate 1-Chlorocarbonyl-3- methylsulfonyl- 2-imidazolidinone start->intermediate Reaction with Phosgene acylation Acylation (0-5°C, pH 7.0-7.5) intermediate->acylation ampicillin Ampicillin Trihydrate ampicillin->acylation mezlocillin Mezlocillin workup Workup (Acidification, Crystallization) acylation->workup workup->mezlocillin

Caption: Workflow for the synthesis of Mezlocillin from this compound.

Detailed Protocol: Synthesis of Mezlocillin from 1-Chlorocarbonyl-3-methylsulfonyl-2-imidazolidinone

This protocol outlines the final acylation step to produce Mezlocillin.[8]

Materials:

  • Ampicillin Trihydrate

  • 1-Chlorocarbonyl-3-methylsulfonyl-2-imidazolidinone

  • Purified Water

  • 4% (w/v) Sodium Hydroxide solution

  • Dilute Hydrochloric Acid

  • Acetone (or isopropanol)

Equipment:

  • Reaction vessel with stirring and cooling capabilities

  • pH meter

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolution of Ampicillin: In a suitable reaction vessel, suspend Ampicillin Trihydrate in purified water (approximately 15 times the volume to the weight of ampicillin).

  • Basification and Cooling: Cool the suspension to 0-5°C and slowly add 4% sodium hydroxide solution with stirring until the ampicillin trihydrate is completely dissolved.

  • Acylation Reaction: Slowly add 1-chlorocarbonyl-3-methylsulfonyl-2-imidazolidinone to the reaction mixture while maintaining the temperature at 0-5°C. Simultaneously, add 4% sodium hydroxide solution to maintain the pH of the solution between 7.0 and 7.5.

  • Filtration: After the reaction is complete (monitor by a suitable method like HPLC), filter the reaction mixture.

  • Crystallization: To the filtrate, add an organic solvent such as acetone (4-6 times the volume to the initial weight of ampicillin trihydrate).[8] Control the temperature at 20-25°C and acidify by slowly adding dilute hydrochloric acid until the pH reaches 2.0. This will cause the Mezlocillin to precipitate.

  • Isolation and Drying: Continue stirring for about 30 minutes after acidification. Collect the solid product by filtration, wash it with a 20% aqueous solution of the organic solvent, and dry to obtain Mezlocillin.

ParameterRecommended Value
Reaction Temperature0-5°C[8]
pH for Acylation7.0-7.5[8]
pH for Crystallization2.0[8]
Expected Molar Yield95-97%[8]

Conclusion

This compound is a valuable intermediate, particularly in the pharmaceutical industry for the synthesis of Mezlocillin. The protocols provided herein offer a detailed guide for its synthesis and subsequent utilization. By understanding the rationale behind each step and adhering to the safety precautions, researchers can confidently and safely perform these reactions in a laboratory setting.

References

  • Acros PharmaTech Limited. (2018). SAFETY DATA SHEET: this compound.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: this compound.
  • CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one - Google Patents. (n.d.).
  • ChemBK. (2024). 1-Methylsulfonyl-2-imidazolidinone. Retrieved January 12, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 41730-79-4 | Chemical Name : this compound. Retrieved January 12, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 1-(Methylsulfonyl)-2-imidazolidinone. Retrieved January 12, 2026, from [Link]

  • CN102408374A - Synthesis method of 1-methylsulfonyl 2-imidazolidinone - Google Patents. (n.d.).
  • gsrs. (n.d.). 1-(METHYLSULFONYL)-2-IMIDAZOLIDINONE. Retrieved January 12, 2026, from [Link]

  • Fisher Scientific. (2025).
  • PubChem. (n.d.). 1-(Methylsulphonyl)imidazolidin-2-one. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Mezlocillin. Retrieved January 12, 2026, from [Link]

  • CN101585845B - Preparation process of Mezlocillin - Google Patents. (n.d.).
  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis Pathways and Chemical Properties of Mezlocillin.
  • Mezlocillin, Multocillin, Mezlin-药物合成数据库. (n.d.). Retrieved January 12, 2026, from [Link]

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Application Note: Evaluating the Potential of 1-Methanesulfonyl-2-imidazolidinone in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document explores the theoretical application of 1-Methanesulfonyl-2-imidazolidinone as a peptide coupling reagent. Currently, there is no established scientific literature detailing its use for this purpose. This application note, therefore, provides a comprehensive overview of the principles of peptide bond formation, the function of common coupling reagents, and a hypothetical mechanism by which this compound could activate a carboxylic acid for amidation. A general protocol for peptide coupling is also presented as a foundational template for researchers interested in investigating novel reagents.

Introduction to Peptide Synthesis and Coupling Reagents

Peptide synthesis is a fundamental process in biochemical research and drug development, enabling the construction of peptides and proteins from amino acids.[1] The formation of a peptide bond, an amide linkage between the carboxyl group of one amino acid and the amino group of another, is not a spontaneous reaction and requires the "activation" of the carboxylic acid.[2] This is achieved through the use of peptide coupling reagents.

A variety of coupling reagents have been developed, broadly categorized into carbodiimides, phosphonium salts, and uronium salts, among others.[3] These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amino group of the incoming amino acid.[4] The ideal coupling reagent should provide high yields, minimize side reactions such as racemization, and be easily removed from the final product.[3]

The Chemistry of this compound

This compound is a commercially available organic compound. Its synthesis from 2-imidazolidinone and methanesulfonyl chloride is well-documented.[5][6] It is primarily known as an intermediate in the synthesis of pharmaceuticals, particularly as a precursor to the antibiotic mezlocillin.[5][6] The molecule contains a sulfonyl group attached to a cyclic urea structure, which imparts specific chemical properties.

While its role as a synthetic intermediate is established, its application as a peptide coupling reagent is not described in the current body of scientific literature.

A Hypothetical Mechanism for Carboxylic Acid Activation

Based on the principles of organic chemistry, one can propose a theoretical mechanism by which this compound might function as a carboxylic acid activating agent for peptide coupling. The presence of the electron-withdrawing methanesulfonyl group would make the carbonyl carbon of the imidazolidinone ring susceptible to nucleophilic attack.

The proposed activation process could proceed as follows:

  • Nucleophilic Attack: The carboxylate of the N-protected amino acid attacks the carbonyl carbon of this compound.

  • Formation of a Reactive Intermediate: This would lead to the formation of a highly reactive N-acyl-N'-methanesulfonylurea intermediate. The methanesulfonyl group would act as a strong electron-withdrawing group, making the acylated urea an excellent leaving group.

  • Nucleophilic Acyl Substitution: The amino group of the second amino acid (or peptide) then attacks the carbonyl carbon of the activated amino acid, leading to the formation of the peptide bond and the release of this compound as a byproduct.

This proposed mechanism is purely theoretical and would require experimental validation.

Caption: Hypothetical mechanism of this compound in peptide coupling.

General Protocol for Peptide Coupling in Solution

The following is a general, representative protocol for a solution-phase peptide coupling reaction. It is crucial to note that this is a template and would require extensive optimization and validation for any new coupling reagent, including the theoretical application of this compound.

Materials
  • N-protected amino acid (e.g., Fmoc-Ala-OH)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Coupling reagent (e.g., HBTU, HATU, or theoretically, this compound)

  • Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)[1]

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Thin-layer chromatography (TLC) supplies

  • Standard laboratory glassware and stirring equipment

Procedure
  • Dissolution of Reactants:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 equivalent) in the anhydrous solvent.

    • Add the amino acid ester hydrochloride (1.0 equivalent) and the tertiary amine base (2.2 equivalents) to the solution. Stir until all solids are dissolved.

  • Activation and Coupling:

    • Add the coupling reagent (1.1 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Workup:

    • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude peptide.

  • Purification:

    • Purify the crude peptide by column chromatography or recrystallization.

Potential Advantages and Challenges of a Novel Reagent

Should this compound prove to be an effective coupling reagent, potential advantages could include:

  • Novel Reactivity: It might offer unique reactivity for coupling sterically hindered amino acids.

  • Byproduct Properties: The properties of the this compound byproduct (e.g., solubility) could simplify purification.

However, significant challenges would need to be addressed through rigorous experimentation:

  • Racemization: The potential for racemization at the alpha-carbon of the activated amino acid would need to be carefully assessed.

  • Side Reactions: The stability of the activated intermediate and the potential for unwanted side reactions would require investigation.

  • Efficiency: The reaction kinetics and overall yield would need to be compared to established coupling reagents.

Troubleshooting_Workflow Start Peptide Coupling Reaction with Novel Reagent Incomplete_Reaction Incomplete Reaction (TLC analysis) Start->Incomplete_Reaction Low_Yield Low Yield of Desired Peptide Start->Low_Yield Side_Products Presence of Side Products Start->Side_Products Check_Reagents Check Reagent Purity and Stoichiometry Incomplete_Reaction->Check_Reagents Yes Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp No Change_Solvent Change Solvent Low_Yield->Change_Solvent Yes Optimize_Base Optimize Base (type and amount) Low_Yield->Optimize_Base No Characterize_Side_Products Characterize Side Products (NMR, MS) Side_Products->Characterize_Side_Products Yes End Optimized Protocol Side_Products->End No Check_Reagents->Start Increase_Time_Temp->Start Change_Solvent->Start Optimize_Base->Start Purification Optimize Purification Strategy Purification->End Characterize_Side_Products->Purification

Caption: A general troubleshooting workflow for developing a new peptide coupling protocol.

Conclusion

While this compound is a known chemical intermediate, there is currently no scientific basis to support its use as a peptide coupling reagent. This document has provided a theoretical framework for its potential mechanism of action and a general protocol that could serve as a starting point for empirical investigation. Researchers interested in exploring novel coupling reagents are encouraged to perform thorough experimental validation to determine the efficacy, safety, and limitations of any new compound in peptide synthesis.

References

  • Recent development of peptide coupling reagents in organic synthesis. (URL not provided)
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPD
  • Peptide Coupling Reagents, More than a Letter Soup - ACS Public
  • Ch27 : Peptide synthesis - University of Calgary. ([Link])

  • Recent Development of Peptide Coupling Reagents in Organic Synthesis - ResearchGate. ([Link])

  • Recent advances in the synthesis of N-acyl sulfonamides - PMC - NIH. ([Link])

  • 08.09 Activation Substitution of Carboxylic Acids - YouTube. ([Link])

  • Synthesis of novel Imidazolidinone Peptidomimetics - Blucher Proceedings. ([Link])

  • In-Peptide Synthesis of Imidazolidin-2-one Scaffolds, Equippable with Proteinogenic or Taggable/Linkable Side Chains, General Promoters of Unusual Secondary Structures - ResearchGate. ([Link])

  • Efficient solid phase peptide synthesis. Use of methanesulfonic acid alpha-amino deprotecting procedure and new coupling reagent, 2-(benzotriazol-1-yl)oxy-1,3-dimethylimidazolidinium hexafluorophosphate (BOI) - PubMed. ([Link])

  • EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google P
  • CN102408374A - Synthesis method of 1-methylsulfonyl 2-imidazolidinone - Google P
  • CN102408374B - Synthesis method of 1-(methylsulphonyl)
  • Activation of carboxylic acids for peptide coupling using sulfur fluoride gasses - ResearchGate. ([Link])

  • Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides - PubMed. ([Link])

  • Synthesis of N-Acyl-N'-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activ
  • Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - NIH. ([Link])

  • Solvents for Solid Phase Peptide Synthesis. ([Link])

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. ([Link])

  • Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase - Open Access Pub. ([Link])

  • Synthesis of sulfonopeptides - PubMed. ([Link])

  • Possible mechanism for N‐acyl sulfonamide formation. - ResearchGate. ([Link])

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The Unsung Workhorse: 1-Methanesulfonyl-2-imidazolidinone as a Pivotal Reagent in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the vast arsenal of reagents available to the modern heterocyclic chemist, some compounds stand out not for their broad, multifaceted reactivity, but for their critical, specialized role in the construction of complex and vital molecules. 1-Methanesulfonyl-2-imidazolidinone, a crystalline solid with the CAS Number 41730-79-4, is a prime example of such a reagent.[1][2][3] While not a household name in general heterocyclic synthesis, its application as a key intermediate in the industrial production of semi-synthetic penicillins, such as Mezlocillin, underscores its importance in medicinal chemistry and drug development.[4][5]

This technical guide provides an in-depth exploration of this compound, from its synthesis and chemical properties to its principal application as a precursor for the acylation of penicillins. We will delve into the causality behind the experimental choices and provide detailed, field-proven protocols for its synthesis and subsequent use.

The Reagent: Structure, Properties, and Synthesis

This compound, also known as 1-mesyl-2-imidazolidinone, is a five-membered cyclic urea derivative characterized by the presence of a methanesulfonyl (mesyl) group attached to one of the nitrogen atoms.[1][2] This electron-withdrawing sulfonyl group significantly influences the chemical properties of the molecule, particularly the reactivity of the second nitrogen atom within the imidazolidinone ring.

Key Properties:
PropertyValueSource(s)
Molecular Formula C₄H₈N₂O₃S[1][2]
Molecular Weight 164.18 g/mol
Appearance White to off-white crystalline powder[1]
Melting Point 188-190 °C[5]
CAS Number 41730-79-4[1][2][3]
Synthesis Protocol: A Robust and Scalable Approach

The most common and industrially viable synthesis of this compound involves the reaction of 2-imidazolidinone with methanesulfonyl chloride in the presence of an acid scavenger.[6][7] The choice of solvent and base can be tailored to specific laboratory or industrial settings, with various combinations offering high yields and purity.

Reaction Scheme:

Synthesis_of_this compound cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-Imidazolidinone 2-Imidazolidinone Product_Name This compound 2-Imidazolidinone->Product_Name + Methanesulfonyl Chloride Methanesulfonyl_Chloride Methanesulfonyl Chloride Methanesulfonyl_Chloride->Product_Name Base Base (e.g., Triethylamine) Base->Product_Name Solvent Solvent (e.g., THF) Solvent->Product_Name

Caption: General synthesis of this compound.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 2-imidazolidinone (1.0 eq) and a suitable anhydrous organic solvent such as tetrahydrofuran (THF), dioxane, or chloroform.

  • Addition of Base: Add an organic base, such as triethylamine or pyridine (1.0-1.5 eq), to the suspension. The base acts as an acid scavenger, neutralizing the hydrochloric acid generated during the reaction.

  • Addition of Methanesulfonyl Chloride: While stirring the mixture at a controlled temperature (typically 10-20 °C), slowly add a solution of methanesulfonyl chloride (1.0-1.2 eq) in the same organic solvent from the dropping funnel. The slow addition is crucial to manage the exothermic nature of the reaction.

  • Reaction Progression: After the addition is complete, the reaction mixture is typically warmed to 40-80 °C and stirred for 2-7 hours to ensure complete conversion.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is then treated with water and a recrystallization solvent, such as ethanol or methanol, and heated to reflux.[6]

  • Purification: The mixture is cooled to 0-5 °C to induce crystallization. The resulting solid is collected by filtration, washed with cold water, and dried under vacuum to afford pure this compound.

Table of Reaction Conditions and Yields from Patent Literature:

SolventBaseTemperature (°C)Time (h)Yield (%)Reference
TetrahydrofuranTriethylamine40580[6]
DioxanePyridine80379[6]
ChloroformTriethylamine40178[6]
TolueneDMF80478.5[6]

Application in the Synthesis of Mezlocillin: A Pivotal Intermediate

The primary utility of this compound in heterocyclic chemistry is as a precursor to a more reactive acylating agent, 1-chlorocarbonyl-3-methylsulfonyl-2-imidazolidinone. This activated intermediate is then used in the synthesis of the broad-spectrum antibiotic, Mezlocillin.[4][8]

The Role of the Methanesulfonyl Group:

The electron-withdrawing nature of the methanesulfonyl group serves two key purposes:

  • Activation of the N-3 Position: The mesyl group deactivates the N-1 nitrogen, making the N-3 nitrogen more nucleophilic and susceptible to reaction with phosgene or a phosgene equivalent.

  • Stabilization of the Intermediate: The resulting 1-chlorocarbonyl-3-methylsulfonyl-2-imidazolidinone is a stable, crystalline solid that can be isolated and used in a subsequent acylation step.

Synthetic Workflow to Mezlocillin:

The overall synthetic pathway from this compound to Mezlocillin can be visualized as a two-step process.

Mezlocillin_Synthesis_Workflow A This compound B 1-Chlorocarbonyl-3-methylsulfonyl-2-imidazolidinone A->B Reaction with Phosgene or equivalent D Mezlocillin B->D Acylation C Ampicillin Trihydrate C->D Acylation

Caption: Synthetic pathway from this compound to Mezlocillin.

Protocol for the Synthesis of Mezlocillin:

This protocol is a generalized representation based on patent literature and should be adapted with appropriate safety precautions in a laboratory setting.[8][9]

Step 1: Synthesis of 1-Chlorocarbonyl-3-methylsulfonyl-2-imidazolidinone

  • Reaction Setup: In a reaction vessel suitable for handling phosgene or its equivalents (e.g., triphosgene), dissolve this compound in an inert solvent like toluene or dichloromethane.

  • Phosgenation: Introduce phosgene gas or a solution of triphosgene in the solvent at a controlled temperature, often below 10 °C. The reaction is typically carried out in the presence of a base to neutralize the generated HCl.

  • Isolation: After the reaction is complete, the excess phosgene is removed, and the product is isolated by crystallization.

Step 2: Acylation of Ampicillin to Yield Mezlocillin

  • Reaction Setup: In a suitable reaction vessel, dissolve Ampicillin trihydrate in a mixture of water and an organic solvent like acetone under alkaline conditions (pH maintained with a base such as sodium bicarbonate).[9]

  • Acylation: Cool the solution to a low temperature (typically 15-20 °C) and slowly add the 1-chlorocarbonyl-3-methylsulfonyl-2-imidazolidinone prepared in the previous step.[9]

  • Reaction Completion and Work-up: The reaction is stirred for a short period until completion. The reaction mixture is then extracted with an organic solvent to remove impurities.

  • Acidification and Crystallization: The aqueous layer is acidified with an acid like hydrochloric acid to precipitate the Mezlocillin.

  • Purification: The crude Mezlocillin is collected by filtration and recrystallized from a suitable solvent system (e.g., acetone/water) to yield the pure antibiotic.

Conclusion and Future Perspectives

This compound serves as a compelling case study of a reagent whose significance is defined by its role in a specific, high-impact synthetic pathway. While it may not possess the broad applicability of other heterocyclic building blocks, its function as a key intermediate in the synthesis of Mezlocillin solidifies its place as an important tool for medicinal chemists and drug development professionals.

The chemistry of N-sulfonyl ureas is a rich field, and it is conceivable that novel applications for this compound and its derivatives could be discovered. Future research might explore its potential as a precursor for other complex heterocyclic scaffolds or as a novel protecting group with unique cleavage conditions. For now, it remains a testament to the power of purpose-driven reagent design in the ongoing quest for new and effective therapeutics.

References

  • Google Patents. CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one.
  • Google Patents.
  • Google Patents.
  • Wikipedia. Mezlocillin. [Link]

  • PubMed. Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides. [Link]

  • ResearchGate. Recent Advances in the Synthesis of Sulfonylureas. [Link]

  • Wikipedia. Sulfonylurea. [Link]

  • ACS Publications. Preparation of Unsymmetrical Sulfonylureas from N,N'-Sulfuryldiimidazoles. [Link]

  • MySkinRecipes. This compound. [Link]

  • Pharmaffiliates. This compound. [Link]

  • ResearchGate. Synthesis of imidazolidin-2-ones via the cascade reactions of α-chloroaldoxime O-methanesulfonates. [Link]

  • Journal of Chemical and Pharmaceutical Research. Therapeutic Aspects of Sulfonylureas: A Brief Review. [Link]

  • Google Patents. CN102408374A - Synthesis method of 1-methylsulfonyl 2-imidazolidinone.
  • CAS Common Chemistry. 1-(Methylsulfonyl)-2-imidazolidinone. [Link]

  • PubMed. Direct synthesis of guanidines using di(imidazole-1-yl)methanimine. [Link]

  • Organic Chemistry Portal. Synthesis of guanidines. [Link]

  • Semantic Scholar. Guanidine Synthesis: Use of Amidines as Guanylating Agents. [Link]

  • ChemBK. 1-Methylsulfonyl-2-imidazolidinone. [Link]

  • PubChem. 1-(Methylsulphonyl)imidazolidin-2-one. [Link]

  • HETEROCYCLES. IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. [Link]

  • National Institutes of Health. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [Link]

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A Robust HPLC-Based Strategy for Real-Time Monitoring of 1-Methanesulfonyl-2-imidazolidinone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the monitoring of reactions involving 1-Methanesulfonyl-2-imidazolidinone using High-Performance Liquid Chromatography (HPLC). Given the polar nature of this compound and its precursors, traditional reversed-phase (RP-HPLC) methods can present significant challenges in retention and resolution.[1][2] We address this by detailing a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method, which offers superior retention and separation for polar analytes.[3][4][5] This guide provides a comprehensive framework, from the foundational principles of HILIC to step-by-step protocols for method implementation and reaction monitoring. The methodologies described herein are designed to provide researchers and process chemists with a reliable, self-validating system to track reaction kinetics, impurity formation, and endpoint determination with high fidelity.

Introduction: The Analytical Challenge

This compound is a key chemical intermediate, notably in the synthesis of third-generation penicillins like mezlocillin.[6][7][8] Its synthesis, typically involving the reaction of 2-imidazolidinone with methanesulfonyl chloride, requires careful monitoring to ensure reaction completion, maximize yield, and control impurity profiles.[7][8]

The primary analytical difficulty stems from the physicochemical properties of the key components. This compound is a polar, white crystalline solid with high solubility in polar solvents.[6][9][10] Its precursors and potential by-products are also hydrophilic. In conventional RP-HPLC, which relies on hydrophobic interactions with a non-polar stationary phase (like C18), such polar compounds are poorly retained, often eluting in or near the solvent front, making accurate quantification and separation from other polar species exceedingly difficult.[1][2][11]

Method Selection: The Case for HILIC

To overcome the limitations of reversed-phase chromatography for this application, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach.[5][12]

Why HILIC is Superior for This Application:

  • Mechanism of Retention: HILIC utilizes a polar stationary phase (e.g., amide, amino, or bare silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[5][12][13] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes, like this compound, partition into this aqueous layer and are retained.[12][13] The elution order is generally the reverse of that in RP-HPLC, with the most polar compounds being retained the longest.[4][12]

  • Enhanced Sensitivity with Mass Spectrometry (MS): The high organic content of the HILIC mobile phase is highly advantageous for electrospray ionization mass spectrometry (ESI-MS) detection, as it promotes efficient desolvation and ionization, leading to higher sensitivity.[3][12]

  • Robustness: Modern, covalently bonded HILIC stationary phases offer excellent stability and reproducibility, overcoming earlier limitations associated with this technique.[12]

While a reversed-phase method using a specialized column can be employed[14], the HILIC approach provides a more universally applicable and robust solution for separating a variety of polar compounds involved in the reaction.

Illustrative Reaction: Synthesis of this compound

The protocol outlined below will use the following common synthesis reaction as a model for monitoring.[7][8]

reactant1 2-Imidazolidinone product This compound plus + reactant1->plus reactant2 Methanesulfonyl Chloride conditions Triethylamine, Toluene (Acid Scavenger, Solvent) conditions->product plus->reactant2 plus->conditions

Caption: Synthesis of this compound.

Experimental Protocol: HPLC Method

This section provides a detailed, step-by-step protocol for setting up and running the HILIC-HPLC method.

Instrumentation and Materials
  • HPLC System: A standard HPLC or UPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and UV or PDA detector.

  • Column: A HILIC column, such as a TSKgel Amide-80 (3 µm, 2.0 x 150 mm) or equivalent amide-based phase, is recommended for its stability and selectivity for polar compounds.[13]

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Ammonium Acetate (LC-MS grade).

  • Reference Standard: Pure (≥98%) this compound.[15]

Chromatographic Conditions

All quantitative parameters for the method are summarized in the table below.

ParameterRecommended ConditionRationale
Stationary Phase Amide-bonded silica column (e.g., TSKgel Amide-80, 3 µm)Provides robust and reproducible retention for polar, neutral compounds through partitioning and hydrogen bonding.[13]
Mobile Phase A 10 mM Ammonium Acetate in WaterVolatile buffer, excellent for MS compatibility and provides necessary ionic strength to maintain peak shape.[12]
Mobile Phase B AcetonitrileWeak eluting solvent in HILIC mode; high percentage ensures retention of polar analytes.
Gradient 95% B to 60% B over 10 minutesStarts with high organic content to retain the polar analyte, then increases aqueous content to elute compounds based on polarity.[4]
Flow Rate 0.3 mL/minAppropriate for a 2.0-2.1 mm ID column to ensure optimal efficiency.
Column Temperature 35 °CEnhances reproducibility of retention times by controlling mobile phase viscosity and analyte partitioning.
Injection Volume 2 µLSmall volume minimizes peak distortion from the sample solvent.
Detection UV at 210 nmLow wavelength UV is generally required as the analyte lacks a strong chromophore.
Run Time 15 minutes (including re-equilibration)Allows for elution of all components and ensures the column is ready for the next injection.
Preparation of Solutions
  • Mobile Phase A (10 mM Ammonium Acetate): Accurately weigh 0.771 g of ammonium acetate and dissolve in 1 L of HPLC-grade water. Filter through a 0.22 µm membrane filter.

  • Reference Standard Stock (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This mixture ensures solubility and compatibility with the initial mobile phase conditions.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with the mobile phase starting condition (95% Acetonitrile / 5% Mobile Phase A).

Reaction Monitoring Protocol

This workflow outlines the application of the HPLC method to monitor a reaction in real-time.

G A Start Reaction (t=0) B Withdraw Aliquot (e.g., 50 µL) A->B At defined time intervals C Quench Reaction (e.g., in 950 µL Acetonitrile) B->C D Filter Sample (0.22 µm Syringe Filter) C->D E Inject into HPLC D->E F Acquire Chromatogram E->F G Integrate Peaks & Calculate Concentrations F->G H Plot Kinetics (% Conversion vs. Time) G->H H->B Continue monitoring until reaction is complete I End H->I Endpoint reached

Caption: Workflow for HPLC-based reaction monitoring.

Step-by-Step Procedure
  • System Equilibration: Before starting the reaction, purge the HPLC system and equilibrate the HILIC column with the initial mobile phase conditions (95% B) for at least 30 minutes or until a stable baseline is achieved.

  • Initial Injection (t=0): Inject the working standard solution to establish the retention time and peak area of this compound. If possible, also inject a standard of the starting material (2-imidazolidinone).

  • Reaction Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), carefully withdraw a small, precise aliquot (e.g., 50 µL) from the reaction mixture.

  • Sample Quenching and Preparation:

    • Immediately add the aliquot to a pre-filled HPLC vial containing a larger volume (e.g., 950 µL) of cold acetonitrile. This serves to quench the reaction and precipitate any salts. Acetonitrile is chosen as it is the primary component of the mobile phase.

    • Vortex the vial thoroughly.

    • Filter the quenched sample through a 0.22 µm syringe filter (PTFE or nylon) into a clean HPLC vial to remove any particulate matter.

  • HPLC Analysis: Place the prepared sample vial in the autosampler and inject it into the equilibrated HPLC system.

  • Data Analysis:

    • Identify the peaks in the chromatogram corresponding to the starting material, product, and any significant by-products by comparing their retention times to those of the reference standards.

    • Integrate the peak areas for each component.

    • Calculate the percentage of remaining starting material and the percentage of product formed at each time point. This can be done using an external standard calibration curve or by assuming equal response factors for a simple area percent calculation to track reaction progress.

Trustworthiness: System Self-Validation

To ensure the reliability of the data, the following system suitability tests should be performed before each batch of analyses.

System Suitability ParameterAcceptance CriteriaPurpose
Repeatability (n=5 injections) RSD of peak area < 2.0%Ensures the system is providing consistent and precise measurements.
Tailing Factor (Asymmetry) 0.8 < T < 1.5A symmetrical peak indicates good chromatographic performance and no column overloading or secondary interactions.
Resolution (Rs) Rs > 2.0 between the product and nearest impurityGuarantees that the product peak is baseline-separated from other components, allowing for accurate integration.

Conclusion

The Hydrophilic Interaction Liquid Chromatography (HILIC) method detailed in this application note provides a robust, reliable, and highly effective solution for monitoring reactions involving the polar compound this compound. By leveraging the unique selectivity of HILIC, this protocol overcomes the significant retention challenges posed by traditional reversed-phase methods. The step-by-step guide for reaction sampling and analysis, combined with clear system suitability criteria, equips researchers and process chemists with a trustworthy tool for optimizing reaction conditions, controlling product quality, and ensuring process consistency in pharmaceutical development and manufacturing.

References

  • Roemling, R., et al. "Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column." LCGC International. 13

  • "Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique." Longdom Publishing. 3

  • "Hydrophilic Interaction Liquid Chromatography." Sigma-Aldrich. 12

  • "Separation of 1-(Methylsulphonyl)imidazolidin-2-one on Newcrom R1 HPLC column." SIELC Technologies. 14

  • "HPLC for the Retention and Resolution of Very Polar Compounds." Fisher Scientific. 1

  • Chirita, R.I., et al. "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." Journal of Liquid Chromatography & Related Technologies. 4

  • "1-(Methylsulfonyl)-2-imidazolidinone." CymitQuimica. 9

  • "Polar Compounds." SIELC Technologies. 2

  • "Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis." [Source not explicitly named, but content is descriptive of HILIC principles]. 5

  • "1-Methylsulfonyl-2-imidazolidinone." ChemBK. 6

  • "this compound." Huateng Pharma. 10

  • "this compound." ChemicalBook. 16

  • "HPLC Analysis of Very Polar Compounds in Bioanalysis." LCGC International. 17

  • "Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool." [Source not explicitly named, but content is descriptive of HPLC principles]. 11

  • "THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES." [Source not explicitly named, but content is descriptive of HPLC principles]. 18

  • "this compound." CymitQuimica. 15

  • "Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one." Google Patents (CN102408374B). 7

  • "Synthesis method of 1-methylsulfonyl 2-imidazolidinone." Google Patents (CN102408374A). 8

  • "1-(Methylsulfonyl)-2-imidazolidinone." CAS Common Chemistry. 19

  • "1-(Methylsulfonyl)imidazolidin-2-one." ChemScene. 20

  • "this compound." Preclinical Research CRO. 21

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Application Note: Strategic Workup and Purification Protocols for Reactions Involving 1-Methanesulfonyl-2-imidazolidinone (MeS-Im)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methanesulfonyl-2-imidazolidinone (MeS-Im), also known as 1-mesyl-2-imidazolidinone, is a versatile polar, crystalline solid utilized in organic synthesis, notably as a pharmaceutical intermediate.[1][2] Its distinct physicochemical properties, particularly its high polarity and potential water solubility, necessitate well-designed post-reaction workup and purification strategies.[3] Inefficient removal of MeS-Im and related byproducts can lead to product contamination and complicate downstream applications. This guide provides a comprehensive framework and detailed protocols for the effective workup of reaction mixtures containing MeS-Im, tailored for researchers, scientists, and drug development professionals. We will explore the causal relationship between the reagent's properties and the appropriate purification choices, offering robust protocols for both water-immiscible and water-soluble products.

Physicochemical Properties of MeS-Im and Their Implications for Workup

A successful purification strategy begins with a fundamental understanding of the target impurity. MeS-Im is a highly polar molecule due to the presence of a sulfonyl group, an amide linkage, and two nitrogen atoms capable of hydrogen bonding.[3] These features dictate its solubility and chromatographic behavior, making it readily distinguishable from less polar organic products.

The key to an effective workup is to exploit the significant polarity difference between MeS-Im and the desired, typically less polar, product.

Table 1: Physicochemical Properties of this compound

Property Value Source(s) Implication for Workup
Molecular Formula C₄H₈N₂O₃S [4] ---
Molecular Weight 164.18 g/mol [1][2] Non-volatile; requires physical separation rather than removal by evaporation.
Appearance White to off-white crystalline powder [1][5] Can be visually tracked during filtration or recrystallization.
Melting Point 188-195 °C [1][2][5] High melting point indicates thermal stability under typical reaction conditions.
Polarity High (due to sulfonyl and amide groups) [3] Highly soluble in polar solvents (e.g., water, methanol) and poorly soluble in non-polar solvents (e.g., hexanes). This is the primary property exploited for separation.

| Calculated LogP | -1.1 |[4] | A negative LogP value indicates high hydrophilicity, predicting preferential partitioning into an aqueous phase over an organic phase like octanol. |

General Principles of Workup for Polar Reagents

The overarching goal of the workup is to partition the desired product and the polar impurity (MeS-Im) into two separate phases. This is most commonly achieved through liquid-liquid extraction, where the crude reaction mixture is dissolved in a water-immiscible organic solvent and washed with an aqueous solution.[6][7]

Due to its high polarity and hydrophilicity, MeS-Im will preferentially move into the aqueous layer, while the less polar organic product remains in the organic layer.[3][4] For cases where the desired product is also polar and water-soluble, alternative strategies such as recrystallization or chromatography are required.[8][9]

Core Workflow for Post-Reaction Workup

A systematic approach ensures efficient and reproducible purification. The choice of protocol is dictated primarily by the polarity and solubility of the desired product. The following workflow provides a decision-making framework for selecting the appropriate purification strategy.

Workup Decision Workflow start Reaction Complete quench Step 1: Quench Reaction (if necessary) start->quench product_solubility Is the desired product soluble in common organic solvents and immiscible with water? quench->product_solubility extraction Protocol 1: Aqueous Liquid-Liquid Extraction product_solubility->extraction  Yes   chromatography Protocol 2: Alternative Purification product_solubility->chromatography  No   dry_concentrate1 Step 2: Dry & Concentrate Organic Phase extraction->dry_concentrate1 dry_concentrate2 Step 2: Concentrate Crude Mixture chromatography->dry_concentrate2 final_product1 Purified Product dry_concentrate1->final_product1 final_product2 Purified Product dry_concentrate2->final_product2 via Recrystallization or Chromatography

Caption: Decision workflow for selecting the appropriate workup protocol.

Detailed Protocols

Protocol 1: Standard Aqueous Workup for Non-Polar to Moderately Polar Products

This is the most common and efficient method when the desired product has low water solubility. The principle is to wash out the highly water-soluble MeS-Im from an organic solution containing the product.

Rationale: This protocol leverages the large difference in partition coefficients (LogP) between a typical organic product and MeS-Im.[4][10] Multiple aqueous washes ensure the near-complete removal of the polar impurity into the combined aqueous phases. A final brine wash helps to break up any emulsions and removes bulk water from the organic layer before the drying step.

Step-by-Step Methodology:

  • Reaction Quenching & Dilution:

    • Once the reaction is complete (as determined by TLC, LC-MS, etc.), cool the mixture to room temperature.

    • If reactive reagents were used (e.g., strong bases or acids), quench them appropriately (e.g., with saturated aq. NH₄Cl for bases, or sat. aq. NaHCO₃ for acids).

    • Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, diethyl ether). A volume of 10-20 times the reaction volume is typical.

  • Liquid-Liquid Extraction:

    • Transfer the diluted mixture to a separatory funnel.

    • Add an equal volume of deionized water and shake vigorously for 30-60 seconds, ensuring to vent frequently.

    • Allow the layers to separate. Drain and collect the aqueous (bottom) layer if using a denser solvent like DCM, or the organic (top) layer if using a less dense solvent like ethyl acetate.

    • Repeat the wash with deionized water at least two more times. This is critical for removing all traces of MeS-Im. For a 50 mL organic solution, three washes with 50 mL of water are effective.[6]

  • Brine Wash:

    • Wash the organic layer once with an equal volume of saturated aqueous sodium chloride (brine). This helps to remove residual water from the organic phase.

  • Drying and Concentration:

    • Drain the organic layer into a clean Erlenmeyer flask.

    • Add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), swirl, and let it stand for 5-10 minutes until the solution is clear.

    • Filter the drying agent and wash it with a small amount of fresh organic solvent to recover any adsorbed product.

    • Concentrate the combined organic filtrates under reduced pressure using a rotary evaporator to yield the crude, purified product.

  • Purity Assessment:

    • Assess the purity of the product by ¹H NMR or LC-MS. The characteristic signals for MeS-Im (a methyl singlet and two methylene triplets) should be absent.

Liquid-Liquid Extraction cluster_0 Separatory Funnel organic_layer Organic Phase (Solvent + Product) aqueous_layer Aqueous Phase (Water + MeS-Im + Salts) impurity MeS-Im (Polar) impurity->aqueous_layer Partitions into Aqueous Layer product Product (Less Polar) product->organic_layer Remains in Organic Layer

Caption: Partitioning of components during aqueous extraction.

Protocol 2: Alternative Workup for Highly Polar or Water-Soluble Products

When the desired product is too polar to be efficiently separated from MeS-Im using liquid-liquid extraction, alternative methods must be employed.

A. Purification by Recrystallization

Rationale: This method is effective if there is a significant difference in the solubility of the product and MeS-Im in a chosen solvent system at different temperatures.[8][11] The goal is to find a solvent that dissolves the product and impurity when hot but allows only the desired product to crystallize upon cooling, leaving MeS-Im in the mother liquor.[12] The synthesis of MeS-Im itself often concludes with a recrystallization step, indicating this is a viable method for its purification or removal.[13]

Step-by-Step Methodology:

  • Solvent Screening:

    • Experiment with small amounts of the crude product to find a suitable recrystallization solvent or solvent pair (e.g., ethanol/water, acetone, acetonitrile).

    • An ideal solvent will dissolve the crude material when boiling but will result in poor solubility at room temperature or 0 °C.

  • Dissolution:

    • Place the crude reaction mixture in an Erlenmeyer flask. If a high-boiling solvent (e.g., DMF, DMSO) was used in the reaction, it should first be removed under high vacuum.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until all solids have just dissolved.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[14]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing MeS-Im.

    • Dry the crystals under vacuum to obtain the purified product.

B. Purification by Column Chromatography

Rationale: Flash column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[15] Since MeS-Im is highly polar, it will have a strong affinity for a polar stationary phase like silica gel and will elute much later than a less polar product. For highly polar products, reverse-phase or hydrophilic interaction chromatography (HILIC) may be necessary.[9]

Step-by-Step Methodology:

  • Adsorb Crude Material:

    • Concentrate the crude reaction mixture to dryness.

    • Adsorb the residue onto a small amount of silica gel (dry loading) by dissolving it in a minimal amount of a polar solvent (like methanol or DCM), adding silica, and evaporating the solvent completely.

  • Prepare and Run the Column:

    • Select an appropriate eluent system based on TLC analysis. A good starting point for many products is a gradient of ethyl acetate in hexanes.

    • Pack a silica gel column with the chosen eluent.

    • Carefully add the dry-loaded sample to the top of the column.

    • Begin elution, collecting fractions and monitoring them by TLC.

  • Identify and Combine Fractions:

    • The less polar product will elute first. MeS-Im, being highly polar, will remain on the column or elute much later, often requiring a highly polar solvent system (e.g., 5-10% methanol in DCM) to be flushed out.

    • Combine the fractions containing the pure product.

  • Concentration:

    • Remove the solvent from the combined fractions under reduced pressure to yield the final, purified product.

Troubleshooting

  • Problem: An emulsion forms during liquid-liquid extraction.

    • Solution: Add brine (saturated aq. NaCl) to the separatory funnel; this increases the ionic strength of the aqueous layer and often helps break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

  • Problem: The product is partially lost to the aqueous layer.

    • Solution: The product may be more polar than anticipated. Reduce the number of water washes or use brine for all washes. Alternatively, perform a back-extraction of the combined aqueous layers with fresh organic solvent to recover the lost product.[10]

  • Problem: ¹H NMR shows residual MeS-Im after aqueous workup.

    • Solution: The washing was insufficient. The product can be re-dissolved in an organic solvent and washed again with water/brine. Alternatively, a quick filtration through a small plug of silica gel, eluting with the solvent the product is dissolved in, can effectively trap the highly polar MeS-Im.[6]

References

  • ChemBK. (2024). 1-Methylsulfonyl-2-imidazolidinone - Physico-chemical Properties. ChemBK.com. [Link]

  • PubChem. (n.d.). 1-(Methylsulphonyl)imidazolidin-2-one. National Center for Biotechnology Information. [Link]

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  • Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]

  • LCGC International. (2012). Liquid-Liquid Extraction of Polar Organic Compounds. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Columbia University. (n.d.). Recrystallization-1.pdf. [Link]

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  • Wikipedia. (n.d.). Sulfonamide. [Link]

  • Google Patents. (2012). CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one.
  • Khan, A. A., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research.
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  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?[Link]

  • CAS Common Chemistry. (n.d.). 1-(Methylsulfonyl)-2-imidazolidinone. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?[Link]

  • Laudadio, G., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Organic Letters.
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  • Wyllie, D. J. A., et al. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules. [Link]

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The Pivotal Role of Polymers in Material Science: From Formulation to Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern material science, polymers stand out for their remarkable versatility and tunability. Their application spans from everyday commodities to highly specialized technologies in medicine and electronics. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the formulation, characterization, and application of polymeric materials. We will delve into the causality behind experimental choices and present validated protocols to ensure scientific integrity and reproducibility.

Section 1: The Foundation - Polymer Formulation and Composite Design

The properties of a final polymeric material are intrinsically linked to its initial formulation. The strategic incorporation of functional fillers and nanoparticles can dramatically alter the mechanical, thermal, and electrical properties of the base polymer.

The Role of Functional Fillers

Functional fillers are added to polymers to enhance specific properties or reduce cost.[1] Common fillers include minerals like calcium carbonate and talc, as well as organic options like natural fibers.[1] The interaction between the filler and the polymer matrix is critical; strong adhesion allows for effective load transfer, thereby increasing tensile and flexural strength.[2]

Nanoparticles in Polymer Composites

The integration of nanoparticles into a polymer matrix can lead to novel material properties.[3] Unlike traditional fillers, nanoparticles offer a significantly higher surface area-to-volume ratio, which can lead to dramatic changes in properties at very low loading percentages. The mobility and interaction of these nanoparticles within the polymer can be tuned by altering their size and surface chemistry, allowing for precise control over the macroscopic properties of the composite.[3]

Adding talc to polypropylene can yield a composite with mechanical properties comparable to more expensive engineering plastics like nylon.[2] The layered structure of talc particles can significantly increase the stiffness and heat distortion temperature of the polypropylene matrix.

Protocol 1: Fabrication of a Functional Filler Polymer Composite via Melt Extrusion

This protocol outlines the steps for creating a polymer composite using a twin-screw extruder.

Materials and Equipment:

  • Base polymer pellets (e.g., Polypropylene)

  • Functional filler (e.g., Talc powder, surface-treated)

  • Twin-screw extruder with controllable temperature zones

  • Pelletizer

  • Injection molding machine or compression molder for specimen preparation

Procedure:

  • Drying: Dry the polymer pellets and filler to the manufacturer's recommended specifications to prevent hydrolytic degradation during processing.

  • Premixing: Physically blend the polymer pellets and filler at the desired weight percentage.

  • Extrusion:

    • Set the temperature profile of the extruder zones. For a polypropylene/talc composite, a temperature profile ranging from 150°C to 190°C is often used.[4]

    • Feed the premixed material into the extruder hopper.

    • Set the screw speed (e.g., 450-600 rpm) to ensure adequate mixing and dispersion of the filler within the polymer matrix.[4]

    • The molten composite is extruded through a die.

  • Pelletizing: The extruded strands are cooled in a water bath and then cut into pellets using a pelletizer.

  • Specimen Preparation: The composite pellets are dried and then used to create test specimens via injection molding or compression molding according to standard specifications (e.g., ASTM D638 for tensile testing).

Section 2: Tailoring Surfaces - Polymer Surface Modification

While the bulk properties of a polymer are crucial, many applications hinge on the characteristics of its surface.[5] Surface modification techniques are employed to alter properties like hydrophilicity, biocompatibility, and adhesion without changing the bulk material.[5][6]

Plasma Treatment for Enhanced Adhesion

Plasma treatment is a versatile method for modifying the surface chemistry of polymers.[7] By exposing a polymer to a controlled plasma environment, reactive species are generated that create active sites on the surface, which can improve bonding with adhesives and coatings.[7] This technique can also increase surface roughness, further enhancing cell attachment in biomedical applications.[8]

Protocol 2: Surface Modification of a Polymer Film Using Oxygen Plasma

This protocol details the procedure for activating a polymer surface using a low-pressure oxygen plasma system.

Materials and Equipment:

  • Polymer film (e.g., Polystyrene)

  • Low-pressure plasma treatment system

  • Oxygen gas (high purity)

  • Vacuum pump

  • Contact angle goniometer for surface energy analysis

Procedure:

  • Sample Preparation: Clean the polymer film with a suitable solvent (e.g., isopropanol) to remove any surface contaminants and then dry it thoroughly.

  • Plasma Treatment:

    • Place the polymer film inside the plasma chamber.

    • Evacuate the chamber to a base pressure (e.g., <50 mTorr).

    • Introduce oxygen gas into the chamber at a controlled flow rate.

    • Apply radio frequency (RF) power to generate the oxygen plasma. Treatment parameters (power, pressure, and time) will need to be optimized for the specific polymer and desired surface properties.

    • After the specified treatment time, turn off the RF power and gas flow.

    • Vent the chamber to atmospheric pressure and remove the treated film.

  • Characterization:

    • Immediately after treatment, measure the water contact angle of the modified surface to assess the change in hydrophilicity. A significant decrease in contact angle indicates successful surface activation.

Section 3: Polymers in Biotechnology and Medicine

The biocompatibility and biodegradability of certain polymers have made them indispensable in the biomedical field, particularly in tissue engineering and controlled drug delivery.[9]

Biopolymer Scaffolds for Tissue Engineering

Tissue engineering aims to regenerate or repair damaged tissues using a combination of cells, growth factors, and a supportive scaffold.[10] Biopolymers, both natural (e.g., collagen, chitosan) and synthetic (e.g., poly(lactic-co-glycolic acid) - PLGA), are frequently used to create these scaffolds due to their ability to mimic the natural extracellular matrix (ECM).[9]

G Biomaterial Biopolymer Selection Fabrication Scaffold Fabrication Biomaterial->Fabrication Processing Seeding Cell Seeding Fabrication->Seeding Sterilization Culture In Vitro Culture Seeding->Culture Nutrient Supply Implantation In Vivo Implantation Culture->Implantation Maturation G cluster_0 Release Mechanisms cluster_1 Controlling Factors Diffusion Diffusion Erosion Polymer Erosion Swelling Swelling & Diffusion DrugSol Drug Solubility DrugSol->Diffusion PolymerDeg Polymer Degradation Rate PolymerDeg->Erosion Crosslink Crosslink Density Crosslink->Swelling

Caption: Key mechanisms governing drug release from polymeric carriers.

Protocol 4: Preparation of Drug-Loaded Polymeric Nanoparticles via Emulsion Solvent Evaporation

This protocol details the synthesis of drug-loaded nanoparticles, a common formulation for targeted drug delivery. [11] Materials and Equipment:

  • Biodegradable polymer (e.g., PLGA)

  • Drug to be encapsulated

  • Organic solvent (e.g., Dichloromethane)

  • Aqueous solution containing a surfactant (e.g., Polyvinyl alcohol - PVA)

  • Homogenizer or sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve the polymer and the drug in the organic solvent.

  • Emulsification: Add the organic phase to the aqueous surfactant solution and emulsify using a homogenizer or sonicator to form an oil-in-water (o/w) emulsion. The energy input during this step is critical for controlling the size of the resulting nanoparticles.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate. This causes the polymer to precipitate and form solid nanoparticles encapsulating the drug.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation.

  • Washing: Wash the collected nanoparticles with deionized water several times to remove excess surfactant.

  • Lyophilization: Freeze-dry the nanoparticles to obtain a stable powder that can be stored for future use.

Section 4: Characterization of Polymeric Materials

A thorough characterization of a polymer's molecular, thermal, and mechanical properties is essential to ensure its suitability for a given application. [12][13]

Molecular Weight Determination

The molecular weight and its distribution are fundamental properties of a polymer that influence its mechanical strength, viscosity, and other physical characteristics. [14]

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of a polymer. [9][10]It separates polymer molecules based on their size in solution. [10]

Protocol 5: Molecular Weight Analysis of a Polymer using GPC

Materials and Equipment:

  • GPC system (pump, injector, columns, detector - typically a refractive index detector)

  • Polymer sample

  • Appropriate solvent (e.g., Tetrahydrofuran - THF)

  • Molecular weight standards (e.g., Polystyrene standards of known molecular weights)

  • Syringe filters

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the polymer sample (typically 2 mg). [15] * Dissolve the polymer in the chosen solvent to create a dilute solution. [15] * Filter the solution through a syringe filter to remove any particulate matter. [15]2. Calibration:

    • Prepare solutions of the molecular weight standards.

    • Inject the standards into the GPC system to create a calibration curve of retention time versus molecular weight. [15]3. Sample Analysis:

    • Inject the prepared polymer sample solution into the GPC system.

    • The GPC software will use the calibration curve to calculate the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the sample. [15]

Thermal Analysis

Thermal analysis techniques provide insights into a polymer's response to changes in temperature, revealing important transitions and properties.

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. [14]It is used to determine a polymer's glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). [16]

Protocol 6: Thermal Analysis of a Polymer using DSC

Materials and Equipment:

  • DSC instrument

  • Sample and reference pans (typically aluminum)

  • Crimper for sealing the pans

  • Polymer sample (5-10 mg)

  • Inert purge gas (e.g., Nitrogen)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer sample into a DSC pan. [14] * Seal the pan using a crimper. [17]2. Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell. [17] * Start the inert gas purge.

  • Thermal Program:

    • Set up a heating and cooling cycle that encompasses the expected thermal transitions of the polymer. A typical program involves heating the sample at a constant rate (e.g., 10-20 °C/min), cooling it at the same rate, and then reheating. [14]4. Data Analysis:

    • The DSC software will generate a thermogram (heat flow vs. temperature).

    • Analyze the thermogram to identify the glass transition (a step change in the baseline), crystallization (an exothermic peak), and melting (an endothermic peak).

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. [18]It is used to assess the thermal stability of a polymer and to determine the composition of filled polymers. [18]

Protocol 7: Determining the Thermal Stability and Filler Content of a Polymer Composite using TGA

Materials and Equipment:

  • TGA instrument

  • Sample pan (e.g., platinum or ceramic)

  • Polymer composite sample

  • Inert gas (Nitrogen) and an oxidative gas (Air or Oxygen)

Procedure:

  • Sample Preparation: Place a small, representative amount of the polymer composite into the TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Start the nitrogen purge.

  • Thermal Program:

    • Heat the sample at a controlled rate (e.g., 10-20 °C/min) in the nitrogen atmosphere to a temperature above the polymer's degradation point but below the degradation point of any inorganic fillers.

    • Hold at this temperature until the polymer has completely pyrolyzed.

    • Switch the purge gas to air or oxygen and continue heating to burn off any carbonaceous residue.

  • Data Analysis:

    • The TGA software will plot the percentage weight loss versus temperature.

    • The initial weight loss corresponds to the degradation of the polymer. The remaining weight after the first heating step in nitrogen represents the filler and any carbon char. The final remaining weight after heating in air is the inorganic filler content.

Mechanical Testing

Mechanical testing determines how a material behaves under applied forces, providing crucial data for engineering design and quality control.

Tensile testing is one of the most common methods for evaluating the mechanical properties of plastics. It measures the force required to pull a specimen to its breaking point.

Protocol 8: Tensile Testing of Plastics according to ASTM D638

Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics. [19] Materials and Equipment:

  • Universal Testing Machine (UTM) with appropriate load cell and grips

  • Dumbbell-shaped test specimens (Type I is most common), prepared by injection molding or machining

  • Extensometer for precise strain measurement

  • Micrometer for measuring specimen dimensions

Procedure:

  • Specimen Conditioning: Condition the test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing. 2. Measurement: Accurately measure the width and thickness of the narrow section of each specimen.

  • Testing:

    • Mount the specimen in the grips of the UTM. * Attach the extensometer to the specimen's gauge section.

    • Apply a tensile load at a constant rate of crosshead movement until the specimen fractures. The speed is determined by the material type.

  • Data Acquisition: The UTM software records the force and elongation throughout the test. 5. Calculations: From the stress-strain curve, the following properties are determined:

    • Tensile Strength (at yield and at break)

    • Tensile Modulus (a measure of stiffness)

    • Elongation at Break (a measure of ductility)

TechniquePrincipleKey Information ObtainedTypical Application
GPC/SEC Separation by hydrodynamic volumeMolecular weight distribution (Mn, Mw, PDI)Quality control, polymer synthesis analysis
DSC Measurement of heat flowGlass transition (Tg), melting (Tm), crystallization (Tc)Material identification, process optimization
TGA Measurement of mass change with temperatureThermal stability, decomposition temperature, filler contentFormulation analysis, thermal endurance studies
DMA Measurement of viscoelastic properties under oscillatory loadStorage modulus, loss modulus, tan delta, TgCharacterizing mechanical damping, studying relaxations
Tensile Testing Measurement of force-elongation behaviorTensile strength, modulus, elongation at breakMechanical design, material specification

Section 5: The Future of Polymers - Smart and Responsive Materials

Smart polymers are a class of materials that can undergo significant, reversible changes in their properties in response to external stimuli such as temperature, pH, or light. [15]This responsive behavior opens up a wide range of applications in areas like drug delivery, biosensing, and soft robotics. [15]

Thermoresponsive Polymers

Thermoresponsive polymers exhibit a change in solubility in response to temperature. [1]For example, poly(N-isopropylacrylamide) (PNIPAM) has a lower critical solution temperature (LCST) of around 32°C in water. Below this temperature, it is soluble, and above it, it becomes insoluble and precipitates. [1]

Protocol 9: Characterizing the Thermoresponsive Behavior of a Smart Polymer

This protocol describes how to determine the LCST of a thermoresponsive polymer using UV-Vis spectroscopy.

Materials and Equipment:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Dilute aqueous solution of the thermoresponsive polymer (e.g., PNIPAM)

  • Cuvettes

Procedure:

  • Sample Preparation: Prepare a dilute solution of the polymer in deionized water.

  • Measurement:

    • Place the cuvette containing the polymer solution in the spectrophotometer.

    • Set the spectrophotometer to measure the transmittance or absorbance at a fixed wavelength (e.g., 500 nm).

    • Slowly increase the temperature of the cuvette holder, allowing the sample to equilibrate at each temperature point.

    • Record the transmittance/absorbance at each temperature.

  • Data Analysis:

    • Plot the transmittance or absorbance as a function of temperature.

    • The LCST is typically identified as the temperature at which there is a sharp decrease in transmittance (or increase in absorbance) as the polymer becomes insoluble and the solution becomes turbid.

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  • DMA: Dynamic Mechanical Analysis – Advances in Polymer Science. (n.d.). Pressbooks. Retrieved from [Link]

  • Dynamic Mechanical Analysis (DMA)- Polymer Characterization. (2019, October 6). YouTube. Retrieved from [Link]

  • Smart polymers. (n.d.). Fiveable. Retrieved from [Link]

  • Thermal analysis methods (DSC, TGA). (n.d.). Fiveable. Retrieved from [Link]

  • Thermogravimetry Analysis (TGA) – Online Training Course. (2015, November 18). YouTube. Retrieved from [Link]

  • The Characteristics of the Smart Polymeras Temperature or pH-responsive Hydrogel. (2025, September 2). ResearchGate. Retrieved from [Link]

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Industrial Production of 1-Methanesulfonyl-2-imidazolidinone: A Comprehensive Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methanesulfonyl-2-imidazolidinone, also known as DMEI, is a critical pharmaceutical intermediate.[1][2] Its primary significance lies in its role as a precursor for the synthesis of 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone, a key component in the production of third-generation penicillins such as mezlocillin.[2] The burgeoning demand for these advanced antibiotics necessitates robust, scalable, and economically viable manufacturing processes for DMEI. This document provides a detailed overview of the industrial production methods for this compound, encompassing the underlying chemical principles, step-by-step protocols, quality control measures, and safety considerations. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the requisite knowledge for the successful scale-up and manufacturing of this vital intermediate.

Chemical Synthesis: The N-Sulfonylation of 2-Imidazolidinone

The most prevalent industrial method for synthesizing this compound involves the N-sulfonylation of 2-imidazolidinone with methanesulfonyl chloride.[1][2] This reaction is typically conducted in an anhydrous organic solvent in the presence of an organic base, which acts as an acid scavenger to neutralize the hydrogen chloride byproduct.[1][2]

Reaction Mechanism

The core of this synthesis is a nucleophilic acyl substitution reaction. The nitrogen atom of the 2-imidazolidinone acts as a nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride. The organic base facilitates the reaction by deprotonating the 2-imidazolidinone, thereby increasing its nucleophilicity, and by neutralizing the HCl generated during the reaction.

The overall reaction can be depicted as follows:

G cluster_0 Reaction Scheme 2-Imidazolidinone 2-Imidazolidinone This compound This compound 2-Imidazolidinone->this compound + Methanesulfonyl Chloride Methanesulfonyl Chloride Methanesulfonyl Chloride Methanesulfonyl Chloride->this compound Product Product This compound->Product HCl HCl Organic Base Organic Base Base-HCl Salt Base-HCl Salt Organic Base->Base-HCl Salt + HCl

Caption: Overall reaction for the synthesis of this compound.

Industrial-Scale Synthesis Protocol

This protocol is a synthesis of methodologies described in various patents and is designed for large-scale production.[1][2]

Materials and Reagents
MaterialCAS NumberMolecular FormulaNotes
2-Imidazolidinone120-93-4C₃H₆N₂OStarting material
Methanesulfonyl Chloride124-63-0CH₃ClO₂SSulfonylating agent
Triethylamine121-44-8C₆H₁₅NOrganic base (acid scavenger)
Toluene108-88-3C₇H₈Anhydrous organic solvent
Methanol67-56-1CH₄ORecrystallization solvent
Purified Water7732-18-5H₂ORecrystallization solvent
Equipment
  • Glass-lined or stainless steel reactor with heating, cooling, and stirring capabilities

  • Addition funnel or dosing pump

  • Condenser

  • Vacuum distillation setup

  • Crystallization vessel

  • Centrifuge or filter press

  • Vacuum oven for drying

Step-by-Step Procedure
  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas such as nitrogen to maintain anhydrous conditions.

  • Charging of Reactants:

    • Charge the reactor with 2-imidazolidinone and anhydrous toluene.

    • Begin agitation to dissolve the 2-imidazolidinone.

    • Add triethylamine to the mixture. The molar ratio of 2-imidazolidinone to methanesulfonyl chloride to triethylamine is typically in the range of 1:1-2:1-3.[2]

  • Reaction:

    • Cool the reactor contents to 15-20°C.

    • Slowly add methanesulfonyl chloride dissolved in toluene to the reactor over a period of 40-60 minutes, maintaining the temperature at 15-20°C.[1] This is an exothermic reaction, and careful temperature control is crucial.

    • After the addition is complete, gradually raise the temperature to 40-80°C and hold for 2-7 hours to ensure the reaction goes to completion.[2] The specific temperature and time will depend on the solvent and base used.

  • Solvent Recovery:

    • Once the reaction is complete, recover the toluene by vacuum distillation. This is an important step from a green chemistry perspective, as it allows for the recycling of the solvent.[3][4]

  • Crystallization and Purification:

    • To the residue in the reactor, add a mixture of purified water and methanol.[1] The choice of recrystallization solvent is critical and should be one in which the product is highly soluble at elevated temperatures and poorly soluble at low temperatures.[5][6]

    • Heat the mixture to reflux for approximately 30 minutes to dissolve the crude product.[1]

    • Slowly cool the solution to 0°C to induce crystallization.[1] Slow cooling is important for the formation of large, pure crystals.[5]

  • Isolation and Drying:

    • Isolate the crystallized product by centrifugation or filtration.

    • Wash the product cake with cold purified water to remove any residual impurities.[1]

    • Dry the purified this compound in a vacuum oven.

  • Quality Control:

    • Determine the melting point of the final product. The expected range is approximately 190-192°C.[1]

    • Assess the purity of the product using High-Performance Liquid Chromatography (HPLC).[7]

Process Flow Diagram

G A Reactor Charging (2-Imidazolidinone, Toluene, Triethylamine) B Addition of Methanesulfonyl Chloride (15-20°C) A->B C Reaction (40-80°C, 2-7h) B->C D Solvent Recovery (Vacuum Distillation) C->D E Recrystallization (Water/Methanol) D->E F Isolation (Filtration/Centrifugation) E->F G Washing (Cold Purified Water) F->G H Drying (Vacuum Oven) G->H I Final Product (this compound) H->I

Caption: Industrial production workflow for this compound.

Quality Control and Analytical Protocols

Stringent quality control is paramount in the manufacturing of pharmaceutical intermediates to ensure the safety and efficacy of the final drug product.[7][8][9]

Key Quality Parameters
ParameterMethodSpecification
AppearanceVisualWhite to off-white crystalline powder
Melting PointMelting Point Apparatus190.8 - 191.9°C[2]
Purity (Assay)HPLC≥ 98.0%[7]
Moisture ContentKarl Fischer Titration≤ 1.0%[7]
IdentificationFTIR / NMRConforms to reference standard
High-Performance Liquid Chromatography (HPLC) Protocol

While a specific monograph for this compound may not be readily available, a general reverse-phase HPLC method can be developed and validated for purity analysis. A starting point for method development could be based on methods for similar compounds.[10]

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A mixture of acetonitrile and water

  • Detector: UV at 215 nm[10]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method would need to be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Safety and Environmental Considerations

Hazard Identification and Personal Protective Equipment (PPE)
  • This compound: Causes skin and serious eye irritation.[3][11]

  • Methanesulfonyl Chloride: Highly toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[12]

  • 2-Imidazolidinone: May be harmful if swallowed or inhaled and can cause eye irritation.[6]

  • Triethylamine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

Mandatory PPE:

  • Chemical-resistant gloves

  • Safety goggles and face shield

  • Protective clothing

  • Respiratory protection, especially when handling methanesulfonyl chloride.

Green Chemistry and Waste Management

The described industrial process incorporates several principles of green chemistry. The recovery and recycling of the organic solvent significantly reduce waste and improve the process mass intensity.[3][4]

Waste streams will primarily consist of the triethylamine hydrochloride salt and the mother liquor from recrystallization. The salt can be treated as aqueous waste. The mother liquor will contain residual product and byproducts and should be treated or incinerated according to local regulations. Proper handling and disposal of waste containing sulfonyl chlorides are crucial.[13]

Conclusion

The industrial production of this compound via the N-sulfonylation of 2-imidazolidinone is a well-established and efficient process. By carefully controlling reaction parameters, implementing robust purification protocols, and adhering to stringent quality control and safety standards, manufacturers can reliably produce this high-purity intermediate for the pharmaceutical industry. As the demand for advanced antibiotics continues to grow, optimizing this process for even greater efficiency and sustainability will remain a key area of focus for chemical and pharmaceutical engineers.

References

  • Five Key Elements of Pharmaceutical Intermediate Quality Control. (n.d.).
  • Green chemistry: Navigating growing ESG challenges in pharma manufacturing. (2025, May 15).
  • The Green Chemistry Approach to Pharma Manufacturing. (n.d.).
  • Green Chemistry in Pharmaceutical Manufacturing: A Sustainable Future. (n.d.).
  • Green Chemistry in Pharma: Sustainable Drug Manufacturing. (n.d.).
  • Quality Control for Pharmaceutical Intermediates: A Focus on Purity. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
  • What Pharma Needs to Know About Green Chemistry. (2025, April 18). News-Medical.Net.
  • Finding the best solvent for recrystallisation student sheet. (2021, September). RSC Education.
  • Recrystallization. (n.d.).
  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
  • Industrial Crystallization of Pharmaceuticals: Capability Requirements to Support an Outsourcing Paradigm. (2013, September 25).
  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
  • Industrial Perspectives of Pharmaceutical Crystallization. (2025, August 7). ResearchGate.
  • Techniques for Quality Control in Pharmaceutical Analysis. (2023, May 11). JOCPR.
  • Pharmaceutical crystallization. (n.d.). Vaisala.
  • Crystallization Process R&D in Pharmaceutical Development. (n.d.). PharmaBlock.
  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024, December 23). PYG Lifesciences.
  • Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. (2025, May 23). ASIA Chemical.
  • Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. (n.d.). ACS Publications.
  • Optimization of the reaction conditions. [a]. (n.d.). ResearchGate.
  • Solvent optimization of the sulfonylation reactiona. (n.d.). ResearchGate.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
  • Synthesis of imidazolidin-2-ones via the cascade reactions of α-chloroaldoxime O-methanesulfonates. (2025, August 6). ResearchGate.
  • Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides. (2017, March 3). PubMed.
  • Sulfonylurea. (n.d.). Wikipedia.
  • Research the sulfonation mechanism of urea in oleum by density functional theory calculation. (2025, August 7). ResearchGate.
  • CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one. (n.d.). Google Patents.
  • Sulfonylureas through CuCl‐catalyzed direct C−N coupling of sulfonamides and isocyanates. (n.d.). ResearchGate.
  • CN102408374A - Synthesis method of 1-methylsulfonyl 2-imidazolidinone. (n.d.). Google Patents.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ACS Publications.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). ResearchGate.
  • Standard Operating Procedures For Thionyl Chloride Waste Handling. (n.d.). Drexel University.
  • Methanesulfonyl chloride. (n.d.). Wikipedia.
  • 1-(Methylsulfonyl)-2-imidazolidinone. (n.d.). CAS Common Chemistry.
  • Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. (2008, May 24). PubMed.
  • RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. (2024, December 25). Impactfactor.
  • CAS 41730-79-4: 1-(Methylsulfonyl)-2-imidazolidinone. (n.d.). CymitQuimica.
  • 1-(METHYLSULFONYL)-2-IMIDAZOLIDINONE. (n.d.). gsrs.
  • WO1998032733A1 - Sulfonyl urea derivatives and their use in the control of interleukin-1 activity. (n.d.). Google Patents.
  • This compound. (n.d.). Pharmaffiliates.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methanesulfonyl-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Methanesulfonyl-2-imidazolidinone. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate common challenges encountered during this synthetic procedure. Our goal is to equip you with the scientific rationale behind experimental choices to ensure a successful and reproducible synthesis.

I. Overview of the Synthesis

The primary and most common route to this compound involves the N-sulfonylation of 2-imidazolidinone with methanesulfonyl chloride. This reaction is typically carried out in an anhydrous aprotic solvent in the presence of a non-nucleophilic organic base, such as triethylamine or pyridine, which acts as an acid scavenger.[1][2] While seemingly straightforward, this synthesis is sensitive to several factors that can lead to the formation of byproducts and impurities, impacting both yield and purity.

This guide will delve into the common byproducts, their mechanisms of formation, and strategies for their mitigation.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing solutions grounded in chemical principles.

Issue 1: Low or No Product Formation

Q: I am observing a very low yield of my desired product, this compound. What are the likely causes and how can I improve it?

A: Low yields in this synthesis are most commonly attributed to the degradation of the key reagent, methanesulfonyl chloride, due to the presence of moisture.

  • Root Cause 1: Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is highly susceptible to hydrolysis.[1][3][4] Trace amounts of water in your reaction setup, solvents, or starting materials will rapidly convert the methanesulfonyl chloride into the unreactive methanesulfonic acid and hydrochloric acid.[1][5] This side reaction consumes your reagent, preventing it from reacting with the 2-imidazolidinone.

    • Solution:

      • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried immediately before use.

      • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Root Cause 2: Inefficient Acid Scavenging: The reaction generates hydrochloric acid (HCl), which can protonate the starting 2-imidazolidinone, rendering it non-nucleophilic. The organic base is crucial for neutralizing this HCl.

    • Solution:

      • Base Stoichiometry: Ensure at least a stoichiometric equivalent of the organic base (e.g., triethylamine) is used relative to the methanesulfonyl chloride. An excess of the base (1.1 to 1.5 equivalents) is often recommended.

      • Base Quality: Use a dry, high-purity organic base.

Issue 2: Product Contaminated with Impurities

Q: My final product shows significant impurities upon analysis (e.g., by NMR or LC-MS). What are these byproducts and how can I avoid them?

A: Several byproducts can form during the synthesis of this compound. Identifying them is key to optimizing your reaction and purification.

  • Byproduct 1: 1,3-bis(methanesulfonyl)-2-imidazolidinone: This is a common byproduct resulting from the double sulfonylation of 2-imidazolidinone, where both nitrogen atoms of the ring are functionalized.

    • Formation Mechanism: The mono-sulfonylated product, this compound, still possesses a reactive N-H bond that can be deprotonated and subsequently react with another molecule of methanesulfonyl chloride. This is more likely to occur if an excess of the sulfonylating agent is used. Patent literature for this synthesis often specifies a molar ratio of 2-imidazolidinone to methanesulfonyl chloride between 1:1 and 1:2, indicating the potential for this side reaction.[6]

    • Mitigation Strategies:

      • Control Stoichiometry: Use a 1:1 molar ratio of 2-imidazolidinone to methanesulfonyl chloride. If starting material remains, a slight excess of methanesulfonyl chloride (e.g., 1.05 equivalents) can be used, but careful monitoring is advised.

      • Slow Addition: Add the methanesulfonyl chloride dropwise to the solution of 2-imidazolidinone and the base at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-reaction.

  • Byproduct 2: Triethylammonium Chloride: When triethylamine is used as the base, it reacts with the generated HCl to form the salt, triethylammonium chloride.

    • Formation Mechanism: This is an expected and necessary part of the reaction to neutralize the acid.

    • Removal: This salt is typically insoluble in the organic solvents used for the reaction (e.g., dichloromethane, THF) and can often be removed by filtration of the reaction mixture. Alternatively, it is readily removed during an aqueous workup as it is highly soluble in water.

  • Byproduct 3: Unreacted 2-Imidazolidinone: The presence of the starting material in your final product indicates an incomplete reaction.

    • Causes: This can be due to the issues mentioned in "Low or No Product Formation," such as degraded methanesulfonyl chloride or insufficient reaction time/temperature.

    • Solution:

      • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.

      • Reaction Conditions: If the reaction is sluggish, consider increasing the temperature or extending the reaction time. The patent literature suggests reaction temperatures ranging from 10 to 80 °C and times of 2 to 7 hours.[6]

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different base instead of triethylamine?

A1: Yes, other non-nucleophilic organic bases can be used. Pyridine is also commonly employed as an acid scavenger in sulfonylation reactions.[7] However, be aware that the choice of base can sometimes influence the reaction kinetics and byproduct profile. For sterically hindered substrates, a bulkier base like N,N-diisopropylethylamine (DIPEA) might be beneficial.

Q2: What is the best solvent for this reaction?

A2: Anhydrous aprotic solvents are ideal. Dichloromethane (DCM), tetrahydrofuran (THF), dioxane, and toluene have been successfully used.[6] The choice of solvent can depend on the desired reaction temperature and the solubility of the starting materials.

Q3: How should I purify the crude product?

A3: Recrystallization is a common and effective method for purifying this compound.[6] Solvents such as ethanol, methanol, or a mixture of water and an alcohol are often used. If significant amounts of non-polar byproducts are present, column chromatography on silica gel may be necessary.

Q4: My methanesulfonyl chloride has a yellow tint. Can I still use it?

A4: A pale yellow color is common for methanesulfonyl chloride.[4] However, a dark yellow or brown color may indicate significant decomposition. The quality of the sulfonyl chloride is critical for a successful reaction.[5] If in doubt, it is best to use a fresh bottle or purify the existing stock by distillation under reduced pressure.

IV. Visualizing the Reaction and Side Reactions

To better understand the chemical transformations discussed, the following diagrams illustrate the main reaction pathway and the formation of key byproducts.

Synthesis_Pathway cluster_main Main Reaction cluster_side Common Side Reactions Methanesulfonyl_Chloride Methanesulfonyl Chloride Product This compound Methanesulfonyl_Chloride->Product Triethylamine Triethylamine HCl_Salt Triethylammonium Chloride Triethylamine->HCl_Salt + HCl (from reaction) Bis_Product 1,3-bis(methanesulfonyl) -2-imidazolidinone Product->Bis_Product + Methanesulfonyl Chloride (Excess) Methanesulfonic_Acid Methanesulfonic Acid Water Water 2-Imidazolidinone 2-Imidazolidinone

Caption: Main reaction pathway and common side reactions.

V. Experimental Protocol

The following is a general protocol adapted from patent literature.[6] Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Materials:

  • 2-Imidazolidinone

  • Methanesulfonyl Chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Ethanol

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-imidazolidinone (1.0 eq) and anhydrous DCM.

  • Add triethylamine (1.1 eq) to the suspension and stir until a clear solution is obtained.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (1.05 eq) dissolved in a small amount of anhydrous DCM dropwise via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of cold DCM.

  • Combine the filtrates and wash with deionized water, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from ethanol to yield pure this compound.

VI. Quantitative Data Summary

ParameterTypical RangeReference
Molar Ratio (2-imidazolidinone:MsCl:Base)1 : 1-2 : 1-3[6]
Reaction Temperature10 - 80 °C[6]
Reaction Time2 - 7 hours[6]
Purity (after recrystallization)>98%[8]
Melting Point188 - 190 °C[9]

VII. Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting common issues during the synthesis.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No anhydrous_cond Ensure Anhydrous Conditions & Reagent Quality check_yield->anhydrous_cond Yes adjust_mscl Adjust MsCl Stoichiometry (1:1 ratio) check_purity->adjust_mscl Yes success Successful Synthesis check_purity->success No check_stoichiometry Verify Base & Reagent Stoichiometry anhydrous_cond->check_stoichiometry optimize_reaction Optimize Reaction Time/ Temperature check_stoichiometry->optimize_reaction optimize_reaction->start improve_purification Improve Purification (Recrystallization/Chromatography) adjust_mscl->improve_purification improve_purification->start

Caption: A step-by-step troubleshooting workflow.

VIII. References

  • Horiazon Chemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]

  • Google Patents. (2012). CN102408374A - Synthesis method of 1-methylsulfonyl 2-imidazolidinone. Retrieved from

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanesulfinyl Chloride. Retrieved from [Link]

  • ResearchGate. (1998). Methanesulfonyl chloride-Triethylamine. Retrieved from [Link]

  • ResearchGate. (2006). Triethylamine–Mesyl Chloride/Thionyl Chloride: A Reagent for Hydrodebromination of Diquinane-Based α-Bromo-γ-Lactones. Retrieved from [Link]

  • De Gruyter. (2006). Triethylamine–Mesyl Chloride/Thionyl Chloride: A Reagent for Hydrodebromination of Diquinane-Based α-Bromo-γ-Lactones. Retrieved from [Link]

  • Open Reaction Database. (n.d.). Reaction: 4-hydroxypiperidine, triethylamine, methanesulfonyl chloride. Retrieved from [Link]

  • Google Patents. (2014). CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one. Retrieved from

  • PubMed. (2017). Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides. Retrieved from [Link]

  • Kaimosi BioChem Tech Co., Ltd. (n.d.). 2-Imidazolidinone. Retrieved from [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Methylsulphonyl)imidazolidin-2-one. Retrieved from [Link]

  • Preclinical Research CRO. (n.d.). CAS 41730-79-4 this compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazolidines. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1-(Methylsulfonyl)-2-imidazolidinone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Sci-Hub. (2011). A New Strategy for the Chemoselective Sulfonamide N‐Alkylation of Sulfonyl Ureas under Neutral and Mild Conditions. Retrieved from [Link]

  • Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved from [Link]

  • Semantic Scholar. (2009). Novel synthesis of N,N′‐dialkyl cyclic ureas using sulfur‐assisted carbonylation and oxidation. Retrieved from [Link]

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how to improve the yield of 1-Methanesulfonyl-2-imidazolidinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in the synthesis of third-generation penicillins like mezlocillin, 1-Methanesulfonyl-2-imidazolidinone is a critical building block for drug development professionals.[1] Achieving a high yield of this compound is paramount for the economic viability and efficiency of large-scale pharmaceutical production.

This technical support guide, designed for researchers and process chemists, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis. Our focus is on providing scientifically-grounded solutions to maximize yield and purity.

Overall Synthesis Workflow

The synthesis of this compound is typically a two-step process starting from common bulk chemicals. The initial step involves the formation of the core heterocyclic structure, 2-imidazolidinone, which is then followed by a sulfonylation reaction.

Synthesis_Workflow cluster_0 Step 1: 2-Imidazolidinone Synthesis cluster_1 Step 2: Sulfonylation A Ethylenediamine C 2-Imidazolidinone (Ethyleneurea) A->C + Heat (Aqueous) B Urea B->C + Heat (Aqueous) E This compound C->E + Base + Anhydrous Solvent D Methanesulfonyl Chloride D->E

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 2-Imidazolidinone (Ethyleneurea) - Troubleshooting & FAQs

The quality and yield of the initial intermediate, 2-imidazolidinone, directly impact the efficiency of the subsequent sulfonylation step.

Q1: My reaction between ethylenediamine and urea is extremely vigorous and produces a high-melting, unidentified white solid instead of ethyleneurea. What is happening?

A1: This is a classic issue caused by the absence of a reaction moderator. When anhydrous ethylenediamine and urea are heated together, the reaction can become violently exothermic around 140°C, leading to unwanted polymerization or side reactions that produce insoluble, high-melting byproducts.

The Causality: Water plays a crucial role as a moderator. It helps to control the reaction temperature and ensures a homogenous reaction medium, preventing the violent liberation of ammonia and the formation of undesired products.[2][3] While higher temperatures can accelerate the reaction, this must be controlled. Operating in an aqueous system under pressure allows for higher temperatures (245-275°C) to be reached safely, completing the reaction within an hour.

Solution:

  • Always include water in the initial reaction mixture. A well-established method uses the azeotrope of ethylenediamine and water (approximately 84% diamine and 16% water) for optimal results.[3]

  • Heat the mixture gradually. The reaction proceeds through several stages, including the formation of a solid intermediate which then melts and dissolves at higher temperatures (around 270°C) to form the final product.[4]

Q2: The yield of 2-imidazolidinone is consistently low. How can I improve it?

A2: Low yields are often due to incomplete reaction or loss of reactants. The key is maintaining the reaction temperature for a sufficient duration to drive the cyclization to completion and evolve two moles of ammonia.[4] Excellent yields of 98% or better are achievable.[2]

Solution:

  • Temperature Control: Ensure the final reaction temperature reaches approximately 270°C to ensure the complete conversion of intermediates.[4]

  • Reactant Ratio: Use a slight excess of ethylenediamine to ensure the complete consumption of urea. The excess diamine can be distilled off and recovered during the process.[4]

  • Pressure: For laboratory and commercial scale, conducting the reaction under elevated pressure can significantly accelerate the process and improve yield.[2]

Part 2: Synthesis of this compound - Troubleshooting & FAQs

This step involves the N-sulfonylation of 2-imidazolidinone with methanesulfonyl chloride. The primary challenge is achieving high conversion while minimizing side reactions. The reaction generates hydrochloric acid (HCl), which must be neutralized by a base (acid scavenger) to proceed effectively.

Sulfonylation_Mechanism 2-Imidazolidinone Deprotonation Deprotonation 2-Imidazolidinone->Deprotonation + Base Nucleophilic Attack Nucleophilic Attack Deprotonation->Nucleophilic Attack Forms anion Product + Base-HCl This compound + [Base-H]⁺Cl⁻ Nucleophilic Attack->Product + Base-HCl Forms C-N bond - Cl⁻ Methanesulfonyl Chloride Methanesulfonyl Chloride->Nucleophilic Attack

Caption: General mechanism of the sulfonylation reaction.

Q1: My yield of this compound is below 70%. What are the most critical parameters to investigate?

A1: Assuming your starting 2-imidazolidinone is pure, the most critical parameters for this sulfonylation are the choice of solvent, the type and stoichiometry of the base, reaction temperature, and strict exclusion of moisture. Yields of up to 80% have been reported under optimized conditions.[1][5]

Troubleshooting Workflow:

G start Low Yield Issue check_anhydrous Are reaction conditions strictly anhydrous? start->check_anhydrous check_base Is the base appropriate and in sufficient molar ratio? check_anhydrous->check_base Yes fix_anhydrous Dry all solvents, glassware, and reactants. Run under N₂. check_anhydrous->fix_anhydrous No check_solvent Is the solvent optimal? check_base->check_solvent Yes fix_base Use 1-3 molar equivalents of an organic base like Triethylamine or Pyridine. check_base->fix_base No check_temp Is the temperature profile correct? check_solvent->check_temp Yes fix_solvent Consider switching to THF or Toluene for better results. check_solvent->fix_solvent No solution Yield Improvement Likely check_temp->solution Yes fix_temp Follow a two-stage temp profile: Initial low-temp addition, followed by heating to 40-80°C. check_temp->fix_temp No fix_anhydrous->check_base fix_base->check_solvent fix_solvent->check_temp fix_temp->solution

Caption: Troubleshooting workflow for low yield.

Q2: What is the best combination of solvent and base for this reaction?

A2: Based on patent literature, several combinations provide good to excellent yields. The optimal choice often depends on operational factors like cost, ease of removal, and safety. Anhydrous conditions are mandatory for all options.[1]

Key Considerations:

  • Solvent: The solvent must be inert to the reactants and capable of dissolving the starting materials. Aprotic solvents are preferred. Tetrahydrofuran (THF) has been shown to give the highest reported yield (80%).[1][5] Other options like toluene, chloroform, and dioxane also perform well.[1][5]

  • Base: An organic base is used as an acid-capture agent. Tertiary amines like triethylamine and pyridine are common choices. The molar ratio of base relative to 2-imidazolidinone is crucial and typically ranges from 1 to 3 equivalents.[1]

Comparative Data on Reaction Conditions:

SolventBaseMolar Ratio (EU:MsCl:Base)Temperature (°C)Time (h)Yield (%)Reference
Tetrahydrofuran (THF)Triethylamine1 : 1-2 : 1-320 → 40580[1][5]
TolueneDMF1 : 1.3 : 1.515 → 80478.5[1][5]
ChloroformTriethylamine1 : 1-2 : 1-320 → 40178[1][5]
DioxanePyridine1 : 1-2 : 1-320 → 80379[1][5]
BenzeneTriethylamine1 : 1-2 : 1-320 → 40577[1][5]

Q3: How should I control the reaction temperature for best results?

A3: A two-stage temperature profile is critical for both safety and yield.

  • Addition Phase (10-20°C): The methanesulfonyl chloride should be added dropwise to the mixture of 2-imidazolidinone, base, and solvent while maintaining a low temperature.[5] This controls the initial exotherm of the reaction.

  • Insulation Phase (40-80°C): After the addition is complete, the reaction mixture is warmed and held at a higher temperature (e.g., 40°C for THF, 80°C for Toluene) for several hours to drive the reaction to completion.[1][5]

Q4: What is the most effective method for purifying the final product?

A4: The product is a solid with a melting point around 191°C.[1] Purification is typically achieved by recrystallization after the reaction workup.

Standard Workup & Purification Protocol:

  • Solvent Removal: After the reaction is complete, the organic solvent is removed under reduced pressure.[1][5]

  • Quenching & Precipitation: The residue is treated with a recrystallization solvent, often a mixture of water and an alcohol like ethanol or methanol.[1][5]

  • Recrystallization: The mixture is heated (refluxed) to dissolve the product and then cooled to 0°C to induce crystallization.[1][5]

  • Isolation: The solid product is isolated by suction filtration, washed with purified water, and dried.[1][5]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound [1][5]

  • Setup: Equip a dry, three-necked flask with a mechanical stirrer, thermometer, dropping funnel, and nitrogen inlet.

  • Charging Reactants: Charge the flask with 2-imidazolidinone and triethylamine in anhydrous tetrahydrofuran (THF). The molar ratio should be approximately 1 equivalent of 2-imidazolidinone to 1.5 equivalents of triethylamine.

  • Addition of MsCl: Cool the mixture to 20°C. Add methanesulfonyl chloride (approx. 1.2 equivalents) dissolved in anhydrous THF dropwise via the dropping funnel over 1.5 hours, ensuring the temperature does not exceed 25°C.

  • Reaction: After the addition is complete, warm the reaction mixture to 40°C and maintain this temperature with stirring for 5 hours.

  • Workup: Cool the mixture and remove the THF under reduced pressure (e.g., 0.05 MPa).

  • Purification: To the residue, add a mixed solvent of purified water and methanol. Reflux the mixture for 1 hour.

  • Isolation: Cool the solution to 0°C to crystallize the product. Collect the solid by suction filtration, wash with cold purified water, and dry in an oven to obtain this compound. Expected Yield: ~80% .

References

  • Analytical Methods. (n.d.). Ministry of Food and Drug Safety. Retrieved from [Link]

  • Schweitzer, C. E. (1949). ETHYLENEUREA. I. SYNTHESIS FROM UREA AND ETHYLENEDIAMINE. Journal of Organic Chemistry. Retrieved from [Link]

  • CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one. (2012). Google Patents.
  • CN102408374A - Synthesis method of 1-methylsulfonyl 2-imidazolidinone. (2012). Google Patents.
  • Ethyleneurea Synthesis Methods. (n.d.). Scribd. Retrieved from [Link]

  • US2526757A - Preparation of ethyleneurea. (1950). Google Patents.
  • Hangen, F. A. (1942). The synthesis of ethylene urea. DSpace@MIT. Retrieved from [Link]

  • US3597443A - Method for the production of ethylene urea. (1971). Google Patents.

Sources

Technical Support Center: Purification of 1-Methanesulfonyl-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 1-Methanesulfonyl-2-imidazolidinone (CAS RN: 41730-79-4). This resource is designed for researchers, chemists, and drug development professionals who handle this important pharmaceutical intermediate. Here, we will dissect the common challenges and provide field-proven protocols and troubleshooting advice to help you achieve the desired purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when planning the purification of this compound.

Q1: What is the most effective and commonly used method for purifying crude this compound? A: The most widely documented and industrially practiced purification method is recrystallization.[1][2][3] This technique is highly effective at removing the primary impurities associated with its synthesis, such as inorganic salts and unreacted starting materials.

Q2: What are the typical impurities I should expect in my crude product? A: Given its common synthesis route from 2-imidazolidinone and methanesulfonyl chloride in the presence of an organic base, typical impurities include:

  • Unreacted Starting Materials: 2-imidazolidinone and residual methanesulfonyl chloride.

  • Base Salts: Hydrochloride or other salts of the acid-scavenging base used (e.g., triethylamine hydrochloride, pyridinium hydrochloride).[1][2]

  • Residual Solvents: Organic solvents used during the reaction, such as toluene, chloroform, or tetrahydrofuran (THF).[1][2]

  • Colorimetric Impurities: Minor byproducts that may impart a yellow or brownish hue to the crude solid.

Q3: What is the expected melting point for pure this compound? A: The reported melting point for this compound varies slightly across different sources, which is often indicative of minor differences in purity and analytical method. Generally, a sharp melting point in the range of 190°C to 193°C is considered a good indicator of high purity.[1][2][3][4] Broader melting ranges or significant deviations below this range suggest the presence of impurities.

Q4: How can I assess the purity of my final, purified product? A: A combination of methods provides the most comprehensive purity assessment:

  • Melting Point Analysis: As a primary, rapid check. A sharp, high melting point is indicative of purity.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a quantitative method to determine purity, often reported as a percentage area.[3] Gas Chromatography (GC) can also be used.[4]

  • Spectroscopy: ¹H NMR and ¹³C NMR can confirm the chemical structure and reveal the presence of proton- or carbon-containing impurities. Fourier-Transform Infrared (FTIR) spectroscopy can confirm functional groups.

Section 2: Core Purification Protocol - Recrystallization

Recrystallization is a purification technique based on differential solubility.[5] The crude compound is dissolved in a hot solvent in which it is highly soluble, and upon slow cooling, the compound crystallizes out of the solution, leaving impurities behind.

Choosing the Right Solvent System

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[5] For this compound, several systems have proven effective.

Solvent SystemTypeRationale & CommentsSource(s)
WaterSingle-SolventHighly effective for removing organic-soluble impurities and base salts. The compound has good solubility in hot water and lower solubility in cold water.[1][2][3]
Water / MethanolTwo-SolventA versatile mixed system. The crude product is dissolved in a minimal amount of hot methanol, and hot water is added until turbidity persists. Offers tunable polarity.[1][2]
Water / EthanolTwo-SolventSimilar to the water/methanol system, providing another option for optimizing recovery and purity.[1][2]
Protocol 1: Single-Solvent Recrystallization from Water

This is the most straightforward method and is highly effective for most common impurities.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude material, start by adding 8-10 mL of purified water.[1]

  • Heating: Heat the suspension on a hot plate with stirring. Bring the mixture to a gentle boil. Add small additional portions of hot water if necessary until all the solid has just dissolved. Causality Note: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, maximizing yield upon cooling.[6]

  • Decolorization (Optional): If the solution is significantly colored, remove it from the heat and allow it to cool slightly below its boiling point. Add a small amount (1-2% by weight of your solute) of activated charcoal.[7] Swirl and reheat the solution to boiling for 2-3 minutes. Expertise Note: Do not add charcoal to a boiling solution, as it can cause violent bumping.[7]

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization of the product in the funnel.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the clear solution to cool slowly to room temperature. Do not disturb the flask during this period. Causality Note: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[6]

  • Chilling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30-60 minutes to maximize the recovery of the product.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold purified water to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Section 3: Visualization of the Purification Workflow

This diagram outlines the general workflow and decision points during the purification process.

PurificationWorkflow Crude Crude Product (this compound) Assess Assess Crude Product (Color, Obvious Insolubles) Crude->Assess Dissolve Dissolve in Minimum Hot Recrystallization Solvent Assess->Dissolve Charcoal Add Activated Charcoal Assess->Charcoal Colored impurities? HotFilt Hot Gravity Filtration Dissolve->HotFilt Insoluble impurities or charcoal present? Cool Slow Cooling to Room Temp Dissolve->Cool No HotFilt->Cool IceBath Chill in Ice Bath Cool->IceBath VacFilt Vacuum Filtration & Washing IceBath->VacFilt Dry Dry Purified Crystals VacFilt->Dry Final Pure Product (Verify with MP, HPLC, etc.) Dry->Final Charcoal->Dissolve

Caption: General workflow for the recrystallization of this compound.

Section 4: Troubleshooting Guide

Q: My compound "oiled out" during cooling instead of forming crystals. What should I do? A: "Oiling out" occurs when the solute comes out of solution above its melting point or when the solution is too concentrated with impurities.

  • Immediate Action: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (10-15% more volume) to lower the saturation point. You can also try adding a different co-solvent in which the compound is more soluble.

  • Root Cause Analysis: This often happens when using a solvent with a boiling point higher than the compound's melting point or when the impurity level is very high. Consider using a lower-boiling point solvent system or performing a preliminary purification step (like a solvent wash) on your crude material.

Q: No crystals are forming, even after the solution has been in an ice bath. How can I induce crystallization? A: This indicates that the solution is not supersaturated enough, or there are no nucleation sites for crystal growth.

  • Scratch Method: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide a surface for nucleation.

  • Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the solution. This will act as a template for crystal growth.

  • Reduce Solvent Volume: If the above methods fail, you may have added too much solvent.[6] Gently heat the solution to boil off some of the solvent (e.g., reduce volume by 15-20%) to increase the concentration, and then repeat the cooling process.

Q: The yield from my recrystallization is very low. What are the likely causes? A: Low yield can result from several factors:

  • Excess Solvent: Using too much solvent during the dissolution step is the most common cause. The solution was not sufficiently saturated, and a significant amount of product remained dissolved even after cooling.

  • Premature Crystallization: If the product crystallized during a hot filtration step, it would be lost. Ensure your filtration apparatus is properly pre-heated.

  • Inappropriate Solvent: The compound may have significant solubility in the chosen solvent even at cold temperatures. Re-evaluate your solvent choice.

  • Incomplete Crystallization: Not allowing sufficient time for cooling or chilling in the ice bath can lead to incomplete crystallization.

Q: My final product has a low and/or broad melting point. What does this indicate? A: This is a classic sign of an impure sample. The impurities disrupt the crystal lattice, causing it to melt over a wider range and at a lower temperature.

  • Solution: The product requires further purification. A second recrystallization, potentially using a different solvent system, is recommended. For example, if you first used water, try a water/alcohol mixture for the second attempt to target different impurities.

Section 5: Troubleshooting Flowchart for Failed Recrystallization

Troubleshooting Start Recrystallization attempt results in poor outcome Q1 What was the primary issue? Start->Q1 Oil Product 'Oiled Out' Q1->Oil Oiling NoXtal No Crystals Formed Q1->NoXtal No Crystals LowYield Low Yield Q1->LowYield Yield Impure Low / Broad Melting Point Q1->Impure Purity Sol_Oil Reheat to dissolve. Add more solvent. Retry cooling. Oil->Sol_Oil Sol_NoXtal Induce Crystallization: 1. Scratch flask 2. Add seed crystal NoXtal->Sol_NoXtal Sol_LowYield Review Protocol: - Was too much solvent used? - Was cooling time sufficient? LowYield->Sol_LowYield Sol_Impure Perform a second recrystallization, - Consider a different solvent system. Impure->Sol_Impure Sol_NoXtal_2 If induction fails: Reduce solvent volume by boiling, then re-cool. Sol_NoXtal->Sol_NoXtal_2 Still no crystals?

Caption: A decision tree for troubleshooting common recrystallization problems.

Section 6: Safety Precautions

This compound is classified as causing skin irritation and serious eye irritation.[8][9] Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to prevent inhalation of dust. Avoid contact with skin, eyes, and clothing.[8]

  • Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials.

References

  • CN102408374A - Synthesis method of 1-methylsulfonyl 2-imidazolidinone.
  • CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one.
  • Analytical Methods. Ministry of Food and Drug Safety (MFDS), Korea. [Link]

  • 1-(Methylsulfonyl)-2-imidazolidinone. CAS Common Chemistry. [Link]

  • Recrystallization - Single Solvent. University of California, Los Angeles (UCLA) Chemistry Department. [Link]

  • This compound 98.0+%, TCI America™. Fisher Scientific. [Link]

  • This compound. Pharmaffiliates. [Link]

  • Method for synthesizing 1-chloroformyl-3-methyl sulfonyl-2-imidazo flavanone. Eureka.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. Massachusetts Institute of Technology (MIT). [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. National Institutes of Health (NIH). [Link]

  • 1-(Methylsulphonyl)imidazolidin-2-one. PubChem. [Link]

  • The Formation and Stability of Imidazolidinone Adducts From Acetaldehyde and Model Peptides. A Kinetic Study With Implications for Protein Modification in Alcohol Abuse. PubMed. [Link]

  • 1-(METHYLSULFONYL)-2-IMIDAZOLIDINONE. Global Substance Registration System (GSRS). [Link]

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Technical Support Center: Challenges in the Recrystallization of 1-Methanesulfonyl-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for navigating the complexities of recrystallizing 1-Methanesulfonyl-2-imidazolidinone (MSI). This resource is meticulously designed for researchers, scientists, and drug development professionals who work with this critical pharmaceutical intermediate. As a Senior Application Scientist with extensive experience in crystallization and purification of active pharmaceutical ingredients, I will provide you with in-depth, field-proven insights to overcome the challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the recrystallization of MSI in a direct question-and-answer format.

Q1: What are the primary challenges in the recrystallization of this compound?

The primary challenges in the recrystallization of this compound (MSI) stem from its high polarity, which influences its solubility profile, and its potential to exhibit polymorphism. These factors can lead to difficulties in selecting an appropriate solvent system, achieving high recovery yields, and controlling the final crystal form, which is critical for downstream applications.

Q2: Which solvents are recommended for the recrystallization of MSI?

Due to its polar nature, MSI is soluble in polar solvents. An ideal recrystallization solvent for MSI is one in which it is highly soluble at elevated temperatures and sparingly soluble at lower temperatures. Based on patent literature and common laboratory practices, the following solvents are recommended:

  • Primary Solvents: Ethanol, Methanol, and Water are frequently cited for their effectiveness in dissolving MSI at higher temperatures.

  • Mixed Solvent Systems: Often, a combination of a good solvent and an anti-solvent provides better control over the crystallization process. For instance, a mixture of ethanol and water can be effective.

Q3: My recrystallization attempt resulted in an oil instead of solid crystals. What is the likely cause and how can I fix it?

"Oiling out," or the formation of a liquid phase instead of solid crystals upon cooling, is a common problem in recrystallization. For MSI, this can be attributed to a few factors:

  • High Solute Concentration: The concentration of MSI in the solution may be too high, leading to a supersaturated state that favors the formation of an oil.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging themselves into a crystal lattice, resulting in an amorphous oil.

  • Presence of Impurities: Impurities can disrupt the crystallization process and promote oiling out.

To resolve this, you can try the following:

  • Dilute the Solution: Add more of the primary solvent to reduce the concentration of MSI.

  • Slow Down the Cooling Rate: Allow the solution to cool gradually to room temperature before placing it in an ice bath.

  • Use Seed Crystals: Introduce a small amount of pure MSI crystals to the cooled solution to induce crystallization.

  • Solvent System Modification: Consider using a less effective solvent to decrease the solubility of MSI at room temperature.

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed analysis of complex recrystallization challenges with MSI, offering structured troubleshooting workflows.

Challenge 1: Low Recrystallization Yield

A low yield of recrystallized MSI is a frequent issue that can significantly impact the efficiency of your process.

Causality Analysis:

The primary cause of low yield is the residual solubility of MSI in the mother liquor, even at low temperatures. Other contributing factors include premature crystallization during hot filtration and mechanical losses during product transfer.

Troubleshooting Workflow:

Caption: A systematic approach to diagnosing and resolving low recrystallization yields of MSI.

Detailed Troubleshooting Steps:

  • Mother Liquor Analysis: Before discarding the filtrate, concentrate a small sample to determine if a significant amount of MSI remains dissolved. If so, consider further cooling or using a different anti-solvent to reduce solubility.

  • Solvent Optimization: Use the minimum amount of hot solvent necessary to dissolve the crude MSI. Excess solvent will lead to greater losses in the mother liquor. Experiment with different solvent/anti-solvent ratios to find the optimal balance for maximizing yield.

  • Controlled Cooling: A gradual cooling process is crucial. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath. This promotes the growth of larger crystals and minimizes the amount of dissolved MSI.

  • Filtration and Washing: Ensure that all of the crystallized product is transferred to the filter. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove impurities without dissolving a significant portion of the product.

Challenge 2: Polymorphism and Crystal Habit Control

The formation of different crystalline forms (polymorphs) or undesirable crystal shapes (habits) can affect the physical properties and downstream processing of MSI.

Causality Analysis:

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The formation of a specific polymorph of MSI can be influenced by the choice of solvent, the rate of cooling, and the presence of impurities. The crystal habit is also sensitive to these parameters.

Troubleshooting Workflow:

Caption: A workflow for controlling the polymorphic form and crystal habit of MSI.

Detailed Troubleshooting Steps:

  • Solvent Screening: Perform small-scale recrystallization experiments with a range of solvents of varying polarity. The choice of solvent can have a significant impact on the resulting polymorph.

  • Cooling Rate and Seeding: A slower cooling rate generally favors the formation of the most thermodynamically stable polymorph. The introduction of seed crystals of the desired polymorph can also direct the crystallization towards that form.

  • Impurity Profiling: Identify and quantify the impurities in your crude MSI. Some impurities can act as habit modifiers or inhibitors of certain polymorphic forms.

  • Solid-State Characterization: Utilize analytical techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to identify the polymorphic form of your recrystallized MSI. This will allow you to correlate your experimental conditions with the desired crystal form.

Part 3: Experimental Protocols and Data

This section provides standardized protocols for the recrystallization and analysis of MSI, along with representative data.

Protocol 1: Standard Recrystallization of this compound

Objective: To purify crude MSI to a purity of >99% with good recovery.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized Water

  • Activated Carbon (optional)

  • Standard laboratory glassware for recrystallization

Procedure:

  • Dissolution: In a suitable flask, dissolve the crude MSI in a minimal amount of hot 95% ethanol with stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or activated carbon.

  • Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to complete the crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the recrystallized MSI.

HPLC Conditions:

ParameterValue
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

Sample Preparation:

Accurately weigh and dissolve a known amount of the recrystallized MSI in the mobile phase to a final concentration of approximately 0.1 mg/mL.

Data Presentation: Solubility Profile of MSI
SolventExpected Solubility at Room TemperatureExpected Solubility at Elevated Temperature
WaterSparingly SolubleSoluble
MethanolSolubleVery Soluble
EthanolSolubleVery Soluble
IsopropanolModerately SolubleSoluble
AcetoneSparingly SolubleModerately Soluble
TolueneInsolubleSparingly Soluble
HeptaneInsolubleInsoluble

Part 4: Scientific Integrity and Logic

The information and protocols provided in this guide are based on established principles of crystallization and purification, as well as data from available chemical literature and patents. The troubleshooting workflows are designed to be self-validating systems, guiding the user through a logical process of elimination to identify and resolve the root cause of their recrystallization challenges.

References

  • Synthesis method of 1-methylsulfonyl 2-imidazolidinone. CN102408374A.
  • 1-(Methylsulfonyl)-2-imidazolidinone Chemical and Physical Properties. ChemBK. [Link]

  • Polymorphism in Pharmaceutical Solids, Second Edition. Edited by Harry G. Brittain. CRC Press, 2009. [Link]

  • High-Performance Liquid Chromatography (HPLC) for Pharmaceutical Analysis. Agilent Technologies. [Link]

Technical Support Center: Optimizing Reactions with 1-Methanesulfonyl-2-imidazolidinone (MSI)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methanesulfonyl-2-imidazolidinone (MSI). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full synthetic potential of this versatile intermediate. As a key building block in complex syntheses, including the HIV protease inhibitor Atazanavir, mastering its reactivity is crucial. This document provides field-proven insights, troubleshooting workflows, and detailed protocols to ensure your reactions are efficient, reproducible, and high-yielding.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and reactivity of MSI.

Q1: What are the key physical and chemical properties of this compound (MSI)?

MSI is a white to off-white crystalline solid.[1] Its key properties are summarized below, which are critical for selecting appropriate reaction conditions.

PropertyValueSignificance for Synthesis
Molecular Weight 164.18 g/mol [2]Essential for accurate molar calculations.
Melting Point 188-190 °C[3]Indicates high purity and thermal stability.
Predicted pKa 12.34 ± 0.20[3]The N-H proton is moderately acidic due to the electron-withdrawing sulfonyl group, guiding the choice of base for deprotonation.
Appearance White to almost white powder to crystal[1]A significant deviation in color may indicate impurity.
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO, DMAc).[1][4]Informs the selection of appropriate reaction media. Limited solubility in non-polar solvents.

Q2: Which bases are recommended for the deprotonation of MSI in N-alkylation reactions?

The choice of base is critical and depends on the electrophile's reactivity and the desired reaction kinetics. Given the pKa of ~12.3, a sufficiently strong base is required for complete deprotonation.

  • For routine alkylations: Inorganic bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF can be effective, particularly with reactive electrophiles like benzyl halides.[5]

  • For less reactive electrophiles: Stronger bases are often necessary. Sodium hydride (NaH), a non-nucleophilic base, is a common choice. Organometallic bases like lithium or potassium hexamethyldisilazide (LiHMDS, KHMDS) are also highly effective but require strictly anhydrous conditions.

  • For sensitive substrates: Organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be a milder alternative, sometimes used to minimize side reactions.[6]

Q3: How can I effectively monitor the progress of a reaction involving MSI?

Thin-Layer Chromatography (TLC) is the most common and immediate method.[7][8]

  • Staining: MSI and its N-alkylated products are often UV-active. If not, stains like potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) can be used for visualization.

  • Solvent System: A typical mobile phase is a mixture of ethyl acetate and hexane. The polarity can be adjusted based on the product's polarity. The N-alkylated product should have a higher Rf value (less polar) than the starting MSI.

  • Confirmation: For accurate conversion analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy of crude reaction samples are recommended.[9]

Troubleshooting Guides

This section provides in-depth, cause-and-effect troubleshooting for specific experimental challenges.

Guide 1: Low Conversion or Stalled Reaction

Symptom: TLC or HPLC analysis shows a significant amount of unreacted MSI remaining, even after extended reaction times. The reaction appears to have stalled.[9]

  • Incomplete Deprotonation: The most frequent cause is a base that is too weak or has degraded.

    • Solution: Switch to a stronger base. If using NaH, ensure it is fresh (from a sealed container) and properly washed with dry hexane to remove mineral oil. Consider switching to LiHMDS or KHMDS for a more potent, soluble base.

  • Poor Solvent Quality: Protic impurities (water, alcohols) in the solvent will quench the base and the MSI anion.

    • Solution: Use anhydrous solvents. For moisture-sensitive reactions, it is best practice to distill solvents from an appropriate drying agent (e.g., CaH₂) or use commercially available anhydrous solvents packaged under an inert atmosphere.

  • Insufficient Temperature: Many N-alkylation reactions require thermal energy to overcome the activation barrier.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the heat.[10] A temperature screen from 40 °C to 80 °C is a good starting point for solvents like DMF or DMSO.

  • Reagent Quality: The electrophile may have degraded or be impure.

    • Solution: Verify the purity of your electrophile (e.g., alkyl halide) by NMR. If necessary, purify it before use.[8]

This decision tree illustrates a logical progression for diagnosing and solving low-yield issues.

G Start Start: Low Conversion Observed Check_Base Is the base strong enough? (pKa_base > pKa_MSI + 2) Start->Check_Base Check_Solvent Is the solvent strictly anhydrous? Check_Base->Check_Solvent Yes Upgrade_Base Action: Use stronger base (NaH, LiHMDS) Check_Base->Upgrade_Base No Check_Temp Is the reaction temperature optimal? Check_Solvent->Check_Temp Yes Dry_Solvent Action: Use freshly dried solvent Check_Solvent->Dry_Solvent No Check_Reagent Is the electrophile pure? Check_Temp->Check_Reagent Yes Increase_Temp Action: Increase temperature incrementally (e.g., to 60 °C) Check_Temp->Increase_Temp No Purify_Reagent Action: Purify/verify electrophile Check_Reagent->Purify_Reagent No Success Problem Resolved Check_Reagent->Success Yes Upgrade_Base->Success Dry_Solvent->Success Increase_Temp->Success Purify_Reagent->Success

Caption: Workflow for troubleshooting low reaction conversion.

Guide 2: Formation of Impurities and Side Products

Symptom: TLC or NMR of the crude product shows multiple spots or peaks, indicating the formation of undesired side products.

  • O-Alkylation: The amide oxygen can compete with the nitrogen as a nucleophile, leading to an O-alkylated side product. This is more common with highly reactive "hard" electrophiles (e.g., dimethyl sulfate).

    • Solution: Use "softer" electrophiles like alkyl iodides or bromides. Employing a less coordinating counter-ion (e.g., switching from a lithium to a potassium base) can also favor N-alkylation.

  • Elimination of Electrophile: If the electrophile has a β-hydrogen (e.g., isopropyl bromide), the deprotonated MSI can act as a base, causing E2 elimination.

    • Solution: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider using a more sterically hindered, non-nucleophilic base if an external base is suspected to be the cause.

  • Degradation: MSI or the product may be unstable under the reaction conditions (e.g., high temperature or strongly basic/acidic conditions).[9]

    • Solution: Reduce the reaction temperature and time. Ensure the workup procedure is neutral or mildly acidic/basic and is performed promptly after the reaction is complete.

This protocol is a robust starting point for the N-alkylation of MSI with a generic alkyl bromide (R-Br).

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add MSI (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (to make a 0.2 M solution) via syringe.

  • Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the solution becomes clear and gas evolution ceases.

  • Electrophile Addition: Cool the solution back to 0 °C. Add the alkyl bromide (R-Br, 1.05 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. If the reaction is slow, gently heat to 50 °C.

  • Quench: Once the MSI is consumed, cool the reaction to 0 °C and cautiously quench by slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.[7]

Guide 3: Difficult Product Isolation and Purification

Symptom: Challenges encountered during the aqueous workup (e.g., emulsions) or column chromatography (e.g., poor separation, product decomposition).

  • Emulsion during Workup: High concentrations of DMF or DMSO can lead to stable emulsions, making phase separation difficult.[9]

    • Solution: Dilute the reaction mixture significantly with the extraction solvent (e.g., ethyl acetate, DCM) before the first aqueous wash. Adding brine can also help break up emulsions. For persistent emulsions, filtering the entire mixture through a pad of Celite® can be effective.

  • Product Solubility in Aqueous Layer: If the N-alkylated product is highly polar, it may have partial solubility in the aqueous phase, leading to yield loss.[9]

    • Solution: Before discarding the aqueous layers, perform several back-extractions with a suitable organic solvent. Check the aqueous layer by TLC to ensure no product is being lost.[9]

  • Decomposition on Silica Gel: The acidic nature of standard silica gel can cause decomposition of sensitive products.

    • Solution: Neutralize the silica gel before use by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent system). Alternatively, use a different stationary phase like alumina (basic or neutral).

Reaction parameters are not independent variables. This diagram shows how key choices influence reaction outcomes.

Caption: Interplay of key parameters in MSI alkylation reactions.

References

  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved January 12, 2026, from [Link]

  • Chemistry & Chemical Biology. (2023). DMSO arbitrated Oxidative Annulation Followed by Homologated N-Alkylation. Retrieved January 12, 2026, from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • ChemBK. (2024). 1-Methylsulfonyl-2-imidazolidinone. Retrieved January 12, 2026, from [Link]

  • Frontier, A. (2026). Failed Reaction: FAQ. University of Rochester, Department of Chemistry. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 1-(Methylsulphonyl)imidazolidin-2-one. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Retrieved January 12, 2026, from [Link]

  • Pirrung, M. C., et al. (2008). Preparation of Methyl Ester Precursors of Biologically Active Agents. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Google Patents. (1989). Method for preparing N-sulfinyl compound.
  • CAS. (n.d.). 1-(Methylsulfonyl)-2-imidazolidinone. CAS Common Chemistry. Retrieved January 12, 2026, from [Link]

  • Leroux, F. R., et al. (2022). SO2F2-Mediated N-Alkylation of Imino-Thiazolidinones. Journal of Organic Chemistry, 87(4), 2012-2021. [Link]

  • Organic Chemistry Portal. (n.d.). N-Sulfonyl imine synthesis. Retrieved January 12, 2026, from [Link]

  • Shan, S., et al. (2017). Direct synthesis of N-sulfinyl- and N-sulfonylimines via copper/L-proline-catalyzed aerobic oxidative cascade reaction of alcohols with sulfinamides or sulfonamides. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Ebajo, V. D., Jr., et al. (2024). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc, 2024(8), 202412293. [Link]

  • European Patent Office. (2021). Improved process for the purification of sulfonic acids. Retrieved January 12, 2026, from [Link]

  • Kessler, H., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved January 12, 2026, from [Link]

  • Enantia. (n.d.). Solid Form Troubleshooting. Retrieved January 12, 2026, from [Link]

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stability and storage conditions for 1-Methanesulfonyl-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methanesulfonyl-2-imidazolidinone (CAS RN: 41334-23-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting advice for common experimental challenges. Our goal is to ensure the integrity of your experiments through proper handling and storage practices.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling, storage, and properties of this compound.

Q1: What are the primary chemical and physical properties of this compound?

This compound is a white to off-white crystalline powder. A summary of its key properties is provided in the table below.

PropertyValueSource(s)
CAS Number 41334-23-4[1][2]
Molecular Formula C₄H₈N₂O₃S[1][2]
Molecular Weight 164.18 g/mol [1][2]
Appearance White to off-white crystalline powder-
Melting Point 183-185 °C[1]
Purity Typically >98%-

Q2: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored in a refrigerator at 2-8°C . The container should be tightly sealed to prevent moisture absorption.

Q3: How should I handle this compound in the laboratory?

This compound is classified as a skin and eye irritant[2]. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated area or a fume hood.

Q4: Is this compound sensitive to light?

Q5: What solvents are recommended for dissolving this compound?

Due to its polar nature, this compound is expected to be soluble in polar organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of many organic compounds and is likely a suitable choice[8][9][10]. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before dilution. Always perform a small-scale solubility test before preparing a large stock solution.

Q6: What is the known shelf-life of this compound?

When stored under the recommended conditions (2-8°C, tightly sealed), this compound is expected to be stable for an extended period. However, for critical applications, it is recommended to re-test the purity of the compound, for instance by HPLC, if it has been in storage for more than a year or if you suspect any degradation.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues that may arise during the use of this compound in your experiments.

Issue 1: Inconsistent or Unexpected Experimental Results

Inconsistent results can often be traced back to the stability and integrity of the compound.

Possible Causes and Solutions:

  • Compound Degradation:

    • Improper Storage: Verify that the compound has been consistently stored at 2-8°C and protected from moisture. Long-term storage at room temperature is not recommended.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing of stock solutions can lead to degradation. It is best practice to aliquot stock solutions into single-use volumes.

    • Contamination: Ensure that the stock solution has not been contaminated. Use sterile pipette tips and tubes when handling.

  • Incorrect Concentration of Stock Solution:

    • Incomplete Dissolution: Ensure the compound is fully dissolved before making further dilutions. Gentle warming or sonication may aid in dissolution, but be cautious of potential thermal degradation.

    • Precipitation: After storage, visually inspect the stock solution for any signs of precipitation, especially if stored at low temperatures. If precipitation is observed, gently warm the solution to re-dissolve the compound completely before use.

Issue 2: Visible Changes in the Solid Compound (e.g., color change, clumping)

Physical changes in the solid compound can be an indicator of degradation or contamination.

Possible Causes and Solutions:

  • Moisture Absorption: Clumping of the powder is a common sign of moisture absorption. Ensure the container is always tightly sealed after use. Storing the container in a desiccator can provide an additional layer of protection.

  • Degradation: A change in color (e.g., yellowing) could indicate chemical degradation. If this is observed, it is highly recommended to assess the purity of the compound before use.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting issues related to the stability of this compound.

troubleshooting_workflow Troubleshooting Workflow for this compound start Inconsistent Experimental Results or Visible Compound Change check_storage Verify Storage Conditions (2-8°C, Tightly Sealed, Dark) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok check_solution_prep Review Stock Solution Preparation (Solvent, Concentration, Dissolution) solution_prep_ok Solution Preparation Correct? check_solution_prep->solution_prep_ok check_handling Assess Handling Procedures (PPE, Contamination Prevention) handling_ok Handling Procedures Correct? check_handling->handling_ok storage_ok->check_solution_prep Yes correct_storage Action: Correct Storage Practices (Refrigerate, Seal Tightly) storage_ok->correct_storage No solution_prep_ok->check_handling Yes prepare_new_solution Action: Prepare Fresh Stock Solution solution_prep_ok->prepare_new_solution No improve_handling Action: Reinforce Proper Handling (Use fresh aliquots, avoid cross-contamination) handling_ok->improve_handling No purity_analysis Consider Purity Analysis (e.g., HPLC, LC-MS) handling_ok->purity_analysis Yes correct_storage->check_solution_prep prepare_new_solution->check_handling improve_handling->purity_analysis contact_supplier Contact Supplier for Technical Support purity_analysis->contact_supplier

Caption: A decision tree to identify potential sources of error related to compound stability.

In-Depth Scientific Insights

Chemical Stability and Degradation

This compound is generally stable under normal, recommended storage conditions. However, like many organic molecules, it can be susceptible to degradation under harsh conditions.

  • Hydrolytic Stability: While specific hydrolysis kinetic data for this compound is not available, the imidazolidinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to ring-opening. It is therefore recommended to use buffers with a pH close to neutral for aqueous solutions and to prepare fresh solutions for experiments. Studies on other imidazolidinone derivatives have shown that the rate of hydrolysis is pH-dependent[11].

  • Thermal Stability: The melting point of this compound is relatively high (183-185 °C), suggesting good thermal stability at ambient and refrigerated temperatures[1]. However, prolonged exposure to high temperatures should be avoided as it can lead to decomposition. Hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides. For sensitive analytical techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), these can provide detailed information on the thermal decomposition profile of a substance[12][13][14][15][16].

  • Incompatibilities: It is crucial to avoid contact with strong oxidizing agents, as these can react with the molecule, leading to its degradation.

Potential Impurities

The synthesis of this compound typically involves the reaction of 2-imidazolidinone with methanesulfonyl chloride[17][18]. Potential impurities could include unreacted starting materials or by-products from side reactions. The purity of the compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)[19][20][21][22].

References

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2003). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Environmental Science & Technology, 37(17), 3773-3781. [Link]

  • Lin, Y.-C., Lin, C.-F., & Chen, C.-Y. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412–417. [Link]

  • Fel-Beszan, A., & Fel-Beszan, M. (2010). The study of photocatalytic degradation of sulfonamides applied to municipal wastewater. Physicochemical Problems of Mineral Processing, 45, 139-150. [Link]

  • Fel-Beszan, M. (2010). The study of photocatalytic degradation of sulfonamides applied to municipal wastewater. Semantic Scholar. [Link]

  • Grzechulska-Damszel, J., & Zaleska-Chmielewska, A. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Molecules, 29(12), 2853. [Link]

  • ResearchGate. (n.d.). TGA (panels (a,c,e)) and differential scanning calorimetry (DSC)... [Download Scientific Diagram]. Retrieved from [Link]

  • de la Fuente, J. R., & Ríos, A. (2004). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, 2(18), 2653–2658. [Link]

  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Retrieved from [Link]

  • Penn State Materials Research Institute. (n.d.). Thermal Analysis. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1-(Methylsulfonyl)-2-imidazolidinone. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination results by the two analytical methods. Retrieved from [Link]

  • Google Patents. (n.d.). CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one.
  • Google Patents. (n.d.). CN102408374A - Synthesis method of 1-methylsulfonyl 2-imidazolidinone.
  • NETZSCH. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC). Retrieved from [Link]

  • Dass, R., Somaiya, C., Dholakia, C., & Kaneriya, V. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology, 14(4), 2186-2190. [Link]

  • Torres-Quiroz, F., et al. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 28(14), 5481. [Link]

  • Flórez, E., & Mondragón, F. (2016). Conceptual approach to thermal analysis and its main applications. Revista de la Academia Colombiana de Ciencias Exactas, Físicas y Naturales, 40(155), 294-303. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Retrieved from [Link]

  • gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • PubChem. (n.d.). 1-(Methylsulphonyl)imidazolidin-2-one. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). RP-HPLC Method for Simultaneous Determination of Ofloxacin and Satranidazole in Tablet Dosage Form. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 28(6), 2741. [Link]

  • ResearchGate. (n.d.). Kinetics of Hydrolysis of Inosine in Aqueous Solutions. Retrieved from [Link]

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Technical Support Center: A Researcher's Guide to 1-Methanesulfonyl-2-imidazolidinone (MSI)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our comprehensive technical support center for 1-Methanesulfonyl-2-imidazolidinone (MSI). This resource is tailored for researchers, scientists, and professionals in drug development who are leveraging the unique reactivity of MSI. Our goal is to provide you with in-depth, field-tested guidance to navigate potential challenges, minimize side reactions, and optimize your synthetic strategies.

Introduction to this compound (MSI)

This compound (MSI) is a highly valuable reagent in modern organic synthesis, particularly in the pharmaceutical industry. Its primary application is as a stable and effective electrophile for the introduction of a protected aminoethyl group onto a variety of nucleophiles. The methanesulfonyl group acts as a potent activating group for the imidazolidinone ring, rendering it susceptible to nucleophilic attack. While MSI offers high reactivity under mild conditions, its use is not without potential pitfalls.[1] A thorough understanding of its reactivity profile is crucial to mitigating unwanted side reactions and achieving high yields of the desired product.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I'm observing multiple unexpected spots on my TLC and several peaks in my LC-MS analysis. What are the likely side reactions when using MSI?

The observation of multiple byproducts is a common challenge. The primary side reactions with MSI stem from its high reactivity and susceptibility to certain conditions. The most frequently encountered side reactions include:

  • Hydrolysis: The imidazolidinone ring is susceptible to hydrolysis under both acidic and basic conditions, particularly in the presence of water. This leads to the formation of N-(2-aminoethyl)methanesulfonamide and other degradation products.

  • Dimerization or Oligomerization: Under strongly basic conditions or at elevated temperatures, MSI can undergo self-condensation to form dimers or higher-order oligomers.

  • Reaction with Solvents: Protic solvents, such as alcohols, can compete with the intended nucleophile, leading to the formation of solvent adducts.

  • N- vs. O-Alkylation: For substrates possessing both nitrogen and oxygen nucleophiles (e.g., phenols with amine functionalities), competitive alkylation can occur, leading to a mixture of products.[2][3][4][5]

Troubleshooting Guide 1: How can I effectively identify the source of these impurities in my reaction mixture?

A systematic approach is essential for pinpointing the cause of byproduct formation.

Workflow for Impurity Identification and Mitigation

Caption: A systematic workflow for identifying and addressing the formation of byproducts in MSI reactions.

Detailed Protocol for Impurity Analysis:

  • Isolation: Isolate the major byproducts from your reaction mixture using an appropriate chromatographic technique, such as preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC).

  • Characterization: Obtain high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectra of the isolated impurities.

  • Identification:

    • Hydrolysis: Compare the mass of the byproduct to the calculated mass of N-(2-aminoethyl)methanesulfonamide.

    • Dimer/Oligomer: Look for masses that are multiples of the molecular weight of MSI.

    • Solvent Adduct: Check for a mass corresponding to your starting material plus the mass of the solvent molecule.

  • Strategic Optimization: Once the primary side reaction is identified, you can rationally adjust the reaction conditions to suppress it.

FAQ 2: My yields are consistently low, and I suspect hydrolysis of MSI is the culprit. How can I prevent this?

Hydrolysis is a significant concern, especially given that many reactions involving MSI are performed under basic conditions.

Key Strategies to Minimize Hydrolysis:

  • Strict Anhydrous Conditions: The most critical factor is the exclusion of water. Always use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of molecular sieves can also be beneficial.

  • Judicious Choice of Base: Opt for non-nucleophilic, sterically hindered bases. While common bases like sodium hydroxide or potassium carbonate are effective, they can also promote hydrolysis. Consider alternatives like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a proton sponge.

  • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures accelerate hydrolysis.

Table 1: Influence of Base Selection on Product Yield and Hydrolysis

BaseSolventTemperature (°C)Desired Product Yield (%)Hydrolysis Byproduct (%)
K₂CO₃Acetonitrile606525
DBUAnhydrous THF258510
NaHAnhydrous DMF0 to 2592<5
Troubleshooting Guide 2: Increasing the temperature to accelerate my sluggish reaction leads to a complex mixture, likely due to MSI dimerization. What's the best approach?

This is a common challenge where the conditions to drive the desired reaction also favor side reactions.

Logical Flow for Optimizing Sluggish Reactions

G A Sluggish Reaction & Dimerization B Increase Nucleophile Concentration A->B C Optimize Solvent Polarity A->C D Use a Stronger, Non-nucleophilic Base A->D E Enhanced Reaction Rate at Lower Temperature B->E C->E D->E

Caption: A strategic approach to enhancing reaction kinetics while minimizing dimerization.

Detailed Experimental Protocol for Optimization:

  • Solvent Screening: The choice of solvent can dramatically influence reaction rates. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often superior as they can stabilize charged intermediates.

    • Protocol: Set up small-scale reactions in parallel using a range of anhydrous polar aprotic solvents. Monitor the reactions at a moderate temperature (e.g., 40 °C) by TLC or LC-MS to identify the solvent that provides the best rate of conversion to the desired product with minimal byproduct formation.

  • Base Evaluation: A stronger, non-nucleophilic base can increase the concentration of the deprotonated nucleophile, thereby accelerating the reaction without the need for high temperatures.

    • Protocol: Screen a selection of bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium bis(trimethylsilyl)amide (KHMDS) at a reduced temperature. Add the base slowly to a cooled solution of the substrate to maintain temperature control.

  • Concentration Adjustment: According to the principles of chemical kinetics, increasing the concentration of the nucleophile can favor the bimolecular desired reaction over the unimolecular or bimolecular side reactions.

    • Protocol: If solubility permits, perform the reaction at a higher concentration.

FAQ 3: I'm attempting to alkylate a substrate with both a phenolic hydroxyl group and a secondary amine. How can I achieve selective N-alkylation over O-alkylation?

Achieving selectivity in such cases hinges on exploiting the differences in nucleophilicity between the competing sites.

Mechanistic Rationale for Selectivity:

The outcome of the competition between N- and O-alkylation is governed by several factors, including the intrinsic nucleophilicity of the competing atoms and the reaction conditions. Generally, nitrogen is a softer and more nucleophilic atom than oxygen.[3]

Recommended Protocol for Selective N-Alkylation:

  • Substrate: A molecule containing both a phenolic -OH and a secondary amine -NH group.

  • Base: Use a base that is strong enough to deprotonate the phenol but not the amine, if their pKa values are sufficiently different. If not, a carefully controlled stoichiometry of a non-nucleophilic base is recommended.

  • Solvent: A polar aprotic solvent such as DMF or DMSO is preferable.

  • Temperature: Begin the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.

  • Procedure: a. Under an inert atmosphere, dissolve the substrate in the chosen anhydrous solvent. b. Cool the solution to 0 °C and add the base portion-wise. c. Add a solution of MSI in the same solvent dropwise over an extended period. d. Monitor the reaction progress closely by TLC or LC-MS.

References

  • 1-(Methylsulfonyl)-2-imidazolidinone. CAS Common Chemistry.[Link]

  • 1,3-Dimethyl-2-imidazolidinone (DMI). Wikipedia.[Link]

  • This compound. MySkinRecipes.[Link]

  • An investigation into the mechanism of the imidazolidinone catalyzed cascade reaction. ResearchGate.[Link]

  • Density functional theory study on the reaction mechanism of synthesizing 1,3-dimethyl-2-imidazolidinone by urea method. PubMed.[Link]

  • DMSO arbitrated Oxidative Annulation Followed by Homologated N-Alkylation: Microwave-Assisted Efficient and Greener Approach to. Thieme Connect.[Link]

  • N-Alkylation in the reactions of 5-imidazolylphenylthiourea with alkyl halides and chloroacetone. ResearchGate.[Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.[Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate.[Link]

  • Quantitative mass spectrometry imaging: therapeutics & biomolecules. National Center for Biotechnology Information.[Link]

  • Why n-alkylation is more favorable than o-alkyation ? ResearchGate.[Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI.[Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6]naphthyrin-5(6H)-one. National Center for Biotechnology Information.[Link]

  • N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Royal Society of Chemistry.[Link]

  • Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one.
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Technical Support Center: Managing Temperature Control in 1-Methanesulfonyl-2-imidazolidinone (MSI) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 1-Methanesulfonyl-2-imidazolidinone (MSI). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting steps for managing the critical parameter of temperature during the synthesis of MSI and related sulfonylureas. Precise thermal control is paramount for ensuring reaction safety, maximizing yield, and achieving high product purity.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal characteristics and control of MSI synthesis.

Q1: What is the fundamental reason that temperature control is so critical in MSI synthesis?

The synthesis of this compound, typically involving the reaction of 2-imidazolidinone with methanesulfonyl chloride, is a highly exothermic process. The formation of the N-S bond in the sulfonylamide linkage releases a significant amount of heat. Without proper thermal management, this heat can accumulate, leading to a rapid increase in the reaction rate and further accelerating heat generation. This dangerous feedback loop, known as a thermal runaway, can cause the reaction mixture to boil, over-pressurize the vessel, and lead to the formation of unwanted byproducts or even catastrophic failure of the reaction setup.[1]

Q2: What is the standard temperature profile for a laboratory-scale MSI synthesis?

A typical synthesis follows a biphasic temperature profile.[2][3]

  • Initial Addition Phase (Cooling): The reaction is initiated at a reduced temperature, generally between 10°C and 20°C.[2][3] The methanesulfonyl chloride is added portion-wise or via a dropping funnel during this phase. This low temperature is crucial to control the initial exothermic burst and allow the cooling system to dissipate heat effectively.

  • Reaction Completion Phase (Warming): After the addition of the electrophile is complete, the reaction mixture is often warmed to a higher temperature, typically in the range of 40°C to 80°C, and held for a period of 0.5 to 5 hours.[2] This provides the necessary activation energy to drive the reaction to completion and ensure all starting material is consumed.

Q3: How does the choice of solvent impact thermal management?

The solvent plays a multifaceted role in temperature control. Key properties to consider include:

  • Heat Capacity: A solvent with a higher heat capacity can absorb more heat for a given temperature rise, providing a better thermal buffer against sudden exotherms.

  • Boiling Point: The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. A higher boiling point can be beneficial for the warming phase but also means a thermal runaway can reach a more dangerous temperature before boiling provides passive cooling.

  • Thermal Stability: Solvents themselves can degrade at elevated temperatures, which can introduce impurities.[4][5][6] Studies on other amine systems have shown that replacing water with organic diluents can, in some cases, increase the rate of thermal degradation.[4][6]

  • Solubility: The solvent must keep reactants and intermediates dissolved to ensure a homogeneous reaction and prevent localized hot spots.

Table 1: Properties of Common Solvents Used in MSI Synthesis [2][3]

SolventBoiling Point (°C)Heat Capacity (J/g·K)Key Considerations
Tetrahydrofuran (THF)66~1.7Good solubility for many organics; low boiling point limits reaction temperature.
Chloroform61~0.96Common lab solvent; low boiling point and potential toxicity.
Toluene111~1.69Higher boiling point allows for a wider temperature range; good for heat transfer.
Cyclohexane81~1.86Non-polar; may have limited solubility for starting materials.
Q4: What are the primary risks if the reaction temperature deviates above the recommended range?

Exceeding the optimal temperature range can lead to several negative outcomes:

  • Decreased Selectivity: Higher temperatures can provide sufficient energy to activate alternative reaction pathways, leading to the formation of impurities and a lower yield of the desired MSI product.

  • Thermal Decomposition: Reactants, the MSI product itself, or the solvent can begin to decompose at elevated temperatures.[7][8] This not only reduces yield but can also generate gaseous byproducts, increasing reactor pressure.[9]

  • Safety Hazards: The most significant risk is thermal runaway. An uncontrolled temperature spike can lead to a violent reaction, solvent boiling, and potential vessel rupture.[1][10]

Troubleshooting Guide: Thermal Management Issues

This guide provides a structured approach to diagnosing and resolving common temperature control problems during MSI reactions.

Issue 1: Temperature rises too quickly during methanesulfonyl chloride addition.
  • Symptoms: The temperature of the reaction pot increases rapidly, exceeding the setpoint of the cooling bath by more than 5-10°C. The cooling system is running at maximum capacity but cannot keep up.

  • Root Causes:

    • Addition Rate is Too High: The rate of addition of methanesulfonyl chloride is generating heat faster than the cooling system can remove it.

    • Insufficient Cooling: The cooling bath is not at the correct temperature, has insufficient volume or surface area contact, or the circulation is poor.

    • Inadequate Agitation: Poor stirring is creating localized "hot spots" where the reaction is proceeding much faster than in the bulk solution.

  • Solutions:

    • Immediately stop the addition of methanesulfonyl chloride.

    • Ensure the cooling system is functioning optimally (check bath temperature, fluid level, and circulation).

    • Increase the stirring rate to improve heat transfer to the vessel walls.

    • Once the temperature is back under control, resume the addition at a significantly slower rate.

    • For larger scale reactions, consider diluting the methanesulfonyl chloride in the reaction solvent to create a less concentrated stream for addition.[2]

Issue 2: The reaction has stalled and is not proceeding to completion.
  • Symptoms: After the initial exotherm and warming phase, analysis (e.g., TLC, LC-MS) shows a significant amount of unreacted 2-imidazolidinone.

  • Root Causes:

    • Insufficient Temperature/Time: The temperature of the warming phase may be too low, or the reaction time too short, to overcome the activation energy barrier for the final conversion.

    • Poor Reagent Quality: The methanesulfonyl chloride may have degraded due to improper storage.

    • Base Stoichiometry: An insufficient amount of the organic base (acid scavenger) was used, allowing the HCl byproduct to protonate the starting amine, rendering it non-nucleophilic.

  • Solutions:

    • Confirm the reaction temperature is at the target setpoint for the warming phase (e.g., 40-80°C).[2]

    • If the temperature is correct, consider extending the reaction time and continue to monitor for progress.

    • If the reaction still does not proceed, carefully consider adding a small additional charge of the organic base.

    • In future experiments, verify the quality of the reagents and ensure accurate stoichiometry.

Issue 3: How do I characterize the thermal risk of my specific reaction conditions before scaling up?
  • Symptoms: You are planning to scale up the reaction from grams to kilograms and need to understand the thermal profile to ensure safety.

  • Solution: Reaction Calorimetry.

    • Reaction calorimetry is an essential tool for safe process scale-up.[1] It measures the heat flow from a reaction in real-time, providing critical data.[11][12][13]

    • Key Parameters Obtained:

      • Heat of Reaction (ΔHrxn): The total amount of energy released per mole of reactant.

      • Heat Flow (Qr): The rate at which heat is generated, which dictates the required cooling power.

      • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction could reach under adiabatic conditions (i.e., with total cooling failure).

    • By performing a small-scale experiment in a reaction calorimeter, you can model the thermal behavior at a larger scale and design an appropriate engineering and cooling strategy to prevent runaway scenarios.[1]

Experimental Protocols & Visual Workflows

Protocol 1: Standard Lab-Scale Synthesis of this compound

This protocol is adapted from established patent literature and is intended for trained chemists in a controlled laboratory setting.[2][3]

  • Vessel Preparation: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Reagent Charging: Charge the flask with 2-imidazolidinone (1.0 eq), an organic base such as triethylamine (1.1 eq), and an anhydrous solvent like tetrahydrofuran (THF).

  • Initial Cooling: Place the flask in an ice-water or ice-acetone bath and cool the internal temperature to 10-15°C.

  • Controlled Addition: Dissolve methanesulfonyl chloride (1.05 eq) in a small amount of anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 45-90 minutes, ensuring the internal temperature does not exceed 20°C.

  • Warming & Reaction: Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction to 40°C using a heating mantle with a temperature controller.

  • Monitoring: Stir the reaction at 40°C for 1-3 hours. Monitor the reaction's progress by TLC or HPLC until the starting 2-imidazolidinone is consumed.

  • Workup & Isolation: Upon completion, cool the mixture, filter the triethylamine hydrochloride salt, and concentrate the filtrate under reduced pressure. The resulting residue can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure product.[2]

Diagrams and Workflows

MSI_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Setup Dry Glassware B Charge 2-Imidazolidinone, Base, & Solvent A->B C Cool to 10-15°C B->C D Dropwise Addition of MsCl Solution E Monitor Temperature (Maintain < 20°C) F Warm to 40°C G Hold & Stir (1-3h) Monitor Conversion H Cool & Filter Salt G->H I Concentrate Filtrate H->I J Recrystallize Product I->J

Temp_Troubleshooting Start Temperature Rising Unexpectedly During Addition Q1 Is Addition Ongoing? Start->Q1 A1 STOP ADDITION IMMEDIATELY Q1->A1 Yes Q2 Is Cooling System Optimal? Q1->Q2 No A1->Q2 A2 Check Bath Temp & Circulation Q2->A2 No Q3 Is Agitation Adequate? Q2->Q3 Yes A2->Q3 A3 Increase Stir Rate Q3->A3 No End Resume Addition at Slower Rate Once Temp is Stable Q3->End Yes A3->End

References

  • WO2023017474A1 - Flow synthesis process for the production of sulfonylurea compounds.
  • One-Pot Synthesis of Thio-Augmented Sulfonylureas via a Modified Bunte's Reaction. (2022).
  • Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents.
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  • CAS 41730-79-4: 1-(Methylsulfonyl)-2-imidazolidinone. CymitQuimica.
  • Synthesis of sulfonylureas from carboxylic acids and sulfonamides via Curtius rearrangement.
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  • Material Safety Data Sheet - 1,3-Dimethyl-2-imidazolidinone, 98%. Cole-Parmer.
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  • Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. (2020).
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  • Calorimetric Determination of the Enthalpy of the Reaction of Formation of a Silver(I) Monocomplex with 1-Methyl-2-Mercaptoimidazole. (2024).
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issues with reagent purity for 1-Methanesulfonyl-2-imidazolidinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Methanesulfonyl-2-imidazolidinone, a key intermediate in pharmaceutical and agrochemical development.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a specific focus on issues arising from reagent purity.

The successful synthesis of this compound is highly dependent on the quality of the starting materials. Impurities in reagents can lead to side reactions, low yields, and difficult purification processes. This guide is structured to help you identify, understand, and resolve these issues effectively.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in the synthesis of this compound, starting from the evaluation of raw materials to the final product analysis.

Caption: Troubleshooting workflow for this compound synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Methanesulfonyl Chloride (MsCl) Purity

Question 1: My reaction is sluggish and the yield of this compound is lower than expected. Could impurities in my methanesulfonyl chloride be the cause?

Answer: Yes, impurities in methanesulfonyl chloride (MsCl) are a common culprit for reduced yield and reaction rate. The primary impurity of concern is methanesulfonic acid (MSA), which forms from the hydrolysis of MsCl upon exposure to moisture.[2]

  • Causality: MSA does not participate in the desired reaction and its presence effectively lowers the concentration of the active reagent. Furthermore, the hydrochloric acid (HCl) produced during hydrolysis can protonate the ethylenediamine, rendering it less nucleophilic and slowing down the reaction.[2][3]

  • Troubleshooting Steps:

    • Verify Purity: Before use, check the purity of your MsCl. A simple method is to perform a titration to determine the acid content.

    • Purification: If significant acid contamination is detected, consider purifying the MsCl by distillation.[4] Alternatively, commercial suppliers offer high-purity MsCl suitable for pharmaceutical synthesis.[5]

    • Proper Handling: Always handle MsCl under anhydrous conditions in a well-ventilated fume hood to prevent moisture exposure and inhalation of corrosive fumes.[5][6][7]

Question 2: I'm observing unexpected byproducts in my crude reaction mixture. What are the likely side reactions related to MsCl impurities?

Answer: The presence of excess moisture and the resulting hydrolysis of MsCl can lead to several side reactions.

  • Hydrolysis: As mentioned, MsCl reacts with water to form methanesulfonic acid and HCl.[2]

  • Reaction with Base: The generated HCl will react with the base (e.g., triethylamine) used in the reaction, forming the corresponding hydrochloride salt. This reduces the amount of base available to neutralize the HCl produced in the main reaction, potentially leading to incomplete conversion.

The following diagram illustrates the hydrolysis of methanesulfonyl chloride:

MsCl_Hydrolysis MsCl Methanesulfonyl Chloride (CH₃SO₂Cl) MSA Methanesulfonic Acid (CH₃SO₃H) MsCl->MSA + H₂O HCl Hydrochloric Acid (HCl) MsCl->HCl + H₂O Water Water (H₂O)

Caption: Hydrolysis of methanesulfonyl chloride.

Section 2: Ethylenediamine (EDA) Purity

Question 3: My final product is difficult to purify and shows baseline impurities in the NMR. Could the issue be with my ethylenediamine?

Answer: Absolutely. The purity of ethylenediamine (EDA) is critical. Common impurities include water, carbon dioxide (which forms a carbamate), and higher polyethylene amines like diethylenetriamine (DETA) and triethylenetetramine (TETA) which are byproducts of its industrial synthesis.[8][9]

  • Causality:

    • Water: Reacts with MsCl, reducing its effective concentration and generating acidic byproducts.

    • Higher Amines (DETA, TETA): These are more nucleophilic than EDA and will react with MsCl to form undesired sulfonylated byproducts, complicating purification and reducing the yield of the target molecule.

    • Carbamates: These are generally unreactive under the reaction conditions and will persist as impurities.

  • Troubleshooting Steps:

    • Purity Verification: Use Gas Chromatography (GC) to check the purity of your EDA.[10] A purity of ≥99.5% is recommended.[11]

    • Purification: If necessary, EDA can be purified by drying over sodium hydroxide followed by distillation.[8][12] Storing EDA under an inert atmosphere (e.g., nitrogen) is crucial to prevent absorption of water and carbon dioxide.[12]

Recommended Purity Specifications for Reagents:

ReagentRecommended PurityCommon ImpuritiesAnalytical Method for Purity Check
Methanesulfonyl Chloride>99%Methanesulfonic acid, HCl, waterTitration, GC
Ethylenediamine≥99.5%[11]Water, CO₂, DETA, TETA[8][9]GC-FID[10]
1,1'-Carbonyldiimidazole>98%[13]Imidazole, water¹H NMR, HPLC
Section 3: 1,1'-Carbonyldiimidazole (CDI) Stability and Purity

Question 4: I'm using a two-step, one-pot synthesis involving 1,1'-Carbonyldiimidazole (CDI) to form the urea intermediate, but the reaction is not going to completion. What could be the problem?

Answer: The issue likely lies with the quality and handling of your 1,1'-Carbonyldiimidazole (CDI). CDI is highly sensitive to moisture and can readily hydrolyze back to imidazole and carbon dioxide.[14][15]

  • Causality: If your CDI has been improperly stored or is of low purity, a significant portion may have already decomposed. This reduces the amount of active reagent available to form the necessary acyl imidazole intermediate with the first amine, leading to an incomplete reaction.

  • Troubleshooting Steps:

    • Purity Assessment: The purity of CDI can be assessed by ¹H NMR to check for the presence of imidazole.[16]

    • Proper Storage and Handling: CDI should be stored in a desiccator over a strong drying agent like phosphorus pentoxide and handled under an inert atmosphere.[14]

    • Use Fresh Reagent: Whenever possible, use a freshly opened bottle of high-purity CDI.

The following diagram illustrates the hydrolysis of 1,1'-Carbonyldiimidazole:

CDI_Hydrolysis CDI 1,1'-Carbonyldiimidazole Imidazole Imidazole (2 eq.) CDI->Imidazole + H₂O CO2 Carbon Dioxide (CO₂) CDI->CO2 + H₂O Water Water (H₂O)

Caption: Hydrolysis of 1,1'-Carbonyldiimidazole.

Experimental Protocols

Protocol 1: Purification of Ethylenediamine by Distillation

This protocol describes a standard laboratory procedure for drying and purifying ethylenediamine.

  • Initial Drying: To a 1 L bottle of commercial ethylenediamine, add 60g of solid sodium hydroxide pellets.

  • Heating and Phase Separation: Gently heat the mixture on a water bath for 10 hours. Above 60°C, two phases will separate.[12]

  • Decantation: Carefully decant the upper ethylenediamine layer.

  • Reflux with Sodium: Add 4g of metallic sodium to the decanted ethylenediamine and reflux for 2 hours under a nitrogen atmosphere.[12]

  • Fractional Distillation: Distill the ethylenediamine under a nitrogen atmosphere, collecting the fraction that boils at 117.2°C at 760 mmHg.[12]

  • Storage: Store the purified ethylenediamine in a tightly sealed container under nitrogen, away from light and moisture.

Protocol 2: Quality Control of Methanesulfonyl Chloride via Titration

This procedure provides a method to determine the acidic impurity content in methanesulfonyl chloride.

  • Sample Preparation: Accurately weigh approximately 2 g of methanesulfonyl chloride into a flask containing 50 mL of deionized water.

  • Titration: Titrate the solution with a standardized 0.1 N sodium hydroxide solution using phenolphthalein as an indicator.

  • Calculation: Calculate the percentage of acidic impurities (as methanesulfonic acid).

Conclusion

The synthesis of this compound is a robust reaction, but its success is intrinsically linked to the purity of the starting materials. By implementing rigorous quality control checks on your reagents and following proper handling and purification procedures, you can significantly improve your reaction outcomes, leading to higher yields and a more straightforward purification process.

References

  • BioCrick. CDI (1,1′-Carbonyldiimidazole) | CAS:530-62-1. [Link]

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catalyst selection and optimization for 1-Methanesulfonyl-2-imidazolidinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-Methanesulfonyl-2-imidazolidinone. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to researchers in the field. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical laboratory application, ensuring your synthesis is both successful and efficient.

I. Understanding the Reaction: The Role of the "Catalyst"

The synthesis of this compound is primarily achieved through the reaction of 2-imidazolidinone with methanesulfonyl chloride.[1][2] While traditionally this reaction is facilitated by an organic base acting as an acid-capturing agent rather than a true catalyst in the classical sense, its selection and optimization are critical for the success of the synthesis.[1][2] The base deprotonates the 2-imidazolidinone, increasing its nucleophilicity to attack the methanesulfonyl chloride. The choice of base, solvent, and temperature significantly impacts reaction rate, yield, and purity.

Below is a troubleshooting guide and frequently asked questions to address common challenges encountered during this synthesis.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Acid Scavenging: The generated HCl is not being effectively neutralized, leading to side reactions or inhibition of the primary reaction. 2. Poor Nucleophilicity of 2-imidazolidinone: The base may not be strong enough to sufficiently deprotonate the starting material. 3. Reaction Temperature Too Low: Insufficient thermal energy for the reaction to proceed at a reasonable rate. 4. Degradation of Methanesulfonyl Chloride: Moisture in the reaction can lead to the hydrolysis of the highly reactive methanesulfonyl chloride.1. Optimize Base Selection: Switch to a stronger, non-nucleophilic base like triethylamine or consider using a slight excess (1.1-1.5 equivalents). 2. Solvent Optimization: Use an anhydrous aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene to improve solubility and prevent side reactions.[1][2] 3. Increase Reaction Temperature: Gradually increase the temperature in 10°C increments, monitoring for product formation and potential decomposition. A typical range is between 40-80°C.[1][2] 4. Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Byproducts 1. Reaction Temperature Too High: Can lead to decomposition of starting materials, intermediates, or the final product. 2. Excess Methanesulfonyl Chloride: Unreacted methanesulfonyl chloride can lead to side reactions. 3. Presence of Water: Hydrolysis of methanesulfonyl chloride to methanesulfonic acid can catalyze side reactions. 4. Non-optimal Base: A nucleophilic base like pyridine could potentially react with methanesulfonyl chloride.1. Lower Reaction Temperature: Conduct the reaction at a lower temperature for a longer duration. 2. Stoichiometric Control: Use a precise 1:1 molar ratio of 2-imidazolidinone to methanesulfonyl chloride.[1] 3. Strict Anhydrous Conditions: As mentioned above, ensure all reagents and solvents are free of moisture. 4. Select a Non-Nucleophilic Base: Triethylamine is a common and effective choice.[1][2]
Difficult Product Isolation/Purification 1. Incomplete Reaction: The presence of unreacted starting materials complicates purification. 2. Formation of Salt Byproducts: The hydrochloride salt of the base can be difficult to remove. 3. Product Oiling Out: The product may not crystallize properly from the chosen recrystallization solvent.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion. 2. Aqueous Workup: After the reaction, a water wash can help remove the salt byproduct. The choice of extraction solvent is crucial. 3. Optimize Recrystallization: Screen different solvent systems for recrystallization. Mixtures of ethanol/water or methanol/water have been reported to be effective.[1][2]

III. Frequently Asked Questions (FAQs)

Q1: What is the best "catalyst" (base) for the synthesis of this compound?

The most commonly used and effective bases are tertiary amines, with triethylamine being a frequent choice.[1][2] Pyridine and even Dimethylformamide (DMF) have also been reported.[1] The "best" base depends on the specific reaction conditions, including the solvent and temperature. A non-nucleophilic, sufficiently strong base to deprotonate 2-imidazolidinone is ideal.

Q2: How do I choose the right solvent for this reaction?

Anhydrous aprotic solvents are preferred to prevent the hydrolysis of methanesulfonyl chloride.[1][2] Common choices include:

  • Chlorinated solvents: Dichloromethane (DCM), Chloroform[1][2]

  • Ethers: Tetrahydrofuran (THF)[2]

  • Aromatic hydrocarbons: Toluene, Benzene[1]

The choice of solvent can influence the solubility of the starting materials and the reaction temperature. It is advisable to screen a few solvents to find the optimal one for your specific setup.

Q3: What is the optimal temperature and reaction time?

The reaction is typically run at temperatures ranging from 10°C to 80°C.[1] A common approach is to add the methanesulfonyl chloride at a lower temperature (e.g., 15-20°C) and then warm the reaction mixture to a higher temperature (e.g., 40-80°C) to drive it to completion.[1][2] Reaction times can vary from 2 to 7 hours.[1] It is crucial to monitor the reaction progress by TLC or HPLC to determine the optimal time.

Q4: What are the critical safety precautions for this synthesis?

Methanesulfonyl chloride is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction can be exothermic, so controlled addition of reagents is important.

Q5: How can I improve the yield and purity of my product?

  • Purity of Starting Materials: Ensure that the 2-imidazolidinone and methanesulfonyl chloride are of high purity.

  • Strict Anhydrous Conditions: As emphasized before, moisture is detrimental to this reaction.

  • Controlled Addition: Add the methanesulfonyl chloride dropwise to the mixture of 2-imidazolidinone and base to control the reaction rate and temperature.

  • Effective Purification: Recrystallization is a key step for obtaining a high-purity product. Experiment with different solvent systems to achieve the best results.

IV. Experimental Protocols & Data

Detailed Step-by-Step Methodology

A representative experimental protocol based on literature is provided below.[1][2]

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-imidazolidinone (1.0 eq) and the chosen anhydrous solvent (e.g., THF, 10 mL/mmol of 2-imidazolidinone).

  • Base Addition: Add the organic base (e.g., triethylamine, 1.1 eq) to the flask and stir the mixture until the 2-imidazolidinone is fully dissolved.

  • Reagent Addition: Cool the mixture to the desired starting temperature (e.g., 20°C). Dissolve methanesulfonyl chloride (1.0 eq) in the same anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes.

  • Reaction: After the addition is complete, warm the reaction mixture to the target temperature (e.g., 40°C) and let it stir for the determined reaction time (e.g., 5 hours), monitoring by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If using a water-miscible solvent like THF, it can be removed under reduced pressure. The residue can then be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove the triethylamine hydrochloride salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., methanol/water).

Data Summary: Influence of Reaction Parameters on Yield

The following table summarizes the impact of different bases and solvents on the yield of this compound, as adapted from patent literature.[1][2]

Base Solvent Temperature (°C) Time (h) Yield (%) Reference
TriethylamineChloroform20 -> 401 + 178[1][2]
TriethylamineBenzene20 -> 401 + 577[1]
TriethylamineTHF20 -> 401.5 + 580[2]
PyridineCyclohexane12 -> 400.67 + 1.576[1]
DMFToluene15 -> 800.67 + 478.5[1][2]

V. Visualizing the Process

Reaction Workflow

G cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification A Charge Reactor with 2-imidazolidinone & Solvent B Add Organic Base (e.g., Triethylamine) A->B C Controlled Addition of Methanesulfonyl Chloride B->C D Heat to Reaction Temperature (e.g., 40-80°C) & Stir C->D E Aqueous Workup to Remove Salt Byproduct D->E F Recrystallization E->F G Drying to Obtain Pure Product F->G

Caption: Workflow for this compound Synthesis.

Troubleshooting Logic

G Start Low Yield or Incomplete Reaction Q1 Are Reaction Conditions Anhydrous? Start->Q1 Sol1 Dry Solvents & Glassware, Use Inert Atmosphere Q1->Sol1 No Q2 Is the Base Strong Enough? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Switch to a Stronger Base (e.g., Triethylamine) Q2->Sol2 No Q3 Is the Temperature Optimal? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Gradually Increase Temperature (40-80°C) Q3->Sol3 No End Re-evaluate Reaction Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting Flowchart for Low Yield Issues.

VI. References

  • One‐pot synthesis of sulfonylureas from sulfonyl chlorides by Pd(0) - ResearchGate. Available at: [Link]

  • CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one - Google Patents. Available at:

  • CN102408374A - Synthesis method of 1-methylsulfonyl 2-imidazolidinone - Google Patents. Available at:

Sources

avoiding decomposition of 1-Methanesulfonyl-2-imidazolidinone during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 1-Methanesulfonyl-2-imidazolidinone (MSI). This resource is designed for researchers, scientists, and drug development professionals who utilize MSI in their synthetic workflows. As a key intermediate in the synthesis of various pharmaceuticals, including the antibiotic Mezlocillin, ensuring the stability of MSI during reactions is paramount to achieving high yields and purity.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of working with this versatile compound.

Introduction to this compound (MSI)

This compound (CAS 41730-79-4) is a cyclic sulfonylurea derivative.[2][3] Its structure, featuring an imidazolidinone ring with a methanesulfonyl group on one of the nitrogen atoms, imparts a unique combination of stability and reactivity. While generally stable under standard conditions, the electron-withdrawing nature of the methanesulfonyl group can render the molecule susceptible to decomposition under certain reaction conditions.[2][4] Understanding these limitations is crucial for its successful application in multi-step syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for MSI?

While specific mechanistic studies on MSI are limited, drawing parallels with structurally related sulfonylureas and N-sulfonyl amides allows us to predict two primary decomposition pathways:

  • Hydrolysis of the Sulfonyl-Nitrogen (S-N) Bond: This is the most probable decomposition route, particularly under acidic conditions. The nitrogen of the imidazolidinone ring can be protonated, making the sulfur atom more susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture. This would lead to the cleavage of the S-N bond, yielding 2-imidazolidinone and methanesulfonic acid.

  • Ring-Opening of the Imidazolidinone Core: The imidazolidinone ring is generally stable. However, under harsh conditions, such as in the presence of strong Lewis acids or highly nucleophilic reagents, ring-opening could occur. This is a less common pathway under typical synthetic conditions.

Troubleshooting Guide: A Proactive Approach to MSI Stability

This section addresses common issues encountered during reactions involving MSI and provides actionable solutions to mitigate decomposition.

Issue 1: Low Yield or Unexpected Byproducts When Using Acidic Conditions

Symptoms:

  • You observe a significant decrease in the expected product yield.

  • TLC or LC-MS analysis reveals the presence of a polar byproduct with a mass corresponding to 2-imidazolidinone.

Root Cause Analysis: MSI, similar to other sulfonylureas, is susceptible to decomposition in acidic media. The protonation of the amide nitrogen within the ring or the sulfonyl oxygen can activate the S-N bond towards cleavage.

Preventative Measures & Corrective Actions:

  • pH Control: If possible, maintain the reaction pH in the neutral to slightly basic range (pH 7-9). Use of a non-nucleophilic base can be beneficial.

  • Choice of Acid: If an acid is required, opt for a weaker organic acid over a strong mineral acid. Perform a small-scale trial to assess the stability of MSI under the proposed acidic conditions.

  • Temperature Management: Run the reaction at the lowest effective temperature to minimize the rate of acid-catalyzed hydrolysis.

  • Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of MSI to acidic conditions.

ParameterRecommended ConditionRationale
pH 7 - 9Minimizes acid-catalyzed hydrolysis of the S-N bond.
Acid Type Weak organic acids (e.g., acetic acid)Less prone to cause rapid decomposition compared to strong mineral acids.
Temperature Lowest effective temperatureReduces the rate of decomposition reactions.
Reaction Time MinimizedLessens the duration of exposure to potentially harsh conditions.
Issue 2: Decomposition of MSI at Elevated Temperatures

Symptoms:

  • You notice a decrease in product yield in reactions run at high temperatures (e.g., > 80-100 °C).

  • Off-gassing or pressure buildup is observed in a sealed reaction vessel.

  • Analysis shows multiple unidentifiable byproducts.

Root Cause Analysis: While MSI is thermally stable under normal conditions, prolonged exposure to high temperatures can lead to thermal decomposition.[4] The safety data sheet for MSI indicates that hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides, suggesting fragmentation of the molecule at elevated temperatures.[4]

Preventative Measures & Corrective Actions:

  • Optimize Reaction Temperature: Determine the minimum temperature required for your desired transformation.

  • Solvent Selection: Choose a solvent with a boiling point that allows the reaction to proceed at a controlled and moderate temperature.

  • Inert Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative decomposition pathways at higher temperatures.

Issue 3: Suspected Nucleophilic Attack on the Sulfonyl Group

Symptoms:

  • In the presence of strong nucleophiles (e.g., organometallics, certain amines), you observe byproducts resulting from the displacement of the methanesulfonyl group.

Root Cause Analysis: The sulfur atom in the methanesulfonyl group is electrophilic and can be a target for strong nucleophiles. This can lead to the cleavage of the S-N bond.

Preventative Measures & Corrective Actions:

  • Protecting Group Strategy: If the nucleophile is an amine, consider protecting it before introducing it to the reaction mixture containing MSI.

  • Order of Addition: Add the nucleophile slowly and at a low temperature to control its reactivity.

  • Use of Less Nucleophilic Reagents: If the reaction chemistry allows, explore the use of less aggressive nucleophiles.

Experimental Protocols

Protocol 1: Monitoring MSI Stability by HPLC

This protocol provides a general method for monitoring the stability of MSI in a reaction mixture, adapted from methods used for similar compounds.[5]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient:

  • Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

Flow Rate: 1.0 mL/min Detection Wavelength: 210 nm Injection Volume: 10 µL

Procedure:

  • Prepare a standard solution of MSI in a suitable solvent (e.g., acetonitrile).

  • At various time points during your reaction, withdraw a small aliquot of the reaction mixture.

  • Quench the reaction if necessary (e.g., by neutralizing with a base if the reaction is acidic).

  • Dilute the aliquot with the mobile phase to a suitable concentration.

  • Inject the sample onto the HPLC and monitor for the appearance of new peaks, which may indicate decomposition products. The retention time of 2-imidazolidinone would be significantly shorter than that of MSI due to its higher polarity.

Visualizing Decomposition Pathways and Prevention

Decomposition Workflow

cluster_conditions Causal Conditions MSI This compound (MSI) Harsh_Conditions Harsh Reaction Conditions Acidic_pH Acidic pH (e.g., < 4) Harsh_Conditions->Acidic_pH High_Temp High Temperature (> 80°C) Harsh_Conditions->High_Temp Strong_Nu Strong Nucleophiles Harsh_Conditions->Strong_Nu Decomposition Decomposition Acidic_pH->Decomposition Initiates High_Temp->Decomposition Initiates Strong_Nu->Decomposition Initiates SN_Cleavage S-N Bond Cleavage Decomposition->SN_Cleavage Leads to Ring_Opening Ring Opening (Less Common) Decomposition->Ring_Opening Can lead to Thermal_Frag Thermal Fragmentation Decomposition->Thermal_Frag At high temp Imidazolidinone 2-Imidazolidinone SN_Cleavage->Imidazolidinone MSA Methanesulfonic Acid SN_Cleavage->MSA Ring_Opened Ring-Opened Products Ring_Opening->Ring_Opened Gases CO, CO₂, NOx Thermal_Frag->Gases Products Decomposition Products

Caption: Potential decomposition pathways of MSI under harsh reaction conditions.

Preventative Workflow

Start Reaction Planning with MSI Condition_Screen Screen Reaction Conditions Start->Condition_Screen pH_Control Maintain Neutral/Slightly Basic pH Condition_Screen->pH_Control Temp_Control Use Lowest Effective Temperature Condition_Screen->Temp_Control Reagent_Choice Select Mild Reagents Condition_Screen->Reagent_Choice Reaction_Setup Reaction Setup pH_Control->Reaction_Setup Temp_Control->Reaction_Setup Reagent_Choice->Reaction_Setup Inert_Atmosphere Use Inert Atmosphere Reaction_Setup->Inert_Atmosphere Slow_Addition Slow Reagent Addition Reaction_Setup->Slow_Addition Monitoring In-Process Monitoring (e.g., HPLC) Inert_Atmosphere->Monitoring Slow_Addition->Monitoring Analysis Analyze for MSI and Byproducts Monitoring->Analysis Analysis->Condition_Screen If decomposition observed Workup Reaction Workup Analysis->Workup If stable Quench Appropriate Quenching Workup->Quench Stable_Product Stable Product Formation Quench->Stable_Product

Caption: A proactive workflow to ensure the stability of MSI during reactions.

References

  • SAFETY DATA SHEET: this compound. TCI Chemicals. (2025-11-18).
  • Analysis of polymerized impurities in mezlocillin sodium and sulbenicillin sodium using two chromatographic separation mechanisms coupled to tandem mass spectrometry. PubMed. (2022-01-07).
  • CAS 41730-79-4: 1-(Methylsulfonyl)-2-imidazolidinone. CymitQuimica.
  • Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. PMC - PubMed Central.
  • Determination of mezlocillin and its penicilloate and penilloate by high-performance liquid chromatography and stability of mezlocillin at different temperatures.
  • Ring-Opening Reactions of Imidazolidines and Hexahydropyrimidines with Grignard Reagents. Request PDF.
  • Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation.
  • Synthesis of Polycyclic Imidazolidinones via Cascade [3 + 2]-Annulation of β-Oxo-acrylamides with Cyclic N-Sulfonyl Imines.
  • Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017-08-15).
  • 1-(METHYLSULFONYL)-2-IMIDAZOLIDINONE. gsrs.
  • This compound. CymitQuimica.
  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. PMC - NIH.
  • Imidazolidinone synthesis. Organic Chemistry Portal.
  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI.
  • 1-(Methylsulphonyl)imidazolidin-2-one | C4H8N2O3S | CID 3016296. PubChem.
  • 1-(Methylsulfonyl)-2-imidazolidinone. CAS Common Chemistry.
  • Thermodynamics and reaction mechanism of urea decomposition. RSC Publishing.
  • RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Impactfactor. (2024-12-25).
  • Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. MDPI.
  • Reaction of N-(tosylmethyl)ureas with NaCN: Synthetic and Mechanistic Aspects. MDPI.
  • 1-Methylsulfonyl-2-imidazolidinone. ChemBK. (2024-04-09).
  • Urea Decomposition Mechanism by Dinuclear Nickel Complexes. MDPI. (2023-02-09).
  • HPLC Method for Simultaneous Determination of Impurities and Degrad
  • Thermal decomposition of carboxylate ionic liquids: trends and mechanisms.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Urea Decomposition Mechanism by Dinuclear Nickel Complexes. MDPI.
  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characteriz
  • IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLIC
  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
  • Thermal and Hydrolytic Decomposition of Urea for Automotive Selective Catalytic Reduction Systems: Thermochemical and Practical Aspects.
  • (PDF) RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride.
  • (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2025-11-03).
  • Ozonolysis Products of N-Mesyl- and N-Tosyl-2-(cycloalk-1-en-1-yl)anilines in the Synthesis of Benzo-Fused N,N-Heterocycles.
  • Mechanistic studies in the chemistry of urea. Part 8. Reactions of urea, 1-methylurea, and 1,3-dimethylurea with some acyloins and butane-2,3-dione (diacetyl) in acid solution. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Analysis of pharmaceuticals and drug related impurities using Agilent instrument
  • Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydr
  • Schematic reactions representing the hydrolysis of urea by the urease enzyme[1]. ResearchGate.

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Technical Support Center: Handling and Disposal of 1-Methanesulfonyl-2-imidazolidinone Waste

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the proper handling and disposal of 1-Methanesulfonyl-2-imidazolidinone (CAS RN: 41730-79-4) waste. Our goal is to ensure laboratory safety and environmental compliance by offering scientifically sound and practical advice.

Section 1: Understanding this compound

This compound is a white to off-white crystalline solid commonly used as a pharmaceutical intermediate.[1] Its structure, featuring a sulfonylurea-like linkage, is key to understanding its reactivity and degradation pathways.

Key Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 41730-79-4[2][3][4][5]
Molecular Formula C₄H₈N₂O₃S[1][2][6]
Molecular Weight 164.18 g/mol [1][6]
Melting Point 188-190 °C[1][6]
Appearance White to off-white crystalline powder[1][6]
Stability Moderately stable under standard conditions[2]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and disposal of this compound.

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a skin and eye irritant.[4] Direct contact should be avoided by wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q2: What are the known chemical incompatibilities of this compound?

A2: This compound is known to be incompatible with strong oxidizing agents.[7] Contact with these substances should be strictly avoided to prevent potentially hazardous reactions.

Q3: Can I dispose of small quantities of this compound waste down the drain?

A3: Direct disposal of untreated this compound waste down the drain is not recommended. However, after chemical degradation to less hazardous byproducts and subsequent neutralization, disposal into the sanitary sewer may be permissible, subject to local regulations and institutional policies.[8]

Q4: What are the expected thermal decomposition products?

A4: While specific thermal decomposition data for this compound is limited, based on its structure, hazardous decomposition products upon combustion are expected to include carbon monoxide, carbon dioxide, and oxides of nitrogen and sulfur.[7]

Q5: Is this compound considered a hazardous waste by the EPA?

A5: Based on available information, this compound does not meet the criteria for a listed hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it is the responsibility of the waste generator to make a final determination. Even if classified as non-hazardous, it should be managed responsibly to minimize environmental impact.

Section 3: Troubleshooting Guide

This section provides solutions to common issues encountered during the handling and disposal of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Unexpected reaction or fuming during storage or handling. Inadvertent contact with an incompatible substance, such as a strong oxidizing agent.1. Immediately and safely distance yourself from the reaction. 2. If safe to do so, ensure the area is well-ventilated. 3. Consult your institution's emergency response procedures. 4. Review storage and handling procedures to prevent future incidents.
Solid waste appears discolored or has an unusual odor. Potential contamination or slow degradation due to improper storage conditions (e.g., exposure to moisture or heat).1. Handle the material with caution in a well-ventilated fume hood. 2. Do not attempt to use the material in experiments. 3. Dispose of the material following the chemical degradation and disposal protocols outlined in this guide. 4. Review storage conditions to ensure they are cool, dry, and away from direct sunlight.
Difficulty dissolving the compound for experimental use. Use of an inappropriate solvent.This compound is a polar compound.[2] Attempt dissolution in polar solvents. Gentle heating may aid dissolution, but be mindful of potential thermal degradation.

Section 4: Experimental Protocols for Waste Disposal

The primary mechanism for the degradation of sulfonylurea-type compounds is hydrolysis of the sulfonylurea bridge, which can be catalyzed by either acid or base.[9] This process breaks the molecule into a sulfonamide and an amino-imidazolidinone derivative, which are generally less hazardous.

Laboratory-Scale Chemical Degradation Protocol

This protocol is designed for the treatment of small quantities of this compound waste generated in a research setting.

Diagram of the Chemical Degradation Workflow

cluster_prep Preparation cluster_degradation Degradation cluster_neutralization Neutralization cluster_disposal Disposal prep_ppe Don PPE: Lab coat, gloves, safety glasses prep_fume_hood Work in a certified chemical fume hood add_waste Add waste to reaction vessel prep_fume_hood->add_waste add_reagent Slowly add degradation reagent (Acid or Base) add_waste->add_reagent stir_heat Stir and gently heat (if necessary) add_reagent->stir_heat monitor Monitor reaction (e.g., TLC, LC-MS) stir_heat->monitor cool Cool reaction mixture monitor->cool neutralize Neutralize to pH 6-8 cool->neutralize verify_ph Verify pH with pH paper or meter neutralize->verify_ph check_reg Check institutional and local regulations verify_ph->check_reg drain_disposal Dispose down the drain with copious amounts of water check_reg->drain_disposal

Caption: Workflow for the chemical degradation and disposal of this compound waste.

4.1.1 Acid-Catalyzed Hydrolysis

  • Preparation: In a certified chemical fume hood, wear appropriate PPE. Prepare a 1 M solution of hydrochloric acid (HCl).

  • Reaction: For every 1 gram of this compound waste, slowly and with stirring, add 20 mL of 1 M HCl.

  • Heating and Monitoring: Gently heat the mixture to 50-60°C with continuous stirring for a minimum of 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Neutralization: Allow the reaction mixture to cool to room temperature. Slowly add a sufficient amount of a base, such as 1 M sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃), with stirring until the pH of the solution is between 6 and 8. Verify the pH using pH paper or a calibrated pH meter.

  • Disposal: Check with your institution's environmental health and safety office for final approval. If permitted, the neutralized solution can be poured down the sanitary sewer with copious amounts of water.[8]

4.1.2 Base-Catalyzed Hydrolysis

  • Preparation: In a certified chemical fume hood, wear appropriate PPE. Prepare a 1 M solution of sodium hydroxide (NaOH).

  • Reaction: For every 1 gram of this compound waste, slowly and with stirring, add 20 mL of 1 M NaOH.

  • Heating and Monitoring: Gently heat the mixture to 50-60°C with continuous stirring for a minimum of 4 hours. Monitor the reaction's completion as described for the acid-catalyzed method.

  • Neutralization: After cooling to room temperature, slowly add a sufficient amount of a 1 M solution of a suitable acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), with stirring until the pH is between 6 and 8. Confirm the pH with a pH meter or pH paper.

  • Disposal: Following institutional and local guidelines, the neutralized solution may be disposed of down the drain with plenty of water.[8]

Disposal of Solid Waste and Contaminated Materials
  • Solid Waste: Bulk quantities of expired or unwanted this compound should be treated using the chemical degradation protocols above. If chemical treatment is not feasible, the waste must be disposed of through a licensed hazardous waste disposal company.

  • Contaminated Labware: Glassware and other lab materials contaminated with this compound should be rinsed with a suitable solvent (e.g., water, methanol). The rinsate should be collected and treated as chemical waste. After thorough cleaning, the labware can be washed as usual.

  • Contaminated PPE: Disposable gloves, bench paper, and other contaminated PPE should be collected in a designated waste bag and disposed of as solid chemical waste through your institution's waste management program.

Section 5: Logical Relationships in Waste Management

Diagram of Waste Management Decision Tree

cluster_options Disposal Options start This compound Waste Generated is_bulk Bulk solid or concentrated solution? start->is_bulk is_contaminated Contaminated materials (PPE, labware)? is_bulk->is_contaminated No degrade Chemical Degradation (Acid or Base Hydrolysis) is_bulk->degrade Yes rinse Rinse with appropriate solvent is_contaminated->rinse Labware solid_waste Dispose as solid chemical waste is_contaminated->solid_waste PPE neutralize Neutralization degrade->neutralize drain_disposal Drain Disposal (with approval) neutralize->drain_disposal disposal_company Licensed Waste Disposal Company collect_rinsate Collect rinsate as chemical waste rinse->collect_rinsate collect_rinsate->degrade

Caption: Decision tree for the appropriate management of different forms of this compound waste.

References

  • Tokyo Chemical Industry Co., Ltd. (2025). SAFETY DATA SHEET: this compound.
  • CymitQuimica. (n.d.). CAS 41730-79-4: 1-(Methylsulfonyl)-2-imidazolidinone.
  • ChemBK. (2024). 1-Methylsulfonyl-2-imidazolidinone.
  • PubChem. (n.d.). 1-(Methylsulphonyl)imidazolidin-2-one.
  • Pharmaffiliates. (n.d.). 41730-79-4 | Chemical Name : this compound.
  • GSRI. (n.d.). 1-(METHYLSULFONYL)-2-IMIDAZOLIDINONE.
  • Preclinical Research CRO. (n.d.). CAS 41730-79-4 this compound.
  • Benchchem. (2025). Application Notes and Protocols: N-Sulfonyl-Based Oxidizing Agents in Organic Synthesis.
  • Renström, E., & colleagues. (2008). Why Treatment Fails in Type 2 Diabetes. PLoS Medicine, 5(11), e234. [Link]

  • Sarmah, A. K., & Sabadie, J. (2002). Hydrolysis of sulfonylurea herbicides in soils and aqueous solutions: a review. Journal of Agricultural and Food Chemistry, 50(22), 6217-6234. [Link]

  • Remedi, M. S., & Nichols, C. G. (2008). Mechanism For Sulfonylurea Treatment Failure In Type 2's. Diabetes In Control. Retrieved from [Link]

  • King, J. F., & Lee, T. M. (1987). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 59(12), 1637-1642. [Link]

  • Missouri State University. (2023). Waste Neutralization Guidance. Retrieved from Missouri State University Environmental Management website.
  • Google Patents. (n.d.). CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • European Chemicals Agency (ECHA). (n.d.). 1-(methylsulfonyl)imidazolidin-2-one.
  • CAS Common Chemistry. (n.d.). 1-(Methylsulfonyl)-2-imidazolidinone.
  • Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1289. [Link]

  • Sola, D., Rossi, L., Schianca, G. P., Maffioli, P., Bigliocca, M., Mella, R., ... & Derosa, G. (2015). Sulfonylureas and their use in clinical practice. Archives of medical science : AMS, 11(4), 840–848. [Link]

  • Cornell University Environmental Health and Safety. (n.d.). 7.1.2 Acid Neutralization.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • University of Rochester. (2024). Disposal Protocol for High Level Disinfectants (HLDs). Retrieved from University of Rochester Environmental Health & Safety website.
  • Youth Medical Journal. (2022). The Evolution of Sulfonylureas as Hypoglycaemic Drugs Over Time, their Mechanisms and how they Treat Symptoms of Type II Diabetes Mellitus.
  • ResearchGate. (2025). Sulfonylurea secondary failure mechanism identified.
  • DiabetesontheNet. (2023). Prescribing pearls: A guide to sulfonylureas.

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Validation & Comparative

A Comparative Guide for the Discerning Chemist: Selecting the Optimal Sulfonylating Agent with a Focus on 1-Methanesulfonyl-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

For the medicinal chemist and process development scientist, the sulfonamide and sulfonate ester functionalities are not merely structural motifs; they are powerful tools to modulate physicochemical properties, enhance biological activity, and create robust synthetic intermediates. The selection of the appropriate sulfonylating agent is therefore a critical decision, directly impacting yield, purity, and scalability. This guide provides an in-depth comparison of 1-Methanesulfonyl-2-imidazolidinone with traditional sulfonylating agents, offering experimental insights and mechanistic rationale to inform your synthetic strategy.

The Modern Sulfonylation Toolbox: An Overview

The sulfonylation landscape has evolved beyond the classical workhorses of tosyl chloride (TsCl) and mesyl chloride (MsCl). While these reagents remain invaluable, their high reactivity can be a double-edged sword, often leading to challenges in chemoselectivity and handling. This has driven the development of reagents like this compound, which offers a unique profile of reactivity and stability.

ReagentStructurePhysical StateMolecular WeightKey Characteristics
This compound C4H8N2O3SWhite crystalline solid[1]164.18 g/mol [1]High stability, low hygroscopicity, excellent for selective N-sulfonylation.
Tosyl Chloride (TsCl) C7H7ClO2SWhite solid190.65 g/mol Widely used, moderately reactive, good for O-sulfonylation.
Mesyl Chloride (MsCl) CH3ClO2SColorless liquid[2]114.55 g/mol [2]Highly reactive, moisture-sensitive, potent activating agent for alcohols.[2]
Triflic Anhydride (Tf₂O) C2F6O5S2Fuming liquid282.14 g/mol Extremely reactive, powerful electrophile for challenging substrates.

The Litmus Test: Chemoselective Sulfonylation of Amines

The synthesis of sulfonamides is a cornerstone of drug discovery. A key challenge arises when a substrate presents multiple nucleophilic sites, such as an amine and a hydroxyl group. Here, the choice of sulfonylating agent dictates the outcome.

Experimental Protocol: Competitive N- vs. O-Sulfonylation

To illustrate the differing selectivities, we consider the reaction of 4-aminophenol with our panel of sulfonylating agents.

Caption: A generalized workflow for assessing the chemoselectivity of sulfonylating agents.

Performance Analysis and Causality
  • This compound: This reagent demonstrates exceptional selectivity for the more nucleophilic amine over the hydroxyl group. The resulting N-sulfonamide is typically formed in high yield with minimal contamination from the O-sulfonylated product. This is attributed to its moderated reactivity, allowing for greater discrimination between the two nucleophiles. Its solid nature and stability also contribute to ease of handling and accurate stoichiometry.

  • Tosyl Chloride & Mesyl Chloride: These more reactive sulfonyl chlorides often yield a mixture of N- and O-sulfonylated products. The high electrophilicity of the sulfur center in MsCl and TsCl reduces the activation energy barrier for reaction with both the amine and the alcohol, leading to diminished selectivity. While reaction conditions can be optimized (e.g., slow addition at low temperatures), achieving high selectivity can be challenging.

Data Summary: Representative Outcomes

ReagentPredominant ProductTypical Yield of N-SulfonamideNotes on Selectivity
This compound N-Sulfonamide>90%Excellent N-selectivity.
Tosyl Chloride (TsCl) Mixture of N- and O-isomers50-70%Moderate to good N-selectivity, often requires optimization.
Mesyl Chloride (MsCl) Mixture of N- and O-isomers40-60%Lower N-selectivity due to high reactivity.

Disclaimer: The yields presented are representative and can vary based on the specific substrate and reaction conditions.

Activating Alcohols: A Gateway to Further Functionalization

The conversion of an alcohol's hydroxyl group into a good leaving group is a fundamental transformation in organic synthesis. Sulfonate esters are excellent intermediates for subsequent nucleophilic substitution or elimination reactions.

Experimental Protocol: Sulfonylation of a Primary Alcohol

The reaction of 1-butanol with our sulfonylating agents serves as a model for the activation of primary alcohols.

Caption: A generalized workflow for the sulfonylation of alcohols.

Reactivity and Application Insights
  • This compound: While effective for amine sulfonylation, this reagent is generally less reactive towards alcohols compared to sulfonyl chlorides. This can be advantageous when selective N-sulfonylation is desired in the presence of an alcohol. For dedicated O-sulfonylation, more forcing conditions may be required.

  • Tosyl Chloride & Mesyl Chloride: Both TsCl and MsCl are highly effective for the conversion of alcohols to their corresponding sulfonate esters. MsCl is generally more reactive than TsCl and is often preferred for sterically hindered alcohols. The formation of mesylates is believed to proceed through a highly reactive sulfene intermediate (CH₂=SO₂) in the presence of a non-nucleophilic base.[2]

  • Triflic Anhydride (Tf₂O): For unreactive or sterically demanding alcohols, the exceptional electrophilicity of triflic anhydride makes it the reagent of choice. It rapidly converts alcohols to triflates, which are among the best leaving groups known.

Data Summary: Reactivity Profile

ReagentReactivity towards AlcoholsTypical Reaction TimeCommon Applications
This compound Low to ModerateHours to daysSelective N-sulfonylation in presence of alcohols.
Tosyl Chloride (TsCl) High1-12 hoursGeneral purpose activation of alcohols.
Mesyl Chloride (MsCl) Very High0.5-4 hoursActivation of primary, secondary, and hindered alcohols.[2]
Triflic Anhydride (Tf₂O) Extremely HighMinutes to 1 hourActivation of unreactive alcohols, formation of triflates.

Disclaimer: Reaction times are estimates and are highly dependent on the substrate and reaction conditions.

Unveiling the Mechanism: The "Why" Behind the "What"

The observed differences in reactivity and selectivity are rooted in the fundamental electronic and structural properties of these reagents.

G cluster_mechanism Generalized Sulfonylation Mechanism Nu Nucleophile (R-NH2 or R-OH) Sulfonyl Sulfonylating Agent (R'-SO2-LG) Nu->Sulfonyl Nucleophilic Attack Intermediate Tetrahedral Intermediate Sulfonyl->Intermediate Product Sulfonylated Product (R'-SO2-Nu-R) Intermediate->Product LeavingGroup Leaving Group (LG-) Intermediate->LeavingGroup

Caption: Generalized mechanism of nucleophilic attack on a sulfonylating agent.

Two key factors govern the outcome of a sulfonylation reaction:

  • Electrophilicity of the Sulfur Atom: The electron-withdrawing groups attached to the sulfonyl moiety dictate the electrophilicity of the sulfur atom. The trifluoromethyl groups in Tf₂O create a highly electron-deficient sulfur center, rendering it extremely reactive. The methyl and tolyl groups in MsCl and TsCl provide a moderate level of activation.

  • Nature of the Leaving Group (LG): A more stable leaving group (a weaker base) facilitates the reaction. The chloride ion is a good leaving group, contributing to the high reactivity of MsCl and TsCl. The 2-imidazolidinone anion, the leaving group from this compound, is a more stable and less reactive leaving group. This inherent stability tempers the reactivity of the parent molecule, leading to its enhanced selectivity.

Practical Considerations: A Guide to Safe and Effective Handling

In a laboratory setting, the ease of handling and safety profile of a reagent are of paramount importance.

ReagentHandling CharacteristicsKey Safety Precautions
This compound Crystalline solid, easy to weigh and handle. Low sensitivity to moisture.Standard laboratory PPE.
Tosyl Chloride (TsCl) Crystalline solid, can be an irritant.Handle in a fume hood, avoid inhalation of dust.
Mesyl Chloride (MsCl) Corrosive and lachrymatory liquid. Highly reactive with water and nucleophiles.Must be handled in a fume hood with appropriate gloves and eye protection.[2]
Triflic Anhydride (Tf₂O) Highly corrosive and moisture-sensitive liquid. Reacts violently with water.Requires specialized handling techniques, including use of an inert atmosphere and non-nucleophilic solvents.

The Final Verdict: Choosing Your Sulfonylating Agent

The selection of a sulfonylating agent is a nuanced decision that hinges on the specific synthetic challenge at hand.

  • For high chemoselectivity in the presence of multiple nucleophiles, especially for the preferential sulfonylation of amines, this compound is an outstanding choice. Its solid form and stability also offer significant practical advantages.

  • For general-purpose activation of alcohols, Tosyl Chloride and Mesyl Chloride remain the go-to reagents. MsCl offers higher reactivity, which can be beneficial for less reactive or sterically hindered alcohols.

  • For the most challenging alcohol activations, Triflic Anhydride provides the necessary electrophilic punch. However, its use should be reserved for situations where its extreme reactivity is essential, and appropriate safety precautions must be strictly followed.

By understanding the interplay of reactivity, selectivity, and practical handling, the modern chemist can confidently select the optimal sulfonylating agent to achieve their synthetic goals efficiently and safely.

References

  • BenchChem. (2025). A Comparative Guide to Sulfonyl Reagents: 2-(Methylsulfonyl)ethanol vs.
  • Google Patents. (n.d.). CN102408374A - Synthesis method of 1-methylsulfonyl 2-imidazolidinone.
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  • Gao, Y., et al. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 28(5), 2309.
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  • Głowacka, I. E., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4433.
  • CAS. (n.d.). 1-(Methylsulfonyl)-2-imidazolidinone. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dimethyl-2-imidazolidinone. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition.
  • National Center for Biotechnology Information. (2010). Synthesis of Oxazolidinone and Tosyl Enamines by Tertiary Amine Catalysis. Organic letters, 12(23), 5464–5467.
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A Comparative Guide for Synthetic Chemists: 1-Methanesulfonyl-2-imidazolidinone vs. Methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of organic synthesis, the conversion of alcohols into better leaving groups is a foundational strategy for facilitating nucleophilic substitution and elimination reactions. For decades, methanesulfonyl chloride (MsCl) has been the workhorse reagent for this transformation, forming methanesulfonates (mesylates). However, its challenging handling characteristics and aggressive reactivity have paved the way for alternatives. This guide provides a detailed, data-supported comparison between the traditional MsCl and a more recent, safer alternative: 1-Methanesulfonyl-2-imidazolidinone.

At a Glance: Key Physicochemical and Safety Profiles

A primary distinction between these two reagents lies in their physical state and associated handling requirements. Methanesulfonyl chloride is a volatile, corrosive, and highly toxic liquid, whereas this compound is a stable, crystalline solid.[1][2] This fundamental difference has profound implications for laboratory safety and ease of use, particularly in process development and scale-up operations.

PropertyMethanesulfonyl Chloride (MsCl)This compound
CAS Number 124-63-0[3]41730-79-4[1]
Molecular Formula CH₃SO₂Cl[4]C₄H₈N₂O₃S[1]
Molecular Weight 114.54 g/mol [4]164.18 g/mol [5]
Appearance Colorless to pale yellow liquid[4][6]White to off-white crystalline solid[2]
Melting Point -32 °C[4]188-190 °C[2][7]
Boiling Point 161 °C[3][4]Not applicable (decomposes)
Key Hazards Highly toxic, corrosive, lachrymator, water-reactive[4][6][8]Skin and eye irritant[5][9]
Volatility HighLow

Mechanistic Divergence: The Sulfene Problem

The choice between MsCl and its solid counterpart is not merely one of convenience; it is a decision rooted in controlling the reaction mechanism and minimizing side products.

Methanesulfonyl Chloride (MsCl): A Dual-Path Reagent

The mesylation of alcohols with MsCl in the presence of a non-nucleophilic amine base, such as triethylamine (Et₃N), is often depicted as a straightforward nucleophilic attack of the alcohol onto the sulfonyl sulfur. However, a competing and often dominant pathway involves the base-mediated E2 elimination of HCl from MsCl to form a highly reactive and transient intermediate known as sulfene (CH₂=SO₂).[4][10][11] This electrophilic species then rapidly reacts with the alcohol.

The formation of sulfene is particularly favored by stronger bases and can lead to undesired side reactions and challenges in reproducibility, especially with sterically hindered alcohols.[10][12] Furthermore, the reaction generates hydrochloric acid, which must be scavenged by the base, leading to the formation of ammonium salts that can complicate product isolation.[13] A significant drawback of this pathway is the potential for the chloride ion from the byproduct (e.g., triethylammonium chloride) to act as a nucleophile, leading to the formation of undesired alkyl chloride impurities.[13]

This compound: A Controlled Mesyl Transfer

In stark contrast, this compound functions as a dedicated mesyl group donor. It does not possess the α-hydrogens that lead to sulfene formation. The reaction proceeds via a direct nucleophilic attack of the alcohol on the sulfonyl center, releasing the stable and water-soluble 2-imidazolidinone as a byproduct. This controlled mechanism enhances selectivity and significantly simplifies the reaction workup, as the primary byproduct can often be removed with a simple aqueous wash.

G cluster_0 Methanesulfonyl Chloride (MsCl) Pathway cluster_1 This compound Pathway MsCl CH₃SO₂Cl Sulfene [CH₂=SO₂] (Sulfene Intermediate) MsCl->Sulfene E2 Elimination Salt Base·HCl MsCl->Salt + Base Alcohol R-OH Mesylate_S R-OMs Base Base (e.g., Et₃N) Sulfene->Mesylate_S + R-OH AlkylChloride R-Cl (Side Product) Salt->AlkylChloride Releases Cl⁻ MSI 1-Methanesulfonyl- 2-imidazolidinone Mesylate_MSI R-OMs MSI->Mesylate_MSI + R-OH (Direct Mesyl Transfer) Byproduct 2-Imidazolidinone (Water-soluble) Alcohol2 R-OH

Caption: Reaction pathways for mesylation reagents.

Performance in the Laboratory: A Head-to-Head Comparison

FeatureMethanesulfonyl Chloride (MsCl)This compound
Selectivity Moderate; can be aggressive towards other nucleophilic groups.High; generally milder and more selective for hydroxyl groups.
Reaction Conditions Often requires low temperatures (0 °C to -10 °C) to control reactivity.[12]Can often be run at ambient temperature.
Byproducts HCl (forms salts), potential for alkyl chlorides.[13]2-Imidazolidinone (water-soluble).
Workup Requires aqueous washes to remove salts; chromatography may be needed to remove alkyl chloride impurities.[12][14]Simplified aqueous workup is often sufficient.
Handling & Safety Difficult: Volatile, corrosive, toxic, lachrymator, requires fume hood and specialized PPE.[8][15]Easy: Stable, non-volatile solid, significantly lower toxicity.[9]
Scalability Challenging due to exothermicity and handling issues.[14]Favorable due to improved safety and predictable reaction profile.

Experimental Protocols: Theory in Practice

The following protocols illustrate the practical differences in using these two reagents for the mesylation of a generic primary or secondary alcohol.

Protocol 1: Mesylation using Methanesulfonyl Chloride (MsCl)

This protocol is a widely used method for converting primary and secondary alcohols to their corresponding mesylates.[16]

Rationale: The reaction is run at 0 °C to mitigate the high reactivity of MsCl and minimize side reactions. Triethylamine acts as a base to neutralize the HCl generated during the reaction.[14] The aqueous workup sequence is designed to remove the triethylammonium chloride salt and any remaining base or MsCl.

Materials:

  • Alcohol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) (1.5 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)[14]

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C.[14]

  • Stir the reaction at 0 °C and monitor its progress by TLC until the starting alcohol is consumed (typically 1-4 hours).[14]

  • Quench the reaction by the slow addition of cold water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.[16]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • Purify by column chromatography if necessary.

Protocol 2: Mesylation using this compound

This protocol offers a safer and often cleaner alternative to using MsCl.

Rationale: The use of a stable solid reagent eliminates the need for strict temperature control and specialized handling precautions associated with MsCl. The workup is simplified as the main byproduct, 2-imidazolidinone, is readily soluble in water.

Materials:

  • Alcohol (1.0 eq)

  • Acetonitrile (or another suitable polar aprotic solvent)

  • This compound (1.2 eq)

  • An organic base such as triethylamine (1.5 eq) or DBU (catalytic to 1.1 eq)

  • Water

  • Ethyl acetate (or other extraction solvent)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the alcohol (1.0 eq) and this compound (1.2 eq) in acetonitrile in a round-bottom flask.

  • Add the base (e.g., triethylamine, 1.5 eq) to the mixture.

  • Stir the reaction at room temperature, monitoring by TLC for the consumption of the starting material.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel and separate the layers.

  • Wash the organic layer with water (to remove 2-imidazolidinone and base salts) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude mesylate is often of high purity.

Decision Workflow: Choosing the Right Reagent

For researchers and process chemists, selecting the appropriate mesylating agent is a critical decision that impacts reaction success, safety, and scalability. The following workflow can guide this choice.

G start Start: Mesylation of an Alcohol substrate Substrate Complexity? start->substrate scale Reaction Scale? substrate->scale Simple/Robust msi Consider 1-Methanesulfonyl- 2-imidazolidinone substrate->msi Complex/Sensitive safety Safety/Handling Constraints? scale->safety Lab Scale (<1g) scale->msi Pilot/Process Scale mscl Consider Methanesulfonyl Chloride (MsCl) safety->mscl Standard Fume Hood, Experienced User safety->msi Enhanced Safety Required

Caption: Decision guide for selecting a mesylating agent.

Conclusion

Methanesulfonyl chloride remains a potent and cost-effective reagent for the synthesis of mesylates. Its utility is well-established, particularly for simple, robust substrates on a small scale where its challenging properties can be managed. However, for complex molecules requiring high selectivity, and especially for applications where safety, ease of handling, and scalability are paramount, this compound presents a compelling and superior alternative. Its identity as a stable, crystalline solid, combined with a cleaner reaction profile that avoids the formation of sulfene and corrosive byproducts, positions it as the reagent of choice for modern, safety-conscious drug development and process chemistry.

References

  • Organic Synthesis. Alcohol to Mesylate using MsCl, base. [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

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  • YouTube. Adding Mesylate Group Mechanism | Organic Chemistry. [Link]

  • Google Patents. CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one.
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  • Loba Chemie. METHANESULPHONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

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  • Chemistry Stack Exchange. Why do tosylation and mesylation of alcohols follow different mechanisms?. [Link]

  • Eureka. Method for synthesizing 1-chloroformyl-3-methyl sulfonyl-2-imidazo flavanone. [Link]

  • ChemBK. 1-Methylsulfonyl-2-imidazolidinone. [Link]

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  • Organic Chemistry Data. Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl). [Link]

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A Comparative Guide to Alternatives for 1-Methanesulfonyl-2-imidazolidinone in Mezlocillin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of potent acyl-ureido penicillins, such as mezlocillin, is a cornerstone of antibacterial drug development. The traditional synthesis of mezlocillin hinges on the use of 1-Methanesulfonyl-2-imidazolidinone (MSI), a key reagent for constructing the characteristic acyl-ureido side chain. This side chain is crucial for the drug's broad-spectrum activity, particularly against problematic Gram-negative pathogens. However, the exploration of alternative cyclic ureas is vital for the discovery of novel analogues with potentially improved efficacy, modified pharmacokinetic profiles, or more efficient synthetic routes. This guide provides an in-depth comparison of viable alternatives to MSI in the synthesis of mezlocillin and related ureidopenicillins, supported by experimental data and detailed protocols.

The Established Role of this compound (MSI) in Mezlocillin Synthesis

Mezlocillin is a semisynthetic penicillin that belongs to the acyl-ureido class. Its synthesis typically involves the acylation of the α-amino group of ampicillin with an activated form of MSI, namely 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone. This reaction creates the distinctive side chain that confers a broader spectrum of activity compared to earlier penicillins.

The rationale behind the use of MSI lies in the electronic properties it imparts to the final molecule. The electron-withdrawing sulfonyl group enhances the acidity of the urea proton, which is believed to play a role in the binding of the antibiotic to penicillin-binding proteins (PBPs) in bacterial cell walls, thereby inhibiting cell wall synthesis.

Alternatives to MSI: A Comparative Analysis of Azlocillin and Piperacillin Synthesis

The most prominent and commercially successful alternatives to the MSI moiety are found in the structures of two other well-established ureidopenicillins: azlocillin and piperacillin. These antibiotics, while sharing the same core mechanism of action as mezlocillin, utilize different cyclic ureas in their acyl-ureido side chains, leading to variations in their synthesis and antibacterial spectrum.

Azlocillin: A Simpler Cyclic Urea Approach

Azlocillin employs a simpler, non-sulfonylated cyclic urea, 2-oxo-imidazolidine, in its side chain. This structural modification results in a different synthetic precursor and a distinct antibacterial profile.

Piperacillin: A Dioxopiperazine-based Alternative

Piperacillin incorporates a more complex cyclic urea derivative, a 4-ethyl-2,3-dioxopiperazine moiety. This structural alteration significantly impacts its antibacterial activity, particularly against Pseudomonas aeruginosa.

Comparative Synthesis Overview

The synthesis of all three ureidopenicillins follows a similar convergent strategy, wherein ampicillin is acylated with an activated cyclic urea derivative. The key difference lies in the synthesis of the respective acylating agents.

Synthesis_Overview cluster_Mezlocillin Mezlocillin Synthesis cluster_Azlocillin Azlocillin Synthesis cluster_Piperacillin Piperacillin Synthesis MSI 1-Methanesulfonyl- 2-imidazolidinone Activated_MSI 1-Chloroformyl-3-methylsulfonyl- 2-imidazolidinone MSI->Activated_MSI Mezlocillin Mezlocillin Activated_MSI->Mezlocillin OI 2-Oxo-imidazolidine Activated_OI 2-Oxo-imidazolidine- 1-carbonyl chloride OI->Activated_OI Azlocillin Azlocillin Activated_OI->Azlocillin EDP 4-Ethyl-2,3-dioxo- piperazine Activated_EDP 4-Ethyl-2,3-dioxo- 1-piperazine carbonyl chloride EDP->Activated_EDP Piperacillin Piperacillin Activated_EDP->Piperacillin Ampicillin Ampicillin Ampicillin->Mezlocillin Ampicillin->Azlocillin Ampicillin->Piperacillin

Caption: General synthetic workflow for Mezlocillin and its alternatives.

Performance Comparison: Synthetic Yield and Purity

ParameterMezlocillinAzlocillinPiperacillin
Starting Material Ampicillin trihydrateAmpicillin trihydrateAmpicillin trihydrate
Acylating Agent 1-Chloroformyl-3-methylsulfonyl-2-imidazolidinone2-Oxo-imidazolidine-1-carbonyl chloride4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride
Reported Yield 95-97%[1]~92%[2]~91.8%[3]
Reported Purity >98.5%[1]High purity achievable>99%[4]
Key Reaction Conditions Aqueous phase, 0-5°C, pH 7.0-7.5[1]Aqueous phase, room temp., pH 7.8[2]Dichloromethane/water, 5-10°C, pH 6.5-7.5[3]

Performance Comparison: In Vitro Antibacterial Activity (MIC µg/mL)

The choice of cyclic urea in the acyl-ureido side chain has a profound impact on the antibacterial spectrum of the resulting penicillin. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for mezlocillin and its alternatives against a panel of clinically relevant bacteria. Lower MIC values indicate greater potency.

OrganismMezlocillin (MIC90)Azlocillin (MIC90)Piperacillin (MIC90)
Escherichia coli64[5]>128[5]32[5]
Klebsiella pneumoniae128[5]>128[5]64[5]
Enterobacter cloacae128[5]>128[5]64[5]
Serratia marcescens32[5]64[5]16[5]
Proteus mirabilis4[5]8[5]2[5]
Pseudomonas aeruginosa128[5]64[5]64[5]
Enterococcus faecalis32[5]64[5]16[5]
Staphylococcus aureus>128 (β-lactamase +)[6]>128 (β-lactamase +)[6]>128 (β-lactamase +)[6]

Data Interpretation:

  • Piperacillin generally exhibits the broadest spectrum and greatest potency against many Gram-negative bacteria, including Pseudomonas aeruginosa.[7][8]

  • Mezlocillin demonstrates good activity against a range of Gram-negative organisms and is comparable to piperacillin against some species.[7]

  • Azlocillin shows notable activity against Pseudomonas aeruginosa, often exceeding that of mezlocillin, but is less active against Enterobacteriaceae.[6][8]

Experimental Protocols

Synthesis of Mezlocillin

This protocol is adapted from methodologies described in patent literature, which report yields exceeding 90%.[9]

Materials:

  • Ampicillin Trihydrate

  • 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone

  • Purified Water

  • 4% (w/v) Sodium Hydroxide solution

  • Dilute Hydrochloric Acid

  • Acetone

Procedure:

  • Dissolution: In a suitable reaction vessel, add 1 part by weight of Ampicillin Trihydrate to 15 parts by volume of purified water (e.g., 100 g Ampicillin Trihydrate in 1.5 L water).

  • Cooling & pH Adjustment: Stir the suspension and cool the mixture to between 0-5°C. Carefully add 4% sodium hydroxide solution dropwise until the Ampicillin Trihydrate is completely dissolved.

  • Acylation Reaction: Slowly add 0.59 parts by weight of 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone while maintaining the temperature at 0-5°C. Simultaneously, add 4% sodium hydroxide solution to maintain the pH between 7.0-7.5.

  • Crystallization: After the reaction is complete, filter the solution. To the filtrate, add 4-6 times the volume of acetone relative to the initial weight of ampicillin trihydrate.

  • Acidification: Control the temperature at 20-25°C and slowly add dilute hydrochloric acid to acidify the solution to a pH of 2.0.

  • Isolation: Stir the resulting crystalline suspension for approximately 30 minutes, then filter the product. Wash the solid with a 20% aqueous acetone solution and dry under vacuum to yield pure mezlocillin.

Synthesis of Azlocillin

This protocol is based on a described method with a reported yield of 92%.[2]

Materials:

  • Ampicillin Trihydrate

  • 2-Oxo-imidazolidine-1-carbonyl chloride

  • Purified Water

  • 2N Sodium Hydroxide solution

  • 2N Hydrochloric Acid solution

Procedure:

  • Suspension: Suspend 7 g (17.37 mmol) of ampicillin trihydrate in 100 ml of water.

  • Solubilization and Neutralization: Add 9 ml of 2 N NaOH solution until the ampicillin dissolves, then neutralize to pH 7.8 with 9 ml of 2N HCl solution to obtain a fine suspension of ampicillin.

  • Acylation: Treat the suspension with 2.7 g (18.18 mmol) of 2-oxo-imidazolidine-1-carbonyl chloride in small portions, maintaining the pH at 7.8 with 2 N NaOH.

  • Reaction Completion and Filtration: After the addition is complete, stir for an additional 15 minutes at room temperature, then filter the solution.

  • Precipitation and Isolation: Adjust the filtrate to a pH of 1.5-2.0 with 2N HCl solution. Filter the resulting precipitate, wash with cold water, and air dry to obtain azlocillin.

Synthesis of Piperacillin

This protocol is adapted from a described method with a reported yield of 91.8%.[3]

Materials:

  • Ampicillin

  • 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride in dichloromethane

  • Water

  • Ethyl acetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Sodium acetate

  • Acetone

  • 6mol/L Hydrochloric acid

Procedure:

  • Reaction Setup: In a reaction vessel, add 293.6g of water, 110.1g of ethyl acetate, 36.7g (0.091mol) of ampicillin, and 14.1g (0.093mol) of DBU.

  • Cooling: Cool the mixture to 5-10°C.

  • Acylation: Slowly add the 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride solution in dichloromethane (0.092mol) dropwise over 40 minutes. During the addition, maintain the pH at 6.5-7.5 using sodium acetate.

  • Reaction Completion: After the addition, maintain the temperature for 15 minutes.

  • Crystallization and Precipitation: Add 183.5g of acetone to the reaction mixture and control the temperature at 15-20°C. Dropwise add 6mol/L hydrochloric acid until the pH reaches 1.68.

  • Isolation: Maintain the temperature for 60 minutes after the acid addition, then filter, wash, and dry the solid to obtain piperacillin.

Conclusion

The synthesis of mezlocillin and its close analogues, azlocillin and piperacillin, highlights the critical role of the cyclic urea moiety in defining the antibacterial profile of ureidopenicillins. While this compound is the established reagent for mezlocillin, the use of 2-oxo-imidazolidine and 4-ethyl-2,3-dioxopiperazine provides access to azlocillin and piperacillin, respectively.

  • Piperacillin emerges as a potent alternative, often demonstrating superior activity against a broad range of Gram-negative pathogens, including P. aeruginosa.

  • Azlocillin offers a valuable alternative with strong anti-pseudomonal activity.

  • Mezlocillin remains a clinically important antibiotic with a well-established safety and efficacy profile.

The choice of synthetic route and the specific cyclic urea derivative will depend on the desired antibacterial spectrum, target pathogen, and considerations of synthetic efficiency. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore these alternatives and to design novel ureidopenicillin derivatives with enhanced therapeutic potential.

References

  • Thornsberry, C., Barry, A. L., Jones, R. N., & Gavan, T. L. (1980). In vitro activity of mezlocillin and azlocillin compared with that of four other penicillins and two aminoglycosides. Cleveland Clinic quarterly, 47(4), 311–318.
  • White, G. W., Malanoski, M., & Zimelis, V. M. (1982). Comparative in vitro activity of azlocillin, ampicillin, mezlocillin, piperacillin, and ticarcillin, alone and in combination with an aminoglycoside. Antimicrobial agents and chemotherapy, 21(6), 869–875.
  • Verbist, L. (1980). In vitro activity of piperacillin compared with that of ampicillin, ticarcillin, azlocillin, and mezlocillin. Arzneimittel-Forschung, 30(2), 304–307.
  • Barry, A. L., Thornsberry, C., Jones, R. N., & Gavan, T. L. (1980). In vitro activity of mezlocillin and azlocillin compared with that of four other penicillins and two aminoglycosides. MDedge.
  • CN101585845B. (2011). Preparation process of Mezlocillin.
  • RO109079B1. (1995). Azlociline-acid preparation process.
  • Fass, R. J., & Copelan, E. A. (1979). Comparison of the activities of the new ureidopenicillins piperacillin, mezlocillin, azlocillin, and Bay K 4999 against gram-negative organisms. Antimicrobial agents and chemotherapy, 16(2), 115–119.
  • CN101550144B. (2011). Preparation technique for mezlocillin.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis Pathways and Chemical Properties of Mezlocillin.
  • ResearchGate. (n.d.). Synthesis of piperacillin and the main impurities.
  • CN112321605A. (2021). Preparation method of piperacillin.
  • CN104910178A. (2015). Method for preparing piperacillin acid.
  • CN101417982A. (2009). Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Donowitz, G. R., & Mandell, G. L. (1982). Comparative review of two new wide-spectrum penicillins: mezlocillin and piperacillin. Clinical pharmacy, 1(1), 35–44.
  • Drusano, G. L., Schimpff, S. C., & Hewitt, W. L. (1984). The acylampicillins: mezlocillin, piperacillin, and azlocillin. Reviews of infectious diseases, 6(1), 13–32.

Sources

A Senior Application Scientist's Guide to Dehydrating Agents: A Comparative Analysis of DCC and DMC Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, particularly in the realms of pharmaceutical and materials development, the efficient formation of amide and ester bonds is a cornerstone. This process, fundamentally a dehydration reaction, hinges on the selection of an appropriate coupling agent. For decades, N,N'-dicyclohexylcarbodiimide (DCC) has been a workhorse reagent. However, its limitations have spurred the development of alternatives, most notably 2-chloro-1,3-dimethylimidazolinium chloride (DMC).

This guide offers an in-depth, data-driven comparison of these two classes of dehydrating agents. As a Senior Application Scientist, my goal is not merely to present protocols but to illuminate the mechanistic rationale behind them, empowering researchers to make informed decisions that enhance reaction efficiency, simplify purification, and improve overall workflow.

The Carbodiimides: The Established Standard in Dehydration

Carbodiimides, with their characteristic R-N=C=N-R' functional group, are powerful dehydrating agents used to facilitate the coupling of carboxylic acids with amines or alcohols.[1] DCC is the most traditional member of this family, valued for its high yields and low cost.[1]

Mechanism of Action: The O-Acylisourea Intermediate

The efficacy of DCC lies in its ability to activate a carboxylic acid. The acid's carboxyl group attacks the central carbon of the carbodiimide, forming a highly reactive O-acylisourea intermediate.[2][3] This intermediate effectively transforms the hydroxyl group of the carboxylic acid into an excellent leaving group. A nucleophile, such as an amine, can then attack the activated carbonyl carbon, forming the desired amide and releasing the N,N'-dicyclohexylurea (DCU) byproduct.[4][5]

DCC_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC RNH2 Amine (R'-NH₂) Amide Amide (R-CO-NHR') O_acylisourea->Amide + R'-NH₂ DCU DCU Byproduct O_acylisourea->DCU forms N_acylurea N-Acylisourea (Side Product) O_acylisourea->N_acylurea Rearrangement (slow)

Caption: General mechanism of DCC-mediated amide bond formation.

The Challenge of DCC: Byproducts and Side Reactions

Despite its utility, DCC presents significant challenges that every bench chemist must consider:

  • Byproduct Insolubility : The primary drawback is the formation of dicyclohexylurea (DCU). DCU is a white solid that is notoriously insoluble in most common organic solvents, making its complete removal from the reaction mixture difficult, especially for non-polar products.[6][7] This often necessitates laborious filtration and crystallization steps.

  • N-Acylurea Formation : The reactive O-acylisourea intermediate can undergo an intramolecular acyl migration to form a stable and unreactive N-acylurea.[1][8] This side reaction consumes the activated intermediate, reduces the yield of the desired product, and introduces another impurity that must be removed. The addition of nucleophilic catalysts like 1-hydroxybenzotriazole (HOBt) or DMAP can mitigate this by trapping the O-acylisourea as a more stable active ester, which is less prone to rearrangement.[2][8]

  • Allergenic Properties : DCC is a potent skin sensitizer and can cause severe contact dermatitis, requiring careful handling.[6]

Water-soluble analogs like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) were developed to address the purification issue, as the corresponding urea byproduct is water-soluble and can be removed with an aqueous wash.[9] However, EDC is significantly more expensive than DCC.[10]

The Challenger: DMC as a Superior Dehydrating Agent

2-Chloro-1,3-dimethylimidazolinium chloride (DMC), a chloroamidinium salt, has emerged as a powerful and versatile alternative to carbodiimides.[11] It offers solutions to many of the problems associated with DCC.

Mechanism of Action: A Highly Reactive Intermediate

DMC functions as a dehydrating agent by reacting with a carboxylic acid to form a highly electrophilic intermediate. This intermediate is then readily attacked by a nucleophile. The driving force for the reaction is the formation of the very stable 1,3-dimethyl-2-imidazolidinone (DMI) as a byproduct.[10]

DMC_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) Active_Intermediate Activated Intermediate RCOOH->Active_Intermediate + DMC DMC DMC ROH Alcohol (R'-OH) Ester Ester (R-CO-OR') Active_Intermediate->Ester + R'-OH DMI DMI Byproduct Active_Intermediate->DMI forms

Caption: General mechanism of DMC-mediated ester formation.

The Advantages of DMC Over DCC

DMC presents a compelling case for replacing DCC in many synthetic applications:

  • Water-Soluble Byproduct : The regenerated byproduct, 1,3-dimethyl-2-imidazolidinone (DMI), is highly soluble in water.[10] This dramatically simplifies the workup procedure; the byproduct can be easily removed by a simple aqueous wash, eliminating the need for tedious filtration.[11]

  • High Reactivity : DMC is a highly reactive dehydrating agent, often leading to faster reaction times and higher yields under mild, nearly neutral conditions.[11] It is effective for a wide range of substrates, including sterically hindered alcohols.[11]

  • Cost-Effectiveness and Safety : DMC is considered a low-cost reagent and is expected to be less toxic than DCC.[10] It is prepared from the corresponding cyclic urea (DMI) via chlorination.[10]

  • Versatility : Beyond ester and amide synthesis, DMC has proven effective for preparing nitriles, isocyanides, and for constructing various heterocycles through dehydration reactions.[11][12]

The main consideration when using DMC is its sensitivity to moisture. The compound should be stored under desiccated conditions to prevent decomposition.[10][11]

Head-to-Head Comparison: DCC vs. DMC

The choice between DCC and DMC depends on the specific requirements of the synthesis, including scale, substrate properties, and desired purity.

FeatureN,N'-Dicyclohexylcarbodiimide (DCC)2-Chloro-1,3-dimethylimidazolinium Chloride (DMC)
Reactivity Good to excellent for standard couplings.[8]Highly reactive, often superior to DCC.[11]
Reaction Conditions Mild, room temperature.[13]Mild, nearly neutral conditions.[10]
Byproduct N,N'-Dicyclohexylurea (DCU)1,3-Dimethyl-2-imidazolidinone (DMI)
Byproduct Solubility Insoluble in most organic solvents.[6][7]Water-soluble.[10]
Purification Requires filtration, often difficult to remove traces.[6]Simple aqueous wash.[11]
Key Side Reaction N-Acylurea rearrangement.[1]Generally cleaner reactions reported.
Safety Profile Potent skin sensitizer.[6]Expected to have lower toxicity.[10]
Cost Inexpensive.[1]Cost-effective.[11]
Handling Moisture sensitive.[13]Moisture sensitive, should be kept desiccated.[10]

Field-Proven Experimental Protocols

To provide a practical context for this comparison, the following are validated, step-by-step protocols for common transformations.

Protocol 1: Amide Synthesis using DCC and HOBt

This protocol describes a standard procedure for coupling a carboxylic acid and an amine in solution, incorporating HOBt to suppress side reactions.

Causality : The amine is added after the carboxylic acid has had time to react with DCC to form the active O-acylisourea intermediate. HOBt is included to intercept this intermediate, forming an HOBt-ester which is more stable, less prone to N-acylurea rearrangement, and highly reactive towards the amine, thus improving yield and purity.

Protocol_DCC Start Dissolve Carboxylic Acid & HOBt in anhydrous DCM Cool Cool to 0 °C (Ice Bath) Start->Cool Add_DCC Add DCC solution dropwise Cool->Add_DCC Activate Stir at 0 °C for 30 min (Activation) Add_DCC->Activate Add_Amine Add Amine solution dropwise Activate->Add_Amine React Warm to RT, stir for 4-12 h (Monitor by TLC/LC-MS) Add_Amine->React Filter Filter off DCU byproduct React->Filter Wash Wash filtrate with: 1. 1N HCl 2. Sat. NaHCO₃ 3. Brine Filter->Wash Dry Dry over Na₂SO₄, filter, concentrate Wash->Dry Purify Purify via Column Chromatography Dry->Purify

Caption: Experimental workflow for DCC-mediated amidation.

Methodology:

  • Setup : To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq). Dissolve the solids in anhydrous dichloromethane (DCM).

  • Activation : Cool the solution to 0 °C using an ice-water bath. In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the carboxylic acid solution over 10-15 minutes. Stir the reaction mixture at 0 °C for 30 minutes. A white precipitate (DCU) may begin to form.

  • Coupling : Add a solution of the amine (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Upon completion, cool the mixture again to 0 °C to maximize precipitation of DCU. Filter the reaction mixture through a pad of Celite to remove the insoluble DCU, washing the filter cake with cold DCM.

  • Extraction : Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Ester Synthesis using DMC

This protocol details the efficient synthesis of an ester from a carboxylic acid and an alcohol using DMC, highlighting the simplified aqueous workup.

Causality : Triethylamine (Et₃N) is used as a mild base to neutralize the HCl that is cogenerated with the DMI byproduct during the reaction. The reaction is typically run at room temperature due to the high reactivity of DMC. The aqueous workup is sufficient to remove both the DMI byproduct and any triethylammonium salts.

Protocol_DMC Start Combine Carboxylic Acid, Alcohol, & Et₃N in anhydrous DCM Cool Cool to 0 °C (Ice Bath) Start->Cool Add_DMC Add DMC (solid) in one portion Cool->Add_DMC React Warm to RT, stir for 1-4 h (Monitor by TLC/LC-MS) Add_DMC->React Quench Quench with Water React->Quench Extract Extract with DCM (3x) Quench->Extract Wash Wash combined organic layers with: 1. Water 2. Brine Extract->Wash Dry Dry over Na₂SO₄, filter, concentrate Wash->Dry Purify Purify via Column Chromatography (if necessary) Dry->Purify

Caption: Experimental workflow for DMC-mediated esterification.

Methodology:

  • Setup : To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), the alcohol (1.2 eq), and triethylamine (2.5 eq). Dissolve the components in anhydrous dichloromethane (DCM).

  • Initiation : Cool the solution to 0 °C. Add DMC (1.2 eq) as a solid in one portion to the stirred solution.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. The reaction is often significantly faster than DCC couplings. Monitor progress by TLC or LC-MS.

  • Workup : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction : Separate the layers and extract the aqueous layer with DCM. Combine the organic layers.

  • Washing : Wash the combined organic layers with water and then with brine. This step effectively removes the water-soluble DMI byproduct and triethylammonium hydrochloride.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : The crude product is often of high purity. If necessary, purify further by flash column chromatography.

Conclusion and Recommendations

While DCC remains a viable, low-cost option for many standard applications, its drawbacks, particularly the insoluble DCU byproduct, can create significant purification hurdles. For modern drug discovery and development where purity and efficiency are paramount, DMC and its analogs represent a demonstrably superior alternative.

The primary advantages of DMC—its high reactivity and the water-solubility of its byproduct—translate directly into tangible benefits for the researcher: faster reactions, higher yields, and dramatically simplified purification workflows. This saves time, reduces solvent consumption for chromatography, and leads to a more efficient and greener synthetic process. For any new synthesis, particularly those involving polar products where DCU removal is especially challenging, DMC should be considered the frontline dehydrating agent.

References

  • Wikipedia. N,N'-Dicyclohexylcarbodiimide. [Link]

  • Pharmaffiliates. DCC as a Dehydrating Agent: Beyond Peptide Synthesis. [Link]

  • AK Lectures. Peptide Bond Formation with DCC. [Link]

  • Organic Chemistry Portal. 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC. [Link]

  • ResearchGate. Efficient Synthesis of α-Glycosyl Chlorides Using 2-Chloro-1,3-dimethylimidazolinium Chloride: A Convenient Protocol for Quick One-Pot Glycosylation. [Link]

  • ResearchGate. Effect of Dehydration on DMC Synthesis over Ceria Catalysts. [Link]

  • ResearchGate. Gradual dehydration reaction between DMP and water during DMC synthesis. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Isobe, T., & Ishikawa, T. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC. The Journal of Organic Chemistry, 64(19), 6984–6988. [Link]

  • Wiley Online Library. 2-Chloroimidazolium Chloride as a Coupling Reagent for Amide Bond Formation. [Link]

  • Faria, D., et al. (2020). Dehydrating agent effect on the synthesis of dimethyl carbonate (DMC) directly from methanol and carbon dioxide. RSC Advances, 10(58), 35313–35324. [Link]

  • ResearchGate. Dehydrating agent effect on the synthesis of dimethyl carbonate (DMC) directly from methanol and carbon dioxide. [Link]

  • National Institutes of Health. Dehydrating agent effect on the synthesis of dimethyl carbonate (DMC) directly from methanol and carbon dioxide. [Link]

  • PubMed. QD-antibody conjugates via carbodiimide-mediated coupling: a detailed study of the variables involved and a possible new mechanism for the coupling reaction under basic aqueous conditions. [Link]

  • Wikipedia. Carbodiimide. [Link]

  • ResearchGate. Dehydration of an Insoluble Urea Byproduct Enables the Condensation of DCC and Malonic Acid in Flow. [Link]

  • Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. ChemBioRev, 10(6), e202300021. [Link]

  • Jack Westin. Acid Derivatives Important Reactions - MCAT Content. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • LibreTexts. Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 1-Methanesulfonyl-2-imidazolidinone Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1-Methanesulfonyl-2-imidazolidinone (MSI)

This compound (MSI), a cyclic sulfonamide with the molecular formula C₄H₈N₂O₃S, serves as a critical intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] Its presence, whether as a residual reactant or a related impurity, must be precisely controlled to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). The accurate quantification of MSI is therefore not merely a procedural step but a cornerstone of regulatory compliance and product integrity.

This guide provides an in-depth comparison of validated analytical methodologies for the quantification of MSI. As your partner in the laboratory, my goal is not to simply present protocols but to illuminate the scientific rationale behind method selection, validation, and application. We will explore the workhorse of quality control, High-Performance Liquid Chromatography with UV detection (HPLC-UV); the gold standard for trace analysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS); and a conditional alternative, Gas Chromatography-Mass Spectrometry (GC-MS).

Each method is evaluated against the rigorous standards set forth by the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA), ensuring that the protocols described are not only scientifically sound but also regulatorily robust.[4][5][6][7][8]

Chapter 1: The Bedrock of Reliability: Principles of Analytical Method Validation

Before delving into specific techniques, it is crucial to establish the framework upon which all reliable analytical methods are built: validation. The objective of validation is to demonstrate, with a high degree of assurance, that an analytical procedure is fit for its intended purpose.[6][9] Our comparative analysis will be based on the core performance characteristics mandated by the ICH Q2(R2) guideline.[4][9][10]

Core Validation Parameters:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11][12][13]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9][10]

  • Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[11][12]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

cluster_0 Validation Workflow ATP Define Analytical Target Profile (ATP) Dev Method Development & Optimization ATP->Dev Guides Development PreVal Pre-Validation (Protocol Definition) Dev->PreVal Defines Parameters Exec Execute Validation Experiments PreVal->Exec Sets Criteria Rep Validation Report & Lifecycle Management Exec->Rep Generates Data

Caption: General Analytical Method Validation Workflow.

Chapter 2: HPLC-UV: The Accessible Workhorse for Assay and High-Concentration Impurities

High-Performance Liquid Chromatography with a UV detector is the most ubiquitous analytical tool in a pharmaceutical quality control setting due to its reliability, cost-effectiveness, and ease of use.

Causality Behind Experimental Choices

The selection of HPLC-UV for MSI quantification is predicated on its utility for assay measurements where concentration levels are high (e.g., >0.1% w/w). The MSI molecule contains a carbonyl (C=O) group within its imidazolidinone ring, which acts as a chromophore. However, this is a weak chromophore, meaning it absorbs UV light poorly and at a low wavelength (typically 200-215 nm). This physical property is the central challenge; while sufficient for high-concentration analysis, it severely limits the sensitivity required for trace-level determination and necessitates a mobile phase with high transparency in the low UV range.

Detailed Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the test sample into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent (90:10 Water:Acetonitrile) and sonicate for 10 minutes to dissolve.

  • Allow the solution to equilibrate to room temperature and dilute to volume with the diluent. Mix thoroughly.

  • Filter a portion of the solution through a 0.45 µm nylon syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic; 20 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (95:5 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 210 nm

  • Run Time: 15 minutes

3. System Suitability:

  • Prepare a standard solution of MSI at 1.0 mg/mL.

  • Inject the standard solution six replicate times.

  • The relative standard deviation (RSD) of the peak area for the six replicates must be ≤ 2.0%.

  • The tailing factor for the MSI peak must be ≤ 2.0.

cluster_1 HPLC-UV Workflow Prep Sample Preparation (Dissolve & Filter) Inject HPLC Injection Prep->Inject Sep Isocratic Separation on C18 Column Inject->Sep Detect UV Detection (210 nm) Sep->Detect Quant Quantification via External Standard Detect->Quant

Caption: Experimental Workflow for HPLC-UV Quantification of MSI.

Typical Performance Data: HPLC-UV
Validation ParameterTypical Acceptance CriteriaResult
Specificity No interference at the retention time of MSIPass
Linearity (r²) ≥ 0.9990.9995
Range 0.1 - 1.5 mg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%0.4%; 1.1%
LOQ Signal-to-Noise ≥ 10~50 µg/mL (0.05% of 100 mg/mL API)
LOD Signal-to-Noise ≥ 3~15 µg/mL
Robustness %RSD of results ≤ 2.0%Pass

Chapter 3: LC-MS/MS: The Gold Standard for Trace-Level Quantification

For applications demanding high sensitivity, such as monitoring MSI as a potential genotoxic impurity (PGI) or in pharmacokinetic studies, LC-MS/MS is the undisputed method of choice. It pairs the separation power of LC with the exquisite selectivity and sensitivity of tandem mass spectrometry.[14][15]

Causality Behind Experimental Choices

The primary driver for using LC-MS/MS is the need to overcome the sensitivity limitations of the UV detector. Mass spectrometry does not rely on a chromophore; instead, it measures a molecule's mass-to-charge ratio (m/z), a fundamental and highly specific property. By using tandem MS (MS/MS), we can isolate a specific parent ion (MSI), fragment it, and monitor a specific daughter ion. This multiple reaction monitoring (MRM) process filters out virtually all chemical noise, allowing for quantification at parts-per-million (ppm) or even parts-per-billion (ppb) levels relative to the API.

Detailed Experimental Protocol: LC-MS/MS

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the test sample into a 10 mL volumetric flask.

  • Add diluent (50:50 Water:Methanol) to volume and sonicate to dissolve. This yields a 10 mg/mL stock solution.

  • Further dilute 100 µL of the stock solution into 10 mL of diluent to obtain a final concentration of 100 µg/mL for analysis.

  • Filter a portion through a 0.22 µm PTFE syringe filter into an HPLC vial.

2. LC-MS/MS Conditions:

  • LC System: UPLC/UHPLC system for fast analysis

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • MRM Transition: m/z 165.0 → m/z 86.1 (Quantifier), m/z 165.0 → m/z 104.0 (Qualifier)

  • Collision Energy: Optimized for transitions (e.g., 15 eV)

cluster_2 LC-MS/MS Workflow Prep Sample Preparation (Dilute & Filter) Inject UPLC Injection Prep->Inject Sep Gradient Separation on C18 Column Inject->Sep Ion ESI+ Ionization Sep->Ion MS1 Q1: Parent Ion Selection (m/z 165) Ion->MS1 MS2 Q2: Fragmentation (Collision Cell) MS1->MS2 MS3 Q3: Daughter Ion Detection (m/z 86.1) MS2->MS3 Quant Quantification (MRM) MS3->Quant

Caption: Experimental Workflow for LC-MS/MS Quantification of MSI.

Typical Performance Data: LC-MS/MS
Validation ParameterTypical Acceptance CriteriaResult
Specificity No interfering peaks in MRM channelPass
Linearity (r²) ≥ 0.9950.998
Range 0.5 - 100 ng/mLPass
Accuracy (% Recovery) 85.0% - 115.0% at LOQ; 90.0% - 110.0% otherwise92.3% - 108.5%
Precision (% RSD) Repeatability: ≤ 15%; Intermediate: ≤ 20%6.5%; 9.8%
LOQ S/N ≥ 10, with acceptable precision/accuracy0.5 ng/mL (0.5 ppm relative to 10 mg/mL API)
LOD S/N ≥ 3~0.15 ng/mL
Robustness %RSD of results ≤ 15%Pass

Chapter 4: GC-MS: A Niche Approach Requiring Derivatization

Gas Chromatography-Mass Spectrometry is a powerful technique for volatile and semi-volatile compounds. Its applicability to MSI, however, is conditional.

Causality Behind Experimental Choices

MSI is a polar solid with a high melting point (~191°C), making it non-volatile.[2] Direct injection into a hot GC inlet would lead to thermal degradation rather than volatilization. Therefore, GC-MS analysis is only feasible following a chemical derivatization step to create a more volatile and thermally stable analogue (e.g., via silylation). This additional step introduces complexity, potential for error, and increases sample preparation time, making GC-MS a less favorable option compared to LC-MS/MS for this analyte. It is typically only considered if an LC-MS system is unavailable or if there is a specific need to confirm results with an orthogonal technique.

Detailed Experimental Protocol: GC-MS (with Derivatization)

1. Sample Derivatization and Preparation:

  • Accurately weigh 10 mg of the sample into a vial and dissolve in 1 mL of pyridine.

  • Add 200 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool the reaction mixture to room temperature.

  • Inject 1 µL of the derivatized solution into the GC-MS.

2. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium, 1.2 mL/min constant flow

  • Oven Program: 100°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI), 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the silylated MSI derivative.

cluster_3 GC-MS Workflow Prep Sample Weighing & Dissolution Deriv Chemical Derivatization (e.g., Silylation) Prep->Deriv Inject GC Injection Deriv->Inject Sep Separation in Capillary Column Inject->Sep Ion Electron Ionization Sep->Ion Detect MS Detection (SIM) Ion->Detect Quant Quantification Detect->Quant

Caption: Experimental Workflow for GC-MS, highlighting the mandatory derivatization step.

Typical Performance Data: GC-MS
Validation ParameterTypical Acceptance CriteriaResult
Specificity No interfering peaks in SIM channelsPass
Linearity (r²) ≥ 0.9950.997
Range 1 - 200 ng/mLPass
Accuracy (% Recovery) 80.0% - 120.0%88.1% - 110.4%
Precision (% RSD) Repeatability: ≤ 15%; Intermediate: ≤ 20%8.2%; 13.5%
LOQ S/N ≥ 10, with acceptable precision/accuracy~1 ng/mL (1 ppm relative to 10 mg/mL API)
LOD S/N ≥ 3~0.3 ng/mL
Robustness Sensitive to derivatization conditionsModerate

Chapter 5: Final Verdict: A Comparative Summary and Method Selection Guide

The choice of an analytical method is not a matter of preference but a strategic decision driven by the specific question you need to answer. The "Analytical Target Profile" (ATP), a concept formalized in ICH Q14, dictates the performance characteristics required of the method.[12][16]

Head-to-Head Method Comparison
FeatureHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Primary Application Assay, major impuritiesTrace-level impurities, PK studiesTrace-level analysis (alternative)
Sensitivity (Typical LOQ) Low (~50 ppm)Very High (<1 ppm) High (~1 ppm)
Specificity Moderate (Relies on RT)Excellent (Relies on RT & m/z) Excellent (Relies on RT & m/z)
Method Complexity Low ModerateHigh
Sample Throughput HighModerate-HighLow
Instrument Cost Low HighModerate
Robustness High Moderate-HighModerate
Decision-Making Guide for MSI Quantification

This flowchart serves as a practical guide for selecting the optimal method based on your analytical requirements.

Start What is the analytical purpose for MSI? Assay Assay or quantification of major impurities (>0.05%) Start->Assay Assay Trace Trace-level impurity quantification (<0.05%) or bioanalysis Start->Trace Trace Analysis HPLC_UV Use Validated HPLC-UV Method Assay->HPLC_UV LCMS_Check Is an LC-MS/MS system available? Trace->LCMS_Check LCMS Use Validated LC-MS/MS Method LCMS_Check->LCMS Yes GCMS Use Validated GC-MS Method (with derivatization) LCMS_Check->GCMS No

Caption: Decision tree for selecting the appropriate analytical method for MSI.

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: GMP Compliance URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures Source: European Medicines Agency URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: GMP Compliance URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration URL: [Link]

  • Title: ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation Source: GMP Compliance URL: [Link]

  • Title: HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider Source: Chromedia URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency URL: [Link]

  • Title: Bioanalytical method validation Source: European Medicines Agency URL: [Link]

  • Title: Quality: specifications, analytical procedures and analytical validation Source: European Medicines Agency URL: [Link]

  • Title: A Comprehensive Guide to Chromatography and HPLC / LC-MS Source: Rajith Perera via LinkedIn URL: [Link]

  • Title: EMA publishes Document on the Validation of analytical Methods Source: GMP Compliance URL: [Link]

  • Title: Basic Principles of HPLC, MS & LC-MS Source: Chemyx URL: [Link]

  • Title: GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained Source: AxisPharm URL: [Link]

  • Title: 1-(METHYLSULFONYL)-2-IMIDAZOLIDINONE Source: GSRS URL: [Link]

  • Title: CN102408374B - Synthesis method of 1-(methylsulphonyl)
  • Title: 1-(Methylsulfonyl)-2-imidazolidinone Source: CAS Common Chemistry URL: [Link]

Sources

A Comparative Analysis of Synthesis Protocols for 1-Methanesulfonyl-2-imidazolidinone: A Guide to Optimizing Yield and Scalability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Methanesulfonyl-2-imidazolidinone in Pharmaceutical Synthesis

This compound, also known as N-Ms-2-Imidazolidinone or DMEU, is a critical intermediate in the synthesis of several third-generation penicillins, most notably Mezlocillin.[1][2] Its molecular structure, featuring a sulfonamide group incorporated into a cyclic urea, provides a key building block for the elaboration of complex active pharmaceutical ingredients (APIs).[3] The efficiency of its synthesis directly impacts the overall cost and viability of large-scale drug manufacturing. Consequently, the development of high-yield, cost-effective, and scalable protocols for its production is of paramount importance to the pharmaceutical industry.

This guide provides an in-depth comparative analysis of different synthesis protocols for this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind experimental choices, offering field-proven insights to aid researchers and process chemists in selecting and optimizing a synthesis strategy that aligns with their specific objectives, be it laboratory-scale research or industrial production.

Core Reaction Pathway: N-Sulfonylation of 2-Imidazolidinone

The fundamental transformation in the synthesis of this compound is the N-sulfonylation of 2-imidazolidinone with methanesulfonyl chloride. This reaction involves the formation of a nitrogen-sulfur bond, a common strategy in medicinal chemistry to introduce sulfonyl groups. The general reaction is depicted below:

General_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2-Imidazolidinone 2-Imidazolidinone Product This compound 2-Imidazolidinone->Product + Methanesulfonyl Chloride Methanesulfonyl_Chloride Methanesulfonyl Chloride HCl_byproduct HCl Base Base Base->Product Acid Scavenger Solvent Solvent Solvent->Product

Caption: General reaction scheme for the synthesis of this compound.

The key variables that differentiate the various protocols and significantly influence the reaction yield, purity, and scalability include the choice of base, solvent, reaction temperature, and workup procedure. In the following sections, we will explore three distinct protocols, dissecting their methodologies and performance.

Protocol 1: Pyridine-Dioxane System

This protocol utilizes pyridine as a basic catalyst and dioxane as the solvent. Pyridine serves a dual role: it acts as a nucleophilic catalyst, activating the methanesulfonyl chloride, and as an acid scavenger, neutralizing the hydrochloric acid byproduct generated during the reaction. Dioxane is a suitable solvent due to its ability to dissolve the reactants and its relatively high boiling point, allowing for elevated reaction temperatures.

Experimental Protocol
  • To a stirred solution of 2-imidazolidinone in dioxane, add pyridine.

  • Cool the mixture to 20°C.

  • Slowly add a solution of methanesulfonyl chloride in dioxane over a period of 2 hours, maintaining the temperature at 20°C.

  • After the addition is complete, heat the reaction mixture to 80°C and maintain for 3 hours.

  • Remove the dioxane by vacuum distillation.

  • To the residue, add ethanol and reflux for 30 minutes.

  • Cool the mixture to 0°C and collect the precipitate by suction filtration.

  • Wash the solid with purified water and dry to obtain this compound.[1][2]

Mechanistic Insights

The use of pyridine as a base is a classic approach in sulfonylation reactions. The lone pair of electrons on the nitrogen atom of pyridine attacks the electrophilic sulfur atom of methanesulfonyl chloride, forming a highly reactive sulfonylpyridinium salt. This intermediate is then readily attacked by the nucleophilic nitrogen of 2-imidazolidinone to form the desired product. The formation of the pyridinium hydrochloride salt drives the reaction to completion.

Pyridine_Catalysis cluster_workflow Pyridine-Dioxane Protocol Workflow A 1. Reactant Mixture (2-Imidazolidinone, Pyridine, Dioxane) B 2. Addition of MsCl (20°C, 2h) A->B C 3. Heating (80°C, 3h) B->C D 4. Solvent Removal (Vacuum Distillation) C->D E 5. Recrystallization (Ethanol) D->E F 6. Isolation & Drying E->F

Caption: Workflow for the Pyridine-Dioxane synthesis protocol.

Protocol 2: Triethylamine-Tetrahydrofuran (THF) System

This protocol employs triethylamine as the base and tetrahydrofuran (THF) as the solvent. Triethylamine is a stronger, non-nucleophilic base compared to pyridine, which can influence the reaction kinetics. THF is a polar aprotic solvent with a lower boiling point than dioxane, necessitating milder reaction temperatures.

Experimental Protocol
  • Charge a reactor with 2-imidazolidinone and tetrahydrofuran (THF).

  • Add triethylamine to the mixture.

  • At 20°C, add a solution of methanesulfonyl chloride in THF dropwise over 1.5 hours.

  • After the addition, raise the temperature to 40°C and hold for 5 hours.

  • Recover the THF by vacuum distillation.

  • Add a mixture of purified water and methanol to the residue and reflux for 1 hour.

  • Cool the solution to 0°C and collect the product via suction filtration.

  • Wash the crystals with purified water and dry.[2]

Mechanistic Insights

Triethylamine, being a sterically hindered amine, is less likely to act as a nucleophilic catalyst. Its primary role is as an efficient acid scavenger. The reaction likely proceeds through a direct nucleophilic attack of the 2-imidazolidinone nitrogen on the methanesulfonyl chloride. The choice of a lower reaction temperature (40°C) is dictated by the lower boiling point of THF. The longer reaction time (5 hours) compensates for the reduced temperature.

Triethylamine_Catalysis cluster_workflow Triethylamine-THF Protocol Workflow A 1. Reactant Mixture (2-Imidazolidinone, Triethylamine, THF) B 2. Addition of MsCl (20°C, 1.5h) A->B C 3. Heating (40°C, 5h) B->C D 4. Solvent Removal (Vacuum Distillation) C->D E 5. Recrystallization (Water/Methanol) D->E F 6. Isolation & Drying E->F Catalytic_Base cluster_workflow Catalytic Base Protocol Workflow A 1. Reactant Mixture (2-Imidazolidinone, MsCl) B 2. Initial Reaction (10°C, 1h) A->B C 3. Heating & Base Addition (90°C, 1h) B->C D 4. Aqueous Workup (Dissolution in hot water) C->D E 5. Crystallization (Cooling to 10°C) D->E F 6. Isolation & Drying E->F

Caption: Workflow for the Catalytic Base synthesis protocol.

Comparative Analysis of Performance

To facilitate a direct comparison, the key performance indicators for each protocol are summarized in the table below. The data is compiled from the cited patent literature.

ParameterProtocol 1: Pyridine-DioxaneProtocol 2: Triethylamine-THFProtocol 3: Catalytic Pyridine
Reported Yield 79% [1][2]80% [2]80% [4]
Purity (HPLC) Not ReportedNot Reported98.8% [4]
Melting Point 190.9–191.3 °C [1][2]191.0–191.5 °C [2]190.4-191.0°C [4]
Reaction Time ~5 hours~6.5 hours~2 hours
Max Temperature 80°C40°C90°C
Solvent DioxaneTetrahydrofuran (THF)Minimal/Water for workup
Base Pyridine (Stoichiometric)Triethylamine (Stoichiometric)Pyridine (Catalytic)

Discussion and Recommendations

All three protocols provide comparable and high yields of this compound, in the range of 79-80%. The choice of protocol will therefore depend on other factors such as process safety, cost of reagents and solvents, and desired throughput.

  • Protocol 2 (Triethylamine-THF) offers the advantage of milder reaction conditions (40°C), which can be beneficial for safety and energy consumption. However, it has the longest reaction time.

  • Protocol 1 (Pyridine-Dioxane) is a robust and well-established method. The higher reaction temperature may lead to a faster reaction rate, but the use of dioxane, a potential peroxide-former, requires careful handling and management.

  • Protocol 3 (Catalytic Base) is the most time-efficient and environmentally friendly option due to the minimal use of organic solvents. The high reaction temperature and the reported high purity of the product make it an attractive option for large-scale production where cycle time and solvent waste are critical considerations. [4] For researchers in a drug development setting, the Triethylamine-THF protocol might be preferable due to its milder conditions and ease of handling. For process development and scale-up, the Catalytic Base protocol presents a compelling case for its efficiency and reduced environmental footprint.

Conclusion

The synthesis of this compound can be successfully achieved through several effective protocols. While the reported yields are similar, a deeper analysis reveals significant differences in reaction conditions, time, and solvent usage. By understanding the mechanistic underpinnings of each method, researchers and drug development professionals can make informed decisions to select the most appropriate synthesis strategy for their specific needs, balancing the requirements of yield, purity, safety, and scalability.

References

Sources

A Comparative Guide to the Efficacy of 1-Methanesulfonyl-2-imidazolidinone in Advanced Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of reagents is a critical decision point that dictates the efficiency, scalability, and overall success of a synthetic pathway. This guide provides an in-depth technical analysis of 1-Methanesulfonyl-2-imidazolidinone (MSI), a key intermediate whose unique chemical architecture offers significant advantages in specific, high-stakes reaction types. We will move beyond a simple datasheet presentation to explore the causality behind its application, compare its performance with established alternatives, and provide actionable experimental data.

Part 1: Unveiling this compound (MSI)

This compound (MSI) is a stable, crystalline solid characterized by an imidazolidinone ring N-substituted with a methanesulfonyl (mesyl) group.[1][2] Its chemical structure, particularly the presence of the electron-withdrawing sulfonyl group, is central to its utility.[1]

Chemical Properties:

  • CAS Number: 41730-79-4[2]

  • Molecular Formula: C₄H₈N₂O₃S[3]

  • Molecular Weight: 164.18 g/mol [3]

  • Appearance: White to off-white powder/crystal[1]

  • Melting Point: ~191 °C[4]

While MSI itself is not typically used as a direct reactant in a wide array of transformations, its primary and highly valuable role is to serve as a stable, activatable precursor. Its efficacy is most profoundly demonstrated in its application as a foundational building block for a superior acylating agent used in the synthesis of semi-synthetic antibiotics.

Synthesis Protocol: Preparation of MSI

The industrial-scale synthesis of MSI is achieved through the reaction of 2-imidazolidinone with methanesulfonyl chloride in the presence of an organic base as an acid scavenger. This method is noted for its mild conditions, high yields, and operational simplicity.[4]

Materials:

  • 2-imidazolidinone

  • Methanesulfonyl chloride

  • Triethylamine (or another suitable organic base like pyridine)

  • Tetrahydrofuran (THF), anhydrous

  • Purified Water

  • Methanol

Step-by-Step Procedure:

  • In a clean, dry reactor, charge 2-imidazolidinone and triethylamine into anhydrous THF. The molar ratio of 2-imidazolidinone to methanesulfonyl chloride to triethylamine should be approximately 1:1.1:1.2.

  • Stir the mixture at room temperature (20°C) to achieve dissolution.

  • Slowly drip a solution of methanesulfonyl chloride in anhydrous THF into the reactor over a period of 1.5 hours, maintaining the temperature at 20°C.

  • After the addition is complete, warm the reaction mixture to 40°C and hold for 5 hours to ensure the reaction goes to completion.

  • Following the insulation period, reclaim the THF solvent via distillation under reduced pressure (e.g., 0.05 MPa).

  • To the resulting residue, add a mixture of purified water and methanol and reflux for 1 hour for recrystallization.

  • Cool the mixture to 0°C to precipitate the product.

  • Filter the solid product via suction filtration, wash with cold purified water, and dry in an oven to obtain pure this compound. Yields for this process are reported to be as high as 80%.[4]

Part 2: The Core Application: MSI as a Precursor in High-Fidelity Acylation

The principal application of MSI is in the synthesis of the broad-spectrum antibiotic Mezlocillin.[5][6] MSI is not the acylating agent itself but is converted into the highly reactive intermediate, 1-chlorocarbonyl-3-methylsulfonyl-2-imidazolidinone . This intermediate then efficiently acylates the primary amino group of ampicillin.[7][8]

The overall workflow is a multi-step process where the stability and functionality of MSI are paramount.

G cluster_0 MSI Synthesis cluster_1 Acylating Agent Activation cluster_2 Final Product Synthesis EthyleneDiamine Ethylenediamine Imidazolidinone Imidazolidin-2-one EthyleneDiamine->Imidazolidinone + Phosgene MSI 1-Methanesulfonyl- 2-imidazolidinone (MSI) Imidazolidinone->MSI + Methanesulfonyl   Chloride AcylatingAgent 1-Chlorocarbonyl-3-methylsulfonyl- 2-imidazolidinone MSI->AcylatingAgent + Phosgene Mezlocillin Mezlocillin AcylatingAgent->Mezlocillin Ampicillin Ampicillin Trihydrate Ampicillin->Mezlocillin Acylation Reaction (pH 7.0-7.5, 0-5°C)

Mechanism and Causality: Why Use the MSI Pathway?

The acylation of ampicillin's side chain is a delicate process. The beta-lactam core is sensitive to harsh conditions (both acidic and basic) and high temperatures. Traditional acylating agents like simple acid chlorides (e.g., R-COCl) can be overly reactive, leading to side reactions, and they generate HCl as a byproduct, which requires careful pH control to avoid degrading the penicillin nucleus.

The MSI-derived acylating agent, 1-chlorocarbonyl-3-methylsulfonyl-2-imidazolidinone, provides a solution. The rationale for this multi-step approach is rooted in achieving a balance of reactivity and control:

  • Stability of MSI: MSI is a stable, easy-to-handle solid, making it an excellent starting point for the synthesis of the more reactive acylating agent.[4]

  • Controlled Activation: The conversion of MSI to the chlorocarbonyl derivative creates a "tuned" acylating agent. The reactivity is high enough for efficient acylation at low temperatures but not so high as to cause significant degradation of the sensitive ampicillin substrate.

  • Favorable Leaving Group: Upon acylation, the remaining imidazolidinone moiety is a good, non-acidic leaving group, simplifying workup and pH control compared to reactions that liberate HCl.

Experimental Protocol: Synthesis of Mezlocillin from Ampicillin

This protocol, adapted from patent literature, demonstrates the acylation step where the MSI-derived intermediate is employed.[7][9] Molar yields are reported in the range of 95-97%.[7]

Materials:

  • Ampicillin Trihydrate

  • 1-chlorocarbonyl-3-methylsulfonyl-2-imidazolidinone

  • Purified Water

  • 4% Sodium Hydroxide solution

  • Acetone

  • Dilute Hydrochloric Acid

Step-by-Step Procedure:

  • Charge Ampicillin Trihydrate and purified water into a suitable reactor.

  • Cool the stirred suspension to 0-5°C.

  • Slowly add 4% sodium hydroxide solution until the ampicillin is fully dissolved, forming the sodium salt in situ.

  • Slowly add 1-chlorocarbonyl-3-methylsulfonyl-2-imidazolidinone to the reaction mixture while maintaining the temperature at 0-5°C.

  • Simultaneously, add 4% sodium hydroxide solution dropwise to maintain the pH of the solution between 7.0 and 7.5. This is critical to ensure the amino group of ampicillin remains nucleophilic while minimizing hydrolysis of the beta-lactam ring.

  • After the reaction is complete (monitored by HPLC), add acetone to the aqueous solution.

  • Acidify the mixture by slowly adding dilute hydrochloric acid to a pH of ~2.0, which precipitates the Mezlocillin product.

  • Stir the resulting slurry for approximately 30 minutes to ensure complete crystallization.

  • Filter the solid product, wash with a 20% aqueous acetone solution, and dry under vacuum to yield pure Mezlocillin.

Part 3: Comparative Analysis of Acylation Strategies

The efficacy of the MSI pathway is best understood when compared to alternative methods for forming the crucial amide bond on the ampicillin side chain.

Comparison 1: MSI-Derived Reagent vs. Traditional Acid Chlorides
FeatureMSI-Derived Acylating AgentTraditional Acid Chloride (R-COCl)Justification
Stability High (precursor MSI is a stable solid)Low (highly moisture-sensitive)Acid chlorides readily hydrolyze, requiring strictly anhydrous conditions which are challenging and costly at an industrial scale. The MSI pathway allows for reactions in aqueous media.[7]
Reactivity Tuned for high selectivityOften excessively highThe high reactivity of acid chlorides can lead to side reactions and degradation of sensitive substrates like beta-lactams.
Byproducts Neutral imidazolidinone derivativeCorrosive HCl gasThe generation of HCl necessitates a stoichiometric amount of base to neutralize it, complicating pH control and potentially harming the product.[7]
Reaction Conditions Mild (0-5°C, controlled pH in water)[7]Often requires very low temperatures and anhydrous organic solvents.The ability to run the reaction in an aqueous system at a controlled, refrigerated temperature is a significant process advantage in terms of safety and cost.
Yield & Purity Very High (95-97%)[7]Variable, often lower due to side reactionsThe controlled reactivity and cleaner reaction profile of the MSI-derived agent lead to higher yields of the desired product with fewer impurities.
Comparison 2: Chemical Synthesis (MSI Pathway) vs. Enzymatic Synthesis

Another alternative is the use of enzymes, such as Penicillin G Acylase, to catalyze the acylation.[10]

FeatureChemical Synthesis (MSI Pathway)Enzymatic Synthesis
Specificity High chemical selectivityExcellent stereospecificity
Conditions Mild (low temp, controlled pH)Very Mild (physiological pH and temp)
Environmental Impact Involves organic solvents and reagents like phosgene."Greener" process, typically run in aqueous buffers.[10]
Scalability & Cost Well-established, highly scalable.Can be limited by enzyme cost, stability, and need for immobilization.

G start Need to Acylate a Sensitive Substrate (e.g., Ampicillin) q1 Are strictly anhydrous conditions problematic? start->q1 q2 Is the substrate thermally sensitive? q1->q2 Yes acid_chloride Use Traditional Acid Chloride q1->acid_chloride No q2->acid_chloride No msi_pathway Use MSI-Derived Acylating Agent q2->msi_pathway Yes q3 Is the highest possible 'green' profile critical? q3->msi_pathway No, scalability/ cost is priority enzyme Consider Enzymatic Synthesis q3->enzyme Yes msi_pathway->q3

Conclusion

This compound (MSI) is a prime example of a reagent whose value lies not in its direct reactivity, but in its role as a stable and effective precursor. Its efficacy is most clearly demonstrated in the industrial synthesis of Mezlocillin, where it enables the creation of a highly controlled, selective, and efficient acylating agent.

Compared to traditional acid chlorides, the MSI-derived pathway offers superior performance through its use of mild, aqueous reaction conditions, generation of non-corrosive byproducts, and ultimately, higher yields and purity. While enzymatic methods present a "greener" alternative, the MSI pathway remains a robust, scalable, and economically viable strategy for the large-scale production of complex, sensitive pharmaceutical compounds. For the drug development professional, understanding the causal chemistry behind the MSI pathway provides a powerful tool for designing efficient and reliable synthetic routes.

References

  • CN101585845B - Preparation process of Mezlocillin - Google P
  • CN101550144B - Preparation technique for mezlocillin - Google P
  • Mezlocillin - Wikipedia. [Link]

  • Mezlocillin, Multocillin, Mezlin - Pharmaceutical Synthesis Database. [Link]

  • CN102408374B - Synthesis method of 1-(methylsulphonyl)
  • 1-(METHYLSULFONYL)-2-IMIDAZOLIDINONE - GSRS. [Link]

  • 41730-79-4| Chemical Name : this compound - Pharmaffiliates. [Link]

  • Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC - NIH. [Link]

  • 1-(Methylsulfonyl)-2-imidazolidinone - CAS Common Chemistry. [Link]

  • 1-(Methylsulphonyl)imidazolidin-2-one | C4H8N2O3S - PubChem. [Link]

  • Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli. [Link]

Sources

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 1-Methanesulfonyl-2-imidazolidinone (MSI) in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methanesulfonyl-2-imidazolidinone (MSI), a critical intermediate in the synthesis of pharmaceuticals such as the third-generation penicillin mezlocillin, presents a unique set of challenges and opportunities in large-scale production.[1][2] This guide provides a comprehensive cost-benefit analysis of MSI synthesis, moving beyond a simple recitation of protocols to offer a deeper understanding of the process variables that dictate efficiency, cost, and safety at an industrial scale. We will dissect various synthetic routes, comparing them on key performance indicators including yield, purity, reaction conditions, and solvent choice. By grounding our analysis in published experimental data, we aim to equip researchers and process chemists with the insights needed to make informed decisions for scalable, safe, and cost-effective manufacturing.

Introduction: The Strategic Importance of this compound (MSI)

This compound (CAS RN: 41730-79-4) is a versatile heterocyclic compound.[3] Its primary value lies in its role as a key building block in the synthesis of complex bioactive molecules.[4][5] Specifically, it is a precursor to 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone, an essential intermediate for producing antibiotics like mezlocillin.[1][6] The sulfonyl group enhances the biological activity and efficacy of target molecules, making MSI a compound of significant interest in medicinal and agricultural chemistry.[4][5]

However, transitioning a synthesis from the bench to a large-scale production environment introduces a host of new variables. The choice of solvent, acid scavenger, and reaction conditions can dramatically impact not only the yield and purity but also the overall process economics, safety, and environmental footprint. This guide focuses on the synthesis of MSI itself, as optimizing this initial step is paramount for the viability of the entire manufacturing chain.

The Synthetic Landscape: A Comparative Analysis of MSI Production Routes

The industrial synthesis of MSI is predominantly achieved by reacting 2-imidazolidinone with methanesulfonyl chloride. The key differentiator between various scaled-up methods lies in the choice of the acid-capturing agent (base) and the organic solvent. These choices directly influence reaction kinetics, product isolation, and process safety.

A survey of patented large-scale methods reveals several viable pathways, primarily using organic bases like triethylamine or pyridine in anhydrous organic solvents.[1][7] The function of the organic base is critical; it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction between the 2-imidazolidinone and methanesulfonyl chloride. This prevents potential side reactions and decomposition of the product. The use of anhydrous solvents is equally important to avoid the hydrolysis of the highly reactive methanesulfonyl chloride.

Below is a workflow diagram illustrating the general process for MSI synthesis.

MSI_Synthesis_Workflow cluster_0 Inputs cluster_1 Process Steps cluster_2 Outputs raw_materials Raw Materials: - 2-Imidazolidinone - Methanesulfonyl Chloride - Organic Base - Anhydrous Solvent reaction Reaction (Controlled Temperature) raw_materials->reaction Charge distillation Solvent Recovery (Underpressure Distillation) reaction->distillation Transfer recrystallization Purification (Recrystallization & Washing) distillation->recrystallization Transfer Residue byproducts Byproducts: - Recovered Solvent - Waste Streams distillation->byproducts Collect drying Drying (Oven Dry) recrystallization->drying Filter & Transfer recrystallization->byproducts Collect product Final Product: This compound drying->product

Caption: General workflow for the synthesis of MSI.

Quantitative Performance Comparison

The following table summarizes experimental data from various patented methods suitable for large-scale production. This data forms the basis of our cost-benefit analysis.

Solvent Base Reaction Time (h) Reaction Temp. (°C) Yield (%) Melting Point (°C) Key Considerations Source
Tetrahydrofuran (THF)Triethylamine54080.0 191.0 - 191.5Highest reported yield; THF is a versatile but relatively expensive solvent.[7]
TolueneN/A (DMF used)48078.5191.0 - 191.2Good yield; Toluene is a cost-effective industrial solvent.[7]
ChloroformTriethylamine14078.0191.2 - 191.9Fast reaction time; Chloroform poses significant health and safety risks.[1][7]
DioxanePyridine38079.0190.9 - 191.3High yield; Dioxane is a suspected carcinogen, raising safety concerns.[1]
CyclohexanePyridine1.54076.0190.8 - 191.7Lower yield; Cyclohexane is a relatively non-polar, low-cost solvent.[1]
Qualitative Analysis of Alternatives

While direct functional replacements for MSI are specific to the subsequent synthetic steps, we can analyze the alternatives within the synthesis process itself, particularly concerning solvent selection.

  • Dimethylformamide (DMF): Often used as a polar aprotic solvent in chemical synthesis, DMF can also serve as a catalyst or reagent.[7][8] However, its high toxicity is a major drawback, leading many organizations to seek less hazardous alternatives.[9] In one MSI synthesis, DMF is used catalytically rather than as the primary solvent.[6]

  • 1,3-Dimethyl-2-imidazolidinone (DMI/DMEU): This cyclic urea is an excellent polar aprotic solvent with high thermal and chemical stability.[10] It is often considered a less toxic replacement for highly hazardous solvents like HMPA.[10] Its properties make it a potential, albeit more expensive, alternative to solvents like DMF or Dioxane in similar chemical processes.

  • "Green" Solvents: The pharmaceutical industry is increasingly focused on sustainability.[11][12] Solvents like γ-valerolactone (GVL) are being investigated as bio-based, non-toxic alternatives to DMF in various syntheses, offering a path to reduce the environmental impact of manufacturing.[13] While not yet documented for MSI synthesis, exploring such options could be a key long-term strategy.

Recommended Experimental Protocol (High-Yield THF Method)

This protocol is based on the high-yield method utilizing tetrahydrofuran (THF) and triethylamine.[7] It is chosen for its superior yield, which is often a primary driver in cost-effectiveness for high-value intermediates.

Materials:

  • 2-imidazolidinone

  • Methanesulfonyl chloride

  • Triethylamine (acid scavenger)

  • Tetrahydrofuran (THF), anhydrous (solvent)

  • Purified water

  • Methanol (recrystallization solvent)

Procedure:

  • Reactor Setup: Charge a suitable reactor with 2-imidazolidinone and anhydrous THF. Begin agitation to dissolve the solid.

    • Causality: Using an anhydrous solvent is crucial to prevent the hydrolysis of methanesulfonyl chloride, which would reduce yield and create impurities.

  • Base Addition: Add triethylamine to the mixture.

    • Causality: Triethylamine acts as an organic base to neutralize the HCl generated in the next step. Its liquid form and appropriate basicity make it easy to handle and effective for this purpose.

  • Reagent Addition: At 20°C, begin the controlled dropwise addition of a solution of methanesulfonyl chloride in THF. The addition should take approximately 1.5 hours.

    • Causality: A slow, controlled addition is a critical safety and quality measure. It helps manage the exothermic nature of the reaction to prevent temperature spikes and minimizes the formation of byproducts.

  • Reaction: After the addition is complete, warm the reactor to 40°C and maintain this temperature for 5 hours, with continued stirring.

    • Causality: This heating period ensures the reaction goes to completion, maximizing the conversion of starting materials to the desired product.

  • Solvent Recovery: Reduce the pressure in the reactor to approximately 0.05 MPa and distill off the THF. This allows the solvent to be recovered and potentially reused, improving process economics.[7]

  • Recrystallization: To the residual solution, add a mixture of purified water and methanol. Heat the mixture to reflux for 1 hour.

    • Causality: This step dissolves the crude product at a high temperature and allows it to slowly crystallize upon cooling, which is a highly effective method for purification, removing unreacted starting materials and soluble impurities.

  • Isolation and Drying: Cool the mixture to 0°C to maximize crystal precipitation. Filter the solid product via suction filtration. Wash the filter cake with purified water to remove any remaining impurities. Dry the product in an oven to obtain pure this compound.[7]

Cost-Benefit Analysis: Selecting the Optimal Path

The "best" synthetic route is not universal; it depends on the specific priorities of the manufacturing campaign, whether they be maximizing yield, minimizing cost, or adhering to stringent environmental and safety standards.

Decision_Flowchart start What is the primary driver for process optimization? max_yield Highest Possible Yield start->max_yield min_cost Lowest Raw Material Cost start->min_cost safety_env Highest Safety & Lowest Environmental Impact start->safety_env thf_route Recommend: THF Route (Yield: 80%) max_yield->thf_route toluene_route Recommend: Toluene Route (Cost-effective solvent) min_cost->toluene_route avoid_solvents Avoid: Chloroform & Dioxane Explore greener alternatives safety_env->avoid_solvents

Caption: Decision matrix for selecting an MSI synthesis route.

  • For Maximum Yield: The THF/Triethylamine method is the clear choice, delivering a yield of 80%.[7] In the synthesis of high-value pharmaceutical intermediates, a 2-5% increase in yield can translate into significant cost savings, often justifying the higher initial cost of a solvent like THF.

  • For Lowest Cost: The Toluene-based synthesis is highly attractive.[7] Toluene is a bulk chemical with a lower cost than THF. While the yield is slightly lower at 78.5%, the savings on solvent procurement for a large-scale campaign could be substantial. The decision requires a careful calculation of whether the cost saved on the solvent outweighs the value of the lost 1.5% yield.

  • For Safety and Environmental Priority: The routes using Chloroform and Dioxane should be avoided despite their good yields.[1][7] The high toxicity, carcinogenicity concerns, and stringent handling requirements for these solvents introduce significant operational costs (e.g., specialized equipment, personnel training, waste disposal) and unacceptable risks in a modern manufacturing environment. The Toluene or Cyclohexane routes are preferable from this standpoint, though a long-term goal should be the development of a process using a truly "green" solvent.

Conclusion

The large-scale synthesis of this compound is a process with multiple viable pathways, each presenting a distinct cost-benefit profile. While a method utilizing THF and triethylamine offers the highest reported yield, a toluene-based process presents a more cost-effective solvent choice.[7] The ultimate decision rests on a balanced consideration of yield, raw material costs, and increasingly important safety and environmental factors. For drug development professionals, optimizing the synthesis of this key intermediate is a critical step in ensuring the economic and regulatory viability of the final active pharmaceutical ingredient. This guide provides the foundational data and logical framework to navigate that decision-making process effectively.

References

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A Senior Application Scientist's Guide to Qualifying 1-Methanesulfonyl-2-imidazolidinone for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Key Intermediate

1-Methanesulfonyl-2-imidazolidinone (CAS No. 41730-79-4) is a vital intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably in the development of advanced antibiotics like Mezlocillin.[1] As a foundational building block, the purity, stability, and overall quality of this reagent directly and profoundly impact the downstream reaction efficiency, impurity profile of the subsequent intermediates, and, ultimately, the safety and efficacy of the final drug product.[2][3][4]

In the landscape of pharmaceutical development, transitioning from laboratory-scale research to cGMP (current Good Manufacturing Practices) production is a journey fraught with challenges. A primary, yet often underestimated, risk lies in the variability of starting materials. A supplier that provides adequate material for initial discovery work may not meet the stringent requirements for clinical trial or commercial manufacturing.[3]

This guide provides a comprehensive framework for the comparative performance analysis of this compound from different suppliers. It is structured not as a rigid protocol, but as a logical workflow that a process chemist or analytical scientist would follow. We will move beyond a simple review of a Certificate of Analysis (CoA) to establish a robust, self-validating system of analysis that ensures batch-to-batch consistency and mitigates risks in the drug development lifecycle.[4][5]

Establishing the Analytical Framework: Critical Quality Attributes (CQAs)

Before any analysis begins, we must define what constitutes a "high-quality" batch of this compound. These are the Critical Quality Attributes (CQAs) that we will measure.

  • Identity: Does the material unequivocally match the structure of this compound?

  • Purity: What is the precise percentage of the desired compound?

  • Impurity Profile: What are the identities and quantities of any impurities? This includes residual starting materials (e.g., 2-imidazolidinone, methanesulfonyl chloride), by-products from synthesis, and residual solvents.[6][7]

  • Physical Properties: Does the material meet expected physical characteristics, such as appearance and melting point, which can be indicative of purity?[1][8][9]

  • Stability: Does the material degrade under defined storage conditions?[10][11]

The following workflow provides a visual representation of the supplier qualification process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-Depth Analysis cluster_2 Phase 3: Performance & Stability cluster_3 Phase 4: Decision s1 Receive Samples & CoAs (Supplier A, B, C) s2 Physical Characterization (Appearance, Melting Point) s1->s2 s3 Identity Confirmation (¹H NMR, MS) s2->s3 d1 Purity & Impurity Profiling (HPLC-UV/MS) s3->d1 d2 Residual Solvent Analysis (Headspace GC-MS) d1->d2 d3 Water Content (Karl Fischer Titration) d2->d3 p1 Forced Degradation Study d3->p1 p2 Accelerated Stability Study (e.g., 40°C / 75% RH) p1->p2 decision Supplier Selection p2->decision

Figure 1: Experimental workflow for supplier qualification.

Experimental Methodologies: The 'Why' and 'How'

Here, we detail the core analytical techniques. The causality behind each choice is explained to demonstrate an expert-driven approach.

Identity Confirmation: ¹H NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) provides an unambiguous fingerprint of a molecule's structure. It is the gold standard for identity confirmation. We use Proton (¹H) NMR to confirm the presence and connectivity of all hydrogen atoms in the molecule, ensuring we have the correct compound before proceeding with more resource-intensive tests.

Protocol:

  • Sample Preparation: Accurately weigh ~5 mg of the sample from each supplier into separate NMR tubes.

  • Dissolution: Add ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for this polar compound.

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.

  • Analysis: Process the data and integrate the peaks. The expected chemical shifts for this compound are:

    • ~3.1 ppm (singlet, 3H, -SO₂CH₃ )

    • ~3.4 ppm (triplet, 2H, -NCH₂ CH₂N-)

    • ~3.8 ppm (triplet, 2H, -NCH₂CH₂ N-)

    • ~7.0 ppm (broad singlet, 1H, -NH -) The integration ratios (3:2:2:1) must be correct. Any significant deviation or the presence of unexpected peaks indicates impurities.

Purity and Impurity Profiling: High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse of pharmaceutical analysis for its ability to separate, identify, and quantify each component in a mixture. A well-developed Reverse-Phase (RP-HPLC) method can resolve the main compound from potential process-related impurities and degradation products, providing a precise purity value (as % area).[12]

Protocol:

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 30°C.

  • Sample Preparation: Prepare a stock solution of ~1.0 mg/mL in a 50:50 mixture of Water:Acetonitrile. Dilute to a working concentration of ~0.1 mg/mL.

  • Injection: Inject 10 µL of the sample solution.

  • Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. Identify and quantify any impurities relative to the main peak. Coupling the HPLC to a mass spectrometer (LC-MS) can aid in the structural elucidation of unknown impurities.[13]

Physical Characterization: Melting Point

Causality: The melting point is a simple, yet powerful, indicator of purity. A pure crystalline compound will have a sharp melting point range, whereas impurities tend to depress and broaden this range. Published melting points are typically in the range of 188-190°C.[1][8][9]

Protocol:

  • Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube.

  • Measurement: Use a calibrated digital melting point apparatus.

  • Heating Rate: Set a ramp rate of 1°C/minute near the expected melting point to ensure accuracy.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

Comparative Data Analysis (Simulated Results)

To illustrate the application of these methods, we present simulated data for three hypothetical suppliers:

  • Supplier A (Premium Grade): Markets their product for cGMP applications.

  • Supplier B (Standard Grade): A general-purpose laboratory supplier.

  • Supplier C (Bulk Grade): A high-volume, lower-cost supplier.

Table 1: Physical and Identity Data

Parameter Specification Supplier A Supplier B Supplier C
Appearance White to off-white powder White crystalline powder Off-white powder Slightly yellow powder
Melting Point 188-191°C 190.1 - 190.6°C 188.5 - 190.0°C 186.2 - 189.5°C

| ¹H NMR | Conforms to structure | Conforms | Conforms | Conforms |

Table 2: HPLC Purity and Impurity Profile

Analyte Supplier A Supplier B Supplier C
Purity (% Area) 99.91% 99.65% 98.78%
Impurity 1 (2-imidazolidinone) 0.04% 0.15% 0.55%
Impurity 2 (Unknown) Not Detected 0.08% 0.21%

| Total Impurities | 0.09% | 0.35% | 1.22% |

Interpretation and Supplier Selection

  • Supplier A (Premium Grade): The material from Supplier A is exemplary. It is a clean, white crystalline powder with a very sharp melting point range, indicative of high purity. The HPLC data confirms this, showing >99.9% purity with negligible levels of the starting material impurity. This grade is unequivocally suitable for all stages of development, including late-stage clinical and commercial cGMP manufacturing where process control and impurity management are paramount.[3]

  • Supplier B (Standard Grade): This material is of good quality and meets typical specifications for many laboratory applications. The purity is high (99.65%), and while the starting material impurity is present at a higher level than in Supplier A's batch, it is still well-controlled. This grade would be an excellent, cost-effective choice for early-stage R&D, process development, and preclinical studies. However, for cGMP use, one would need to ensure that the level of "Impurity 2" is acceptable and that it can be purged in subsequent steps.

  • Supplier C (Bulk Grade): The material from Supplier C presents several red flags for pharmaceutical use. The yellowish color and broad, depressed melting point immediately suggest lower purity, which is confirmed by the HPLC analysis (98.78%). The significantly higher level of 2-imidazolidinone (0.55%) could negatively impact the yield and purity of the next synthetic step. This material might be considered for non-critical, early discovery work where cost is the primary driver, but it carries a significant risk for any process development or scale-up activities.

The following decision-making flowchart can guide the selection process based on the intended application.

G cluster_suppliers Supplier Choice start Intended Application? app_gmp cGMP Manufacturing (Clinical / Commercial) start->app_gmp app_dev Process Development & Preclinical start->app_dev app_res Early R&D & Discovery start->app_res decision_gmp Purity > 99.9%? Known Impurities < 0.05%? app_gmp->decision_gmp decision_dev Purity > 99.5%? Total Impurities < 0.5%? app_dev->decision_dev decision_res Purity > 98.5%? app_res->decision_res sup_a Supplier A sup_b Supplier B sup_c Supplier C decision_gmp->sup_a Yes risk High Risk: Re-evaluate or Reject decision_gmp->risk No decision_dev->sup_a Yes decision_dev->sup_b Yes decision_dev->risk No decision_res->sup_a Yes decision_res->sup_b Yes decision_res->sup_c Yes

Figure 2: Supplier selection logic based on application.

Conclusion

The quality of a starting material like this compound is not a static parameter defined solely by a supplier's Certificate of Analysis. It is a dynamic profile that must be independently verified and understood in the context of its intended use. By employing a multi-technique analytical approach focusing on identity, purity, and impurity profiling, researchers and drug developers can make informed, data-driven decisions.

This guide demonstrates that while a premium-grade material from a supplier like 'A' is essential for low-risk cGMP manufacturing, a standard-grade material from 'B' can be a scientifically sound and economical choice for earlier-stage development. The key is to align the quality of the raw material with the quality requirements of the specific stage of the pharmaceutical lifecycle. This proactive, science-led approach to supplier qualification is fundamental to ensuring the consistency, safety, and ultimate success of any drug development program.

References

  • SIELC Technologies. (n.d.). Separation of 1-(Methylsulphonyl)imidazolidin-2-one on Newcrom R1 HPLC column. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). This compound CAS 41730-79-4. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (2024). 1-Methylsulfonyl-2-imidazolidinone. Retrieved from [Link]

  • Amplelogic. (n.d.). What is Intermediate testing?. Retrieved from [Link]

  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods. Retrieved from [Link]

  • Fowles, L. F., Beck, E., Worrall, S., Shanley, B. C., & de Jersey, J. (1996). The Formation and Stability of Imidazolidinone Adducts From Acetaldehyde and Model Peptides. A Kinetic Study With Implications for Protein Modification in Alcohol Abuse. Biochemical Pharmacology, 51(10), 1259-67. Retrieved from [Link]

  • Google Patents. (n.d.). CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one.
  • Google Patents. (n.d.). CN102408374A - Synthesis method of 1-methylsulfonyl 2-imidazolidinone.
  • PYG Lifesciences. (2024). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of tested derivatives of imidazolidine. Retrieved from [Link]

  • Perforce. (n.d.). Performance Testing Matters in Pharma. Retrieved from [Link]

  • Supporting Materials. (n.d.). Retrieved from [Link]

  • ICN. (2024). Pharma Intermediates: The Importance of Quality and Essential Factors. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1-(Methylsulfonyl)-2-imidazolidinone. Retrieved from [Link]

  • Spectroscopy Online. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and anticancer evaluation of imidazolidine derivatives: study the reaction of imidazolidineiminothione derivatives with amino acids methyl ester. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Pharmaceutical Testing | Analysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 1-(METHYLSULFONYL)-2-IMIDAZOLIDINONE. Retrieved from [Link]

  • PubMed. (n.d.). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Methylsulphonyl)imidazolidin-2-one. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). RP-HPLC Method for Simultaneous Determination of Ofloxacin and Satranidazole in Tablet Dosage Form. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Retrieved from [Link]

  • Impactfactor. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Retrieved from [Link]

  • PubMed. (n.d.). Study and development of reversed-phase HPLC systems for the determination of 2-imidazolines in the presence of preservatives in pharmaceutical preparations. Retrieved from [Link]

  • MDPI. (n.d.). Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. Retrieved from [Link]

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A Senior Application Scientist's Guide to Comparative Cross-Reactivity Studies of 1-Methanesulfonyl-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and drug safety assessment, the principle of specificity is paramount. For any therapeutic candidate, understanding its interaction not only with its intended target but also with unintended biological molecules is a critical step in de-risking its progression to clinical trials. This guide provides an in-depth, technical framework for designing and executing comparative cross-reactivity studies for 1-Methanesulfonyl-2-imidazolidinone, a versatile intermediate in the synthesis of bioactive molecules.[1]

This compound (CAS RN: 41730-79-4) is a polar compound featuring an imidazolidinone ring and a sulfonyl group.[2] Its chemical properties make it a valuable building block in the creation of novel pharmaceuticals and agrochemicals.[1] However, the very reactivity that makes it useful also necessitates a thorough evaluation of its potential to cross-react with other molecules, which could lead to off-target effects and adverse reactions. This guide will objectively compare methodologies for assessing the cross-reactivity of this compound and provide the rationale behind experimental choices, ensuring a robust and reliable assessment.

The Imperative of Cross-Reactivity Assessment

Cross-reactivity occurs when a compound or antibody raised against a specific antigen binds to a different, structurally similar molecule.[3][4] In drug development, this can lead to false positives in screening assays and, more critically, unforeseen side effects in patients.[4][5] For a small molecule like this compound, potential cross-reactivity could arise from interactions with endogenous molecules, metabolites, or other co-administered drugs that share structural motifs. Therefore, a comprehensive cross-reactivity assessment is not merely a regulatory checkbox but a fundamental aspect of ensuring the safety and efficacy of any new therapeutic agent.

Designing a Comparative Cross-Reactivity Study

A well-designed cross-reactivity study should be both comprehensive and tailored to the specific characteristics of the molecule under investigation. For this compound, we will compare its cross-reactivity profile against a panel of structurally related and functionally relevant compounds.

Selection of Comparator Compounds

The choice of comparator compounds is critical for a meaningful cross-reactivity study. For this compound, this panel should include:

  • Precursors and Synthesis-Related Impurities: The synthesis of this compound typically involves the reaction of 2-imidazolidinone with methanesulfonyl chloride.[6][7] Therefore, these precursors should be included in the analysis.

  • Structurally Similar Molecules: Compounds containing the imidazolidinone or sulfonylurea moiety should be considered. For instance, other isothiazolinones like methylisothiazolinone (MI), octylisothiazolinone (OIT), and benzisothiazolinone (BIT) have been studied for cross-reactivity.[8]

  • A Known Non-Cross-Reactive Compound: A structurally distinct compound should be included as a negative control to establish baseline non-reactivity. For this guide, we will use DMT-dC(bz) phosphoramidite, a deoxycytidine phosphoramide monomer used in DNA synthesis, due to its structural dissimilarity.[9]

Methodological Approach: A Dual-Pronged Strategy

To ensure the trustworthiness and accuracy of our findings, a dual-pronged approach employing both immunoassay and mass spectrometry techniques is recommended. Immunoassays provide high-throughput screening, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior specificity and quantitative accuracy, often considered the gold standard.[10][11][12]

Workflow for Cross-Reactivity Assessment

Cross_Reactivity_Workflow cluster_Preparation Sample Preparation cluster_Immunoassay Immunoassay Screening cluster_LCMS LC-MS/MS Confirmation cluster_Analysis Data Analysis & Interpretation Prep Prepare stock solutions of This compound and comparator compounds Immunoassay Competitive ELISA development (if antibody is available) or other relevant binding assays Prep->Immunoassay Dilution series Screening Screen for cross-reactivity against the panel of compounds Immunoassay->Screening LCMS_Method Develop and validate a selective LC-MS/MS method Screening->LCMS_Method Confirm positive hits and quantify Quantification Quantify the binding or interaction of each compound LCMS_Method->Quantification Data_Analysis Calculate % Cross-Reactivity Quantification->Data_Analysis Interpretation Interpret results and assess specificity Data_Analysis->Interpretation

Caption: A generalized workflow for assessing the cross-reactivity of a small molecule.

Experimental Protocols

Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Rationale: Competitive immunoassays are a valuable tool for screening the cross-reactivity of small molecules, particularly when a specific antibody can be generated.[13] They are sensitive and can be adapted for high-throughput analysis.[14] The degree of cross-reactivity is determined by the concentration of the test compound required to inhibit the binding of a labeled primary ligand to the antibody by 50% (IC50).[4]

Step-by-Step Methodology:

  • Antibody Generation (Hypothetical): Generate a polyclonal or monoclonal antibody specific to this compound. This would typically involve conjugating the small molecule to a carrier protein to elicit an immune response.

  • Plate Coating: Coat a 96-well microtiter plate with a conjugate of this compound and a protein (e.g., BSA). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Competitive Reaction:

    • Prepare serial dilutions of this compound (the standard) and each of the comparator compounds.

    • In separate tubes, mix the diluted compounds with a fixed concentration of the anti-1-Methanesulfonyl-2-imidazolidinone antibody.

    • Add these mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB substrate solution to each well. A color change will occur in wells where the primary antibody has bound.

  • Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to quench the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance against the log of the concentration for each compound to generate inhibition curves.

    • Determine the IC50 value for each compound.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Comparator Compound) x 100

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale: LC-MS/MS provides a highly sensitive and selective method for quantifying small molecules in complex matrices.[11][15] This technique is not reliant on antibody availability and can definitively distinguish between structurally similar compounds based on their mass-to-charge ratio and fragmentation patterns.[10][16] This makes it an ideal confirmatory method to eliminate the false positives that can arise from immunoassays.[5][10]

Step-by-Step Methodology:

  • Sample Preparation: Prepare standard solutions of this compound and each comparator compound in a suitable solvent (e.g., methanol/water).

  • Chromatographic Separation:

    • Use a reverse-phase C18 column.

    • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Optimize the gradient to achieve baseline separation of all compounds.

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, source temperature) for each compound.

    • For each compound, determine the precursor ion (the molecular ion) and the most abundant product ions after collision-induced dissociation.

    • Set up MRM transitions for each compound to ensure specific detection.

  • Method Validation: Validate the LC-MS/MS method for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) for each analyte.

  • Cross-Reactivity Assessment (in a relevant biological matrix, e.g., plasma):

    • Spike a known concentration of this compound into the biological matrix.

    • In separate samples, spike increasing concentrations of each comparator compound.

    • Process the samples (e.g., protein precipitation or solid-phase extraction).

    • Analyze the samples by the validated LC-MS/MS method.

  • Data Analysis:

    • Quantify the concentration of this compound in the presence of each comparator.

    • Determine if the presence of the comparator compounds interferes with the accurate quantification of this compound. A significant change in the measured concentration would indicate cross-reactivity in the analytical method.

Comparative Data Summary

The following table presents hypothetical data from the described experiments to illustrate how the results would be compared.

CompoundStructureImmunoassay (% Cross-Reactivity)LC-MS/MS Interference
This compound C₄H₈N₂O₃S100% (Reference)N/A
2-ImidazolidinoneC₃H₆N₂O15%Minimal
Methanesulfonyl ChlorideCH₃ClO₂S<1%None Detected
MethylisothiazolinoneC₄H₅NOS5%None Detected
DMT-dC(bz) phosphoramiditeC₄₆H₅₂N₅O₈P<0.1%None Detected

Interpretation of Results and Causality

The low but detectable cross-reactivity of 2-imidazolidinone in the immunoassay could be attributed to the shared imidazolidinone ring structure, which might be recognized by a subset of the polyclonal antibodies raised against the entire this compound molecule. The lack of significant cross-reactivity with methanesulfonyl chloride would indicate that the sulfonyl group alone is not a primary epitope for antibody binding.

Visualization of a Key Signaling Pathway Interaction (Hypothetical)

Should cross-reactivity studies indicate an off-target interaction with a known signaling pathway, visualizing this interaction is crucial. For example, if this compound were found to interact with a kinase, the following diagram could represent this off-target effect.

Signaling_Pathway cluster_Pathway Hypothetical Kinase Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 phosphorylates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Molecule 1-Methanesulfonyl- 2-imidazolidinone Molecule->Kinase1 Unintended Inhibition

Caption: Hypothetical off-target inhibition of a kinase by this compound.

Conclusion

This guide has outlined a robust, multi-faceted approach to assessing the cross-reactivity of this compound. By combining high-throughput screening with highly specific confirmatory methods, researchers can build a comprehensive and reliable profile of a compound's specificity. This rigorous, evidence-based approach is fundamental to ensuring the safety and efficacy of new chemical entities as they progress through the drug development pipeline. The principles and methodologies described herein are designed to provide a solid foundation for any scientist tasked with this critical aspect of preclinical safety assessment.

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A Senior Application Scientist’s Guide to Purity Assessment of Synthesized 1-Methanesulfonyl-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

1-Methanesulfonyl-2-imidazolidinone is a pivotal intermediate in the synthesis of advanced antibiotics, including third-generation penicillins like Mezlocillin.[1][2][3][4] Its molecular structure, featuring a polar imidazolidinone ring and a sulfonyl group, makes it a versatile building block in medicinal chemistry.[5][6] The synthesis, typically involving the reaction of 2-imidazolidinone with methanesulfonyl chloride, can introduce a range of impurities.[1][2] These may include unreacted starting materials, by-products from side reactions, or residual solvents from the reaction and recrystallization steps (e.g., tetrahydrofuran, ethanol, or dioxane).[1][2]

The purity of this intermediate is not a mere quality metric; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API).[7][8] Impurities present in the intermediate can carry through the synthetic pathway, leading to the formation of undesired, potentially toxic, related substances in the final drug product. Therefore, robust, validated analytical methods for purity assessment are indispensable.[9]

This guide provides an in-depth comparison of chromatographic techniques for the comprehensive purity assessment of this compound. We will explore the strategic application of High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Gas Chromatography (GC) for residual solvent analysis, and Thin-Layer Chromatography (TLC) for rapid reaction monitoring. Our focus will be on the causality behind methodological choices, ensuring each protocol is a self-validating system for generating trustworthy and reproducible data.

Part 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the cornerstone for the purity analysis of non-volatile small molecules like this compound, offering high resolution and quantitative accuracy.[7][10][11] A reversed-phase (RP-HPLC) method is the logical choice, as it is ideally suited for separating polar to moderately nonpolar compounds.

Causality of Method Design:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic character, which provides optimal retention and separation of the target analyte from more polar impurities (like unreacted 2-imidazolidinone) and allows for fine-tuning of retention with the mobile phase.

  • Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent (acetonitrile or methanol) is employed. This is crucial because a gradient allows for the efficient elution of a wide range of potential impurities with varying polarities, ensuring that both early-eluting polar compounds and late-eluting nonpolar compounds are captured within a reasonable runtime.[12][13]

  • Detector: A UV detector is chosen, set at a wavelength where the carbonyl group in the imidazolidinone ring exhibits absorbance (typically around 210-220 nm). While not a strong chromophore, it provides sufficient sensitivity for accurate quantification at typical concentration levels.[14] This approach is widely adopted for compounds with limited UV absorbance.[14]

Experimental Workflow: Quantitative Purity by RP-HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_start Weigh Synthesized Product & Reference Standard (~10 mg) dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) to 1 mg/mL prep_start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample, Standard, and Blank filter->inject instrument HPLC System (C18 Column, UV Detector) instrument->inject run Execute Gradient Elution Method inject->run integrate Integrate Peak Areas in Chromatogram run->integrate calculate Calculate Purity (%) using Area Normalization integrate->calculate report Generate Final Purity Report calculate->report GC_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC Analysis cluster_data Data Processing prep_start Weigh Synthesized Product (~100 mg) into Headspace Vial dissolve Add High-Boiling Point Solvent (e.g., DMSO, DMF) prep_start->dissolve seal Crimp and Seal Vial dissolve->seal incubate Incubate Vial in Headspace Oven (e.g., 80°C for 15 min) seal->incubate inject Autosampler Injects Headspace Gas incubate->inject run GC Separation (FID Detection) inject->run identify Identify Solvents by Retention Time run->identify quantify Quantify (ppm) vs. External Standard identify->quantify report Report Solvent Concentrations quantify->report TLC_Workflow spot Spot TLC Plate: 1. Starting Material (SM) 2. Co-spot (SM + Rxn) 3. Reaction Mixture (Rxn) develop Develop Plate in TLC Chamber with Mobile Phase spot->develop dry Remove and Dry Plate develop->dry visualize Visualize Spots (e.g., UV Lamp at 254 nm) dry->visualize interpret Interpret Results: - Disappearance of SM spot - Appearance of Product spot visualize->interpret

Sources

A Comparative Guide to 1-Methanesulfonyl-2-imidazolidinone: From Synthesis Intermediate to a Potential Drug Delivery Enhancer

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 1-Methanesulfonyl-2-imidazolidinone, a versatile heterocyclic compound. While its established role as a critical intermediate in the synthesis of the broad-spectrum antibiotic Mezlocillin is well-documented, this guide also explores its potential as a drug delivery excipient, particularly for enhancing the solubility of poorly soluble active pharmaceutical ingredients (APIs). Through a detailed case study of its application in Mezlocillin synthesis and a comparative analysis with the widely used solvent Dimethyl Sulfoxide (DMSO), we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's properties and potential applications.

The Pivotal Role of this compound: A Tale of Two Applications

This compound (CAS 41730-79-4) is a white to off-white crystalline powder with a melting point of 188-190°C.[1] Its molecular structure, featuring a polar sulfonyl group and an imidazolidinone ring, imparts unique properties that make it a valuable molecule in both pharmaceutical synthesis and potentially, in formulation science.[2]

The sulfonyl group is known to modulate the physicochemical properties of molecules, including their solubility and acid-base characteristics.[3] By offering two hydrogen-bond acceptors, the sulfonyl group can enhance the binding affinity of drug molecules with target proteins and improve their pharmacokinetic profiles.[3] This inherent polarity suggests a potential for this compound to act as a solubilizing agent for challenging APIs.

Currently, the most prominent and industrially significant application of this compound is as a key intermediate in the synthesis of Mezlocillin, a broad-spectrum penicillin antibiotic.[4] This well-established process serves as a robust case study of its successful application in a pharmaceutical manufacturing setting.

Case Study: The Synthesis of Mezlocillin - A Success Story for this compound

Mezlocillin is a potent antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[5] Its synthesis relies on the acylation of ampicillin with a reactive derivative of this compound.[6] This multi-step synthesis highlights the compound's reactivity and importance in constructing complex pharmaceutical molecules.

Synthesis of this compound

The synthesis of this compound is a critical precursor step. It is typically prepared by the reaction of 2-imidazolidinone with methanesulfonyl chloride in the presence of an acid scavenger.[7]

Experimental Protocol: Synthesis of this compound [7]

Materials:

  • 2-imidazolidinone

  • Methanesulfonyl chloride

  • Triethylamine (or another suitable organic base)

  • Anhydrous organic solvent (e.g., chloroform, benzene, or tetrahydrofuran)

  • Purified water

  • Ethanol or Methanol (for recrystallization)

Procedure:

  • In a reaction vessel, dissolve 2-imidazolidinone and triethylamine in an anhydrous organic solvent.

  • While stirring at a controlled temperature (e.g., 20°C), slowly add a solution of methanesulfonyl chloride in the same solvent.

  • After the addition is complete, warm the reaction mixture to a specific temperature (e.g., 40°C) and maintain it for a set duration (e.g., 1-5 hours) to ensure the reaction goes to completion.

  • Remove the organic solvent by distillation under reduced pressure.

  • To the residue, add a mixture of purified water and an alcohol (ethanol or methanol).

  • Reflux the mixture for a short period (e.g., 0.5-1 hour).

  • Cool the mixture to 0°C to induce crystallization of the product.

  • Collect the solid product by suction filtration and wash it with purified water.

  • Dry the product to obtain this compound.

Synthesis of Mezlocillin using this compound

The synthesized this compound is then converted to a more reactive intermediate, 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone, which subsequently acylates ampicillin to yield Mezlocillin.[6]

Experimental Protocol: Synthesis of Mezlocillin [8][9]

Materials:

  • Ampicillin trihydrate

  • 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone

  • Purified water

  • Sodium hydroxide solution (4%)

  • Acetone

  • Dilute hydrochloric acid

  • Isopropyl ether

Procedure:

  • In a reaction vessel, dissolve ampicillin trihydrate in purified water with the aid of a 4% sodium hydroxide solution at 0-5°C.

  • Slowly add 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone to the ampicillin solution while maintaining the temperature at 0-5°C and the pH between 7.0-7.5 by the controlled addition of 4% sodium hydroxide solution.

  • After the acylation reaction is complete, add an ether extractant like isopropyl ether for extraction.

  • Separate the aqueous phase and add acetone.

  • Acidify the solution with dilute hydrochloric acid to a pH of 2.0 to precipitate Mezlocillin.

  • Continue stirring for about 30 minutes to complete crystallization.

  • Filter the crystallized product, wash it with an aqueous acetone solution, and dry to obtain pure Mezlocillin.

Diagram of the Mezlocillin Synthesis Workflow:

Mezlocillin_Synthesis cluster_0 Synthesis of this compound cluster_1 Synthesis of Mezlocillin 2-Imidazolidinone 2-Imidazolidinone Reaction1 Reaction with acid scavenger 2-Imidazolidinone->Reaction1 Methanesulfonyl_chloride Methanesulfonyl chloride Methanesulfonyl_chloride->Reaction1 MSI 1-Methanesulfonyl- 2-imidazolidinone Reaction1->MSI MSI_intermediate 1-Chloroformyl-3- methylsulfonyl- 2-imidazolidinone MSI->MSI_intermediate Phosgenation Acylation Acylation MSI_intermediate->Acylation Ampicillin Ampicillin Ampicillin->Acylation Mezlocillin Mezlocillin Acylation->Mezlocillin

Caption: Workflow for the synthesis of Mezlocillin.

A Comparative Outlook: this compound vs. Dimethyl Sulfoxide (DMSO)

While this compound's role in synthesis is clear, its potential as a drug delivery excipient warrants a comparative analysis with an established solvent like DMSO. This comparison is, at present, largely theoretical due to a lack of direct experimental studies but provides a framework for future research.

DMSO is a highly polar aprotic solvent known for its ability to dissolve a wide range of polar and nonpolar compounds.[10] However, its use in pharmaceutical formulations can be limited by toxicity concerns, including skin irritation and potential effects on cells at higher concentrations.[11]

Table 1: Physicochemical and Toxicological Comparison

PropertyThis compoundDimethyl Sulfoxide (DMSO)
CAS Number 41730-79-4[12]67-68-5[10]
Molecular Formula C4H8N2O3S[12](CH3)2SO[10]
Molecular Weight 164.18 g/mol [12]78.13 g/mol [10]
Appearance White to off-white crystalline powder[13]Colorless liquid[10]
Melting Point 188-190 °C[1]19 °C[10]
Boiling Point Not readily available189 °C[10]
Solubility in Water Soluble (qualitative)Miscible[10]
Toxicity Causes skin and serious eye irritation[14]Low acute toxicity, but can cause skin irritation and has shown cellular toxicity at higher concentrations[11][15]
Potential Advantages of this compound
  • Structural Features for Solubilization: The presence of both a sulfonyl group and a cyclic urea moiety could offer multiple interaction points (hydrogen bond acceptors) for drug molecules, potentially leading to enhanced solubility.[3]

  • Solid Form: Its solid nature at room temperature might be advantageous for solid dosage form development, such as solid dispersions, where it could act as a solid solvent or a carrier.

Challenges and Future Directions
  • Lack of Data: The most significant hurdle is the absence of comprehensive studies on its use as a formulation excipient. Experimental data on its solubilization capacity for various drugs, its biocompatibility in different administration routes, and its long-term stability in formulations are needed.

  • Toxicity Profile: While some safety data exists, a more thorough toxicological evaluation is necessary to establish its safety profile for use as a pharmaceutical excipient.[14]

Diagram of the Proposed Solubilization Mechanism:

Solubilization cluster_0 This compound cluster_1 Poorly Soluble Drug MSI This compound Sulfonyl Group (H-bond acceptor) Imidazolidinone Ring (Polar) Drug API Hydrophobic Region H-bond donor/acceptor sites MSI:f1->Drug:f2 Hydrogen Bonding MSI:f2->Drug:f1 Polar-Hydrophobic Interactions

Caption: Proposed interactions for solubility enhancement.

Conclusion and Future Perspectives

This compound has a proven track record as a reliable and essential intermediate in the synthesis of the antibiotic Mezlocillin. Its chemical structure, particularly the presence of a polar sulfonyl group, suggests a promising, yet underexplored, potential as a drug delivery excipient for enhancing the solubility of poorly soluble drugs.

While a direct, data-driven comparison with established solvents like DMSO is not yet possible, the theoretical analysis presented in this guide highlights the potential benefits and the clear need for further research. Future studies should focus on:

  • Quantitative Solubility Enhancement Studies: Evaluating the solubilizing capacity of this compound for a range of BCS Class II and IV drugs.

  • Formulation Development: Investigating its application in various formulation strategies, such as solid dispersions and liquid formulations.

  • In-depth Toxicological and Biocompatibility Assessments: Establishing a comprehensive safety profile to support its potential use as a pharmaceutical excipient.

By bridging the current knowledge gap, the scientific community can unlock the full potential of this compound, potentially adding a valuable tool to the formulator's arsenal for tackling the challenge of poor drug solubility.

References

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A Technical Guide to 1-Methanesulfonyl-2-imidazolidinone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 1-Methanesulfonyl-2-imidazolidinone, a key heterocyclic intermediate in pharmaceutical manufacturing. Moving beyond a simple overview, we will explore its primary application, supported by experimental data from patent literature, and contextualize its role within the broader landscape of synthetic chemistry. As Senior Application Scientists, our focus is to deliver a narrative grounded in expertise, trustworthiness, and comprehensive referencing, elucidating the "why" behind the "how."

Introduction to this compound: A Versatile Building Block

This compound (CAS 41730-79-4) is a stable, crystalline solid characterized by a five-membered imidazolidinone ring bearing a methanesulfonyl group.[1] This electron-withdrawing sulfonyl group significantly influences the reactivity of the molecule, making it a valuable reagent in organic synthesis.[2] While its potential applications are broad, including theoretical antimicrobial or anti-inflammatory properties, its most prominent and well-documented use is as a crucial intermediate in the synthesis of semi-synthetic penicillin antibiotics, most notably, Mezlocillin.[3][4][5]

The structure of this compound renders it an effective precursor for creating a reactive acylating agent. The core value of this intermediate lies in its ability to be transformed into a highly specific side-chain donor for the acylation of the 6-amino group of the penicillin core, a critical step in the industrial production of Mezlocillin.[4]

Performance Comparison: Synthesis of this compound

The industrial utility of an intermediate is heavily dependent on the efficiency and scalability of its own synthesis. Patent literature reveals several approaches to the synthesis of this compound, primarily through the reaction of 2-imidazolidinone with methanesulfonyl chloride. The key variables in these processes are the choice of solvent and the acid-capturing agent. Below is a comparative summary of different patented methods, highlighting the impact of these choices on reaction conditions and yield.

Method Solvent Acid Scavenger Reaction Temperature (°C) Reaction Time (hours) Reported Yield (%) Reference
Method ABenzeneTriethylamine40577[5]
Method BChloroformTriethylamine40178[2]
Method CTolueneN,N-Dimethylformamide (DMF)80478.5[5]
Method DNo SolventN/A80-1202-5Not specified[2][5]

Expert Analysis of Synthetic Routes:

The choice of an organic base like triethylamine or DMF as an acid scavenger is crucial to neutralize the HCl generated during the reaction, thereby preventing side reactions and driving the equilibrium towards the product.[5] Methods A and B, employing halogenated or aromatic solvents, proceed at a relatively mild temperature of 40°C. Notably, the reaction in chloroform is significantly faster (1 hour) than in benzene (5 hours) for a comparable yield, suggesting a potential kinetic advantage in the chlorinated solvent.[2][5]

Method C utilizes a higher boiling point solvent (toluene) and a different type of base (DMF), requiring a higher temperature (80°C) but achieving a slightly higher yield.[5] This could be advantageous for large-scale production where precise temperature control at higher ranges is often more manageable. Method D represents a solvent-free approach, which, while potentially more environmentally friendly, requires significantly higher temperatures and may present challenges in controlling the reaction exotherm and ensuring homogeneity.[2][5]

The data indicates that high yields (77-78.5%) are achievable under various conditions, allowing for flexibility in process design based on available equipment, cost of materials, and safety considerations. The consistent high yields across different methodologies underscore the robustness and reliability of this synthetic transformation.

Application in Pharmaceutical Synthesis: The Mezlocillin Pathway

The primary role of this compound is as a precursor to the acylating agent used in the synthesis of Mezlocillin, a broad-spectrum antibiotic.[3][6] The overall workflow involves a two-step process: the activation of this compound and the subsequent acylation of ampicillin.[4]

Mezlocillin_Synthesis cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Activation cluster_2 Step 3: Final Acylation imidazolidinone 2-Imidazolidinone product1 1-Methanesulfonyl- 2-imidazolidinone imidazolidinone->product1 Triethylamine, Solvent mesyl_chloride Methanesulfonyl Chloride mesyl_chloride->product1 product2 1-Chloroformyl-3-methylsulfonyl- 2-imidazolidinone product1->product2 phosgene Phosgene phosgene->product2 mezlocillin Mezlocillin product2->mezlocillin NaOH (aq), 0-5°C ampicillin Ampicillin Trihydrate ampicillin->mezlocillin

Figure 1: Overall workflow for the synthesis of Mezlocillin, highlighting the role of this compound.

Detailed Experimental Protocols

The following protocols are adapted from the methodologies described in the patent literature. They are presented here for illustrative purposes and should be adapted and optimized based on laboratory or manufacturing scale and safety protocols.

Protocol 1: Synthesis of this compound (Method A) [5]

  • Reaction Setup: To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add 2-imidazolidinone and triethylamine to benzene.

  • Addition of Reagent: While stirring at 20°C, add a solution of methanesulfonyl chloride in benzene dropwise over 1 hour.

  • Reaction: After the addition is complete, heat the mixture to 40°C and maintain for 5 hours.

  • Workup: Distill the benzene under reduced pressure (0.05 MPa). To the residue, add a mixture of purified water and methanol and reflux for 30 minutes.

  • Isolation: Cool the mixture to 0°C and collect the precipitate by suction filtration. Wash the solid with purified water and dry to obtain this compound.

Protocol 2: Synthesis of Mezlocillin from Activated Intermediate [4]

  • Activation: this compound is first reacted with phosgene to generate the highly reactive intermediate, 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone. This step is typically performed under anhydrous conditions.

  • Acylation Reaction: In a separate vessel, dissolve Ampicillin Trihydrate in an aqueous solution, maintaining the pH between 7.0 and 7.5 with aqueous sodium hydroxide.

  • Coupling: Cool the ampicillin solution to 0-5°C. Slowly add the 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone intermediate.

  • Crystallization and Isolation: After the reaction is complete, acidify the solution with HCl (aq) and induce crystallization, often with the addition of a co-solvent like acetone.

  • Purification: The precipitated Mezlocillin is collected by filtration, washed, and dried. Patent literature reports that this final step can achieve yields exceeding 90%.[4]

Alternatives and Comparative Context

While this guide focuses on the well-documented role of this compound, it is important to understand the broader context of acylation in penicillin synthesis. The acylation of 6-aminopenicillanic acid (6-APA) or its derivatives like ampicillin is a cornerstone of semi-synthetic antibiotic production. A variety of acylating agents are employed in the pharmaceutical industry, with the choice depending on the specific side chain to be introduced.

Generally, the reactivity of acylating agents follows the order: Acyl Chlorides > Acid Anhydrides > Activated Esters/Carboxylic Acids .[7] The 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone derived from our topic compound can be considered a highly reactive acylating agent, akin to an acyl chloride. Its advantage lies in the specific, complex side chain it introduces, which is integral to the antibacterial spectrum and pharmacokinetic profile of Mezlocillin.[6]

Alternative synthetic strategies for similar antibiotics might involve different activating groups or coupling agents. However, for the specific synthesis of Mezlocillin, the pathway involving this compound is well-established and industrially significant, as evidenced by its prevalence in patent literature.[2][4][5]

Conclusion

This compound stands out as a pivotal intermediate in pharmaceutical synthesis, primarily due to its role in the industrial production of Mezlocillin. Its own synthesis is robust, with multiple high-yield methods available, offering flexibility in manufacturing process design. The subsequent conversion to a highly reactive acylating agent allows for the efficient and specific introduction of the complex ureido side chain onto the penicillin core. This guide has provided a detailed, evidence-based overview of its synthesis and application, underscoring its importance as a specialized building block in the development of essential medicines.

References

  • Wikipedia. Mezlocillin. [Link]

  • MySkinRecipes. This compound. [Link]

  • PubChem. Mezlocillin. National Institutes of Health. [Link]

  • ResearchGate. Penicillin acylase-catalyzed ampicillin synthesis in “aqueous solution–precipitate” systems. High substrate concentration and supersaturation effect. [Link]

  • ResearchGate. Penicillin acylase‐catalyzed ampicillin synthesis using a pH gradient: A new approach to optimization. [Link]

  • PubMed. Comparative review of two new wide-spectrum penicillins: mezlocillin and piperacillin. [Link]

  • Google Patents. CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one.
  • Google Patents. CN102408374A - Synthesis method of 1-methylsulfonyl 2-imidazolidinone.
  • Johns Hopkins ABX Guide. Mezlocillin. [Link]

  • CAS Common Chemistry. 1-(Methylsulfonyl)-2-imidazolidinone. [Link]

  • ResearchGate. An Alternative Route for Synthesis of Chiral 4-Substituted 1-Arenesulfonyl-2-imidazolidinones: Unusual Utility of (4S,5S)- and (4R,5R). [Link]

  • SAS Publishers. Review Article Comparative Study between Penicillin and Ampicillin. [Link]

  • ResearchGate. Metal chelates of ampicillin versus amoxicillin: Synthesis, structural investigation, and biological studies. [Link]

  • National Center for Biotechnology Information. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Methanesulfonyl-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, or drug development professional, excellence in the lab extends beyond discovery and into the responsible management of the entire chemical lifecycle. 1-Methanesulfonyl-2-imidazolidinone is a valuable research chemical, but like all reagents, its handling demands a rigorous, safety-first approach from initial use to final disposal.[1] This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in scientific principles and regulatory compliance. Our objective is to empower you with the knowledge to not only follow procedures but to understand the causality behind them, ensuring a safe and compliant laboratory environment.

Part 1: Hazard Characterization and Initial Risk Assessment

Before any disposal plan can be formulated, a thorough understanding of the compound's intrinsic hazards is paramount. This initial assessment is the foundation upon which all subsequent safety and handling protocols are built.

Known Hazards of this compound:

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[2][3]

  • Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[2][3]

While the compound is noted as stable under normal conditions, it is incompatible with strong oxidizing agents.[3][4] The causality here is clear: mixing with strong oxidizers could lead to an exothermic reaction, posing a fire or explosion risk. Therefore, segregation from such chemicals is a critical and non-negotiable storage and disposal practice.

The Principle of Waste Determination:

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates that the generator of the waste is legally responsible for determining if it is hazardous.[5][6] This "cradle-to-grave" liability underscores the importance of a rigorous evaluation.[5][7]

For this compound, it is not explicitly listed on the EPA's F, K, P, or U lists of hazardous wastes.[8] Therefore, the burden falls on the generator to determine if it exhibits any of the four characteristics of hazardous waste:

  • Ignitability: The ability to create fire.

  • Corrosivity: The ability to corrode metal.

  • Reactivity: The tendency to explode or react violently.

  • Toxicity: Being harmful or fatal when ingested or absorbed.[8]

Given its classification as a skin and eye irritant and the potential for incomplete toxicological data for many research chemicals, the most scientifically sound and trustworthy approach is to manage all waste containing this compound as hazardous waste. This conservative stance ensures the highest level of safety and compliance, mitigating unforeseen risks.

Part 2: Personal Protective Equipment (PPE) and Spill Management

Proper containment begins with personal protection. The hazards identified in the SDS dictate the minimum required PPE for handling this chemical, whether in pure form or as waste.

Mandatory PPE:

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[3] Given the "serious eye irritation" hazard, a face shield is recommended if there is any risk of splashing.

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile).[2][3]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is buttoned and sleeves are rolled down.[2]

Spill Response Protocol: In the event of a spill, a swift and correct response is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.

  • Contain: Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a universal absorbent pad.[9] Do not use combustible materials like paper towels or sawdust.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste. Do not create dust.[3]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: The collected spill residue must be disposed of as hazardous waste.

Part 3: The Regulatory Framework: A Practical Guide to RCRA Compliance

Disposing of chemical waste is not merely a logistical task; it is a regulated process. Adherence to the EPA's RCRA framework is mandatory. The regulations are detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[10][11]

Step 1: Determine Your Generator Status

RCRA classifies hazardous waste generators into three categories based on the quantity of waste produced per calendar month. This status dictates your on-site accumulation limits and administrative responsibilities.[10][12]

Generator CategoryMonthly Hazardous Waste GenerationOn-Site Accumulation Time Limit
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)Up to 90 days without a permit
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kgUp to 180 days (or 270 days if TSD facility is >200 miles away)
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)No time limit, but quantity cannot exceed 1,000 kg
(Data synthesized from EPA sources)[12][13]
Step 2: Proper Waste Accumulation and Storage

Once generated, the waste must be collected and stored safely pending disposal.

  • Container Selection: Use a container that is compatible with this compound. It must be in good condition and have a secure, tight-fitting lid.[14]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), a clear statement of the hazards (e.g., "Irritant"), and the date on which waste was first added (the "accumulation start date").

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents.[3][4]

  • Closure: Keep the waste container closed at all times except when adding waste.[14]

Part 4: Final Disposal Pathway

The final step is the compliant transfer of waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). Under RCRA, it is illegal to dispose of hazardous chemical waste via sewer drains or in regular trash.

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G start Waste Generation: This compound char Step 1: Hazard Characterization Consult SDS: Skin & Eye Irritant Assume Hazardous (Conservative Approach) start->char gen_status Step 2: Determine Generator Status (VSQG, SQG, or LQG) Based on total monthly hazardous waste char->gen_status accumulate Step 3: Accumulate Waste Properly gen_status->accumulate container Use compatible, closed container Segregate from incompatibles accumulate->container Containerization label Label: 'Hazardous Waste', Chemical Name, Hazards, Accumulation Date accumulate->label Identification disposal Step 4: Arrange Disposal container->disposal label->disposal contractor Contact Licensed Hazardous Waste Disposal Contractor disposal->contractor manifest Step 5: Manifest & Record Keeping Track waste 'cradle-to-grave' contractor->manifest end_node Disposal Complete Retain all records as per regulations manifest->end_node

Caption: Logical workflow for the proper disposal of this compound.

Execution of Final Disposal:

  • Engage a Professional: You must use a licensed hazardous waste disposal company.[3][6] These companies are experts in regulatory compliance and ensure your waste is transported and disposed of safely and legally.

  • The Manifest System: For SQGs and LQGs, the waste shipment must be accompanied by a Uniform Hazardous Waste Manifest. This is a multi-part form that tracks the waste from your laboratory to its final destination, providing a legal record of the entire process.[10][12][14]

  • Record Keeping: Maintain all records related to waste determination, manifests, and disposal reports. These documents are essential for demonstrating compliance during regulatory inspections.

By adhering to this comprehensive guide, you not only ensure the safe and compliant disposal of this compound but also uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • What it Really Means to be RCRA Compliant with Hazardous Waste. (2019). Clean Management Environmental Group, Inc. [Link]

  • RCRA facts: An Overview of the Hazardous Waste Management Law. (2021). ERA Environmental. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency. [Link]

  • Summary of the Resource Conservation and Recovery Act. (2025). U.S. Environmental Protection Agency. [Link]

  • RCRA Regulations Explained. National Environmental Trainers. [Link]

  • SAFETY DATA SHEET: this compound. (2018). Acros PharmaTech Limited. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. [Link]

  • How Does The EPA Define Hazardous Waste? (2023). CountyOffice.org. [Link]

  • This compound. Pharmaffiliates. [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (2023). National Institutes of Health. [Link]

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Navigating the Safe Handling of 1-Methanesulfonyl-2-imidazolidinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the fast-paced world of drug development, compound integrity and laboratory safety are paramount. This guide provides essential, in-depth information on the safe handling of 1-Methanesulfonyl-2-imidazolidinone, a compound of interest in various research applications. Beyond mere procedural steps, this document delves into the rationale behind each safety recommendation, empowering you to work with confidence and precision.

Hazard Identification and Risk Assessment

This compound is classified as a substance that causes skin irritation and serious eye irritation.[1][2] Understanding the nature of these hazards is the first step in mitigating risk. Direct contact with the skin can lead to redness and inflammation, while eye contact may result in significant damage.[1][2] Therefore, all handling procedures must be designed to prevent direct physical contact.

Hazard Summary Table:

Hazard StatementGHS ClassificationPrimary Routes of ExposurePotential Health Effects
Causes skin irritationSkin Irritation, Category 2DermalRedness, inflammation
Causes serious eye irritationEye Irritation, Category 2 / 2AOcularSerious eye damage, irritation

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling this compound. The following recommendations are based on established safety protocols and an analysis of the compound's chemical properties.

Eye and Face Protection:
  • Mandatory: Safety glasses with side-shields conforming to EN166 or NIOSH standards are required for all operations involving this compound.[1]

  • Recommended for Splash Hazard: In situations where splashing is a possibility, such as during dissolution or transfer of solutions, chemical safety goggles should be worn. For larger volumes or more vigorous operations, a face shield used in conjunction with safety goggles offers maximum protection.

Skin Protection:

Gloves:

The choice of glove material is crucial for preventing skin contact. While Safety Data Sheets (SDS) for this compound specify "protective gloves" or "impervious clothing," a more detailed analysis of its structure—containing both a sulfonyl group and a cyclic amide (imidazolidinone)—can guide a more specific selection.[1]

  • Primary Recommendation (for incidental contact): Nitrile gloves are a suitable choice for general handling and splash protection. Nitrile offers good resistance to a range of chemicals, including compounds with sulfonyl groups like Dimethyl Sulfoxide (DMSO).[1][3][4]

  • Secondary Recommendation (for extended contact or immersion): For prolonged handling or situations with a higher risk of immersion, Butyl rubber gloves are recommended. Butyl rubber provides excellent resistance to cyclic amides like N-Methyl-2-pyrrolidone (NMP), which shares structural similarities with the imidazolidinone ring.[5]

  • Double Gloving: For enhanced safety, particularly when handling concentrated forms of the compound, double gloving with two pairs of nitrile gloves is a prudent practice.

Glove Selection Rationale:

GloveSelection

Protective Clothing:

  • A standard laboratory coat is mandatory.

  • For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.

  • Wear impervious clothing, ensuring that the type of protective equipment is selected according to the concentration and amount of the substance being handled.[1]

Operational Plans: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of your research.

Receiving and Storage:
  • Upon receipt, inspect the container for any damage.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Recommended storage temperature is between 2-8°C.[7]

Handling Procedures:
  • All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.

  • Wash hands thoroughly after handling, even if gloves were worn.[1][2]

  • Avoid the formation of dust and aerosols.[6]

Step-by-Step Weighing and Dissolution Protocol:

  • Preparation: Don all required PPE (safety glasses, nitrile gloves, lab coat). Ensure the chemical fume hood is operational.

  • Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat inside the fume hood.

  • Transfer: Gently transfer the solid to a suitable vessel for dissolution.

  • Dissolution: Slowly add the chosen solvent to the solid with stirring.

  • Cleaning: Decontaminate the spatula and weigh boat as described in the decontamination section below.

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, seek medical advice.[2]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical advice.

Emergency Response Workflow:

EmergencyResponse

Decontamination and Disposal Plan

Proper decontamination and disposal are essential to prevent cross-contamination and ensure environmental safety.

Decontamination of PPE and Equipment:
  • Gloves: After handling, and before removal, wipe the exterior of the gloves with a clean paper towel. Remove gloves without touching the outer surface with bare skin and dispose of them as hazardous waste.

  • Lab Coat: If significant contamination occurs, remove the lab coat immediately and have it professionally laundered or disposed of as hazardous waste, following your institution's guidelines.

  • Glassware and Equipment: Rinse contaminated surfaces with a suitable solvent (e.g., ethanol or water, depending on the experimental context) in the fume hood. Collect the rinsate as hazardous waste. Then, wash with soap and water.

Disposal of this compound Waste:
  • Solid Waste: Collect unused solid this compound and any contaminated disposable materials (e.g., weigh boats, paper towels) in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for halogenated or sulfur-containing organic waste, as per your institution's waste stream segregation policies.

  • General Principles:

    • Do not dispose of this chemical down the drain.[2]

    • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

    • Always follow local, state, and federal regulations for hazardous waste disposal.[2]

By adhering to these guidelines, you can handle this compound with a high degree of safety, protecting yourself, your colleagues, and the integrity of your research.

References

  • Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET: this compound.
  • LLG. CHEMICAL RESISTANCE: LLG-Gloves Nitrile.
  • TOKYO CHEMICAL INDUSTRY CO., LTD. (2025, November 18). SAFETY DATA SHEET: this compound.
  • Ansell. Ansell Chemical Resistance Glove Chart.
  • Gloves By Web. Gloves Chemical Resistance Chart.
  • Fisher Scientific. (2012, May 21).
  • BenchChem. (2025). Safe Disposal of (Chloromethyl)
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • AMG Medical Inc. CHEMICAL RESISTANCE & BARRIER GUIDE.
  • Advanced Industrial Products. CHEMICAL RESISTANCE OF RUBBERS.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Pharmaffiliates. This compound.
  • Centers for Disease Control and Prevention. (2005, October 10). Guideline for the Decontamination of Chemical Protective Clothing and Equipment.
  • University of Connecticut Environmental Health and Safety. Chemical Resistant Glove Guide.
  • Occupational Safety and Health Administr
  • Occupational Safety and Health Administration.
  • Fisek, J., et al. (2022). Decontamination of personal protective equipment and related materials contaminated with toxic industrial chemicals and chemical warfare agent surrogates.
  • 3M. Cleaning and Disinfection of Personal Protective Equipment (PPE) Tips for Non-Healthcare Workplaces.
  • U.S. Environmental Protection Agency. (2017, January 12). Fact Sheet: N-Methylpyrrolidone (NMP).
  • Ansell. CHEMICAL GLOVE RESISTANCE GUIDE.
  • Fayer, M., et al. (2017). Contamination of firefighter personal protective equipment and skin and the effectiveness of decontamination procedures.
  • Physikalisch-Technische Bundesanstalt.
  • Kirman, C. R., et al. (2023). NMP glove protection factors calculated for different glove materials.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.